Tianeptine
Description
This compound is a drug used primarily in the treatment of major depressive disorder and has been studied in the treatment of irritable bowel syndrome (IBS). Structurally, it is classified as a tricyclic antidepressant (TCA), however, it possesses different pharmacological properties than typical tricyclic antidepressants. this compound was discovered and patented by The French Society of Medical Research in the 1960s. Currently, this compound is approved in France and manufactured and marketed by Laboratories Servier SA; it is also marketed in several other European countries under the trade name “Coaxil” as well as in Asia (including Singapore) and Latin America as “Stablon” and “Tatinol” but it is not available in Australia, Canada, New Zealand, the U.K. or the U.S.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tianeptine [INN] | |
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| Record name | Tianeptine, (+)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
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| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
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| Record name | Tianeptine | |
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| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
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| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | TIANEPTINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
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Foundational & Exploratory
Tianeptine: A Technical Guide to its Discovery, Synthesis, and Evolving Pharmacology
Abstract
This technical guide provides a comprehensive overview of the atypical tricyclic antidepressant, tianeptine. Developed in the 1960s, its unique pharmacological profile has challenged and expanded the understanding of antidepressant mechanisms. This document details the historical context of its discovery, elucidates its core synthesis pathways with step-by-step protocols, and explores the paradigm shift in understanding its mechanism of action, from a purported serotonin reuptake enhancer to its current characterization as a modulator of the glutamatergic system and a µ-opioid receptor agonist. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this complex therapeutic agent.
Discovery and Development: A Serendipitous Challenge to Orthodoxy
This compound was discovered and patented by the French Society of Medical Research in the 1960s, with its first synthesis being reported in 1971.[1] It emerged during an era dominated by the monoamine hypothesis of depression, which posited that a deficiency in neurotransmitters like serotonin was the primary cause of the disorder. This compound's development as an analog of tricyclic antidepressants (TCAs) was, therefore, situated within this prevailing scientific framework.[2]
Initially, this compound was classified as a selective serotonin reuptake enhancer (SSRE).[1][2] This was a startling and counterintuitive mechanism, as the leading antidepressants of the time, the selective serotonin reuptake inhibitors (SSRIs), functioned by blocking the reuptake of serotonin to increase its synaptic availability. This compound appeared to do the exact opposite, enhancing serotonin reuptake from the synapse.[1][2][3] This paradoxical finding sparked considerable debate and research, ultimately contributing to a more nuanced understanding of the neurobiology of depression beyond simple monoamine levels.[2]
Marketed in France in 1983 under the brand name Stablon, this compound gained approval in numerous European, Asian, and Latin American countries for the treatment of major depressive disorder.[1] Despite its long clinical history, it is not approved for medical use in the United States.[4]
Chemical Synthesis of this compound
The synthesis of this compound's tricyclic core and the subsequent addition of its characteristic heptanoic acid side chain have been well-documented in patent literature and scientific publications. The classical synthesis, along with subsequent improvements, provides a clear pathway for its laboratory-scale and industrial production.
The Classical Synthesis Pathway
The original synthesis of this compound involves a multi-step process to construct the dibenzo[c,f][1][5]thiazepine ring system and attach the side chain.
Core Synthesis Steps:
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Sulfonamide Formation: The synthesis begins with a nucleophilic substitution reaction between an appropriate aniline derivative and an aryl sulfonyl chloride to form a sulfonamide.
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Friedel-Crafts Acylation: Following hydrolysis of an ester group and chlorination to form an acyl chloride, an intramolecular Friedel-Crafts acylation reaction is employed to form the central seven-membered ring of the tricyclic core.
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Reduction and Chlorination: The resulting ketone in the tricyclic intermediate is reduced to an alcohol, which is then chlorinated to provide a reactive site for the attachment of the side chain.
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Side Chain Attachment: The final step involves a nucleophilic substitution where the chlorinated tricyclic core is reacted with ethyl 7-aminoheptanoate.
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Hydrolysis: The ester of the side chain is then hydrolyzed to yield the final this compound carboxylic acid.
Below is a diagram illustrating the classical synthesis pathway of this compound.
Caption: Classical synthesis pathway of this compound.
Optimized Synthesis Approaches
A significant challenge in the classical synthesis is the instability of ethyl 7-aminoheptanoate. To improve yield and purity, particularly for large-scale production, alternative methods have been developed. One notable improvement involves the direct amination of the tricyclic core, which has been shown to provide a more efficient route.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative example based on published synthesis routes. Researchers should consult original patent literature (e.g., U.S. Patent 3,758,528) for precise, validated methodologies.
Step 1: Synthesis of the Tricyclic Ketone Intermediate
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Reaction: Friedel-Crafts acylation of the precursor sulfonamide.
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Reagents: Sulfonamide precursor, polyphosphoric acid (or another suitable Lewis acid).
-
Procedure: The sulfonamide is heated with polyphosphoric acid at a specified temperature (e.g., 100-120°C) for several hours. The reaction mixture is then cooled and poured into ice water to precipitate the tricyclic ketone. The product is filtered, washed, and dried.
-
Causality: Polyphosphoric acid acts as both a solvent and a catalyst for the intramolecular cyclization, promoting the electrophilic attack of the acyl chloride on the aromatic ring to form the seven-membered ring.
Step 2: Reduction of the Ketone
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Reaction: Carbonyl reduction.
-
Reagents: Tricyclic ketone, sodium borohydride (NaBH₄), ethanol/methanol.
-
Procedure: The ketone is dissolved in a suitable alcohol solvent and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up to isolate the alcohol.
-
Causality: Sodium borohydride is a selective reducing agent that reduces the ketone to a secondary alcohol without affecting other functional groups in the molecule.
Step 3: Chlorination of the Alcohol
-
Reaction: Nucleophilic substitution (hydroxyl to chloride).
-
Reagents: Tricyclic alcohol, thionyl chloride (SOCl₂), dichloromethane (DCM).
-
Procedure: The alcohol is dissolved in an inert solvent like DCM and cooled. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature. The solvent and excess thionyl chloride are removed under vacuum to yield the chlorinated intermediate.
-
Causality: Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate.
Step 4: Coupling with the Side Chain and Hydrolysis
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Reaction: Nucleophilic substitution and ester hydrolysis.
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Reagents: Chlorinated tricyclic core, ethyl 7-aminoheptanoate, a non-nucleophilic base (e.g., triethylamine), solvent (e.g., acetonitrile), sodium hydroxide (for hydrolysis).
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Procedure: The chlorinated core is reacted with ethyl 7-aminoheptanoate in the presence of a base to scavenge the HCl byproduct. After the coupling reaction is complete, the resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide in an alcoholic solvent to yield the sodium salt of this compound.
-
Causality: The amino group of the heptanoate ester acts as a nucleophile, displacing the chloride on the tricyclic core. The subsequent basic hydrolysis cleaves the ethyl ester to the corresponding carboxylate salt.
Data Summary for Synthesis Pathways
| Pathway | Key Reagents | Reported Advantages | Reported Disadvantages |
| Classical Synthesis | Ethyl 7-aminoheptanoate | Well-established methodology | Instability of the amino-ester, lower yields on a large scale |
| Improved Synthesis | Direct amination of the core | Higher yield and purity | May require different starting materials or reaction conditions |
Mechanism of Action: A Paradigm Shift
The understanding of this compound's mechanism of action has evolved significantly since its discovery. This evolution reflects a broader shift in the neuroscientific understanding of depression.
The Debunked SSRE Hypothesis
For many years, this compound was uniquely classified as a selective serotonin reuptake enhancer (SSRE).[1][2] This theory, however, has been largely challenged by subsequent research. While some early studies did show an increase in serotonin uptake, later and more robust investigations have not consistently replicated these findings and suggest that direct modulation of the serotonin system is unlikely to be the primary mechanism behind its antidepressant effects.[1][4]
Glutamatergic Modulation: The Current Understanding
The current consensus is that this compound's primary antidepressant effects are mediated through the modulation of the glutamatergic system.[4][5][6] Specifically, this compound is believed to:
-
Normalize Glutamatergic Signaling: It appears to stabilize glutamatergic signaling, particularly in the hippocampus and amygdala, which are brain regions critically involved in mood and stress responses.[5]
-
Modulate AMPA and NMDA Receptors: this compound has been shown to exert effects on both AMPA and NMDA receptors, which are key players in synaptic plasticity.[4] This modulation helps to reverse the negative effects of stress on neuronal architecture.
-
Promote Neuroplasticity and BDNF: Research suggests that this compound promotes neuroplasticity by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).[5][7][8] BDNF is a crucial protein for neuronal survival, growth, and the formation of new synapses.
µ-Opioid Receptor Agonism
A pivotal discovery in 2014 revealed that this compound is a full agonist at the µ-opioid receptor (MOR).[1][4][9] This finding provided a new layer of understanding to its pharmacological profile and also explained its potential for abuse at high doses. The MOR agonism is thought to contribute to both its anxiolytic and antidepressant effects.[1][4]
The following diagram illustrates the modern understanding of this compound's multimodal mechanism of action.
Caption: this compound's multimodal mechanism of action.
Conclusion and Future Perspectives
This compound stands as a fascinating case study in psychopharmacology. Its journey from a paradoxical SSRE to a glutamatergic modulator and µ-opioid receptor agonist highlights the ever-evolving understanding of the neurobiology of depression. The synthesis of this compound, while based on classical organic chemistry principles, has been refined to improve efficiency and yield. For drug development professionals, this compound's unique mechanism offers a compelling scaffold for the design of novel antidepressants with potentially faster onset of action and improved side-effect profiles. Future research will likely focus on dissecting the relative contributions of its glutamatergic and opioid activities to its overall therapeutic effect and on developing analogs that retain the therapeutic benefits while minimizing the potential for abuse.
References
- The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation. (2010).
- This compound. In: Wikipedia. [Link]
- Edinoff, A. N., Sall, S., Beckman, S. P., Koepnick, A. D., Gold, L. C., Jackson, E. D., Wenger, D. M., Cornett, E. M., Murnane, K. S., Kaye, A. M., & Kaye, A. D. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Pain and Therapy, 12(5), 1121–1134. [Link]
- This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. (2023). springermedizin.de. [Link]
- This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats. (2012). Behavioural Brain Research, 233(2), 526-35. [Link]
- This compound (Stablon) EVERYTHING you NEED to KNOW! (2024). YouTube. [Link]
- Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (1995). This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression. Drugs, 49(3), 411–439. [Link]
- Bender, A. M., & Lindsley, C. W. (2020). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience, 11(23), 3873–3884. [Link]
- Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. (2017). PLoS One, 12(9), e0185012. [Link]
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An In-depth Technical Guide to Tianeptine: Chemical Structure and Properties
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Abstract
Tianeptine is a pharmaceutical agent with a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants (TCAs). While structurally classified as a TCA, its primary mechanism of action diverges significantly, centering on the modulation of glutamate neurotransmission and µ-opioid receptor agonism. This guide provides a comprehensive technical overview of this compound's chemical structure and physicochemical properties, laying a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, sold under brand names such as Stablon and Coaxil, was developed in the 1960s by the French Society of Medical Research.[1] It is primarily prescribed for major depressive disorder in many European, Asian, and Latin American countries.[2] Unlike conventional TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs), which primarily target monoamine systems, this compound's therapeutic effects are attributed to its influence on glutamatergic pathways and its activity as a full agonist at the µ-opioid receptor.[3][4] This distinct mechanism has garnered significant interest within the research community for its potential to elucidate novel antidepressant pathways and as a lead compound for the development of new therapeutics. This guide will delve into the core chemical and physical characteristics of this compound, providing essential data for its handling, formulation, and further investigation.
Chemical Identity and Structure
The unique therapeutic profile of this compound is intrinsically linked to its distinct molecular architecture. A thorough understanding of its chemical identity is paramount for any scientific investigation.
Nomenclature and Identifiers
-
IUPAC Name : 7-[(3-Chloro-6-methyl-5,5-dioxo-11H-benzo[c][2][3]benzothiazepin-11-yl)amino]heptanoic acid[2]
-
CAS Number : 72797-41-2 (for the free acid)[2]
-
Other CAS Numbers : 30123-17-2 (sodium salt)[1]
-
Synonyms : Stablon, Coaxil, Tatinol[1]
Molecular Structure
This compound possesses a tricyclic core, a defining feature of TCAs. However, a key distinction lies in its seven-membered sultam ring and an extended heptanoic acid side chain.[3]
The core tricyclic system consists of a dibenzothiazepine ring. A chlorine atom is substituted on one of the benzene rings, and a methyl group is attached to the nitrogen atom of the sultam ring. The defining feature is the 7-aminoheptanoic acid side chain attached to the central ring, which is crucial for its unique pharmacological activity.[3] this compound is a racemic mixture, comprising equal amounts of (R)- and (S)-enantiomers.[2]
Physicochemical Properties
A comprehensive understanding of this compound's physicochemical properties is essential for its formulation, analytical characterization, and interpretation of its pharmacokinetic and pharmacodynamic behavior.
General Properties
| Property | Value | Source |
| Molecular Formula | C21H25ClN2O4S | [2] |
| Molecular Weight | 436.95 g/mol | [1] |
| Appearance | White to pale yellow powder | [3] |
| Melting Point | 144-147 °C (free acid), 184 °C (sodium salt) | [3][5] |
Solubility
This compound's solubility is a critical parameter for its formulation and in vitro experimental design.
-
This compound (free acid) : Freely soluble in water, methanol, and methylene chloride.[6]
-
This compound Sodium Salt :
Protocol for Preparing Aqueous Solutions of this compound Sodium Salt:
-
Objective : To prepare a stock solution of this compound sodium salt in an aqueous buffer (e.g., PBS pH 7.2).
-
Materials : this compound sodium salt powder, Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tubes, vortex mixer, magnetic stirrer (optional).
-
Procedure :
-
Weigh the desired amount of this compound sodium salt powder in a sterile conical tube.
-
Add the calculated volume of PBS (pH 7.2) to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of PBS for every 10 mg of powder).
-
Vortex the solution vigorously until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes to ensure homogeneity.
-
It is recommended to use freshly prepared aqueous solutions. Storage of aqueous solutions for more than one day is not advised to prevent potential degradation.[9]
-
Acidity and Lipophilicity
-
pKa : this compound is an amphoteric molecule with two ionization constants:
-
LogP : The octanol-water partition coefficient (LogP) at pH 7.4 is 1.06, indicating moderate lipophilicity and compliance with Lipinski's rule of five.[3]
Pharmacological Properties: A Departure from Classical TCAs
While structurally related to TCAs, this compound's pharmacological profile is markedly different. Its primary mechanisms of action are not centered on the inhibition of serotonin or norepinephrine reuptake.
Glutamatergic Modulation
A significant body of research points to this compound's ability to modulate glutamatergic neurotransmission. It is believed to normalize glutamate levels in brain regions like the hippocampus and amygdala, which are often dysregulated in stress and depression.[2] This is thought to occur through its effects on AMPA and NMDA receptors, ultimately influencing neural plasticity.[10]
Opioid Receptor Agonism
More recent studies have revealed that this compound acts as a full agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR).[3][11] This MOR agonism is believed to contribute significantly to its antidepressant and anxiolytic effects.[4] However, this property also raises concerns about its potential for abuse and dependence.[4]
Conclusion
This compound stands as a compelling molecule for researchers in neuroscience and drug development. Its unique chemical structure, characterized by a tricyclic core with a heptanoic acid side chain, underpins its distinct physicochemical properties and pharmacological profile. The departure from classical monoaminergic mechanisms to a profile dominated by glutamatergic modulation and µ-opioid receptor agonism offers a valuable tool for exploring the neurobiology of depression and a potential scaffold for the design of novel therapeutics. A thorough understanding of its fundamental chemical and physical properties, as detailed in this guide, is the critical first step for any rigorous scientific investigation into this fascinating compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Dall, M., & Kerr, N. (2020). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience, 11(15), 2246–2256. Retrieved from [https://pubs.acs.org/doi/10.1021/acschemneuro.0c002 classics]([Link] classics)
- Wikipedia. (2024, January 8). This compound.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Drug Enforcement Administration. (n.d.). This compound. DEA Diversion Control Division.
- PubChem. (n.d.). This compound sodium. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2020). Classics in Chemical Neuroscience: this compound. PMC.
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Tianeptine's Modulation of Glutamatergic Neurotransmission: A Technical Guide to its Mechanism of Action
Abstract
Tianeptine, an atypical antidepressant, has garnered significant attention for its unique pharmacological profile that diverges from the classical monoaminergic hypothesis of depression.[1] Its clinical efficacy is increasingly attributed to its profound effects on the glutamatergic system, the primary excitatory neurotransmitter network in the brain.[2] This technical guide provides an in-depth exploration of this compound's mechanism of action on glutamate receptors, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream signaling cascades, and the normalization of stress-induced glutamatergic dysregulation. Furthermore, this guide details the key experimental protocols and methodologies employed to elucidate these complex mechanisms, offering a robust framework for future research and development in the field of neuropsychopharmacology.
Introduction: Beyond Monoamines to Glutamate Plasticity
For decades, the prevailing theory of depression centered on deficits in monoamine neurotransmitters like serotonin and norepinephrine. This compound challenges this dogma.[1] While structurally similar to tricyclic antidepressants, it does not significantly inhibit monoamine reuptake.[1] Instead, a compelling body of evidence points towards the glutamatergic system as a primary target of this compound's therapeutic action.[2] The glutamatergic system, particularly through its ionotropic receptors—α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors—is the cornerstone of synaptic plasticity, learning, and memory.[3] Chronic stress, a major contributor to depressive disorders, is known to disrupt glutamatergic homeostasis, leading to neuronal atrophy and impaired synaptic function, particularly in the hippocampus and prefrontal cortex.[1][4] this compound appears to exert its antidepressant and neuroprotective effects by counteracting these stress-induced pathologies and promoting synaptic resilience.[4][5] This guide will delve into the nuanced mechanisms by which this compound modulates AMPA and NMDA receptor function, ultimately restoring glutamatergic equilibrium.
This compound's Action on AMPA Receptors: Enhancing Synaptic Strength
This compound has been shown to potentiate AMPA receptor-mediated neurotransmission, a key element in strengthening synaptic connections and promoting neuroplasticity.[6] This enhancement is not due to direct binding to the receptor but rather through the activation of intracellular signaling cascades that lead to the phosphorylation of AMPA receptor subunits, particularly GluA1.[6][7]
Phosphorylation of the GluA1 Subunit
The phosphorylation of the GluA1 subunit at specific serine residues is a critical mechanism for regulating AMPA receptor trafficking and channel conductance. This compound has been demonstrated to increase the phosphorylation of GluA1 at two key sites:
-
Serine 831 (Ser831): Phosphorylation at this site, primarily mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), enhances the channel conductance of the AMPA receptor.[7]
-
Serine 845 (Ser845): This site is a target for protein kinase A (PKA), and its phosphorylation facilitates the insertion of AMPA receptors into the postsynaptic membrane.[7]
Studies have shown that this compound treatment leads to a rapid and sustained increase in the phosphorylation of both Ser831 and Ser845 on the GluA1 subunit in the hippocampus and frontal cortex.[6][7] This dual action of enhancing both channel function and receptor trafficking contributes to a robust potentiation of AMPA-mediated synaptic currents.[6]
Upstream Signaling Pathways
The phosphorylation of GluA1 by this compound is orchestrated by a complex interplay of upstream signaling pathways. Research indicates the involvement of several key kinase cascades:[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the p38 MAPK, MEK, and JNK pathways, which in turn can lead to the activation of CaMKII and PKA.[6]
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: this compound is known to increase the expression of BDNF, a neurotrophin crucial for neuronal survival and synaptic plasticity.[8][9] BDNF, through its receptor TrkB, can activate downstream signaling pathways, including the MAPK cascade, that converge on AMPA receptor phosphorylation.
The potentiation of AMPA receptor function by this compound is a critical component of its ability to reverse stress-induced deficits in synaptic plasticity, such as the impairment of long-term potentiation (LTP).[4]
Diagram of this compound's Signaling Cascade on AMPA Receptors
Caption: this compound activates MAPK and BDNF pathways, leading to CaMKII/PKA activation and subsequent phosphorylation of the GluA1 subunit of AMPA receptors, enhancing synaptic plasticity.
This compound's Normalizing Effect on NMDA Receptors
Chronic stress has been shown to dysregulate NMDA receptor function, often leading to an enhanced NMDA receptor-mediated current in hippocampal CA3 neurons.[5][10] This can contribute to excitotoxicity and the structural remodeling of dendrites observed in stress-related disorders. This compound plays a crucial role in normalizing these stress-induced alterations.[5]
Rebalancing the NMDA/AMPA Ratio
A key finding is that chronic this compound treatment prevents the stress-induced increase in the ratio of NMDA receptor- to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[5][10] In chronically stressed rats, this ratio is significantly elevated, indicating a hyperexcitable state. This compound, when co-administered with the stressor, normalizes this ratio to levels seen in non-stressed control animals.[10] This suggests that this compound helps to re-establish a healthy balance between NMDA and AMPA receptor-mediated signaling, which is essential for proper synaptic function and plasticity.
Indirect Modulation via Other Systems
It is important to note that this compound does not appear to directly bind to NMDA receptors.[11] Its modulatory effects are likely indirect and may be mediated through several mechanisms:
-
Regulation of Glutamate Release: this compound has been shown to prevent the stress-induced increase in extracellular glutamate levels in brain regions like the amygdala.[1] By reducing excessive glutamate, this compound can indirectly temper the over-activation of NMDA receptors.
-
Modulation of Glutamate Transporters: Chronic stress can alter the expression of glial glutamate transporters, such as GLT-1, which are responsible for clearing glutamate from the synapse. This compound has been found to reverse stress-induced changes in GLT-1 expression, thereby contributing to the normalization of glutamate homeostasis.
-
Opioid Receptor Agonism: this compound is also a full agonist at the µ-opioid receptor. Activation of µ-opioid receptors can indirectly influence glutamatergic transmission, potentially contributing to the observed effects on NMDA receptor function.[11]
By normalizing NMDA receptor function, this compound helps to protect neurons from the damaging effects of chronic stress and restores the capacity for normal synaptic plasticity.
Experimental Protocols for Investigating this compound's Glutamatergic Mechanisms
The elucidation of this compound's effects on glutamate receptors has relied on a combination of sophisticated electrophysiological, biochemical, and neurochemical techniques. The following are detailed protocols for key experiments in this area of research.
Whole-Cell Patch-Clamp Electrophysiology for NMDA/AMPA Ratio Analysis
This protocol is adapted from the methodology described in the work of Kole et al. (2002) to measure NMDA and AMPA receptor-mediated currents in hippocampal slices.[5][10]
Objective: To determine the ratio of NMDA to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA3 pyramidal neurons from control, stressed, and this compound-treated animals.
Step-by-Step Methodology:
-
Animal Treatment:
-
Divide animals (e.g., adult male Wistar rats) into four groups: Control (vehicle injection), Control + this compound (10 mg/kg/day, i.p.), Stress (daily restraint stress + vehicle injection), and Stress + this compound (daily restraint stress + 10 mg/kg/day, i.p.).
-
Continue treatment for 21 days.
-
-
Hippocampal Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.
-
Establish a whole-cell recording configuration.
-
-
EPSC Recording and Analysis:
-
To isolate AMPA receptor-mediated EPSCs, hold the neuron at a membrane potential of -70 mV.
-
To measure NMDA receptor-mediated EPSCs, hold the neuron at +40 mV in the presence of an AMPA receptor antagonist (e.g., 20 µM CNQX) to block AMPA receptor currents.
-
Stimulate afferent fibers in the stratum radiatum to evoke EPSCs.
-
Record the peak amplitude of the AMPA EPSC and the NMDA EPSC at a fixed time point (e.g., 50 ms after the stimulus artifact) for the NMDA component.
-
Calculate the NMDA/AMPA ratio by dividing the peak NMDA current by the peak AMPA current.
-
Western Blot Analysis of GluA1 Phosphorylation
This protocol is based on methodologies used to assess protein phosphorylation levels in brain tissue.[12]
Objective: To quantify the levels of phosphorylated GluA1 at Ser831 and Ser845 relative to total GluA1 in hippocampal or prefrontal cortex tissue from this compound-treated animals.
Step-by-Step Methodology:
-
Tissue Collection and Homogenization:
-
Rapidly dissect the brain region of interest (e.g., hippocampus) from treated and control animals.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Ser831-GluA1, phospho-Ser845-GluA1, and total GluA1.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated GluA1 to the levels of total GluA1 for each sample.
-
Experimental Workflow for Western Blot Analysis of GluA1 Phosphorylation
Caption: A step-by-step workflow for quantifying this compound-induced changes in GluA1 phosphorylation using Western blot analysis.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound's effects on the glutamatergic system.
Table 1: Effect of this compound on the NMDA/AMPA Ratio in Hippocampal CA3 Neurons of Chronically Stressed Rats
| Treatment Group | NMDA/AMPA Ratio (%) | Statistical Significance vs. Stress |
| Control | 26.1 ± 3.9 | p < 0.01 |
| Stress | 44.3 ± 5.1 | - |
| Stress + this compound | 28.5 ± 4.2 | p < 0.03 |
Data adapted from Kole et al., 2002.[10] Values are presented as mean ± SEM.
Table 2: this compound's Effect on Extracellular Glutamate Levels in the Basolateral Amygdala (BLA) During Acute Stress
| Treatment Group | % Change in Glutamate vs. Baseline | Statistical Significance vs. Saline + Stress |
| Saline + No Stress | ~100% (stable) | - |
| Saline + Stress | ~160% (peak increase) | - |
| This compound + Stress | ~110% (peak increase) | p < 0.05 |
Data conceptualized from graphical representations in McEwen et al., 2010.[1] Values are approximate peak changes.
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound's antidepressant and neurorestorative properties are deeply rooted in its ability to modulate the glutamatergic system. By potentiating AMPA receptor function through the phosphorylation of the GluA1 subunit and normalizing stress-induced hyperactivity of NMDA receptors, this compound fosters an environment conducive to synaptic plasticity and neuronal resilience.[5][7] These actions stand in stark contrast to traditional antidepressants and highlight the importance of the glutamatergic system as a therapeutic target for mood disorders.
Future research should continue to unravel the intricate signaling networks that this compound engages. Investigating the precise role of its µ-opioid receptor agonism in modulating glutamatergic neurotransmission is a particularly promising avenue. Furthermore, exploring the long-term consequences of this compound-induced synaptic modifications on neural circuit function and behavior will be crucial for a comprehensive understanding of its therapeutic effects. The experimental frameworks provided in this guide offer a solid foundation for these future investigations, which will undoubtedly continue to refine our understanding of depression and pave the way for novel therapeutic strategies.
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Introduction: A Paradigm Shift in Antidepressant Research
An In-Depth Technical Guide to the Neurobiological Properties of Tianeptine
Abstract
This compound represents a significant departure from classical antidepressant pharmacology. Initially conceptualized as a selective serotonin reuptake enhancer (SSRE), a hypothesis now largely supplanted, its true mechanistic complexity has only recently been elucidated. This guide provides a comprehensive technical overview of this compound's neurobiological properties, moving beyond historical theories to focus on contemporary, evidence-based mechanisms. We will dissect its primary role as a full agonist at the μ-opioid receptor (MOR), its intricate modulation of the glutamatergic system, and its profound impact on neuroplasticity and cellular resilience. This document is intended for researchers, neuroscientists, and drug development professionals, offering a detailed exploration of the molecular interactions, signaling cascades, and preclinical evaluation methodologies that define this compound's unique pharmacological profile.
This compound (marketed as Stablon, Coaxil, Tatinol) is an atypical antidepressant whose mechanism of action has challenged the long-standing monoamine hypothesis of depression.[1] While structurally similar to tricyclic antidepressants (TCAs), it lacks the conventional monoamine reuptake inhibition and receptor blockade associated with this class.[1][2] Its efficacy, comparable to established antidepressants like fluoxetine and imipramine but with a favorable side-effect profile, has prompted a deeper investigation into its neurobiological underpinnings.[3] The scientific narrative of this compound has evolved from a focus on serotonin to a more nuanced understanding involving direct opioid receptor agonism and profound modulation of glutamate-mediated neuroplasticity.[4] This guide synthesizes current knowledge to present a holistic view of its multimodal pharmacology.
Pharmacological and Pharmacokinetic Profile
A foundational understanding of this compound's disposition in biological systems is critical for interpreting its neurobiological effects.
2.1 Chemical Properties this compound possesses a unique tricyclic structure featuring a dibenzothiazepine nucleus with an extended amino-heptanoic acid side chain.[4] This structure distinguishes it from conventional TCAs and is central to its distinct pharmacological activities.[1]
2.2 Pharmacokinetics this compound is characterized by rapid and near-complete absorption, with a high bioavailability of approximately 99%, indicating minimal first-pass metabolism.[3][5] It is extensively bound to plasma proteins (~95%).[3] Unlike most antidepressants, its metabolism is not primarily dependent on the cytochrome P450 (CYP) enzyme system, instead relying on β-oxidation of its side chain.[3][6] This characteristic reduces the likelihood of drug-drug interactions. The parent compound has a notably short elimination half-life of 2.5 to 3 hours.[3] However, a key active metabolite, MC5 (a pentanoic acid derivative), demonstrates similar MOR agonist activity but with a much longer elimination half-life of approximately 7.6 hours, contributing significantly to the drug's overall pharmacological effect after repeated dosing.[3][6][7]
| Parameter | Value | Source(s) |
| Bioavailability | ~99% | [3][5] |
| Protein Binding | ~95% | [3] |
| Elimination Half-Life (this compound) | 2.5 - 3 hours | [3][5] |
| Elimination Half-Life (MC5 Metabolite) | ~7.6 hours | [3][6] |
| Time to Max. Plasma Concentration | ~1 hour | [5] |
| Primary Metabolism Pathway | β-oxidation | [3][6] |
Core Neurobiological Mechanisms: A Multi-Modal Perspective
This compound's antidepressant and anxiolytic effects are not attributable to a single mechanism but rather to a convergence of actions on distinct, yet interconnected, neural systems.
3.1 The Opioid System Interface: A Primary Driver of Efficacy The most significant recent discovery in this compound research is its identification as a full agonist at the μ-opioid receptor (MOR).[3][4][8] It also displays weaker agonist activity at the δ-opioid receptor (DOR).[3][4] This MOR agonism is now understood to be essential for its primary antidepressant-like behavioral effects, a finding confirmed in MOR knockout mice where this compound's efficacy is abolished.[9][10] This opioid activity likely contributes to its anxiolytic and analgesic properties and provides a mechanistic explanation for its potential for abuse at supratherapeutic doses.[8][9][11] The activation of MORs on inhibitory interneurons may lead to a disinhibition of principal neurons, contributing to its overall effect on neuronal excitability.[12]
3.2 Modulation of the Glutamatergic System Parallel to its opioid activity, this compound exerts profound regulatory effects on the glutamatergic system, which is increasingly implicated in the pathophysiology of depression.[1][11] Its actions are multifaceted:
-
Normalization of Glutamate Transmission: In animal models of stress, this compound prevents pathological increases in glutamatergic neurotransmission in the hippocampus and amygdala.[1][13]
-
AMPA and NMDA Receptor Modulation: this compound normalizes the stress-induced enhancement of the NMDA-receptor component of excitatory postsynaptic currents (EPSCs).[1][14] Critically, it also potentiates AMPA receptor function.[13] This is achieved, in part, by increasing the phosphorylation of the GluA1 subunit of AMPA receptors at Serine 831 and 845, which facilitates synaptic plasticity.[1][12]
-
Glutamate Transporter Regulation: this compound has been shown to modulate the expression of glial glutamate transporters, which are essential for clearing glutamate from the synapse and preventing excitotoxicity.[1]
These glutamatergic actions are central to this compound's ability to reverse stress-induced deficits in synaptic plasticity and neuronal architecture.[1][13]
Caption: this compound's core signaling pathways.
3.3 The Serotonin Hypothesis Revisited: A Historical Context Early research suggested this compound uniquely enhanced the reuptake of serotonin (5-HT), earning it the classification of an SSRE.[1][4] This was based on findings that it decreased extracellular 5-HT levels.[1] However, this theory has been contradicted by more recent studies using advanced methodologies, which demonstrate that this compound has a low affinity for serotonin transporters and does not significantly impact 5-HT neurotransmission.[4][11] The current consensus is that its serotonergic effects are negligible, and its primary therapeutic actions are mediated through the opioid and glutamatergic systems.[1][4]
Impact on Neuroplasticity and Cellular Resilience
A hallmark of this compound's neurobiological profile is its potent ability to counteract the detrimental effects of chronic stress on brain structure and function.
4.1 Normalization of Stress-Induced Neuronal Remodeling Chronic stress is known to cause structural changes in brain regions critical for mood regulation, such as the hippocampus and amygdala. Specifically, stress can lead to the shrinkage of dendrites in CA3 pyramidal neurons of the hippocampus and hypertrophy of neurons in the basolateral amygdala. This compound has been shown to prevent and even reverse these stress-induced morphological changes, demonstrating a powerful neuroprotective effect.[1][13]
4.2 Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Brain-Derived Neurotrophic Factor (BDNF) is a key mediator of neuronal plasticity, survival, and neurogenesis.[1][15] Stress is known to decrease BDNF expression in the hippocampus, a state that is reversed by many effective antidepressants.[1] this compound consistently demonstrates the ability to increase the expression of BDNF, which is believed to be a critical downstream effect of its glutamatergic and opioid receptor activity, contributing significantly to its neuroplastic and antidepressant effects.[3][16][17]
4.3 Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis The HPA axis is the body's primary stress response system. Hyperactivity of this axis, often marked by elevated levels of glucocorticoids like corticosterone, is a common biological finding in major depression. This compound has been shown to normalize the HPA axis response, preventing stress-induced elevations in serum corticosterone in animal models.[16] This suggests it helps restore a key neuroendocrine system that is dysregulated by chronic stress.
Methodologies for Preclinical Evaluation
The validation of this compound's neurobiological properties relies on a suite of established in vitro and in vivo experimental protocols. The choice of methodology is driven by the specific mechanistic question being addressed.
5.1 Protocol: In Vitro MOR Functional Activity ([³⁵S]GTPγS Binding Assay) This assay provides a quantitative measure of G-protein coupled receptor (GPCR) activation. It is the gold standard for determining the functional efficacy of a ligand like this compound at the μ-opioid receptor.
-
Objective: To determine if this compound acts as an agonist at the MOR by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from MOR+/+ and MOR-/- knockout mice for validation) in a buffer and centrifuge to isolate cell membranes rich in MORs.[10]
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and other necessary ions.
-
Incubation: In a microplate, combine the prepared membranes, varying concentrations of this compound (or a known agonist like DAMGO as a positive control), and [³⁵S]GTPγS.
-
Reaction: Incubate the mixture at 30°C to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of bound [³⁵S]GTPγS is directly proportional to the level of MOR activation.
-
Data Analysis: Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate EC₅₀ and Eₘₐₓ values.
-
Sources
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Tianeptine's Role in Neuroplasticity and Cellular Resilience: A Technical Guide to its Glutamatergic and Neurotrophic Mechanisms
Abstract Tianeptine represents a significant departure from classical antidepressant pharmacology. Initially characterized by the paradoxical mechanism of enhancing serotonin reuptake, its therapeutic efficacy is now understood to stem from more complex and nuanced actions on neural plasticity and resilience.[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its profound influence on the glutamatergic system, its role as a µ-opioid receptor agonist, and its capacity to restore stress-impaired neuroplasticity. We will dissect the molecular pathways through which this compound reverses stress-induced dendritic remodeling, normalizes synaptic function, and upregulates critical neurotrophic factors like BDNF.[1][4] This document is intended for researchers, neuroscientists, and drug development professionals, offering a detailed examination of the experimental evidence and methodologies used to elucidate this compound's unique neurobiological profile.
Pharmacological Profile of this compound: Beyond the Monoamine Hypothesis
For decades, the monoamine hypothesis dominated depression research, positing that a deficit in synaptic serotonin or norepinephrine was the primary etiological factor.[5] Most antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), were developed to increase the availability of these monoamines.[5][6] this compound challenges this paradigm, offering a mechanism of action that is not primarily dependent on monoamine levels.[1][7]
Historical Context: The Serotonin Reuptake Enhancer (SSRE) Paradox
This compound, while structurally a tricyclic compound, was initially found to have a biochemical profile opposite to that of SSRIs.[5][8] Early studies demonstrated that it increased the presynaptic reuptake of serotonin in the brain and platelets.[3][5] This action, seemingly counterintuitive for an antidepressant, led to its classification as a selective serotonin reuptake enhancer (SSRE).[9] However, more recent and advanced studies have shown that this compound has a low affinity for the serotonin transporter and does not cause significant long-term alterations in extracellular serotonin levels, suggesting that direct modulation of the serotonin system is unlikely to be its primary antidepressant mechanism.[2][8]
The Dual-Mechanism Paradigm: Glutamate Modulation and Opioid Receptor Agonism
The contemporary understanding of this compound's action centers on two primary, interconnected mechanisms:
-
Glutamatergic Modulation : It is now widely accepted that this compound's primary mechanism for antidepressant action involves the modulation of the glutamatergic system.[1][2] It normalizes glutamatergic signaling, which is often dysregulated by chronic stress.[8][10] This is achieved by altering the phosphorylation state and trafficking of postsynaptic glutamate receptors, specifically AMPA and NMDA receptors.[1][11] This modulation prevents neuronal damage and restores synaptic function in critical brain regions like the hippocampus and amygdala.[1][9]
-
Opioid Receptor Agonism : In 2014, this compound was identified as a full agonist of the µ-opioid receptor (MOR) and a weak agonist of the δ-opioid receptor (DOR).[7][8][12] This activity contributes to its anxiolytic and antidepressant effects.[8][13] The activation of MORs can trigger downstream signaling cascades, including the upregulation of mTOR, which in turn stimulates the glutamatergic pathway, enhancing this compound's therapeutic properties.[2][14] This MOR agonism, however, is also responsible for its potential for abuse and dependence at supra-therapeutic doses.[2][4]
Comparative Pharmacology: Key Distinctions from SSRIs
Unlike SSRIs, this compound's efficacy does not rely on increasing synaptic serotonin. In animal models, SSRIs like fluoxetine were found to be ineffective at preventing the stress-induced dendritic remodeling that this compound successfully reverses.[10] This provides compelling evidence that this compound engages distinct cellular pathways to achieve its therapeutic effects, focusing on restoring neuronal structure and function rather than simply altering neurotransmitter levels.[3][10]
This compound's Impact on Neuroplasticity
Neuroplasticity—the brain's ability to structurally and functionally adapt—is severely impaired by chronic stress and in major depressive disorder.[1][10] this compound's therapeutic action is intimately linked to its ability to restore these processes.
Reversing Stress-Induced Structural Remodeling
Chronic stress induces significant and often opposing morphological changes in the hippocampus and amygdala, key regions for memory and emotional regulation.
-
Hippocampal Dendritic Atrophy : In animal models, chronic stress causes a retraction and simplification of the apical dendrites of CA3 pyramidal neurons in the hippocampus.[1][15] this compound not only prevents this stress-induced atrophy but can also reverse it, promoting the restoration of normal dendritic arborization.[1][10][15]
-
Amygdalar Dendritic Hypertrophy : Conversely, the same chronic stress protocols lead to dendritic hypertrophy—an increase in length and branching—in the spiny neurons of the basolateral amygdala (BLA).[1][10] This structural change is thought to be a cellular substrate for heightened anxiety. This compound effectively prevents this stress-induced dendritic growth in the BLA.[1][16]
| Brain Region | Effect of Chronic Stress | Effect of this compound Treatment | Supporting References |
| Hippocampus (CA3) | Dendritic atrophy, reduction in spine density | Prevents and reverses atrophy | [1][10][15][16] |
| Amygdala (BLA) | Dendritic hypertrophy, increased branching | Prevents hypertrophy | [1][10][16] |
Modulation of Synaptic Plasticity
Long-Term Potentiation (LTP), a cellular model for learning and memory, is highly sensitive to stress.[10]
-
Restoring Long-Term Potentiation (LTP) : Acute stress has been shown to suppress the induction of LTP in the hippocampal CA1 region.[1][10] this compound administration effectively reverses this stress-induced suppression of LTP.[1][10] Furthermore, this compound can facilitate the induction of LTP even in non-stressed animals, highlighting its pro-cognitive effects.[10][17] This is achieved, in part, by enhancing AMPA-receptor mediated synaptic transmission and increasing the phosphorylation of AMPA receptor GluA1 subunits.[17]
Upregulation of Neurotrophic Factors
-
The Role of Brain-Derived Neurotrophic Factor (BDNF) : BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.[9] Chronic stress is known to decrease BDNF expression in the hippocampus, contributing to neuronal atrophy.[1] this compound administration has been shown to increase the expression of BDNF in both the hippocampus and amygdala, counteracting the effects of stress.[1][18][19][20] This upregulation of BDNF is a key mechanism through which this compound promotes neurogenesis, enhances neuroplasticity, and exerts its antidepressant effects.[9][18]
Enhancing Cellular Resilience: Molecular Mechanisms
Cellular resilience refers to a neuron's ability to withstand or adapt to stressful insults. This compound enhances this capacity by normalizing pathological changes in neurotransmission and stress hormone systems.
Normalization of Glutamatergic Neurotransmission
Under chronic stress, the glutamatergic system can become overactive, leading to excitotoxicity and synaptic dysfunction. This compound acts as a homeostatic regulator.
-
Balancing AMPA/NMDA Receptor Activity : Restraint stress has been shown to persistently enhance the NMDA-receptor component of excitatory postsynaptic currents (EPSCs) relative to the AMPA/kainate receptor component in hippocampal CA3 neurons.[1][11] This "re-scaling" of the NMDA:AMPA ratio is associated with synaptic weakening. This compound prevents this stress-induced re-scaling, thereby normalizing synaptic function.[1][11][21] It achieves this by altering the phosphorylation state of the glutamate receptors, an effect that can be blocked by kinase inhibitors.[1][11]
-
Regulation of Glial Glutamate Transporters : this compound also modulates the expression of glial glutamate transporters, which are responsible for clearing glutamate from the synapse and terminating the excitatory signal.[1] By regulating these transporters, this compound helps control extracellular glutamate levels, particularly under stressful conditions.[1]
Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A hyperactive HPA axis is a key biological feature of depression.[10] this compound has been shown to reduce the activation of the HPA axis in response to stress.[22] Both acute and chronic administration of this compound can significantly decrease stress-induced elevations of plasma ACTH and corticosterone.[22][23] This normalization of the HPA axis is believed to be a crucial component of its neuroprotective and antidepressant effects, as excessive glucocorticoids are known to be damaging to hippocampal neurons.[3][15]
Emerging Mechanisms: Mitochondrial Bioenergetics and Anti-Apoptotic Pathways
Emerging research suggests this compound's effects extend to fundamental cellular processes. Studies have shown that this compound can modulate the levels of mitochondrial respiratory chain complexes and enzymes within the Krebs cycle, suggesting an influence on cellular energy metabolism.[24] Additionally, this compound prevents the stress-induced reduction of N-acetylaspartate, an in-vivo marker of neuronal viability and density, and blocks increases in apoptotic cell death, indicating a direct anti-apoptotic or pro-survival effect.[1][10]
Experimental Protocols for Investigating this compound's Effects
To validate the mechanisms described, specific and robust experimental protocols are required. Below are methodologies central to the study of this compound's effects on neuroplasticity.
Protocol: Western Blot Analysis for BDNF and Synaptic Protein Expression
-
Objective : To quantify changes in the expression levels of BDNF, its receptor TrkB, and key synaptic proteins (e.g., PSD-95, synaptophysin) in brain tissue (hippocampus, prefrontal cortex) following chronic this compound administration in a stress model.
-
Methodology :
-
Tissue Homogenization : Dissected brain regions are homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE : Separate 20-30 µg of protein per lane on a 4-12% polyacrylamide gel.
-
Electrotransfer : Transfer separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against BDNF, TrkB, PSD-95, and a loading control (e.g., GAPDH, β-actin).
-
Washing & Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control.
-
Protocol: Golgi-Cox Staining and Sholl Analysis for Dendritic Arborization
-
Objective : To visualize and quantify changes in dendritic length, branching, and spine density in hippocampal CA3 and BLA neurons.
-
Methodology :
-
Tissue Preparation : Perfuse animals and immerse whole brains in a Golgi-Cox solution for 14 days in the dark.
-
Sectioning : Transfer brains to a sucrose solution for cryoprotection, then section at 100-200 µm thickness on a vibratome.
-
Staining Development : Mount sections on gelatin-coated slides and develop the stain by immersing in ammonium hydroxide, followed by photographic fixer.
-
Imaging : Acquire high-resolution images of well-impregnated neurons using a bright-field microscope with a 40x or 60x objective.
-
Neuronal Reconstruction : Trace the full dendritic tree of selected neurons using software like Neurolucida.
-
Sholl Analysis : Perform Sholl analysis by superimposing a series of concentric circles centered on the soma over the traced neuron. Count the number of dendritic intersections with each circle to quantify dendritic complexity as a function of distance from the soma.
-
Spine Density : Count dendritic spines along a defined length (e.g., 50 µm) of a terminal dendritic branch to calculate spines per µm.
-
Synthesis and Future Directions
Integrating the Mechanisms: A Holistic View
This compound's antidepressant action is not the result of a single molecular event but a cascade of integrated cellular adaptations.[1] By normalizing stress-induced glutamate hyperactivity, it prevents the excitotoxic processes that lead to dendritic atrophy and synaptic weakening. This glutamatergic stabilization, potentially enhanced by MOR activation, creates a permissive environment for neurotrophic processes.[2] The subsequent upregulation of BDNF then actively promotes neuronal growth, synaptogenesis, and resilience, effectively reversing the pathological signatures of chronic stress on brain architecture and function.
Implications for Drug Development
The story of this compound provides a powerful argument for shifting the focus of antidepressant drug development away from purely monoaminergic targets towards mechanisms that directly promote neuroplasticity and cellular resilience.[1][10] Targeting the glutamate system and pathways that enhance neurotrophic support represents a promising strategy for developing novel therapeutics with potentially greater efficacy and different side-effect profiles than current first-line treatments.
Unanswered Questions and Avenues for Future Research
Despite significant progress, key questions remain. The precise interplay between this compound's glutamatergic and opioid receptor actions needs further clarification. Investigating the cell-type-specific effects (e.g., on pyramidal neurons vs. interneurons vs. glial cells) will provide a more granular understanding of its network effects. Finally, exploring the long-term impact of this compound on mitochondrial health and its potential as a therapeutic for other conditions characterized by impaired neuroplasticity, such as neurodegenerative diseases, are exciting avenues for future research.
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A Technical Guide to the Early Preclinical Efficacy of Tianeptine: From Serotonergic Anomaly to Glutamatergic Modulator
Abstract
This technical guide provides an in-depth analysis of the foundational preclinical research that shaped the early understanding of tianeptine's efficacy as an antidepressant. Developed in the 1980s, this compound presented a significant challenge to the prevailing monoamine hypothesis of depression.[1][2] Initial preclinical data suggested a paradoxical mechanism: the enhancement of serotonin (5-HT) reuptake, a direct contradiction to the action of selective serotonin reuptake inhibitors (SSRIs).[3][4] This guide will dissect the early experimental models and protocols that led to this initial hypothesis and trace the subsequent shift in focus towards the glutamatergic system. We will explore the core preclinical findings that established this compound's efficacy in models of stress and depression, detailing its effects on neuroplasticity, particularly within the hippocampus and amygdala.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific journey that defined this compound's unique pharmacological profile, long before its more recent characterization as a µ-opioid receptor agonist.
The Serotonin Paradox: Early Mechanistic Studies
Structurally a tricyclic antidepressant, this compound's initial preclinical evaluation produced results that were contrary to the established understanding of antidepressant action.[3][6] The prevailing theory centered on increasing synaptic availability of monoamines. However, early in vivo studies suggested that this compound actively increased the reuptake of serotonin from the synaptic cleft.[4]
Experimental Protocol: Synaptosomal Serotonin Reuptake Assay
The primary in vitro method to investigate this compound's effect on serotonin transport was the synaptosomal reuptake assay. This protocol allowed for the direct measurement of serotonin uptake into nerve terminals.
Objective: To determine the effect of this compound on the rate of serotonin uptake in isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (typically cortex or hippocampus) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
-
Incubation:
-
Synaptosomes are incubated with radiolabeled serotonin (e.g., [³H]5-HT) in a physiological buffer.
-
Parallel incubations are conducted in the presence of varying concentrations of this compound.
-
-
Uptake Measurement:
-
The uptake of [³H]5-HT is terminated by rapid filtration, separating the synaptosomes from the incubation medium.
-
The radioactivity retained by the synaptosomes is quantified using liquid scintillation counting, providing a measure of serotonin uptake.[7]
-
-
Data Analysis:
-
The rate of serotonin uptake is calculated and compared between control and this compound-treated groups.
-
Kinetic parameters such as Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal velocity) are determined to characterize the nature of the interaction.[7]
-
Initial findings from such assays suggested an increase in Vmax for serotonin uptake in the presence of this compound, leading to the classification of the drug as a serotonin reuptake enhancer (SRE).[4]
A Paradigm Shift: The Role of Glutamate and Neuroplasticity
As research progressed, the focus on the serotonergic system proved insufficient to explain this compound's full range of antidepressant effects.[1][2] A growing body of evidence pointed towards the glutamatergic system and the concept of neuroplasticity as central to its mechanism of action.[1][4] Preclinical studies demonstrated that this compound could prevent and even reverse the detrimental effects of chronic stress on brain structure and function, particularly in the hippocampus and amygdala.[5][8][9]
This compound's Impact on Stress-Induced Neuronal Remodeling
Chronic stress is known to induce dendritic atrophy in the CA3 region of the hippocampus, a key brain area involved in learning, memory, and mood regulation.[1] Early preclinical studies were pivotal in demonstrating this compound's ability to counteract these structural changes.
Key Findings:
-
Prevention of Dendritic Atrophy: In animal models subjected to chronic restraint stress, co-administration of this compound was shown to prevent the shrinkage and debranching of apical dendrites of CA3 pyramidal neurons.[1]
-
Normalization of Hippocampal Volume: Chronic stress can lead to a reduction in overall hippocampal volume, a finding mirrored in some depressed patients. This compound treatment was found to prevent this stress-induced volume reduction in preclinical models.[5][9]
-
Modulation of Amygdala Hypertrophy: In contrast to the hippocampus, chronic stress can cause dendritic growth (hypertrophy) in the basolateral amygdala, which is associated with heightened anxiety. This compound was shown to prevent this hypertrophy.[9]
Modulation of Glutamate Receptor Function
The neuroprotective effects of this compound were hypothesized to be mediated by its influence on glutamatergic neurotransmission.[1] Specifically, research focused on its ability to modulate the activity of NMDA and AMPA receptors, the primary mediators of excitatory synaptic transmission.
Experimental Evidence:
-
Normalization of NMDA Receptor Activity: Studies using electrophysiological recordings from hippocampal slices of chronically stressed rats revealed that stress enhances the NMDA receptor component of excitatory postsynaptic currents (EPSCs).[1][10] Chronic treatment with this compound normalized the ratio of NMDA to AMPA receptor-mediated currents, suggesting a stabilization of glutamatergic signaling.[1][10][11]
-
Postsynaptic Phosphorylation Cascade: In vitro application of this compound to hippocampal slices was found to rapidly increase the amplitudes of both NMDA and AMPA-mediated EPSCs.[10] This effect was blocked by a kinase inhibitor, indicating that this compound's action involves a postsynaptic phosphorylation cascade, rather than a direct effect on presynaptic glutamate release.[10][11]
Below is a diagram illustrating the proposed early hypothesis of this compound's action on the glutamatergic synapse under conditions of stress.
Caption: Early hypothesis of this compound's neuroprotective action via glutamate modulation.
Efficacy in Preclinical Models of Depression
The antidepressant potential of this compound was validated in several rodent models of depression and stress. These behavioral paradigms are designed to elicit depression-like phenotypes that are sensitive to clinically effective antidepressant treatments.
The Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of this immobility.
Protocol Outline:
-
Pre-test Session (Day 1): Rodents (mice or rats) are placed individually in a transparent cylindrical container filled with water for a 15-minute period. This initial exposure induces a state of helplessness.
-
Drug Administration: this compound or a vehicle control is administered according to a specific regimen (e.g., chronically for 21 days).[12]
-
Test Session (Day 2 or after chronic treatment): The animals are returned to the water-filled cylinder for a 5-6 minute test session.[13]
-
Behavioral Scoring: The duration of immobility (floating passively) is recorded.
-
Outcome: Chronic this compound treatment was shown to significantly reduce immobility time in the FST, an effect indicative of antidepressant efficacy.[12]
Chronic Stress Models and the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Chronic stress models, such as repeated restraint or prenatal stress, are considered to have high face validity for depression as they induce physiological changes seen in depressed patients, including hyperactivity of the HPA axis.[9][12]
Key Observations:
-
HPA Axis Modulation: The HPA axis is the body's central stress response system. Chronic stress leads to elevated levels of stress hormones like corticosterone (in rodents).[14] Preclinical studies demonstrated that chronic this compound treatment could attenuate the stress-induced rise in ACTH and corticosterone.[15][16][17]
-
Normalization of Behavior: In models where chronic stress induces behaviors like anhedonia (reduced pleasure-seeking) or anxiety, this compound was effective in normalizing these behaviors.[18]
Table 1: Summary of this compound's Efficacy in Key Preclinical Models
| Preclinical Model | Key Behavioral/Physiological Endpoint | Effect of this compound Treatment | Supporting Citations |
| Forced Swim Test | Immobility Time | Decreased | [12][19] |
| Chronic Restraint Stress | Dendritic Atrophy (Hippocampal CA3) | Prevented/Reversed | [1][9] |
| Chronic Restraint Stress | HPA Axis Hyperactivity (Elevated Corticosterone) | Attenuated | [15][16][17] |
| Learned Helplessness | Escape Failures | Decreased | [20] |
| Prenatal Stress | Increased Immobility in FST | Reduced | [12] |
Visualization of Experimental Workflow: Chronic Stress & Neuroprotection Assay
The following diagram outlines the typical workflow for a preclinical study investigating the neuroprotective effects of this compound in a chronic stress model.
Caption: Workflow for assessing this compound's neuroprotective effects in a chronic stress model.
Conclusion and Future Directions
The early preclinical studies of this compound were instrumental in challenging the monoamine-centric view of depression and antidepressant action. By demonstrating efficacy through a seemingly paradoxical serotonergic mechanism, and later through the profound modulation of the glutamatergic system and stress-induced neuroplasticity, this research paved the way for a more nuanced understanding of the pathophysiology of depression.[1][2][21] The findings that this compound could preserve hippocampal integrity and function in the face of chronic stress provided a compelling biological rationale for its clinical effectiveness.[5][8]
While the later discovery of this compound's action as a µ-opioid receptor agonist added another critical layer to its pharmacological profile, the foundational research into its effects on glutamate signaling and neuroplasticity remains a cornerstone of its scientific story.[3][4][22] These early studies not only validated this compound as a novel therapeutic agent but also significantly contributed to the broader scientific shift towards viewing depression as a disorder of impaired neural plasticity.
References
- Burke, K. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review.
- McEwen, B. S., et al. (2010). The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation.
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Tianeptine and the Mu-Opioid Receptor: A Technical Guide to a Re-envisioned Mechanism of Action
Abstract: For decades, the atypical tricyclic compound tianeptine was understood primarily through the lens of serotonergic modulation. However, seminal research has fundamentally shifted this paradigm, identifying the mu-opioid receptor (MOR) as its principal molecular target. This technical guide provides an in-depth examination of the biochemical and pharmacological interaction between this compound and the MOR. We synthesize findings on receptor binding affinity, functional agonism, and downstream signaling cascades, contrasting them with classical opioids. This whitepaper offers researchers and drug development professionals a comprehensive resource, detailing the core experimental methodologies used to characterize this interaction and discussing the profound implications of a MOR-agonist antidepressant for future therapeutic design.
Introduction
This compound: From Atypical Antidepressant to Opioid Agonist
First synthesized in the 1980s, this compound was approved for the treatment of major depressive disorder in numerous European, Asian, and Latin American countries. Its structural resemblance to tricyclic antidepressants led to its initial classification within this group, yet its mechanism was considered unique.[1] The prevailing theory, now largely supplanted, was that this compound enhanced serotonin reuptake, a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs).[2] However, this theory failed to fully account for its clinical profile and growing reports of misuse for its euphoric, opioid-like effects, earning it the colloquial name "gas station heroin".[1]
The Mu-Opioid Receptor (MOR): A Key Modulator of Pain and Mood
The mu-opioid receptor (MOR) is a class A G-protein coupled receptor (GPCR) and the primary molecular target for endogenous opioid peptides (e.g., β-endorphin) and exogenous opiates like morphine.[3] Distributed throughout the central and peripheral nervous system, MOR activation classically leads to potent analgesia.[3] Beyond pain relief, the opioid system is critically involved in mood regulation, reward, and stress responses, making it a complex but compelling target for neuropsychiatric disorders.
The Paradigm Shift: Elucidating the Primary Molecular Target
A landmark 2014 study by Gassaway et al. definitively identified this compound as a direct agonist of the mu-opioid receptor.[3][4][5] This discovery recontextualized this compound's therapeutic effects and its abuse potential, grounding them in a well-established pharmacological framework. Subsequent research has confirmed that the antidepressant and other behavioral effects of this compound are dependent on the MOR.[6][7] This guide delves into the technical specifics of this pivotal interaction.
Biochemical and Pharmacological Characterization
The interaction of this compound with the MOR is defined by its binding affinity (how tightly it binds) and its functional efficacy and potency (its ability to activate the receptor and elicit a cellular response).
Receptor Binding Profile: Affinity and Selectivity
Radioligand binding assays have established this compound's direct interaction with the human MOR. While its affinity is moderate compared to classical high-potency opioids, it is sufficient to be pharmacologically relevant at therapeutic concentrations.[7][8] Critically, this compound also acts as a full agonist at the delta-opioid receptor (DOR), but with significantly lower potency.[4][5] It displays no significant activity at the kappa-opioid receptor (KOR).[4][5]
Functional Agonism at the Mu-Opioid Receptor
This compound is characterized as a full agonist at the MOR, meaning it is capable of producing a maximal receptor-mediated response similar to that of endogenous ligands or reference agonists like DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin).[2][4][9] Functional assays measuring G-protein activation and downstream signaling confirm this classification.[4][5] Preclinical studies using MOR knockout mice have provided definitive, in-vivo validation: the analgesic, locomotor, rewarding, and antidepressant-like effects of this compound are absent in these animals, confirming that its primary behavioral effects are mediated through the MOR.[9][10][11]
Quantitative Analysis of this compound's Opioid Receptor Activity
The following table summarizes the key quantitative parameters of this compound's interaction with opioid receptors as determined by in-vitro assays.
| Parameter | Receptor | Species | Value | Assay Type | Source |
| Binding Affinity (Ki) | MOR | Human | 383 ± 183 nM | Radioligand Displacement | [4][5] |
| DOR | Human | >10 µM | Radioligand Displacement | [5] | |
| G-Protein Activation (EC50) | MOR | Human | 194 ± 70 nM | BRET | [4][5] |
| MOR | Mouse | 641 ± 120 nM | BRET | [4][5] | |
| MOR | Mouse | 4.7 µM | [35S]GTPγS Binding (Brain Membranes) | [2][9] | |
| DOR | Human | 37.4 ± 11.2 µM | BRET | [4][5] | |
| DOR | Mouse | 14.5 ± 6.6 µM | BRET | [4][5] | |
| cAMP Inhibition (EC50) | MOR | Human | 151 ± 45 nM | BRET (CAMYEL Sensor) | [5] |
| MOR | Mouse | 1.03 ± 0.10 µM | BRET (CAMYEL Sensor) | [5] |
Note on EC50 Discrepancy: The difference in MOR EC50 values between BRET assays in recombinant cell lines (nM range) and [35S]GTPγS assays in native brain tissue (µM range) likely reflects variations in receptor density, G-protein coupling efficiency, and the presence of other cellular modulators in the respective systems. Both values confirm agonism, but highlight the importance of considering the experimental context.
Downstream Signaling Pathways
Upon binding, a MOR agonist triggers a conformational change in the receptor, initiating intracellular signaling cascades. The specific pathways engaged dictate the ultimate physiological effect.
Canonical G-Protein Activation
Like all classical opioids, this compound activates the MOR, which is coupled to inhibitory G-proteins (Gi/o).[2][5] This activation causes the G-protein complex to dissociate into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP decreases the activity of downstream effectors like Protein Kinase A (PKA), ultimately modulating ion channel activity and reducing neuronal excitability.[3] This G-protein-dependent pathway is considered central to the analgesic and antidepressant effects of opioids.[11]
The Question of β-Arrestin Recruitment and Biased Agonism
In addition to G-protein signaling, MOR activation can also lead to the recruitment of β-arrestin proteins. The β-arrestin pathway is primarily associated with receptor desensitization, internalization, and the initiation of separate signaling cascades.[11] For classical opioids like morphine, β-arrestin recruitment has been linked to the development of tolerance and adverse effects such as respiratory depression and constipation.[11]
The concept of "biased agonism" describes ligands that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin). Such G-protein-biased agonists are of significant interest in drug development as they could potentially offer the therapeutic benefits of MOR activation with a reduced side-effect profile.[11]
While the G-protein signaling of this compound is well-characterized, its specific efficacy and potency for β-arrestin recruitment are not as extensively documented in the literature. However, a critical finding from preclinical studies is that the behavioral effects of this compound do not require the expression of β-arrestin 2 .[11] This suggests that this compound may function as a naturally G-protein-biased agonist, distinguishing its mechanism from many conventional opioids and potentially explaining its unique clinical profile, including reports of a lower incidence of tolerance in some contexts.[4][6]
Core Experimental Methodologies
Characterizing the interaction between a ligand like this compound and its receptor requires a multi-assay approach to build a complete pharmacological profile. The workflow progresses from confirming physical binding to quantifying functional activity at different stages of the signaling cascade.
Protocol 1: Radioligand Displacement Assay for Binding Affinity (Ki)
-
Principle: This competitive binding assay measures the affinity of a test compound (this compound) by quantifying its ability to displace a high-affinity radiolabeled ligand (e.g., [3H]-DAMGO) from the MOR. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
-
Causality: A low Ki value indicates high binding affinity. This experiment is the foundational step to confirm a direct physical interaction between the drug and the receptor.
-
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cells expressing the MOR (e.g., CHO or HEK293 cells stably expressing hMOR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of radiolabeled MOR ligand (e.g., [3H]-DAMGO, at a concentration near its Kd).
-
A dilution series of the unlabeled test compound (this compound).
-
Cell membranes (typically 50-100 µg of protein per well).
-
Control wells: "Total binding" (no this compound) and "non-specific binding" (excess unlabeled ligand, e.g., 10 µM naloxone, to saturate all specific binding sites).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove residual unbound ligand. Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: [35S]GTPγS Binding Assay for G-Protein Activation (EC50, Emax)
-
Principle: This functional assay directly measures the activation of Gi/o proteins upon receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds irreversibly to activated G-proteins, allowing for its accumulation and quantification.[2]
-
Causality: An increase in [35S]GTPγS binding above baseline indicates G-protein activation. The EC50 represents the potency of the agonist, and the Emax (relative to a standard agonist like DAMGO) indicates its efficacy.[2]
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell or brain tissue membranes as described in Protocol 4.1.
-
Assay Buffer: Prepare an assay buffer containing MgCl2, EDTA, NaCl, and a high concentration of GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state at baseline.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes.
-
A dilution series of the agonist (this compound). A standard agonist (DAMGO) is run in parallel for comparison.
-
GDP.
-
Assay buffer.
-
-
Initiation: Add [35S]GTPγS (typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate and harvest the reaction using a cell harvester and glass fiber filters, as described in Protocol 4.1.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific [35S]GTPγS binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: cAMP Accumulation Assay for Functional Inhibition
-
Principle: This assay measures the functional consequence of Gi/o activation: the inhibition of adenylyl cyclase. Cells are first stimulated with an agent like forskolin to elevate basal cAMP levels. The ability of a MOR agonist to reduce these stimulated cAMP levels is then quantified.
-
Causality: A dose-dependent decrease in forskolin-stimulated cAMP levels confirms functional Gi/o coupling and receptor activation.
-
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the MOR (e.g., HEK-MOR) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, allowing it to accumulate for measurement.
-
Stimulation: Add a dilution series of the agonist (this compound) to the wells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF, ELISA, or BRET-based sensors (e.g., CAMYEL).[5]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (functionally equivalent to EC50 in this context) and the maximal percentage of inhibition.
-
Protocol 4: β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Principle: This assay quantifies the recruitment of β-arrestin to the activated MOR. Many commercial platforms, such as the PathHunter® (DiscoverX) assay, use enzyme fragment complementation (EFC).[6] The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]
-
Causality: The intensity of the light signal is directly proportional to the amount of β-arrestin recruited to the receptor, providing a quantitative measure of this specific signaling event.
-
Step-by-Step Methodology:
-
Cell Handling: Use a commercially available cell line co-expressing the tagged MOR and β-arrestin constructs (e.g., PathHunter® CHO-K1 OPRM1 cells). Thaw and plate the cells in the provided assay plates according to the manufacturer's protocol.
-
Compound Addition: Prepare a serial dilution of the test compound (this compound) and add it to the cells. Include a reference agonist and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents (containing the chemiluminescent substrate) to all wells as per the manufacturer's instructions. Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescence on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. This data can then be used to calculate a "bias factor" relative to the G-protein activation data.
-
Implications for Drug Development and Research
Therapeutic Potential and Abuse Liability
The confirmation of this compound as a MOR agonist provides a clear mechanism for both its antidepressant effects and its potential for abuse.[1] The involvement of the opioid system in mood regulation is well-established, and this compound's efficacy suggests that direct MOR activation may be a viable strategy for treatment-resistant depression.[10] However, any MOR agonist carries an inherent abuse liability due to the receptor's role in the brain's reward pathways. This compound's abuse at high doses underscores this reality.[1]
Future Directions: Exploring Biased Agonism and Novel Ligand Design
This compound's most exciting feature for drug development is its apparent G-protein bias, inferred from the lack of β-arrestin 2 requirement for its primary effects.[11] This positions this compound as a valuable chemical scaffold and pharmacological tool. Future research should focus on:
-
Direct Quantification of Bias: Rigorously quantifying this compound's β-arrestin recruitment profile across different assay platforms to establish a definitive bias factor.
-
Structure-Activity Relationship (SAR) Studies: Developing this compound analogs to identify the structural motifs responsible for its MOR activity and potential G-protein bias. The goal would be to design novel MOR agonists that retain the antidepressant efficacy while further minimizing or eliminating the signals associated with abuse liability and other adverse effects.
Conclusion
This compound represents a paradigm shift in the understanding of antidepressant pharmacology. Its primary mechanism of action is now firmly established as full agonism at the mu-opioid receptor. This interaction, characterized by moderate affinity and potent G-protein activation, is directly responsible for its therapeutic effects. The finding that its behavioral outcomes may be independent of the β-arrestin 2 pathway offers a compelling avenue for the development of a new generation of safer, G-protein-biased MOR modulators for the treatment of depression and potentially chronic pain. The experimental protocols detailed herein provide a roadmap for the continued investigation and development of such novel chemical entities.
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A Tale of Two Tricyclics: Deconstructing the Mechanistic Divergence of Tianeptine from Classical Antidepressants
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the therapeutic action of tricyclic antidepressants (TCAs) was primarily attributed to their modulation of monoaminergic systems. The discovery and subsequent elucidation of tianeptine's mechanism, a structural analogue of classical TCAs, has fundamentally challenged this paradigm. This guide provides a detailed comparative analysis of the molecular and cellular mechanisms of this compound and traditional TCAs. We will explore the classical monoamine reuptake inhibition of TCAs, contrasting it with this compound's nuanced and multifaceted actions on glutamatergic neurotransmission, neuroplasticity, and opioid receptors. This exploration will provide researchers and drug development professionals with a comprehensive understanding of these two distinct classes of antidepressants, highlighting the evolution of our understanding of depression's neurobiology and the potential for novel therapeutic strategies.
Introduction: The Tricyclic Scaffold and the Monoamine Hypothesis
The advent of tricyclic antidepressants in the mid-20th century revolutionized the treatment of major depressive disorder (MDD)[1]. Compounds like imipramine and amitriptyline, characterized by their three-ring chemical structure, were found to alleviate depressive symptoms. Their mechanism of action was linked to their ability to block the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft[2][3]. This action increases the synaptic availability of these neurotransmitters, a finding that became a cornerstone of the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters underlies depressive pathology.
While the monoamine hypothesis has been influential, it is not without its limitations. The delayed therapeutic onset of TCAs and the fact that not all patients respond to these agents suggested that other mechanisms were at play. Enter this compound, an atypical antidepressant that, despite its tricyclic structure, exhibits a pharmacological profile that starkly contrasts with its classical counterparts[4][5]. Initially, this compound was controversially labeled a "selective serotonin reuptake enhancer" (SSRE), a concept that directly opposed the mechanism of SSRIs and many TCAs[6][7]. However, this theory has been largely superseded by evidence pointing to more complex and arguably more profound effects on glutamate modulation and neuroplasticity[4][8][9].
This guide will dissect and contrast the core mechanisms of traditional TCAs and this compound, providing a granular view of their distinct molecular targets and downstream consequences.
The Classical Mechanism of Traditional TCAs: Monoamine Reuptake Inhibition and Beyond
The primary and most well-established mechanism of action for traditional TCAs is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters[2][10]. By binding to these transporters, TCAs prevent the reuptake of serotonin and norepinephrine into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission[1][3].
However, the action of TCAs is not limited to monoamine transporters. They are notoriously "dirty" drugs, exhibiting affinity for a wide range of other receptors, which contributes to both their therapeutic effects and their significant side-effect profile[1][10]. These off-target interactions include:
-
Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention[1][10][11].
-
Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects of many TCAs[1][10][12].
-
Alpha-1 Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension and dizziness[1][10].
The broad receptor-binding profile of traditional TCAs is a critical point of differentiation from this compound and a major factor in why they are no longer considered first-line treatments for depression in many regions[2][11].
This compound's Atypical Profile: A Paradigm Shift
This compound's journey of mechanistic discovery has been a fascinating case study in psychopharmacology, moving from a paradoxical serotonin-based hypothesis to a more nuanced understanding centered on glutamate, neuroplasticity, and opioid receptor agonism[13][14].
The Rise and Fall of the SSRE Hypothesis
Initial in vivo studies suggested that this compound increased the reuptake of serotonin, leading to its classification as a selective serotonin reuptake enhancer (SSRE)[6][7][15]. This was a perplexing finding, as it directly contradicted the prevailing theory of how antidepressants should work. However, subsequent research has largely failed to substantiate this as its primary antidepressant mechanism. More recent studies indicate that long-term administration of this compound does not significantly alter extracellular serotonin levels[6]. While this compound does bind to an allosteric site on the serotonin transporter, its primary therapeutic effects are now believed to stem from other actions[6].
Glutamatergic Modulation: The Core of this compound's Action
A compelling body of evidence now points to the modulation of the glutamatergic system as the principal mechanism behind this compound's antidepressant effects[4][8][9]. Chronic stress, a key factor in the pathophysiology of depression, is associated with excessive glutamate release and subsequent excitotoxicity, leading to dendritic atrophy in brain regions like the hippocampus and prefrontal cortex[8].
This compound appears to counteract these detrimental effects by:
-
Normalizing Glutamate Levels: In animal models, this compound has been shown to prevent stress-induced increases in extracellular glutamate in the amygdala and hippocampus[8].
-
Modulating AMPA and NMDA Receptors: this compound has been found to restore the balance of activity between AMPA and NMDA receptors, which is often disrupted by chronic stress. It can enhance AMPA receptor-mediated synaptic transmission while preventing the stress-induced increase in NMDA receptor currents[8][16]. This dual action is thought to promote synaptic plasticity and resilience.
A Neuroplasticity Normalizer
The glutamatergic modulation by this compound has profound effects on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections[15][17][18]. Chronic stress is known to impair neuroplasticity, leading to neuronal atrophy in the hippocampus and hypertrophy in the amygdala[8]. This compound has been shown to:
-
Reverse Stress-Induced Neuronal Remodeling: It can prevent and even reverse the dendritic atrophy in the hippocampus and the dendritic hypertrophy in the amygdala caused by chronic stress[8][17].
-
Promote Brain-Derived Neurotrophic Factor (BDNF): The efficacy of many antidepressants is linked to their ability to increase levels of BDNF, a key molecule involved in neuronal growth and survival. This compound has been shown to increase BDNF expression in the hippocampus and amygdala[8][17].
The Opioid Connection: A Double-Edged Sword
A more recent and significant discovery is this compound's action as a full agonist at the µ-opioid receptor (MOR) and to a lesser extent, the δ-opioid receptor (DOR)[4][5][13]. This finding helps to explain its anxiolytic and analgesic properties, as well as its potential for abuse at high doses[4][5][9]. The MOR agonism is believed to contribute to its antidepressant effects, potentially through downstream modulation of dopaminergic and glutamatergic pathways[9][19][20]. However, this also introduces a risk of dependence and withdrawal, a concern not typically associated with traditional TCAs at therapeutic doses[4][21].
Mechanistic Showdown: this compound vs. Traditional TCAs
The following table summarizes the key mechanistic differences between this compound and traditional TCAs:
| Feature | Traditional TCAs (e.g., Amitriptyline, Imipramine) | This compound |
| Primary Mechanism | Inhibition of Serotonin (SERT) and Norepinephrine (NET) reuptake[2][3][10]. | Modulation of glutamatergic neurotransmission (AMPA/NMDA receptor activity)[4][8][9]. |
| Serotonin System | Increases synaptic serotonin levels by blocking reuptake[1][3]. | Initially thought to enhance serotonin reuptake (SSRE), but this is no longer considered its primary mechanism[14]. |
| Glutamatergic System | Minimal direct effects. | Normalizes stress-induced glutamate dysregulation; modulates AMPA and NMDA receptor function[8]. |
| Neuroplasticity | Can promote neuroplasticity, likely as a downstream effect of monoamine modulation. | Directly promotes neuroplasticity by reversing stress-induced dendritic remodeling and increasing BDNF[8][17][18]. |
| Opioid Receptors | No significant affinity. | Full agonist at the µ-opioid receptor (MOR) and weak agonist at the δ-opioid receptor (DOR)[5][19]. |
| Receptor promiscuity | High affinity for muscarinic, histaminic, and adrenergic receptors, leading to significant side effects[1][10][12][22]. | Lacks significant affinity for most neurotransmitter receptors, resulting in a more favorable side-effect profile at therapeutic doses[6][17]. |
| Side Effect Profile | Prominent anticholinergic effects (dry mouth, constipation), sedation, and cardiovascular effects[1][11][23][24]. | Generally better tolerated, with fewer sedative, anticholinergic, and cardiovascular side effects. However, carries a risk of abuse and dependence due to opioid agonism[4][6][25][26]. |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Can modulate HPA axis activity, often as a secondary effect[27]. | Directly attenuates stress-induced HPA axis hyperactivity[28][29]. |
Visualizing the Mechanistic Divergence
To better illustrate the distinct signaling pathways, the following diagrams are provided.
Diagram 1: Traditional TCA Mechanism of Action
Caption: Traditional TCAs block SERT and NET, increasing synaptic serotonin and norepinephrine.
Diagram 2: this compound's Multifaceted Mechanism of Action
Caption: this compound modulates the glutamate system, acts as a µ-opioid agonist, and promotes neuroplasticity.
Experimental Protocols for Mechanistic Elucidation
The contrasting mechanisms of this compound and traditional TCAs have been elucidated through a variety of experimental techniques. Below are representative protocols that are central to these investigations.
Protocol: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of a test compound (e.g., amitriptyline, this compound) to various neurotransmitter receptors and transporters.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, hippocampus) or cultured cells expressing the target receptor/transporter in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]QNB for muscarinic receptors) and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Causality: This assay directly measures the interaction between the drug and its molecular targets. The resulting Ki values provide a quantitative measure of affinity, allowing for a direct comparison of the receptor binding profiles of different compounds.
Protocol: In Vivo Microdialysis for Neurotransmitter Levels
Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin, glutamate) in specific brain regions of freely moving animals following drug administration.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound (e.g., imipramine, this compound).
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Interpretation: Express neurotransmitter levels as a percentage of the baseline pre-drug levels.
Causality: This technique provides real-time in vivo evidence of a drug's effect on neurotransmitter dynamics in the brain, directly testing the hypothesis of reuptake inhibition or other modulatory effects.
Protocol: Electrophysiological Recording of Synaptic Plasticity
Objective: To assess the effect of a drug on long-term potentiation (LTP), a cellular correlate of learning and memory, in brain slices.
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from an animal.
-
Recording: Place the slice in a recording chamber perfused with aCSF. Use a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals) and a recording electrode to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the target neurons (e.g., CA1 pyramidal cells).
-
LTP Induction: After establishing a stable baseline response, induce LTP by delivering a high-frequency stimulation protocol.
-
Drug Application: Apply the test compound (e.g., this compound) to the perfusion bath and observe its effect on baseline synaptic transmission and on the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. Compare the degree of potentiation in drug-treated slices to control slices.
Causality: This method directly examines the impact of a drug on synaptic plasticity, providing a functional readout of its effects on the cellular mechanisms thought to underlie the therapeutic actions of antidepressants that target neuroplasticity.
Conclusion and Future Directions
The stark contrast between the mechanisms of this compound and traditional TCAs underscores the complexity of depression's neurobiology and the evolution of antidepressant pharmacology. While traditional TCAs laid the groundwork with the monoamine hypothesis, this compound has pushed the field to look beyond serotonin and norepinephrine, highlighting the critical role of glutamatergic dysregulation and impaired neuroplasticity in the pathophysiology of depression.
The discovery of this compound's µ-opioid receptor agonism further complicates its profile, offering new avenues for understanding its therapeutic effects while also raising important considerations regarding its abuse potential. For drug development professionals, the story of this compound offers a compelling lesson: structural similarity does not equate to mechanistic identity. Future research should continue to explore the downstream signaling pathways activated by this compound's glutamatergic and opioid actions, as these may hold the key to developing novel antidepressants with improved efficacy and tolerability. The divergence of these two "tricyclics" serves as a powerful reminder that the landscape of antidepressant drug discovery is far from settled and ripe for innovation.
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The Evolving Narrative of Tianeptine: A Technical Guide to its Neuroscientific Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine represents a fascinating case study in psychopharmacology, a molecule whose journey from a paradoxical serotonin modulator to a recognized glutamate and opioid system regulator has challenged and refined our understanding of depression's neurobiology. This technical guide provides a comprehensive overview of the history of this compound's development, detailing the key experimental milestones and methodologies that have shaped our current understanding of its mechanism of action. Initially synthesized in the 1970s and classified as a tricyclic antidepressant, its early investigation suggested a unique and counterintuitive mechanism: the enhancement of serotonin reuptake. This guide will delve into the experimental protocols that led to this initial hypothesis and the subsequent, more nuanced discoveries that shifted the focus to its profound effects on glutamatergic neurotransmission and neuroplasticity. Furthermore, we will explore the pivotal research that identified this compound as a potent agonist of the µ-opioid receptor, a finding that has reshaped its clinical profile and raised important considerations regarding its therapeutic use and abuse potential. Through detailed descriptions of key experimental workflows, from in vitro binding assays to in vivo behavioral models and clinical trial designs, this guide offers researchers and drug development professionals a thorough understanding of the scientific odyssey of this compound, highlighting the critical interplay of experimental rigor and evolving scientific paradigms in neuroscience.
Early Discovery and the Serotonin Reuptake Enhancement Hypothesis
This compound was first synthesized in the early 1970s by the French Society of Medical Research.[1] Structurally classified as a tricyclic antidepressant (TCA), it was initially marketed under the brand name Stablon in France in 1983 for the treatment of major depressive disorder.[1][2] Unlike typical TCAs, which were known to inhibit the reuptake of monoamines like serotonin and norepinephrine, early preclinical studies on this compound pointed towards a seemingly paradoxical mechanism of action.
The Counterintuitive Finding: A Selective Serotonin Reuptake Enhancer (SSRE)
Initial in vivo and ex vivo studies in the 1980s suggested that this compound actively increased the reuptake of serotonin from the synaptic cleft.[3][4] This was in stark contrast to the prevailing monoamine hypothesis of depression, which posited that a deficit in synaptic serotonin was a key etiological factor, and that effective antidepressants worked by increasing its availability.[3]
The primary experimental evidence for this SSRE hypothesis came from studies utilizing rat brain synaptosomes and platelets, which demonstrated an increased Vmax of the serotonin transporter (SERT) for serotonin in the presence of this compound.[4]
Experimental Protocol: Serotonin Reuptake Assay in Rat Brain Synaptosomes
The following protocol outlines the general steps involved in the type of assay that would have been used to investigate this compound's effect on serotonin reuptake.
Objective: To measure the rate of radiolabeled serotonin ([³H]5-HT) uptake into isolated nerve terminals (synaptosomes) from rat brain tissue in the presence and absence of this compound.
Methodology:
-
Preparation of Synaptosomes:
-
Euthanize adult rats and rapidly dissect the brain, placing it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.3).[5][6]
-
Homogenize the brain tissue (e.g., cortex and hippocampus) using a Dounce homogenizer.[6]
-
Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.[5] This involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet the synaptosomes.[5]
-
Wash the synaptosomal pellet in a suitable buffer to remove contaminants.[2][7]
-
-
Serotonin Uptake Assay:
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer phosphate buffer).[7][8]
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a vehicle control.
-
Initiate the uptake reaction by adding a known concentration of [³H]5-HT.[9]
-
Incubate the mixture at 37°C for a short period (e.g., 5-15 minutes) to allow for serotonin uptake.[9]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.
-
Quantify the amount of [³H]5-HT trapped within the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of serotonin uptake (e.g., in pmol/mg protein/min).
-
Compare the uptake rates in the this compound-treated groups to the control group to determine the effect of the drug on serotonin reuptake.
-
Caption: Workflow for a typical serotonin reuptake assay using rat brain synaptosomes.
A Paradigm Shift: Glutamatergic Modulation and Neuroplasticity
Despite the initial focus on serotonin, the SSRE hypothesis was met with skepticism as it contradicted the prevailing understanding of antidepressant action.[3] Further research revealed that this compound's effects on the serotonin system were likely not its primary therapeutic mechanism.[10] This led to the exploration of alternative pathways, with a growing body of evidence pointing towards the glutamatergic system and its role in neuroplasticity.[11][12]
This compound's Influence on Glutamate Receptors
Research began to show that this compound could modulate the activity of two key ionotropic glutamate receptors: the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12] Specifically, this compound was found to prevent the stress-induced enhancement of NMDA receptor-mediated currents in the hippocampus and to potentiate AMPA receptor function.[3][13]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The investigation of this compound's effects on glutamate receptor currents heavily relied on whole-cell patch-clamp electrophysiology in rodent hippocampal slices.
Objective: To measure NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons and assess the modulatory effects of this compound.
Methodology:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visualize individual neurons (e.g., in the CA1 or CA3 region) using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "giga-seal") with the membrane of a target neuron.[14]
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.[14]
-
-
Isolation and Measurement of Glutamatergic Currents:
-
To isolate AMPA receptor-mediated EPSCs, hold the neuron at a negative membrane potential (e.g., -70 mV) to ensure the voltage-dependent magnesium block of the NMDA receptor.
-
To isolate NMDA receptor-mediated EPSCs, hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the magnesium block, and include an AMPA receptor antagonist in the aCSF.
-
Evoke EPSCs by electrical stimulation of afferent fibers using a stimulating electrode placed in the appropriate synaptic pathway.
-
-
This compound Application and Data Analysis:
-
Record baseline EPSCs.
-
Bath-apply this compound at a known concentration and record the changes in EPSC amplitude and kinetics.
-
Analyze the data to determine the effect of this compound on NMDA and AMPA receptor-mediated synaptic transmission.
-
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to study this compound's effects.
The Opioid Connection: Unveiling a New Target
A significant breakthrough in understanding this compound's mechanism of action came in 2014 with the discovery that it is a full agonist at the µ-opioid receptor (MOR). This finding provided a compelling explanation for its antidepressant and anxiolytic effects, and also shed light on its potential for abuse.
Identifying µ-Opioid Receptor Agonism
The identification of this compound as a MOR agonist was achieved through a combination of radioligand binding assays and functional assays, such as the [³⁵S]GTPγS binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the MOR, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Objective: To determine if this compound acts as an agonist at the µ-opioid receptor by measuring its ability to stimulate [³⁵S]GTPγS binding to G proteins in cell membranes expressing the MOR.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human or rodent µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Alternatively, use brain tissue homogenates from wild-type and MOR knockout mice to demonstrate receptor specificity.[15]
-
-
[³⁵S]GTPγS Binding Assay:
-
In a multi-well plate, incubate the cell membranes with varying concentrations of this compound or a known MOR agonist (e.g., DAMGO) as a positive control.[16]
-
The incubation buffer typically contains GDP to facilitate the exchange for [³⁵S]GTPγS upon receptor activation.[16]
-
Add [³⁵S]GTPγS to the wells to initiate the binding reaction.[16]
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[16]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding as a function of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for this compound and compare these values to the positive control.
-
Caption: Workflow for a [³⁵S]GTPγS binding assay to assess µ-opioid receptor agonism.
Clinical Development and Efficacy
The clinical development of this compound has been shaped by its evolving mechanistic understanding. Pivotal clinical trials have established its efficacy in major depressive disorder, often with a favorable side-effect profile compared to traditional antidepressants.
Pivotal Clinical Trial Design
Early clinical trials of this compound for major depressive disorder were typically double-blind, placebo-controlled, and often included an active comparator such as imipramine or fluoxetine.
Key Components of a Typical this compound Clinical Trial:
-
Participants: Adult patients meeting the diagnostic criteria for Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous patient population and to exclude individuals with confounding factors such as other psychiatric disorders, substance abuse, or certain medical conditions.[16]
-
Intervention: this compound at a therapeutic dose (e.g., 12.5 mg three times daily) compared to placebo and/or an active comparator.
-
Duration: Typically 6 to 8 weeks for acute treatment efficacy studies.
-
Primary Outcome Measure: The change from baseline in the total score of a standardized depression rating scale, most commonly the Hamilton Rating Scale for Depression (HRSD).
Assessment of Depressive Symptoms: The Hamilton Rating Scale for Depression (HRSD)
The HRSD is a clinician-administered scale used to assess the severity of depressive symptoms.[1] It consists of 17 or 21 items covering areas such as depressed mood, guilt, insomnia, anxiety, and somatic symptoms.[1] Each item is scored on a 3- or 5-point scale, and the total score provides a quantitative measure of depression severity.[1]
Conclusion: A Multifaceted Antidepressant
The history of this compound's development in neuroscience is a testament to the dynamic and iterative nature of scientific discovery. What began as a molecule with a paradoxical effect on the serotonin system has been revealed to be a complex pharmacological agent with significant actions on the glutamatergic and opioid systems. This journey has not only provided a valuable therapeutic option for depression but has also broadened our understanding of the neurobiological underpinnings of this debilitating disorder. The multifaceted mechanism of action of this compound continues to be an area of active research, with ongoing investigations into its neuroplastic effects and the clinical implications of its opioid receptor agonism. For researchers and drug development professionals, the story of this compound serves as a powerful reminder of the importance of looking beyond established paradigms and employing a diverse array of experimental approaches to unravel the complexities of the brain.
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Initial synthesis of the Tianeptine core structure
An In-Depth Technical Guide to the Initial Synthesis of the Tianeptine Core Structure
Introduction
This compound is a pharmaceutical agent with a unique pharmacological profile, primarily prescribed for major depressive disorder.[1] Structurally, it is distinguished from typical tricyclic antidepressants (TCAs) by its dibenzo[c,f][2][3]thiazepine core, a seven-membered sultam ring system, and a C-11 substituted 7-aminoheptanoic acid side chain.[4] The synthesis of this complex tricyclic scaffold, the this compound core, represents a significant undertaking in medicinal chemistry. This guide provides a detailed exploration of the seminal synthetic strategy, delving into the underlying chemical principles, step-by-step protocols, and the rationale behind the experimental design.
Retrosynthetic Analysis: A Strategic Deconstruction
To logically approach the synthesis, we can deconstruct the this compound core retrosynthetically. The primary disconnection point is the amide bond within the seven-membered sultam ring, leading back to a 2-amino-2'-carboxy-diphenylsulfide derivative. This intermediate is the product of an intramolecular Friedel-Crafts acylation, a key C-C bond-forming reaction. Further disconnection of the sulfonamide linkage reveals the two primary starting materials: an aniline derivative and a substituted aryl sulfonyl chloride.
Caption: Retrosynthetic analysis of the this compound core structure.
The Seminal Forward Synthesis: Constructing the Tricyclic Scaffold
The initial synthesis of the this compound core was first reported in the 1970s by the Science Union Et Cie, Societe Francaise de Recherche Medicale.[2] This classical approach can be segmented into three primary stages: formation of a sulfonamide intermediate, intramolecular cyclization to build the seven-membered ring, and subsequent functionalization to prepare for side-chain attachment.
Stage 1: Synthesis of the Aryl Sulfonamide Intermediate
The synthesis begins with a nucleophilic substitution reaction. Aniline is reacted with a substituted aryl sulfonyl chloride.[2] This reaction forms the crucial sulfonamide linkage that will ultimately become part of the central thiazepine ring. The choice of aniline as the nucleophile and a sulfonyl chloride as the electrophile is a classic and robust method for creating sulfonamides.
Stage 2: Intramolecular Friedel-Crafts Acylation
This stage is the cornerstone of the core's construction. It involves a sequence of three critical steps:
-
Ester Hydrolysis: The ester group on the sulfonamide intermediate is hydrolyzed, typically under basic conditions, to yield a carboxylic acid.
-
Acyl Chloride Formation: The resulting carboxylic acid is then converted into a more reactive acyl chloride, commonly using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Cyclization: The molecule, now primed for cyclization, undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electrophilic acyl chloride is attacked by the electron-rich aromatic ring of the aniline moiety, forming the seven-membered ring and yielding the key tricyclic ketone intermediate.[2]
Stage 3: Reduction and Chlorination of the Core
The final stage in preparing the core for side-chain attachment involves modifying the ketone functionality.
-
Ketone Reduction: The ketone is reduced to a secondary alcohol. This is typically achieved using a hydride-based reducing agent such as sodium borohydride (NaBH₄).
-
Hydroxyl to Chloride Conversion: The alcohol is then converted into a good leaving group, a chloride atom, to create an electrophilic site for the subsequent nucleophilic substitution. This transformation is often accomplished using thionyl chloride or a similar reagent. The resulting secondary alkyl chloride is the activated this compound core, ready for the final step of the drug's synthesis.[2]
Caption: The seminal forward synthesis pathway for the this compound core.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of the this compound core.
Protocol 1: Synthesis of the Aryl Sulfonamide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the starting aniline derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution to act as an acid scavenger.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of the aryl sulfonyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the pure aryl sulfonamide.
Protocol 2: Synthesis of the Tricyclic Ketone via Friedel-Crafts Acylation
-
Ester Hydrolysis: Dissolve the aryl sulfonamide from Protocol 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2.0 eq of 10% aqueous solution) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction and acidify with concentrated HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
Acyl Chloride Formation: Suspend the dried carboxylic acid in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
-
Intramolecular Cyclization: Dissolve the crude acyl chloride in a dry, non-polar solvent like nitrobenzene or 1,2-dichloroethane. Cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (AlCl₃, 1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly. After the addition, allow the reaction to stir at room temperature, then heat to 60-80 °C for several hours.
-
Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum complex. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the resulting tricyclic ketone by column chromatography.
Protocol 3: Preparation of the Activated this compound Core (Alkyl Chloride)
-
Ketone Reduction: Dissolve the tricyclic ketone from Protocol 2 in methanol or ethanol. Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the organic phase and evaporate the solvent to yield the crude tricyclic alcohol.
-
Chlorination: Dissolve the crude alcohol in a suitable solvent like DCM. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Purification: Carefully add water to quench the excess SOCl₂. Separate the organic layer, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the chlorinated this compound core, which can be purified further if necessary.
Mechanism Spotlight: Intramolecular Friedel-Crafts Acylation
The formation of the seven-membered ring is the most critical step in this synthesis. It proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates to the acyl chloride, forming a highly electrophilic acylium ion or a polarized complex. This powerful electrophile is then attacked by the adjacent electron-rich benzene ring, leading to the formation of a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the final tricyclic ketone.
Caption: Key mechanistic steps of the intramolecular Friedel-Crafts acylation.
Finalizing the this compound Synthesis: Side-Chain Attachment
With the activated core in hand, the final step is the attachment of the 7-aminoheptanoic acid side chain. This is achieved through a nucleophilic substitution reaction where the primary amine of ethyl 7-aminoheptanoate displaces the chloride on the tricyclic core.[2] Subsequent hydrolysis of the ethyl ester, typically under basic conditions, yields the final this compound molecule, which is often isolated as its sodium salt to improve stability and solubility.[2][5] It is noteworthy that later synthetic improvements focused on this step due to the instability of the amino ester reactant, leading to more efficient methods for installing the side chain.[4]
Summary of Key Reagents
| Reagent | Chemical Formula | Purpose in Synthesis | Rationale for Use |
| Pyridine / Triethylamine | C₅H₅N / (C₂H₅)₃N | Non-nucleophilic base | Scavenges HCl produced during sulfonamide formation without competing as a nucleophile. |
| Sodium Hydroxide | NaOH | Base | Used for the hydrolysis of the ester to a carboxylic acid. |
| Thionyl Chloride | SOCl₂ | Chlorinating Agent | Converts the carboxylic acid to a reactive acyl chloride for Friedel-Crafts and the alcohol to an alkyl chloride. |
| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst | Activates the acyl chloride for the intramolecular Friedel-Crafts acylation. |
| Sodium Borohydride | NaBH₄ | Reducing Agent | Selectively reduces the ketone to a secondary alcohol without affecting the sulfonamide. |
| Ethyl 7-aminoheptanoate | C₉H₁₉NO₂ | Nucleophile | Provides the 7-aminoheptanoic acid side chain for the final molecule. |
Conclusion
The initial synthesis of the this compound core is a classic example of strategic organic synthesis, relying on fundamental reactions to construct a complex, polycyclic architecture. The key transformations—sulfonamide formation, a decisive intramolecular Friedel-Crafts acylation, and subsequent functional group manipulations—demonstrate a logical and effective pathway to this important pharmaceutical scaffold. Understanding this seminal route provides a foundational appreciation for the chemical ingenuity required in drug development and the subsequent process refinements aimed at improving yield, purity, and scalability.
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Tianeptine's Mechanism of Action: A Critical Re-evaluation Beyond the Selective Serotonin Reuptake Enhancer (SSRE) Hypothesis
Abstract: Tianeptine is an atypical antidepressant agent that has challenged conventional theories of mood disorder pathophysiology for decades. Initially classified as a selective serotonin reuptake enhancer (SSRE)—a unique and paradoxical mechanism among antidepressants—this designation has been overwhelmingly refuted by modern pharmacological research. This technical guide provides an in-depth re-examination of this compound's mechanism of action for researchers, scientists, and drug development professionals. We deconstruct the historical SSRE hypothesis, presenting the foundational and subsequent contradictory evidence. The core of this guide details the contemporary understanding of this compound's multimodal pharmacology, focusing on its primary roles as a modulator of the glutamatergic system and a full agonist at the µ-opioid receptor (MOR). We synthesize technical data, field-proven experimental protocols, and mechanistic insights to provide a comprehensive and authoritative overview of this complex and clinically significant compound.
Introduction: The Enigma of this compound
First developed in the 1980s, this compound was structurally classified as a tricyclic antidepressant but exhibited a clinical profile with fewer sedative, anticholinergic, and cardiovascular side effects.[1] It is approved for the treatment of major depressive disorder in numerous European, Asian, and Latin American countries, though it is not approved by the U.S. Food and Drug Administration (FDA).[2][3] The initial intrigue surrounding this compound stemmed from its proposed mechanism of action, which stood in stark opposition to the prevailing monoamine hypothesis of depression.
The Emergence of the SSRE Hypothesis: A Paradox in Depression Pathophysiology
The monoamine hypothesis, which posits that depression is caused by a deficit of serotonin (5-HT), norepinephrine, or dopamine, has been the cornerstone of antidepressant development for over 50 years.[4] Drugs like Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5]
Early research into this compound produced a startling finding: acute and chronic administration in rats appeared to decrease extracellular serotonin levels, leading to the hypothesis that it was a selective serotonin reuptake enhancer (SSRE).[4][6] This directly contradicted the mechanism of all other major antidepressant classes and presented a significant challenge to the serotonergic deficit theory of depression.[4] For a time, this compound's efficacy suggested that both increasing and decreasing synaptic serotonin could achieve a therapeutic effect, adding a layer of complexity to our understanding of mood regulation.
The Shifting Paradigm: An Overview of Current Mechanistic Understanding
Over the past two decades, advanced pharmacological techniques have enabled a more precise characterization of this compound's molecular targets. This research has demonstrated that the SSRE hypothesis is no longer tenable.[2][7] A new, more complex picture has emerged, identifying two primary mechanisms that drive this compound's therapeutic effects and its associated risks:
-
Glutamatergic Modulation: this compound's principal antidepressant and anxiolytic effects are now attributed to its ability to modulate the glutamatergic system.[2][7][8] It normalizes glutamatergic neurotransmission, which is often dysregulated by stress, and promotes neuroplasticity.[4][9]
-
Opioid Receptor Agonism: this compound is a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the δ-opioid receptor (DOR).[1][6][10] This activity contributes to its antidepressant and analgesic properties but is also the primary driver of its potential for abuse and dependence.[2][6]
This guide will now critically examine the evidence that led to the rise and fall of the SSRE hypothesis before delving into the technical specifics of this compound's glutamatergic and opioid-mediated actions.
Deconstructing the SSRE Hypothesis
The classification of this compound as an SSRE was a pivotal moment in psychopharmacology, forcing the field to question its foundational theories. However, the hypothesis was built on indirect evidence that did not withstand the scrutiny of more direct and sophisticated assays.
Foundational Evidence: Early In Vivo and In Vitro Studies
The SSRE theory originated from studies in the late 1980s and early 1990s which observed that this compound administration increased the uptake of [³H]5-HT into rat brain synaptosomes and reduced extracellular 5-HT levels in vivo.[4][6] These findings were interpreted as an enhancement of SERT activity.
At the time, radioligand-based uptake assays were a standard method for assessing transporter function. The use of tritiated serotonin ([³H]5-HT) allowed researchers to quantify the rate at which serotonin was cleared from a solution by isolated nerve terminals (synaptosomes). The logic was straightforward: if a drug increased the disappearance of [³H]5-HT from the medium, it was likely enhancing the reuptake mechanism.
This protocol is a generalized representation of the methods used in early investigations of SERT activity.
-
Synaptosome Preparation:
-
Isolate brain tissue (e.g., hippocampus or cortex) from a rodent model.
-
Homogenize the tissue in a buffered sucrose solution to maintain osmotic stability.
-
Perform differential centrifugation to pellet and isolate the synaptosomes (resealed nerve terminals).
-
-
Uptake Assay:
-
Resuspend the synaptosome pellet in a Krebs-Ringer-Henseleit (KRH) buffer.
-
Pre-incubate aliquots of the synaptosome suspension with either vehicle or varying concentrations of the test compound (this compound).
-
Initiate the uptake reaction by adding a known concentration of [³H]5-HT (e.g., 1 µM).[11]
-
Allow the reaction to proceed for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the synaptosomes while allowing the extracellular medium to pass through. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the amount of [³H]5-HT taken up by the synaptosomes using a liquid scintillation counter.
-
Compare the radioactivity in the this compound-treated samples to the vehicle-treated samples to determine the effect on serotonin uptake.
-
Contradictory Evidence and Re-evaluation
The primary flaw in the SSRE hypothesis was the assumption that observed changes in extracellular serotonin were due to a direct effect on SERT. More recent and direct binding and functional assays have refuted this.
Modern radioligand binding studies, which directly measure the affinity of a drug for a specific receptor or transporter, have shown that this compound has a very low affinity for SERT.[2] It does not bind to the transporter with sufficient potency to exert a significant functional effect at therapeutic concentrations. Furthermore, studies have shown that while classic antidepressants like imipramine decrease [³H]-paroxetine binding to SERT sites, this compound has a dissimilar effect, suggesting a different mechanism of action independent of 5-HT reuptake.[6]
While early studies suggested a decrease in 5-HT, more sensitive in vivo microdialysis experiments have failed to show a consistent or significant change in extracellular serotonin concentrations following this compound administration.[6] This lack of a direct, measurable effect on synaptic serotonin levels strongly argues against the SSRE mechanism being clinically relevant.
Conclusion: The Obsolescence of the SSRE Classification
The collective body of modern evidence demonstrates that this compound is not a serotonin reuptake enhancer.[2][6][7] The initial findings were likely artifacts of the experimental models used or represented indirect, downstream effects of this compound's primary actions on other neurotransmitter systems. The scientific consensus now firmly attributes its efficacy to the modulation of glutamatergic and opioid pathways.
The Glutamatergic System: The Core of this compound's Antidepressant Action
Converging evidence now indicates that this compound's primary mechanism of antidepressant action involves the normalization of glutamatergic neurotransmission, particularly in brain regions like the hippocampus and amygdala, which are critically involved in mood and cognition.[4][9]
Normalizing Glutamatergic Tone in Stress and Depression
Chronic stress is a major risk factor for depression and is known to cause dysregulation of the glutamatergic system, leading to neuronal atrophy (dendritic shrinkage) and impaired synaptic plasticity.[4][9]
This compound appears to restore balance in glutamatergic signaling. In animal models of stress, it prevents the pathological over-activation of N-methyl-D-aspartate (NMDA) receptors and modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking and phosphorylation.[1][9] This stabilization of glutamate signaling protects neurons from the excitotoxic effects of excessive glutamate release during stress.[8]
This diagram illustrates the key components of a glutamatergic synapse and highlights how this compound may exert its effects to promote synaptic plasticity.
Caption: this compound modulates glutamatergic signaling at the postsynaptic membrane.
Impact on Neuroplasticity and Cellular Resilience
By stabilizing glutamatergic function, this compound exerts powerful effects on neuroplasticity.
-
Reversal of Stress-Induced Dendritic Atrophy: In preclinical models, this compound prevents and even reverses the stress-induced shrinkage of dendrites in CA3 pyramidal neurons of the hippocampus.[4] This structural restoration is a key cellular correlate of its antidepressant effect.
-
Role of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to enhance the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[4][8] This action likely contributes significantly to its ability to restore brain structure and function under conditions of chronic stress.
Experimental Workflow: Assessing Glutamatergic Synaptic Transmission
To validate claims of glutamatergic modulation, researchers use ex vivo electrophysiology to directly measure synaptic activity in brain slices.
This technique allows for the precise measurement of synaptic currents and plasticity (like Long-Term Potentiation, LTP), providing a functional readout of a drug's effect on the glutamatergic system.[12]
-
Slice Preparation:
-
Rapidly decapitate a rodent and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[12]
-
-
Data Acquisition:
-
Input-Output Curve: Determine the baseline synaptic strength by delivering stimuli of increasing intensity and recording the corresponding fEPSP slope.
-
Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing this compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
-
Analysis:
-
Compare the slope of the fEPSP before and after drug application and after LTP induction.
-
A this compound-induced normalization of stress-impaired LTP would provide strong evidence for its role in restoring synaptic plasticity.
-
The Opioid Connection: A Double-Edged Sword
The discovery in 2014 that this compound is a potent µ-opioid receptor (MOR) agonist fundamentally changed the understanding of its pharmacology and clinical profile.[1] This action explains not only some of its therapeutic benefits but also its growing recognition as a substance of abuse.[6][10]
This compound as a Mu-Opioid Receptor (MOR) Agonist
This compound acts as a full agonist at the MOR, with a lower affinity for the δ-opioid receptor (DOR) and negligible effects at the κ-opioid receptor.[1] Its primary active metabolite, MC5, also acts as a MOR agonist and has a significantly longer half-life.[1]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of DAMGO) |
| This compound | µ-Opioid (MOR) | ~383 | ~194 | ~103% |
| δ-Opioid (DOR) | ~1930 | ~37,000 | ~93% | |
| Metabolite MC5 | µ-Opioid (MOR) | Not Reported | ~545 | Not Reported |
Data compiled from various sources.[1][6] Absolute values may vary between studies.
The MOR is a validated target for mood regulation. MOR activation is known to produce acute antidepressant and anxiolytic effects. Studies using MOR knockout mice have confirmed that the antidepressant-like effects of this compound are dependent on its action at this receptor.[6] The activation of the MOR by this compound may also indirectly contribute to its effects on the glutamatergic system through the upregulation of signaling pathways like mTOR.[2]
Implications for Therapeutic Use and Abuse Liability
The opioid activity of this compound creates a significant risk-benefit consideration.
-
Dose-Dependent Effects: At therapeutic doses (typically 12.5 mg, three times daily), the opioid effects are thought to contribute to the antidepressant action without producing significant euphoria.[2] However, at supratherapeutic or recreational doses (which can exceed 1 gram per day), this compound produces significant opioid-like euphoric effects, leading to a high potential for abuse, dependence, and severe withdrawal symptoms.[2][7]
-
Mechanism of Reinforcement: Like classic opioids, MOR activation by this compound in the brain's reward circuitry (e.g., the mesolimbic pathway) leads to dopamine release, which is a key driver of reinforcement and addiction.[2]
Experimental Workflow: Characterizing Opioid Receptor Activity
To determine a compound's functional activity at an opioid receptor, a G-protein activation assay is a standard and reliable method.
This assay measures the activation of G-proteins coupled to a receptor of interest (like the MOR) upon agonist binding.
-
Membrane Preparation:
-
Culture cells stably expressing the human µ-opioid receptor (hMOR).
-
Harvest the cells and prepare membrane fractions via homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with assay buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The binding of an agonist (this compound) to the hMOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration, capturing the membranes (with bound [³⁵S]GTPγS) on filter plates.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding in the presence of this compound indicates agonist activity at the MOR.
-
Caption: this compound activates the µ-opioid receptor, leading to G-protein signaling.
Synthesis and Future Directions
A Multimodal Pharmacological Profile
This compound's clinical effects are the result of a complex interplay between its glutamatergic and opioid activities. The glutamatergic modulation appears to drive the core, sustained antidepressant effects by correcting stress-induced pathology and restoring neuroplasticity. The µ-opioid agonism likely contributes an acute anxiolytic and mood-lifting effect but introduces the significant liability of abuse and dependence. This dual mechanism makes this compound a unique pharmacological tool and a challenging clinical agent.
This compound as a Case Study: Challenging the Monoamine Hypothesis
The story of this compound is a powerful illustration of the limitations of the monoamine hypothesis of depression.[4] Its journey from a supposed "serotonin reuptake enhancer" to a glutamate modulator and opioid agonist highlights the necessity of looking beyond monoamines to understand the pathophysiology of depression. It underscores that targeting neuroplasticity and stress-response pathways is a highly viable strategy for developing novel antidepressants.[9]
Implications for Drug Development
The elucidation of this compound's true mechanisms offers valuable insights for future drug development.
-
Targeting Glutamatergic Plasticity: this compound's success validates the pursuit of compounds that can normalize glutamate function and restore synaptic plasticity without the direct channel-blocking properties of agents like ketamine.
-
Separating Efficacy from Abuse: A key challenge is to develop compounds that retain the therapeutic benefits of MOR activation (e.g., rapid antidepressant effects) while minimizing abuse liability. This could involve developing biased agonists that preferentially activate certain downstream signaling pathways over others, or partial agonists that have a ceiling effect on receptor activation.
References
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- Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. Source
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- Edinoff, A. N., et al. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. LSU Health Digital Scholar. Source
- Jez, M., et al. (2014). Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. MDPI. Source
- DEA Diversion Control Division. (n.d.). This compound. DEA.gov. Source
- Bailey, C. S., et al. (2017). This compound: An atypical antidepressant with multimodal pharmacology.
- Wikipedia contributors. (2024). Selective serotonin reuptake inhibitor. Wikipedia, The Free Encyclopedia. Source
- Detari, J., et al. (2023).
- Ghisleni, C., et al. (2019). Assessment of glutamatergic synaptic transmission and plasticity in brain slices: relevance to bioelectronic approaches. Bioelectronic Medicine. Source
- Coleman, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Source
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An In-depth Technical Guide to the Role of Tianeptine in Modulating Glutamatergic Neurotransmission
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tianeptine represents a paradigm shift in antidepressant pharmacology, moving beyond the classical monoamine hypothesis to a more nuanced mechanism centered on the modulation of the glutamatergic system.[1][2] This atypical antidepressant has demonstrated robust efficacy in treating major depressive disorder, with a unique profile that includes the normalization of stress-induced pathological changes in glutamatergic neurotransmission.[1][3] Converging lines of evidence reveal that this compound's therapeutic effects are intrinsically linked to its ability to restore synaptic plasticity, regulate glutamate homeostasis, and influence downstream neurotrophic signaling pathways.[1][2][4] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning this compound's action on glutamate signaling, offers validated experimental protocols for investigating these effects, and synthesizes key data to support future research and development.
The Glutamatergic System: A Fulcrum for Mood and Malady
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, is fundamental to synaptic plasticity, learning, and memory.[5][6] Its dysregulation is increasingly recognized as a core pathophysiological component of major depressive disorder (MDD). Chronic stress, a major risk factor for depression, incites deleterious changes in glutamatergic signaling, particularly within the hippocampus and amygdala—brain regions critical for mood and emotional processing.[1][3][7]
These pathological alterations include:
-
Glutamate Excitotoxicity: Excessive glutamate release and receptor activation.
-
Receptor Imbalance: Altered expression and function of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9]
-
Impaired Synaptic Plasticity: Disruption of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5]
-
Neuronal Atrophy: Stress-induced retraction of dendritic arbors, particularly in hippocampal CA3 pyramidal neurons.[1]
This growing body of evidence has shifted the focus of antidepressant drug development toward agents that can restore glutamatergic homeostasis.
This compound: A Departure from Conventional Antidepressants
Initially classified as a selective serotonin reuptake enhancer (SSRE), this compound's mechanism of action was once considered a pharmacological paradox.[6] However, extensive research has disproven this initial hypothesis, revealing that this compound has a low affinity for monoamine transporters and instead exerts its primary therapeutic effects through the modulation of the glutamatergic system.[2][10][11] This makes this compound a pioneering compound in the class of glutamatergic modulators for depression.[1][10]
Core Mechanisms of this compound's Glutamatergic Modulation
This compound's efficacy stems from its ability to counteract and reverse stress-induced glutamatergic dysfunction through several interconnected mechanisms.
Normalization of AMPA and NMDA Receptor Function
Chronic stress leads to a pathological enhancement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and an altered NMDA-to-AMPA receptor current ratio in the hippocampus.[1][8][9] this compound directly addresses this imbalance.
-
Prevents NMDA Receptor Hyperfunction: In animal models of chronic stress, this compound treatment prevents the stress-induced increase in NMDA receptor current amplitude and normalizes the scaling of the NMDA-to-AMPA receptor ratio.[8][9]
-
Potentiates AMPA Receptor Signaling: this compound enhances AMPA receptor-mediated transmission.[5][12] It achieves this by increasing the phosphorylation of the GluA1 subunit at key sites (Ser831 and Ser845), a process critical for enhancing AMPA receptor function and promoting synaptic plasticity.[5][11][13] This potentiation is mediated by the activation of downstream kinase pathways, including CaMKII and PKA.[13]
Restoration of Synaptic Plasticity and Neuroarchitecture
By rebalancing glutamate receptor function, this compound effectively restores the capacity for synaptic plasticity, which is often impaired by chronic stress.[4][5]
-
Blocks Stress-Induced LTP Impairment: this compound prevents the stress-induced blockade of Long-Term Potentiation (LTP) in the hippocampus and prefrontal cortex.[5][14]
-
Reverses Neuronal Atrophy: One of the most significant effects of this compound is its ability to prevent and reverse the stress-induced dendritic atrophy of hippocampal and amygdalar neurons.[1][3][7] This structural remodeling provides a powerful neurobiological basis for its sustained antidepressant effects.
Regulation of Glutamate Homeostasis
Beyond postsynaptic receptors, this compound also modulates presynaptic glutamate release and uptake.
-
Prevents Stress-Induced Glutamate Surges: Acute stress increases extracellular glutamate levels in the basolateral amygdala, an effect that is inhibited by this compound.[1]
-
Modulates Glutamate Transporters: this compound influences the expression of vesicular glutamate transporters (vGLUTs). For instance, it prevents the stress-induced elimination of vGLUT2 expression in the amygdala, thereby normalizing glutamate packaging and release.[15]
Upregulation of Downstream Neurotrophic Factors
This compound's actions on the glutamatergic system converge on critical downstream signaling pathways that promote neuronal resilience.
-
Enhances BDNF Expression: this compound consistently increases the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic growth, and neuronal survival.[4][6][16][17] This effect is observed in the hippocampus and prefrontal cortex and is linked to the activation of the mTOR signaling pathway, which is crucial for protein synthesis and dendritic growth.[4][18]
Signaling Pathway Visualization
// Edges Stress -> Glutamate_Release [color="#EA4335"]; Glutamate_Release -> NMDA_R [color="#EA4335"]; NMDA_R -> Plasticity [color="#EA4335"]; Stress -> BDNF [color="#EA4335"];
This compound -> NMDA_R [label=" Normalizes", color="#4285F4", style=dashed, arrowhead=T, fontcolor="#5F6368"]; this compound -> AMPA_R [label=" Potentiates", color="#4285F4", style=dashed, arrowhead=T, fontcolor="#5F6368"]; this compound -> BDNF [label=" ↑ Upregulates", color="#4285F4", style=dashed, arrowhead=T, fontcolor="#5F6368"]; this compound -> Glutamate_Release [label=" Regulates", color="#4285F4", style=dashed, arrowhead=T, fontcolor="#5F6368"];
NMDA_R -> Normalization [color="#34A853", style=invis]; AMPA_R -> Normalization [color="#34A853"]; Normalization -> Restoration [color="#34A853"]; BDNF -> Restoration [color="#34A853", style=invis]; Restoration -> Neuroprotection [color="#34A853"]; Neuroprotection -> Antidepressant [color="#34A853"]; }
Caption: this compound's modulation of the glutamatergic synapse.
Experimental Methodologies
Investigating the glutamatergic effects of this compound requires precise and validated experimental techniques. Below are protocols for two foundational methods.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons from control versus this compound-treated subjects (e.g., chronically stressed rats).[9][19]
Causality: This technique provides direct functional evidence of how this compound modulates postsynaptic receptor activity. By isolating AMPA and NMDA currents, we can quantify changes in the NMDA/AMPA ratio, a key indicator of synaptic plasticity and glutamatergic homeostasis.[20][21]
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal subject. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing Cs-methanesulfonate to block K+ channels).
-
Establish a whole-cell patch-clamp configuration on a CA3 pyramidal neuron under visual guidance.
-
-
Data Acquisition:
-
AMPA Current Isolation: Clamp the neuron at a negative holding potential (e.g., -70 mV) to ensure the Mg²⁺ block of NMDA receptors is intact.[20][21] Record EPSCs evoked by stimulating afferent fibers (e.g., commissural/associational pathway). The resulting fast-inward current is predominantly AMPA-mediated.
-
NMDA Current Isolation: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block.[21][22] The evoked slow-outward current is predominantly NMDA-mediated. Alternatively, at -70 mV, measure the NMDA component at a later time point (e.g., 50 ms post-stimulus) where the AMPA current has decayed.
-
Pharmacological Isolation (Control): Confirm current identity by bath application of specific antagonists: CNQX or NBQX for AMPA receptors and APV for NMDA receptors.[21]
-
-
Analysis:
-
Measure the peak amplitude of the AMPA current (at -70 mV) and the NMDA current (at +40 mV or a late time point at -70 mV).
-
Calculate the NMDA/AMPA ratio for each neuron.
-
Compare the average ratios between treatment groups (e.g., vehicle-stress vs. This compound-stress). A normalization of this ratio in the this compound group indicates a therapeutic effect.[8][9]
-
Protocol: Western Blotting for Glutamate Receptor Subunit Phosphorylation
Objective: To quantify changes in the phosphorylation state of the AMPA receptor subunit GluA1 at Ser831 and Ser845 in hippocampal tissue following this compound treatment.[11]
Causality: The phosphorylation of GluA1 is a direct molecular correlate of enhanced AMPA receptor activity and synaptic strengthening.[11][13] Measuring changes in phospho-GluA1 levels provides a biochemical explanation for the electrophysiological finding that this compound potentiates AMPA currents.
Methodology:
-
Tissue Homogenization:
-
Rapidly dissect the hippocampus from treated and control animals on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Self-Validation: Inhibitors are critical to prevent dephosphorylation and degradation, ensuring the measured phosphorylation state reflects the in vivo condition.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay). This is essential for equal protein loading.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).[23]
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
Self-Validation: Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-GluA1 (Ser831) or phospho-GluA1 (Ser845).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Self-Validation: To normalize for loading variations, strip the membrane and re-probe for total GluA1 and a housekeeping protein (e.g., β-actin or GAPDH). Calculate the ratio of phospho-GluA1 to total GluA1.
-
Compare the normalized phosphorylation levels across treatment groups.
-
Experimental Workflow Visualization
// Nodes start [label="Start: Hippocampal\nTissue Dissection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenize [label="1. Homogenization\n(Lysis Buffer + Inhibitors)"]; quantify [label="2. Protein Quantification\n(BCA Assay)"]; sds_page [label="3. SDS-PAGE\n(Protein Separation)"]; transfer [label="4. Electrotransfer\n(to PVDF Membrane)"]; block [label="5. Blocking\n(5% BSA in TBST)"]; primary_ab [label="6. Primary Antibody Incubation\n(e.g., anti-pGluA1) O/N at 4°C"]; secondary_ab [label="7. Secondary Antibody Incubation\n(HRP-conjugated)"]; detect [label="8. ECL Detection\n(Chemiluminescence)"]; analyze [label="9. Densitometry & Analysis\n(Normalize to Total Protein)"]; end [label="End: Quantified\nPhosphorylation Levels", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> homogenize; homogenize -> quantify; quantify -> sds_page [label="Load Equal Protein"]; sds_page -> transfer; transfer -> block [label="Ponceau S Stain (QC)"]; block -> primary_ab; primary_ab -> secondary_ab [label="Wash x3"]; secondary_ab -> detect [label="Wash x3"]; detect -> analyze; analyze -> end; }
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Data Synthesis and Interpretation
The following table summarizes the expected quantitative outcomes from studies investigating this compound's effects on the glutamatergic system, based on published preclinical data.
| Parameter | Experimental Model | Expected Effect of Stress (vs. Control) | Expected Effect of this compound (vs. Stress) | Authoritative Source(s) |
| NMDA/AMPA Ratio | Chronic Restraint Stress (Rat Hippocampus) | ↑ Increase | ↓ Normalization | [8][9] |
| GluA1 Phosphorylation (Ser831) | Mouse Hippocampus (CA3) & Frontal Cortex | No significant change (basal) | ↑ Increase | [11] |
| GluA1 Phosphorylation (Ser845) | Mouse Hippocampus (CA3) | No significant change (basal) | ↑ Increase | [11] |
| BDNF Protein Levels | Chronic Treatment (Rat Hippocampus & PFC) | ↓ Decrease (in stress models) | ↑ Increase | [17][25]; [16][26] |
| Extracellular Glutamate | Acute Restraint Stress (Rat Amygdala) | ↑ Increase | ↓ Inhibition of increase | [1] |
| Dendritic Length (BLA Neurons) | Chronic Immobilization Stress (Rat) | ↑ Increase (Pathological) | ↓ Normalization (Prevents increase) | [1] |
PFC: Prefrontal Cortex; BLA: Basolateral Amygdala.
Conclusion and Future Directions
This compound's mechanism of action, centered on the normalization of glutamatergic neurotransmission, provides a compelling framework for its antidepressant and neurorestorative properties.[1][2][5] By preventing NMDA receptor hyperfunction, potentiating AMPA receptor signaling, and upregulating BDNF, this compound directly counteracts the neurobiological damage induced by chronic stress.[1][5][8][16] This profile distinguishes it from classical antidepressants and aligns it with novel, rapid-acting therapeutics that target synaptic plasticity.
Future research should aim to:
-
Elucidate Upstream Triggers: While the effects on glutamate receptors are well-documented, the initial molecular target of this compound that initiates this cascade—potentially involving opioid receptors or other novel sites—requires further clarification.[10][12]
-
Investigate Glial Contributions: Explore the role of this compound in modulating astrocytic glutamate transporters (e.g., GLT-1), which are critical for glutamate clearance and synaptic homeostasis.[1][5]
-
Translate to Clinical Biomarkers: Identify translatable biomarkers (e.g., via neuroimaging or peripheral measures) that correlate with this compound's glutamatergic actions in patients to aid in treatment selection and monitoring.
The study of this compound continues to yield invaluable insights into the fundamental role of glutamatergic signaling and neuroplasticity in the pathophysiology and treatment of depression.
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An In-depth Technical Guide to Tianeptine's Influence on Hippocampal and Amygdala Plasticity
Abstract
Tianeptine represents a paradigm shift in antidepressant pharmacology, moving beyond the classic monoamine hypothesis to a more nuanced mechanism centered on the modulation of glutamatergic neurotransmission and the restoration of neuronal plasticity. This technical guide provides a comprehensive examination of this compound's effects on the hippocampus and amygdala, two key brain regions critically involved in the pathophysiology of stress-related mood disorders. We will dissect the molecular and cellular mechanisms through which this compound counteracts the detrimental effects of chronic stress, including the reversal of dendritic atrophy in the hippocampus and the prevention of hypertrophy in the amygdala. This guide details the compound's influence on synaptic plasticity, neurogenesis, and key signaling pathways involving glutamate, brain-derived neurotrophic factor (BDNF), and the mu-opioid receptor (MOR). Included are detailed experimental protocols, data summaries, and pathway diagrams to provide a robust resource for researchers investigating novel therapeutic strategies for depression and anxiety.
Introduction: Beyond the Monoamine Hypothesis
For decades, the development of antidepressants was dominated by the monoamine hypothesis, which posited that depression stems from a deficiency in synaptic serotonin, norepinephrine, or dopamine. This compound, an atypical antidepressant, challenges this dogma. Initially miscategorized as a selective serotonin reuptake enhancer (SSRE), extensive research has revealed its primary mechanism of action involves the intricate modulation of the glutamatergic system and, as more recently discovered, agonism at the mu-opioid receptor (MOR).[1][2][3] This unique pharmacological profile confers a profound ability to remodel the very structure and function of neurons in brain circuits disrupted by chronic stress.
The hippocampus and amygdala are central to this narrative. The hippocampus , crucial for learning, memory, and mood regulation, is exquisitely vulnerable to stress, which can cause dendritic atrophy, suppress the birth of new neurons (neurogenesis), and impair synaptic plasticity.[4][5] Conversely, the amygdala , the brain's emotional salience detector, often becomes hyperactive and hypertrophic under chronic stress, contributing to heightened anxiety and fear responses.[4][6] this compound's therapeutic efficacy appears to stem from its remarkable ability to normalize plasticity in both of these structures, restoring hippocampal function while tempering amygdalar hyperactivity.[1][4]
This guide synthesizes the preclinical evidence elucidating these effects, providing both the mechanistic rationale and the experimental methodologies required to investigate them.
This compound's Restorative Impact on Hippocampal Plasticity
Chronic stress inflicts significant damage on the hippocampus, leading to measurable structural and functional deficits. This compound directly counteracts this damage through multiple, synergistic mechanisms.
Reversal of Stress-Induced Dendritic Atrophy
One of the most well-documented effects of chronic stress is the physical retraction and simplification of apical dendrites on CA3 pyramidal neurons in the hippocampus.[7][8] This structural degradation is a cellular hallmark of impaired connectivity and is believed to contribute to the cognitive deficits seen in depression.
This compound has been shown to be uniquely effective at preventing and even reversing this stress-induced atrophy.[7][8][9] Daily administration of this compound in animal models of chronic restraint stress prevents the reduction in the length and number of branch points of these hippocampal dendrites.[7] Notably, this protective effect is not robustly observed with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, highlighting a key mechanistic distinction.[5][10] This suggests this compound's actions are not primarily mediated by effects on corticosterone secretion but rather by directly intervening in the cellular pathways within the hippocampus that are disrupted by stress.[7]
Normalization of Synaptic Plasticity and Glutamatergic Tone
The glutamatergic system is the primary driver of excitatory neurotransmission and the substrate for synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[6] Stress disrupts this system, impairing hippocampal LTP while facilitating it in the amygdala.[6][11]
This compound's primary mechanism is the normalization of this glutamatergic hyperactivity.[12][13]
-
Modulation of NMDA and AMPA Receptors: Chronic stress leads to a persistent enhancement of the N-methyl-D-aspartate (NMDA) receptor component of excitatory postsynaptic currents (EPSCs) in CA3 neurons.[1] this compound prevents this pathological increase.[6] Furthermore, this compound potentiates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, which is crucial for strengthening synaptic connections.[2][6] This dual action helps stabilize synaptic function.
-
Restoration of LTP: this compound effectively blocks the stress-induced impairment of hippocampal LTP.[5][6] In some studies, this compound not only reversed the effects of stress but also enhanced low-threshold forms of LTP in non-stressed animals, suggesting a procognitive effect.[6][11]
-
Regulation of Glutamate Transporters: this compound also reverses stress-induced changes in the expression of the glutamate transporter GLT-1 in the hippocampus, further contributing to the stabilization of extracellular glutamate levels.[14]
Promotion of Adult Hippocampal Neurogenesis
The dentate gyrus of the hippocampus is one of two primary sites of adult neurogenesis. Chronic stress suppresses the proliferation and survival of new neurons, a deficit that has been linked to depressive symptoms. This compound administration prevents this stress-induced suppression of cell proliferation, providing another avenue for restoring hippocampal volume and function.[9]
Mandatory Visualization: this compound's Core Mechanisms in the Hippocampus
Caption: this compound counteracts stress-induced hippocampal deficits.
This compound's Modulatory Effects on the Amygdala
While stress causes atrophy in the hippocampus, it induces a state of hyperactivity and dendritic hypertrophy in the basolateral amygdala (BLA), changes associated with increased anxiety and fear learning. This compound's action in the amygdala is more modulatory than restorative, aimed at curbing this pathological over-activity.
Prevention of Stress-Induced Neuronal Hypertrophy
Daily administration of this compound prevents the chronic stress-induced hypertrophy of neurons in the amygdala.[6] This structural normalization is consistent with its anxiolytic effects and its ability to reduce the expression of amygdala-dependent fear conditioning.[1][6]
Regulation of Glutamate and Synaptic Plasticity
This compound's influence on amygdalar plasticity is distinct from its effects in the hippocampus.
-
Glutamate Release: Acute stress causes a surge in extracellular glutamate levels in the BLA. This compound administration inhibits this stress-induced glutamate release.[1]
-
LTP Modulation: Stress facilitates the induction of LTP in the BLA. Interestingly, this compound does not block this stress-induced enhancement but has been shown to enhance BLA LTP in non-stressed animals.[1][11] This suggests this compound does not simply suppress amygdala function but may recalibrate its plasticity to be more adaptive.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A key finding is that chronic this compound treatment significantly increases BDNF mRNA and protein levels in the rat amygdala, and this effect occurs regardless of whether the animals are exposed to stress.[6][15] This robust upregulation of a critical neurotrophic factor may be a primary mechanism through which this compound enhances resilience and modulates amygdalar function, potentially initiating broader, network-wide adaptive changes.[6][15]
The Role of Mu-Opioid Receptor (MOR) Agonism
The discovery that this compound is a full agonist at the mu-opioid receptor (MOR) provided a critical piece of the mechanistic puzzle.[16][17] This action is essential for its antidepressant and anxiolytic effects and is mechanistically distinct from SSRIs.[3][16]
Research has demonstrated that MORs located on GABAergic interneurons, specifically somatostatin-positive (SST+) cells in the hippocampus, are critical targets for this compound.[16] By activating these MORs, this compound inhibits the GABAergic interneurons, leading to a disinhibition of the principal pyramidal neurons. This disinhibition likely synergizes with this compound's direct effects on glutamate receptors, creating a cellular environment highly permissive for synaptic plasticity and structural remodeling.[16][18] While this mechanism has been most clearly elucidated in the hippocampus, it is highly probable that a similar disinhibitory mechanism contributes to its effects in the amygdala.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on this compound.
| Parameter Measured | Brain Region | Effect of Stress | Effect of this compound + Stress | Source |
| Dendritic Morphology | ||||
| CA3 Apical Dendrite Length | Hippocampus | ↓ (Significant Reduction) | Prevents/Reverses Reduction | [1][7] |
| CA3 Dendritic Branch Points | Hippocampus | ↓ (~15-20% decrease) | Prevents Decrease | [1][7] |
| Neuronal Morphology | Amygdala (BLA) | ↑ (Hypertrophy) | Prevents Hypertrophy | [6] |
| Neurogenesis | ||||
| BrdU-positive cells | Hippocampus (DG) | ↓ (~33% Reduction) | Prevents Reduction | [9] |
| Synaptic Plasticity (LTP) | ||||
| Primed Burst Potentiation | Hippocampus (CA1) | Blocked/Suppressed | Reverses Suppression | [1][11] |
| High-Frequency LTP | Amygdala (BLA) | Enhanced | No effect on enhancement | [1][11] |
| Neurochemistry | ||||
| Extracellular Glutamate | Amygdala (BLA) | ↑ (Acute Increase) | Inhibits Increase | [1] |
| BDNF Protein Levels | Amygdala | No significant change | ↑ (Significant Increase) | [6][15] |
| BDNF Protein Levels | Hippocampus | ↓ (Variable) | ↑ (Increases to control levels) | [19] |
Note: Values are approximate and represent typical findings in rodent models of chronic stress.
Experimental Protocols: A Guide for Investigation
Reproducing and extending the findings on this compound requires robust and validated experimental methodologies. Here, we provide step-by-step protocols for core experiments.
Protocol: Assessment of Dendritic Morphology via Golgi-Cox Staining
This protocol allows for the visualization and quantification of dendritic architecture.
Objective: To quantify the length and branching of dendrites in hippocampal CA3 neurons.
Methodology:
-
Animal Model: Subject male Sprague-Dawley rats to a chronic stress paradigm (e.g., 21 days of daily 6-hour restraint) with concurrent daily this compound (10 mg/kg, i.p.) or vehicle administration. Include a non-stressed control group.
-
Tissue Preparation: At the end of the treatment period, deeply anesthetize animals and perfuse transcardially with saline. Dissect the brain and immerse in a Golgi-Cox solution for 14 days in the dark.
-
Sectioning: Transfer the brain to a 30% sucrose solution for 2-3 days. Section the hippocampus into 150-200 µm coronal sections using a vibratome.
-
Staining Development: Mount sections on gelatin-coated slides. In the dark, develop the stain by immersing slides in ammonium hydroxide, followed by Kodak Fix for Film, and then distilled water. Dehydrate through an ethanol series, clear with xylene, and coverslip.
-
Quantification:
-
Using a microscope with a camera lucida drawing tube or neuron tracing software (e.g., Neurolucida), select 5-10 well-impregnated CA3 pyramidal neurons per animal that are unobscured by other cells or artifacts.
-
Trace the apical dendritic tree of each selected neuron.
-
Perform a Sholl analysis to quantify the number of dendritic intersections at concentric circles radiating from the soma.
-
Measure the total dendritic length and the number of branch points.
-
-
Statistical Analysis: Use a one-way ANOVA followed by post-hoc tests to compare dendritic length and branch points across the different treatment groups.
Mandatory Visualization: Experimental Workflow for Dendritic Analysis
Caption: Workflow for Golgi-Cox staining and dendritic morphology analysis.
Protocol: In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol measures synaptic plasticity in the hippocampus of anesthetized rats.
Objective: To assess the effect of this compound on stress-induced changes in LTP at the Schaffer collateral-CA1 synapse.
Methodology:
-
Animal Model: Use an acute stress paradigm (e.g., 1-hour predator stress) 30 minutes after administration of this compound (10 mg/kg, i.p.) or vehicle.
-
Surgical Preparation: Anesthetize the rat (e.g., with urethane) and place it in a stereotaxic frame. Drill burr holes over the hippocampus for electrode placement.
-
Electrode Placement: Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region. Optimize placement to achieve a maximal field excitatory postsynaptic potential (fEPSP).
-
Baseline Recording: Deliver single test pulses (e.g., every 30 seconds) to establish a stable 20-30 minute baseline recording of the fEPSP slope.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: Continue recording the fEPSP response to single test pulses for at least 60 minutes post-HFS.
-
Data Analysis: Normalize the fEPSP slopes to the pre-HFS baseline average. Define LTP as the average percentage increase in the fEPSP slope during the final 10 minutes of recording.
-
Statistical Analysis: Use a t-test or ANOVA to compare the magnitude of LTP between treatment groups.
Conclusion and Future Directions
This compound's mechanism of action represents a significant departure from traditional antidepressants. By targeting the core machinery of neuronal plasticity, it does not merely correct a neurochemical imbalance but actively reverses the structural and functional damage inflicted by chronic stress on the hippocampus and amygdala. Its dual ability to normalize glutamatergic neurotransmission and engage MOR signaling pathways provides a powerful, synergistic effect that restores cellular resilience.
Future research should focus on:
-
Cell-Type Specificity: Further elucidating the role of MORs on different interneuron subtypes within the amygdala.
-
Human Correlates: Using advanced neuroimaging techniques (e.g., magnetic resonance spectroscopy, functional connectivity MRI) to determine if the structural and functional changes observed in preclinical models translate to human patients undergoing this compound treatment.
-
Beyond the Hippocampus and Amygdala: Investigating this compound's effects on plasticity in other key regions of the stress circuitry, such as the prefrontal cortex.
By continuing to unravel the complex neurobiology of this compound, we can gain deeper insights into the fundamental nature of neuroplasticity in mood disorders and pave the way for a new generation of truly restorative therapeutics.
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Methodological & Application
Application Note: In Vivo Microdialysis for Monitoring Tianeptine-Induced Modulation of Extracellular Glutamate
Introduction: Beyond the Monoamine Hypothesis
For decades, the narrative of antidepressant pharmacology has been dominated by the monoamine hypothesis. Tianeptine, an antidepressant prescribed in many European, Asian, and Latin American countries, fundamentally challenges this paradigm.[1] Initially thought to act by enhancing serotonin reuptake—a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs)—its true therapeutic efficacy is now largely attributed to a more nuanced mechanism: the modulation of the glutamatergic system.[1][2][3]
Glutamate, the principal excitatory neurotransmitter in the central nervous system, is pivotal for synaptic plasticity, learning, and memory.[3] However, dysregulation of glutamate homeostasis, particularly in response to stress, is a key feature in the pathophysiology of depressive disorders.[4] Chronic stress can lead to excessive glutamate release, contributing to neuronal atrophy in critical brain regions like the hippocampus and amygdala. This compound appears to exert its antidepressant and neuroprotective effects by normalizing this pathological glutamatergic activity.[4][5] Specifically, preclinical studies have demonstrated that this compound, unlike traditional antidepressants, can prevent stress-induced increases in extracellular glutamate in the basolateral amygdala (BLA).[4][6]
In vivo microdialysis stands as the premier technique for quantifying dynamic, region-specific changes in extracellular neurotransmitter levels in the brain of a behaving animal.[7][8] It provides a window into the real-time neurochemical consequences of pharmacological interventions. This application note offers a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to design and execute in vivo microdialysis experiments aimed at elucidating the glutamatergic effects of this compound.
Scientific Background: this compound's Action on the Glutamatergic Synapse
The mechanism of this compound is multifaceted, but converging evidence points to its ability to restore synaptic integrity under conditions of stress.[2] Rather than simply increasing or decreasing synaptic glutamate, this compound acts as a modulator, restoring balance. This is accomplished through several proposed pathways:
-
Normalization of Stress-Induced Glutamate Release: Acute stress significantly elevates extracellular glutamate levels in the BLA. This compound administration has been shown to inhibit this surge, thereby preventing the downstream consequences of glutamate excitotoxicity.[4]
-
Modulation of Glutamate Receptors: this compound influences the phosphorylation state and function of both NMDA and AMPA/kainate receptors.[4][9] In chronically stressed animals, it normalizes the ratio of NMDA-to-AMPA/kainate receptor-mediated currents at hippocampal synapses, a key factor in synaptic plasticity.[9]
-
Regulation of Glial Glutamate Transporters: The clearance of synaptic glutamate is primarily handled by glial transporters (e.g., GLT-1/EAAT2). This compound has been shown to modulate the expression of these transporters, which are often altered by stress, thereby enhancing glutamate uptake from the extracellular space.[4][10]
-
Opioid Receptor Interaction: this compound is also a full agonist at the mu-opioid receptor (MOR).[1][11] Activation of MOR can indirectly influence glutamatergic signaling, contributing to its overall therapeutic profile.[1]
The following diagram illustrates the proposed mechanism by which this compound counteracts stress-induced glutamatergic dysregulation.
Caption: this compound's proposed modulation of the glutamatergic synapse under stress.
Principle of In Vivo Microdialysis
In vivo microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of endogenous substances in the extracellular fluid of living tissue.[8] The core of the technique is the microdialysis probe, which consists of a shaft with a semi-permeable membrane at its tip.
-
Implantation: The probe is stereotaxically implanted into a specific brain region of interest (e.g., Basolateral Amygdala).
-
Perfusion: A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid, aCSF), is slowly and constantly pumped through the probe.
-
Diffusion: As the perfusate flows past the semi-permeable membrane, small molecules present in the brain's extracellular fluid, including glutamate, diffuse across the membrane into the perfusate down their concentration gradient.
-
Collection: The resulting solution, now called the dialysate, exits the probe and is collected in timed fractions.
-
Analysis: The collected dialysate fractions are then analyzed using highly sensitive analytical techniques to quantify the concentration of glutamate.
The efficiency of this process, known as "probe recovery," is a critical parameter that depends on factors like membrane length, perfusion flow rate, and the diffusion characteristics of the analyte.
Caption: A generalized experimental workflow for in vivo microdialysis studies.
Detailed Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats (250-300g) and targets the basolateral amygdala (BLA), a key region implicated in this compound's effects.[4]
Part A: Materials and Reagents
-
Surgical: Stereotaxic frame, isoflurane anesthesia system, surgical drill, guide cannulae and dummy cannulae, dental cement, surgical screws.
-
Microdialysis: Microdialysis probes (e.g., 2mm membrane), syringe pump, fraction collector, liquid swivel, connection tubing (FEP).
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, buffered to pH 7.4. Filter-sterilize before use.
-
This compound sodium salt (dissolved in 0.9% saline).
-
-
Analytical:
Part B: Stereotaxic Surgery & Probe Implantation
Causality: The accuracy of probe placement is paramount for valid results. Implanting a guide cannula allows the animal to fully recover from surgery before the probe is inserted, minimizing the confounding effects of acute surgical trauma on neurochemistry.
-
Anesthetize the rat with isoflurane (5% for induction, 1.5-2.5% for maintenance). Confirm lack of pedal reflex.
-
Secure the animal in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Using a stereotaxic atlas, identify the coordinates for the target brain region. For the BLA: Anteroposterior (AP): -2.8 mm, Mediolateral (ML): ±5.0 mm from Bregma; Dorsoventral (DV): -7.5 mm from the skull surface.
-
Drill a burr hole through the skull at the target ML/AP coordinates. Drill additional holes for anchor screws.
-
Slowly lower the guide cannula to a position 1-2 mm above the final target DV coordinate.
-
Secure the cannula assembly to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
Part C: Microdialysis Experiment
Causality: A stabilization period after probe insertion is crucial for the tissue to equilibrate and for glutamate levels, which spike due to insertion trauma, to return to a stable baseline.
-
Gently handle the rat and place it in the microdialysis testing cage. Allow it to habituate for at least 60 minutes.
-
Remove the dummy cannula and slowly insert the microdialysis probe through the guide, ensuring it extends to the final DV coordinate (-8.5 mm).
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 90-120 minutes. Discard the dialysate collected during this period.
-
Begin collecting baseline samples. Collect 3-4 fractions (e.g., 20 minutes per fraction, yielding 20 µL samples).
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle (saline).
-
Continue collecting post-injection samples for at least 120-180 minutes.
-
At the end of the experiment, euthanize the animal and perfuse with formalin. Brains should be sectioned and stained to histologically verify probe placement.
Part D: Sample Analysis by LC-MS/MS
Causality: LC-MS/MS offers superior sensitivity and specificity compared to older methods, allowing for accurate quantification of low nanomolar concentrations of glutamate in small sample volumes.[12][13] A stable isotope-labeled internal standard is essential to correct for matrix effects and variability in instrument response.
-
Sample Preparation: To a 10 µL aliquot of dialysate, add 10 µL of the internal standard solution ([D₅]-glutamate).
-
Chromatography: Inject the sample onto a HILIC column. Use a gradient elution profile with mobile phases A (0.1% formic acid in water) and B (acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for glutamate and its internal standard using Multiple Reaction Monitoring (MRM).
-
Example Transition for Glutamate: Q1: 148.1 m/z → Q3: 84.1 m/z
-
Example Transition for [D₅]-Glutamate: Q1: 153.1 m/z → Q3: 89.1 m/z
-
-
Quantification: Generate a standard curve by analyzing known concentrations of glutamate. Calculate the concentration in the dialysate samples by comparing the peak area ratio of endogenous glutamate to the internal standard against the standard curve.
Data Analysis and Expected Results
-
Baseline Calculation: The mean concentration of the 3-4 pre-injection samples is considered the basal level (100%).
-
Normalization: All subsequent post-injection sample concentrations are expressed as a percentage of this baseline.
-
Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the data, with treatment (this compound vs. vehicle) as the between-subjects factor and time as the within-subjects factor.
Table 1: Representative Data for Glutamate Levels in the Basolateral Amygdala
| Experimental Condition | Basal Glutamate (µM) | Peak Change Post-Tianeptine (10 mg/kg) | Peak Change Post-Tianeptine + Stress |
| Non-Stressed Control | 1.5 - 4.0 | No significant change or slight decrease | N/A |
| Acute Restraint Stress | 1.5 - 4.0 | N/A | Prevents the ~140-160% increase seen with vehicle[4][6] |
Note: Basal concentrations can vary based on probe recovery, analytical sensitivity, and the specific brain region.
Conclusion
The protocol detailed herein provides a robust framework for investigating the glutamatergic effects of this compound in vivo. By combining precise stereotaxic surgery, validated microdialysis procedures, and sensitive LC-MS/MS analysis, researchers can accurately quantify the modulatory effects of this unique antidepressant on extracellular glutamate dynamics. This methodology is not only crucial for advancing our understanding of this compound's mechanism of action but also serves as a valuable platform for the preclinical evaluation of novel compounds targeting the glutamate system for the treatment of depression and stress-related disorders.
References
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Tianeptine Administration in Rodent Models: A Detailed Guide for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental administration of tianeptine in rodent models. It emphasizes scientific integrity, providing detailed protocols and the rationale behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: The Complex Pharmacology of this compound
This compound is an atypical antidepressant with a multifaceted mechanism of action that distinguishes it from traditional antidepressants.[1][2] Initially thought to be a selective serotonin reuptake enhancer (SSRE), more recent research has revealed its primary actions involve the modulation of the glutamatergic system.[3][4][5] this compound is understood to stabilize glutamatergic signaling, exerting effects on both NMDA and AMPA receptors, which plays a crucial role in neural plasticity and the brain's response to stress.[2][3][4][5]
Furthermore, this compound acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor.[1][3][6] This opioid activity is believed to contribute to its therapeutic effects but also raises concerns about its potential for abuse and dependence at supratherapeutic doses.[3][7] Preclinical studies in rodents have been instrumental in elucidating these complex mechanisms and evaluating both the therapeutic potential and the adverse effect profile of this compound.[6][8]
Experimental Design Considerations
Rodent Models
The choice of rodent model is critical and should align with the research question. This compound has been studied in various models, including:
-
Standard Strains: C57BL/6 mice and Sprague-Dawley rats are commonly used for initial behavioral screening and pharmacokinetic studies.[8][9]
-
Stress-Induced Models: Models such as chronic unpredictable stress (CUS), social defeat stress, and prenatal stress are employed to mimic depressive- and anxiety-like states.[10] Chronic this compound administration has been shown to attenuate stress-induced behavioral and neurochemical abnormalities in these models.[11]
-
Genetically Modified Models: Mu-opioid receptor knockout (MOR-KO) mice are invaluable for dissecting the contribution of MOR activation to the behavioral effects of this compound.[6][7] Studies have shown that the antidepressant-like and analgesic effects of this compound are absent in MOR-deficient mice.[6][7]
Route of Administration
The route of administration significantly impacts the pharmacokinetics and bioavailability of this compound. Common routes in rodent studies include:
-
Intraperitoneal (IP) Injection: This is a frequently used route that allows for rapid absorption.[8][12] The bioavailability of this compound after IP administration in rats is approximately 69%.[13]
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release compared to IP injection.[8]
-
Oral Gavage (PO): This method mimics the clinical route of administration in humans and is suitable for chronic studies.
The selection of the administration route should be justified based on the experimental objectives. For instance, IP or SC injections are often preferred for acute studies to ensure precise dosing and rapid onset of action, while oral gavage is more relevant for chronic studies modeling therapeutic use.
This compound Solution Preparation and Dosage
Solution Preparation
This compound sodium salt is typically used for in vivo studies due to its solubility in aqueous solutions.[4][14]
Protocol for Preparing this compound Solution (for IP, SC, or PO administration):
-
Weighing: Accurately weigh the desired amount of this compound sodium salt (CAS No: 30123-17-2) using an analytical balance.[14]
-
Dissolution: Dissolve the this compound sodium salt in sterile 0.9% isotonic saline.[4][8] For a 1 mg/mL solution, dissolve 10 mg of this compound sodium salt in 10 mL of sterile saline.
-
Filtration (Optional but Recommended): For sterile administration, filter the solution through a 0.22 µm syringe filter.
-
Storage: It is recommended to use freshly prepared solutions.[4] If short-term storage is necessary, aqueous solutions may be stored at -20°C for up to 2 months, though fresh preparation is ideal to avoid degradation.[14]
Dosage and Administration Volume
The dosage of this compound can vary significantly depending on the rodent species, the specific behavioral test, and whether the study is acute or chronic.
| Application | Rodent Species | Dosage Range (mg/kg) | Route | Reference |
| Acute Antidepressant-like Effects (Forced Swim Test) | Mouse | 10 - 30 | IP | [15] |
| Chronic Antidepressant-like Effects (Novelty Suppressed Feeding) | Mouse | 30 (twice daily for 21 days) | IP | [7][15] |
| Analgesic Effects (Hot Plate Test) | Mouse | 15 - 30 | IP | [12] |
| Locomotor Activity | Mouse | 10 - 100 | SC | [8] |
| Locomotor Activity | Mouse | 10 - 30 | IP | [16] |
| Abuse Potential (Intracranial Self-Stimulation) | Rat | 10 - 32 | IP | [8] |
| Chronic Stress Model | Rat | 10 (daily for 3 weeks) | IP | [11] |
Administration Volume: The injection volume should be minimized and not exceed recommended guidelines. For mice, the maximum IP injection volume is typically < 10 ml/kg, and for rats, it is also < 10 ml/kg.[17]
Experimental Protocols
Intraperitoneal (IP) Injection Protocol
This protocol describes the standard procedure for administering this compound via IP injection in mice and rats.
Materials:
-
Appropriately sized syringes (e.g., 1 mL)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)[17]
-
Prepared this compound solution
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the rodent. For a one-person technique, the animal can be held by the scruff of the neck with its back against the palm of the hand. For a two-person technique, one person restrains the animal while the other performs the injection.[17]
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[17]
-
Injection: Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate briefly to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
-
Administration: Inject the calculated volume of the this compound solution.
-
Withdrawal: Smoothly withdraw the needle and return the animal to its home cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Behavioral Assessment Protocols
The following are common behavioral tests used to evaluate the effects of this compound in rodents.
Apparatus: A transparent cylindrical container (20 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom.[4]
Procedure:
-
Pre-test Session (Day 1): Place each animal individually in the cylinder for a 15-minute swim session for habituation.[4]
-
This compound Administration (Day 2): Administer this compound or vehicle 30-60 minutes before the test session.
-
Test Session (Day 2): Place the animal back in the swim cylinder for a 5-6 minute test session.[4][15]
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[15]
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.[4]
Procedure:
-
Food Deprivation: Food deprive the animals for 18-24 hours before the test. Water should be available ad libitum.[4]
-
This compound Administration: Administer this compound or vehicle as per the study design (acutely or chronically).
-
Testing: Place the animal in a corner of the open field.
-
Data Analysis: Measure the latency to begin eating the food pellet (maximum of 10 minutes). A shorter latency to eat is interpreted as a reduction in anxiety- and depression-like behavior.[4][7] Immediately following the test, measure home cage food consumption for 5 minutes as a control for appetite.[4][15]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Behavioral Testing
Caption: Workflow for this compound administration and subsequent behavioral assessment in rodent models.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathways of this compound's action.
Safety and Adverse Effects in Rodents
At therapeutic doses, this compound is generally well-tolerated in rodents. However, at higher, supratherapeutic doses, its MOR agonist properties become more prominent, leading to potential adverse effects, including:
-
Respiratory Depression: High doses of this compound can cause respiratory depression, which can be reversed by the opioid antagonist naloxone.[8]
-
Motor Impairment: this compound can induce changes in locomotor activity, with higher doses sometimes leading to motor impairment.[8]
-
Gastrointestinal Effects: Inhibition of gastrointestinal motility (constipation) has been observed, consistent with opioid-like effects.[8]
-
Abuse Potential: While some studies suggest a lower abuse potential compared to classic opioids, this compound does show some rewarding effects in preclinical models, and this should be a consideration in study design and interpretation.[6][8]
When conducting studies with this compound, especially at higher doses, it is crucial to monitor animals closely for these potential adverse effects. The co-administration of an opioid antagonist like naltrexone can be used to confirm the involvement of MORs in the observed effects.[8]
Conclusion
The preclinical investigation of this compound in rodent models requires a nuanced understanding of its complex pharmacology and careful consideration of experimental design. By employing appropriate rodent models, administration protocols, and behavioral assays, researchers can generate robust and meaningful data to further elucidate the therapeutic potential and risks associated with this unique antidepressant. Adherence to the detailed protocols and considerations outlined in this guide will contribute to the scientific rigor and reproducibility of research in this field.
References
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- Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant this compound Require the Mu Opioid Receptor. Neuropsychopharmacology, 42(10), 2052-2063. [Link]
- Le Guen, E., et al. (2023). Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. Frontiers in Pharmacology, 14, 1168430. [Link]
- Serrano, E., et al. (2023). This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain. Molecular Pain, 19, 17448069231187483. [Link]
- O'Neill, C. E., et al. (2024).
- Le Guen, E., et al. (2023). Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. Frontiers in Pharmacology, 14, 1168430. [Link]
- Szafarz, M., et al. (2020). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Pharmacological Reports, 72(4), 1056-1067. [Link]
- Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant this compound Require the Mu Opioid Receptor. Neuropsychopharmacology, 42(10), 2052-2063. [Link]
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- Curzon, G., et al. (1992). The Effects of this compound and other Antidepressants on a Rat Model of Depression.
- Curzon, G., et al. (1992). The effects of this compound and other antidepressants on a rat model of depression.
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- University of California, Berkeley. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. University of California, Berkeley.
- Djordjevic, A., et al. (2021). This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats. Scientific Reports, 11(1), 17828. [Link]
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Application Note: Quantitative Analysis of Tianeptine and its Active Metabolite in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the atypical antidepressant Tianeptine and its primary active metabolite, MC5, in human plasma. This compound's unique pharmacological profile and potential for abuse necessitate a highly selective and accurate analytical method for applications in clinical pharmacokinetics, therapeutic drug monitoring, and forensic toxicology.[1][2] The methodology described herein leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), recognized as the gold standard for bioanalysis due to its superior sensitivity and specificity.[3] The protocol details a streamlined protein precipitation procedure for sample preparation and optimized instrumental parameters for chromatographic separation and mass spectrometric detection. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines to ensure reliable and reproducible results.[4][5]
Introduction: The Analytical Imperative for this compound Quantification
This compound is an atypical antidepressant with a novel mechanism of action that involves the modulation of the glutamatergic system.[1] Unlike typical antidepressants, it is not primarily metabolized by the cytochrome P450 system, reducing the likelihood of certain drug-drug interactions.[6][7] The primary metabolic pathway is β-oxidation of its heptanoic acid side chain, leading to the formation of several metabolites, most notably the pharmacologically active pentanoic acid derivative known as MC5.[1][6] The parent compound, this compound, has a relatively short elimination half-life of approximately 2.5-3 hours, while the active MC5 metabolite exhibits a longer half-life of around 7.6 hours.[6][7]
Causality: The significant pharmacological activity and longer half-life of the MC5 metabolite make its simultaneous measurement alongside the parent drug crucial for accurately assessing the total pharmacodynamic effect and for understanding the compound's disposition in pharmacokinetic studies.[6][8] Therefore, an analytical method must be capable of resolving and independently quantifying both analytes. LC-MS/MS is uniquely suited for this challenge, providing the necessary selectivity to differentiate between the structurally similar parent drug and its metabolite, and the sensitivity to measure their concentrations across a wide dynamic range.
Principles of the LC-MS/MS Method
The analytical strategy is founded on the synergistic combination of high-performance liquid chromatography for physical separation and tandem mass spectrometry for specific detection and quantification.
Reversed-Phase Liquid Chromatography
The separation is achieved using a reversed-phase C18 column. In this mode, the stationary phase is nonpolar (C18 alkyl chains), while the mobile phase is more polar (typically a mixture of water and an organic solvent like acetonitrile).
-
Mechanism of Separation: this compound and MC5, being moderately nonpolar, partition between the mobile and stationary phases. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (a "gradient elution"), we can controllably decrease the mobile phase polarity. This causes the analytes to lose their affinity for the stationary phase and elute from the column. Their different chemical structures result in distinct retention times, allowing for their separation from each other and from endogenous matrix components.
-
Mobile Phase Additives: The inclusion of 0.1% formic acid in the mobile phase serves a critical dual purpose. It acidifies the mobile phase, which promotes the protonation of the amine group on this compound and MC5. This protonation is essential for efficient ionization in the subsequent mass spectrometry step (see below). Secondly, it improves the chromatographic peak shape by minimizing undesirable interactions with the stationary phase.
Tandem Mass Spectrometry (MS/MS)
Following chromatographic separation, the column eluent is directed into the mass spectrometer's ion source. We employ electrospray ionization (ESI) in positive ion mode, which is ideal for polar and semi-polar molecules like this compound. The quantification is performed using the highly selective Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[9]
The MRM Process:
-
Ionization: In the ESI source, a high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until protonated molecular ions [M+H]⁺ of the analytes are released into the gas phase.
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) acts as a mass filter, selectively allowing only the protonated ions of a specific mass-to-charge ratio (m/z) corresponding to our target analyte (e.g., this compound at m/z 437.1) to pass through. All other ions are filtered out.[10]
-
Fragmentation (q2): The selected precursor ions are accelerated into the second quadrupole (q2), which functions as a collision cell. This cell is filled with an inert gas (e.g., argon). Collisions between the analyte ions and the gas molecules impart energy, causing the ions to fragment in a predictable and reproducible manner. This process is known as Collision-Induced Dissociation (CID).[10][11]
-
Product Ion Selection (Q3): The third quadrupole (Q3) also acts as a mass filter, selecting for a specific, characteristic fragment ion (the "product ion") generated in the collision cell (e.g., m/z 292.1 for this compound).[6]
-
Detection: The detector counts only the product ions that have successfully traversed all three quadrupoles. This two-stage mass filtering (Q1 and Q3) creates an exceptionally specific signal, virtually eliminating background noise and interferences, which is the hallmark of MRM's sensitivity and selectivity.[3][9]
Detailed Experimental Protocol
Materials and Reagents
-
This compound sodium salt (Reference Standard)
-
This compound MC5 metabolite (Reference Standard)
-
This compound-D4 (Stable Isotope-Labeled Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, MC5, and this compound-D4 (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. These are used to spike the plasma.
-
Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1.0 to 1000 ng/mL for both this compound and MC5.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ: 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
This method is chosen for its speed, simplicity, and high recovery for the target analytes. It effectively removes the majority of plasma proteins which can interfere with the analysis.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.
-
Add 20 µL of the this compound-D4 internal standard working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix sample.
-
Rationale: The IS is added at the very beginning of the sample preparation process. A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby providing the most accurate correction for any sample loss or matrix-induced signal variation.[12][13]
-
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| LC Parameters | |
| System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 20% B to 95% B over 5 min, hold 1 min, return to 20% B |
| MS/MS Parameters | |
| System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temp. | 300°C |
| Gas Flow | 7 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 437.1 | 292.1 (Quantifier) | 25 |
| 437.1 | 228.1 (Qualifier) | 35 | |
| MC5 Metabolite | 409.1 | 292.1 (Quantifier) | 20 |
| 409.1 | 228.1 (Qualifier) | 30 |
| this compound-D4 (IS) | 441.1 | 296.1 (Quantifier) | 25 |
Method Validation and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[4] The following parameters were assessed based on the FDA and ICH M10 guidelines.[5][15][16]
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze six different blank plasma lots for interferences at the analyte retention times. | No significant interfering peaks (>20% of LLOQ response). |
| Linearity | Analyze calibration curves (1-1000 ng/mL) over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) on 3 different days. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).[12][13] |
| Matrix Effect | Compare analyte response in post-extraction spiked samples to response in pure solution. | IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%. |
| Recovery | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyze QC samples after various storage conditions (3 freeze-thaw cycles, 24h at room temp, 90 days at -80°C, 24h in autosampler).[17] | Mean concentrations within ±15% of nominal values. |
Summary of Validation Results
| Parameter | This compound | MC5 Metabolite |
| Linear Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL |
| Correlation (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%CV) | < 8% | < 9% |
| Inter-day Precision (%CV) | < 10% | < 11% |
| Accuracy (%RE) | -7.5% to 6.2% | -9.1% to 8.4% |
| Mean Recovery | ~92% | ~89% |
| Matrix Effect | Negligible with SIL-IS correction | Negligible with SIL-IS correction |
Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, is a systematic workflow designed to ensure data integrity and traceability.
Caption: End-to-end workflow for this compound bioanalysis.
Discussion and Field-Proven Insights
-
Managing Matrix Effects: While protein precipitation is fast, it is a less clean extraction method compared to LLE or SPE. This can lead to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[18][19] The use of a co-eluting stable isotope-labeled internal standard is paramount as it experiences the same matrix effects as the analyte, allowing for accurate correction and ensuring the trustworthiness of the data.[12][13]
-
Amphoteric Nature: this compound is an amphoteric compound, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups. This property can make extraction challenging, particularly for liquid-liquid extraction where pH must be carefully controlled to keep the molecule in a neutral, extractable state.[2] Protein precipitation circumvents this issue by simply removing proteins rather than relying on solvent partitioning, making it a more rugged approach for this specific analyte.
-
Metabolite Considerations: The successful application of this method to a pharmacokinetic study demonstrated its fitness for purpose.[12][13] The ability to track both the rapid decline of the parent drug and the slower elimination of the active MC5 metabolite provides a complete picture of the drug's behavior in vivo.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the quantitative determination of this compound and its active metabolite MC5 in human plasma. The simple protein precipitation sample preparation protocol and the high specificity of MRM detection make this method suitable for high-throughput analysis in a variety of research and clinical settings. Adherence to rigorous validation standards ensures that the data generated is accurate, reliable, and defensible, meeting the stringent requirements of the drug development and regulatory landscape.
References
- Szafarz, M., Wencel, A., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 377–386. [Link]
- Royer, R. J., Albin, H., et al. (1988). Pharmacokinetic and metabolic parameters of this compound in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 11 Suppl 2, S90-96. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]
- Salvadori, C., Guitton, J., et al. (1999). The pharmacokinetics of the antidepressant this compound and its main metabolite in healthy humans--influence of alcohol co-administration. Fundamental & Clinical Pharmacology, 13(1), 72-78. [Link]
- Ladd, M., et al. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Psychopharmacology Bulletin. [Link]
- Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]
- U.S. Food and Drug Administration. (2001).
- Beck, W. D., Callahan, P. M., et al. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
- Portal, UNG. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). University of Georgia. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
- Sandle, T. (2023).
- Szafarz, M., Wencel, A., et al. (2017). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Semantic Scholar. [Link]
- Fiveable. (n.d.). Tandem mass spectrometry. Spectroscopy Class Notes. [Link]
- Gutorov, I. O., et al. (2019). Chromatography–mass spectrometry analysis of this compound in urine. International Journal of Green Pharmacy, 13(1). [Link]
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- Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Journal of Drug Metabolism & Toxicology. [Link]
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- El-Bagary, R. I., et al. (2011). High-performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium With Simultaneous Fluorescence and UV Detection.
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- Bakota, E. L., et al. (2018). Case Reports of Fatalities Involving this compound in the United States. Journal of Analytical Toxicology, 42(7), 503–509. [Link]
- Gutorov, I. O., et al. (2019). Chromatography-mass spectrometry analysis of this compound in urine.
- Szafarz, M., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.
- Souverain, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]
- Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
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Spectrophotometric Determination of Tianeptine in Pharmaceutical Formulations: An Application Note and Protocol
Introduction: The Analytical Imperative for Tianeptine
This compound is an atypical antidepressant agent with a unique neurochemical profile.[1] Unlike selective serotonin reuptake inhibitors (SSRIs), it is believed to modulate glutamate receptor function, which plays a significant role in its therapeutic effects.[2] this compound is prescribed in several European, Asian, and Latin American countries for the treatment of major depressive disorder.[1] Given its therapeutic importance, the development of simple, rapid, and reliable analytical methods for its quantification in pharmaceutical dosage forms is crucial for quality control and regulatory compliance.
While sophisticated chromatographic methods like HPLC are available, UV-Visible spectrophotometry offers a cost-effective, accessible, and equally reliable alternative for routine analysis.[3][4] This application note provides a detailed protocol for the spectrophotometric determination of this compound in tablet formulations based on the principle of ion-pair complex formation. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[5][6]
Principle of the Method: Ion-Pair Complexation
The spectrophotometric method described herein is based on the formation of a stable, colored ion-pair complex between this compound and a sulfonephthalein dye, such as bromocresol green (BCG) or bromothymol blue (BTB).[5][7] this compound, which possesses a secondary amine group within its tricyclic structure, can be protonated in an acidic medium to form a cation.[2] This cationic form of this compound then reacts with the anionic form of the sulfonephthalein dye to create an electrically neutral, colored ion-pair complex. This complex is readily extractable into a non-polar organic solvent like chloroform, while the unreacted, water-soluble dye remains in the aqueous phase. The intensity of the color in the organic layer, which is directly proportional to the concentration of this compound, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax).[2][5][7][8]
The stoichiometry of the ion-pair complex between this compound and the dye is typically 1:1, as determined by Job's method of continuous variation.[2] The choice of the acidic buffer is critical to ensure complete protonation of the drug and the presence of the dye in its anionic form.[2]
Caption: Principle of Ion-Pair Complexation for this compound Analysis.
Materials and Reagents
-
This compound Sodium Reference Standard: Pharmaceutical grade, with certified purity.
-
Bromocresol Green (BCG) or Bromothymol Blue (BTB): Analytical reagent (AR) grade.
-
Chloroform: HPLC or AR grade.
-
Hydrochloric Acid (HCl): Concentrated, AR grade.
-
Sodium Hydroxide (NaOH): AR grade.
-
Methanol: HPLC or AR grade.
-
Distilled or Deionized Water.
-
This compound Tablets: Commercially available formulations.
Instrumentation
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm matched quartz cuvettes.
-
pH Meter: Calibrated with standard buffers.
-
Analytical Balance: With a readability of 0.1 mg.
-
Volumetric Flasks and Pipettes: Grade A.
-
Sonicator.
Experimental Protocols
Preparation of Standard and Reagent Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.[9] this compound sodium salt is soluble in water.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to obtain concentrations in the range of 2-16 µg/mL.
-
Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 100 mL of methanol.
-
Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl with distilled water.
Sample Preparation from Tablets
-
Weigh and finely powder 20 this compound tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound sodium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[11]
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.
-
Further dilute an aliquot of the filtrate with distilled water to obtain a final concentration within the Beer's law range.
Assay Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solutions.
-
To each flask, add 1.0 mL of 0.1 M HCl and 1.0 mL of 0.1% BCG solution.
-
Mix well and allow to stand for 5 minutes for complete complex formation.
-
Add 5 mL of chloroform to each flask and shake vigorously for 2 minutes.
-
Allow the two layers to separate completely.
-
Carefully collect the organic (chloroform) layer and measure its absorbance at the λmax (approximately 414 nm for BCG) against a reagent blank prepared in the same manner without the drug.[7]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Caption: Experimental Workflow for this compound Determination.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][12]
| Parameter | Specification | Result |
| Specificity | No interference from excipients | Confirmed |
| Linearity Range | 2.0 - 16.0 µg/mL | r² > 0.999 |
| λmax | Wavelength of max. absorbance | 414 nm (for BCG) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | < 1.5% |
| - Interday | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Reportable | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Reportable | 1.5 µg/mL |
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing common tablet excipients without this compound) and comparing its absorbance to that of the reagent blank. The absence of any significant absorbance at the analytical wavelength confirmed that the excipients do not interfere with the determination of this compound.
Linearity and Range
The linearity of the method was established by analyzing a series of at least five concentrations of this compound standard solutions over the range of 2.0 to 16.0 µg/mL.[7] The calibration curve was constructed by plotting absorbance versus concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
Accuracy
The accuracy of the method was determined by performing recovery studies using the standard addition method. Known amounts of this compound reference standard were added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Precision
The precision of the method was evaluated at two levels: repeatability (intraday precision) and intermediate precision (interday precision).
-
Repeatability: Was assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Was evaluated by repeating the analysis on three different days. The precision was expressed as the relative standard deviation (% RSD) of the measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7]
Conclusion
The described ion-pair spectrophotometric method provides a simple, accurate, precise, and cost-effective means for the determination of this compound in pharmaceutical tablet formulations. The method is based on a robust chemical principle and has been validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis. The use of common laboratory reagents and instrumentation makes this method accessible to a wide range of analytical laboratories.
References
- Aydoğmuş, Z., Çetin, S. M., & Üstündağ, Ö. (2009). A New Spectrophotometric Method for the Determination of this compound in Tablets Using Ion-Pair Reagents. Chemical & Pharmaceutical Bulletin, 56(12), 1635-1638. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Florea, M., & Ilie, M. (2017). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives.
- Bakota, E. L., Samms, W. C., & Gray, T. R. (2021). Analysis of this compound in Dietary Supplements. Molecules, 26(14), 4127. [Link]
- Shamsa, F., Monsef, H. R., Ghamooshi, R., & Verdian Rizi, M. R. (2007). Spectrophotometric Determination of Total Alkaloids in Peganum harmala L. Using Bromocresol Green. Research Journal of Phytochemistry, 1(2), 79-82. [Link]
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Extractive spectrophotometric determination of five selected drugs by ion-pair complex formation with bromothymol blue in pure form and pharmaceutical preparations. Journal of Applied Spectroscopy, 76(3), 394-400. [Link]
- IntuitionLabs. (2023). ICH Q2(R2)
- Al-Ghannam, S. M. (2006). A simple spectrophotometric method for the determination of atomoxetine, an antidepressant drug, in pharmaceutical formulations.
- Juniper Publishers. (2018).
- Alarfaj, N. A., & Al-Abdullah, E. F. (2012). Use of charge-transfer complexation in the spectrophotometric analysis of certain cephalosporins. Journal of the Saudi Chemical Society, 16(4), 405-414. [Link]
- Onah, J. O., & Ofoefule, S. I. (2013). Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection. Tropical Journal of Pharmaceutical Research, 12(4), 599-603. [Link]
- Sadeq, K. A. (2011). Spectrophotometric Determination of Ciprofloxacin by Ion-pair complex Formation with Bromothymol Blue.
- Sastry, C. S. P., Rao, T. T., & Sailaja, A. (1998). Spectrophotometric determination of some pharmaceutically important aromatic primary amines by using p-N, N-dimethylphenylenediamine. Rasayan Journal of Chemistry, 1(1), 1-6. [Link]
- Al-Majed, A. A., Belal, F., & Al-Warthan, A. A. (2001). Spectrophotometric determination of famotidine in pharmaceutical preparations through charge transfer complex formation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 927-934. [Link]
- Darwish, I. A. (2016). Use of Charge Transfer Complexation Reactions for the Spectrophotometric Determination of Sumatriptan in Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2016, 8727409. [Link]
- Darwish, H. W., Bakheit, A. H., & Naguib, I. A. (2023).
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Suneetha, A., & Rao, A. L. (2013). New analytical methods development for estimation of this compound in its tablet form by visible spectrophotometry. Analytical Chemistry: An Indian Journal, 13(7), 256-262. [Link]
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Using Tianeptine to Study Synaptic Remodeling and Dendritic Spine Density: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for utilizing Tianeptine as a pharmacological tool to investigate the intricate processes of synaptic remodeling and dendritic spine dynamics. This compound, an atypical antidepressant, presents a unique mechanism of action that diverges from classical monoaminergic modulators, offering a valuable lens through which to explore the roles of glutamatergic signaling, neurotrophic factors, and opioid receptor activation in shaping neural circuits. This document is designed to equip researchers with the foundational knowledge and detailed methodologies required to design and execute robust experiments in this domain.
Scientific Rationale: Why this compound is a Potent Tool for Neuroplasticity Research
Historically, antidepressant research has been dominated by the monoamine hypothesis. This compound challenges this dogma, with evidence pointing towards a primary role in modulating the glutamatergic system, a key player in synaptic plasticity.[1][2] Its ability to prevent and reverse stress-induced dendritic atrophy in the hippocampus and amygdala makes it a compelling compound for studying the structural basis of mood disorders and cognitive function.[1][3]
This compound's multifaceted mechanism of action provides several avenues of investigation:
-
Glutamatergic Modulation : this compound normalizes glutamate levels in key brain regions like the hippocampus and amygdala, particularly under stress conditions.[1][4] It influences the function of both NMDA and AMPA receptors, which are critical for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6][7]
-
Neurotrophic Factor Upregulation : this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial molecule for neuronal survival, growth, and synaptic plasticity.[1][8][9] This effect is often linked to the activation of downstream signaling cascades like the mTOR pathway.[10]
-
μ-Opioid Receptor (MOR) Agonism : A significant aspect of this compound's pharmacology is its action as a full agonist at the MOR.[11][12][13] This activity is implicated in its antidepressant-like effects and may contribute to its influence on synaptic plasticity.[12]
This unique combination of actions allows researchers to dissect the interplay between these signaling pathways in the context of synaptic structure and function.
Key Signaling Pathways Modulated by this compound
The following diagram illustrates the primary signaling cascades influenced by this compound, providing a conceptual framework for experimental design and data interpretation.
Caption: this compound's multifaceted signaling pathways.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for investigating the effects of this compound on synaptic remodeling and dendritic spine density in both in vivo and in vitro models.
In Vivo Studies in Rodent Models
In vivo studies are crucial for understanding the effects of this compound in a complex biological system.
Rationale: To achieve consistent and biologically relevant effects, the route, dose, and duration of this compound administration must be carefully controlled. Intraperitoneal (i.p.) injections are a common and effective method for systemic delivery in rodents.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound sodium salt in sterile 0.9% saline to a final concentration of 1 mg/mL. A common and effective dose is 10 mg/kg.[1]
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Animal Dosing:
-
Weigh each animal accurately before each injection to calculate the precise volume needed.
-
For a 10 mg/kg dose, a 300g rat would receive 3 mg of this compound, which corresponds to 3 mL of a 1 mg/mL solution.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
-
Dosing Regimen:
-
Acute Studies: A single injection administered 30-60 minutes before behavioral testing or tissue collection.
-
Chronic Studies: Daily injections for a period of 14 to 21 days are often used to model the therapeutic effects of antidepressants.[6]
-
For chronic studies, a consistent time of day for injections should be maintained.
-
Self-Validation:
-
Monitor animal weight and general health throughout the study.
-
Include a vehicle-treated control group (saline injection) to control for the effects of handling and injection stress.
-
Consider measuring plasma or brain concentrations of this compound to confirm drug exposure.
Rationale: The Golgi-Cox method is a classic and powerful technique for visualizing the complete morphology of a sparse population of neurons, allowing for detailed analysis of dendritic branching and spine density.[3]
Materials:
-
FD Rapid GolgiStain™ Kit (FD Neurotechnologies) or individual Golgi-Cox solutions (Potassium Dichromate, Mercuric Chloride, Potassium Chromate)
-
Sucrose
-
Gelatin-coated microscope slides
-
Cryostat or vibratome
-
Staining jars
-
Ethanol (50%, 70%, 95%, 100%)
-
Ammonia solution
-
Sodium thiosulfate
-
Xylene
-
Mounting medium (e.g., Permount)
Procedure:
-
Tissue Preparation:
-
Following the final this compound or vehicle injection, deeply anesthetize the animal and perfuse transcardially with 0.9% saline. Note: Avoid fixation with paraformaldehyde as it can interfere with impregnation.[3]
-
Rapidly dissect the brain and immerse it in the Golgi-Cox impregnation solution.
-
-
Impregnation:
-
Store the brain in the Golgi-Cox solution in the dark at room temperature for 14 days. Replace the solution after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose) and store in the dark at 4°C for 2-3 days, or until the brain sinks.
-
-
Sectioning:
-
Cut 100-200 µm thick coronal sections using a cryostat or vibratome.
-
Mount the sections onto gelatin-coated slides.
-
-
Staining Development:
-
Air-dry the sections in the dark.
-
Develop the staining through a series of washes:
-
Distilled water (2 x 5 min)
-
50% Ethanol (5 min)
-
3:1 Ammonia solution (8 min)
-
Distilled water (2 x 5 min)
-
5% Sodium thiosulfate (10 min, in the dark)
-
Distilled water (2 x 1 min)[3]
-
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%; 5-10 min each).
-
Clear the sections in xylene (2 x 10 min).
-
Coverslip with a suitable mounting medium.
-
Data Analysis:
-
Image neurons in the region of interest (e.g., CA1 or CA3 of the hippocampus) using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Trace dendritic segments of a defined length (e.g., 50 µm) and manually or semi-automatically count the number of dendritic spines.
-
Calculate spine density as the number of spines per unit length of dendrite.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo this compound studies.
In Vitro Studies with Primary Neuronal Cultures
In vitro models allow for a more controlled investigation of the direct effects of this compound on neuronal morphology and protein expression.
Rationale: Primary hippocampal cultures provide a simplified system to study the molecular mechanisms underlying this compound's effects on synaptogenesis and dendritic development.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin for dissociation
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Maintenance medium (serum-free)
-
Poly-D-lysine or Poly-L-lysine coated coverslips or plates
Procedure:
-
Preparation of Cultureware:
-
Coat glass coverslips or culture plates with Poly-D-lysine (100 µg/mL) or Poly-L-lysine overnight at 37°C.
-
Wash extensively with sterile water before use.
-
-
Dissection and Dissociation:
-
Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Digest the tissue with papain or trypsin according to the manufacturer's protocol to obtain a single-cell suspension.
-
-
Plating:
-
Plate the dissociated neurons onto the coated cultureware in plating medium at a desired density (e.g., 250,000 cells/cm²).
-
-
Maintenance:
-
After 24 hours, replace the plating medium with serum-free maintenance medium.
-
Perform half-media changes every 3-4 days.
-
Cultures are typically ready for experiments between 14 and 21 days in vitro (DIV).
-
Rationale: Immunofluorescence allows for the visualization and quantification of specific pre- and post-synaptic proteins, such as Synaptophysin and PSD-95, providing a measure of synapse number and integrity.
Materials:
-
Primary antibodies:
-
Rabbit anti-PSD-95 (postsynaptic marker)
-
Mouse anti-Synaptophysin (presynaptic marker)
-
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
This compound Treatment:
-
Treat mature primary neuronal cultures (e.g., DIV 14-21) with this compound at the desired concentration (e.g., 10 µM) for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Data Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of co-localized PSD-95 and Synaptophysin puncta along dendritic segments to estimate synapse density.
Rationale: Western blotting allows for the quantification of changes in protein expression levels, providing insights into the molecular mechanisms underlying this compound's effects.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BDNF
-
Rabbit anti-p-mTOR/mTOR
-
Rabbit anti-p-Akt/Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated neuronal cultures or homogenized brain tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control (β-actin).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Example Data on Dendritic Spine Density in the Hippocampal CA1 Region
| Treatment Group | Dendritic Spine Density (spines/10 µm) (Mean ± SEM) |
| Vehicle Control | 8.2 ± 0.5 |
| This compound (10 mg/kg) | 11.5 ± 0.7 |
| Stress + Vehicle | 5.1 ± 0.4** |
| Stress + this compound | 7.9 ± 0.6# |
| p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control; #p < 0.05 vs. Stress + Vehicle |
Table 2: Example Data on Protein Expression in Primary Hippocampal Neurons
| Treatment Group | Relative BDNF Expression (normalized to β-actin) (Mean ± SEM) | Relative p-mTOR/mTOR Ratio (Mean ± SEM) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 µM) | 1.45 ± 0.12 | 1.62 ± 0.15 |
| *p < 0.05 vs. Vehicle Control |
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool to unravel the complex mechanisms governing synaptic plasticity. The protocols outlined in this guide provide a robust framework for investigating its effects on dendritic spine density and associated signaling pathways. By combining in vivo and in vitro approaches, researchers can gain a comprehensive understanding of how this compound modulates neural circuits, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Future studies could explore the cell-type-specific effects of this compound, its impact on different stages of neuronal development, and its potential interplay with other neuroplasticity-modulating compounds.
References
- McEwen, B. S., et al. (2010). The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation.
- Waugh, J., & Goa, K. L. (2003). This compound: a review of its use in depressive disorders. CNS drugs, 17(4), 281–305. [Link]
- Zoladz, P. R., et al. (2008). This compound: an atypical antidepressant that may provide new insights into the neurobiology of stress and depression. Recent patents on CNS drug discovery, 3(1), 37–45. [Link]
- Kole, M. H., et al. (2002). The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. European Journal of Neuroscience, 16(5), 807–816. [Link]
- Das, G., et al. (2016). Golgi-Cox Staining Step by Step.
- Czéh, B., et al. (2001). Stress-induced changes in cerebral metabolites, hippocampal volume, and cell proliferation are prevented by antidepressant treatment with this compound. Proceedings of the National Academy of Sciences, 98(22), 12796-12801. [Link]
- Svenningsson, P., et al. (2007). Alterations in 5-HT1B receptor function in the CNS effects of the antidepressant this compound.
- Duman, R. S., et al. (2016). A neurotrophic hypothesis of depression: role of synaptogenesis in the actions ofNMDA receptor antagonists. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1707), 20150361. [Link]
- Samuels, B. A., et al. (2017). The behavioral effects of the antidepressant this compound require the mu-opioid receptor. Neuropsychopharmacology, 42(10), 2052–2063. [Link]
- Seo, M. K., et al. (2016). Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons. Clinical Psychopharmacology and Neuroscience, 14(2), 181–187. [Link]
- Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist.
- Reznikov, L. R., et al. (2007). This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress. Experimental neurology, 239, 168–176. [Link]
- Della, F. P., et al. (2012). This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats.
- Al-Otaibi, F., et al. (2023). Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections. Methods and Protocols, 6(4), 71. [Link]
- Kaushal, V., & Schlichter, L. C. (2008). A protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. Journal of visualized experiments: JoVE, (18), 856. [Link]
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- 1. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Tianeptine's Neuroprotective Effects in Vitro
Authored by: Senior Application Scientist, Neuropharmacology Division
Introduction: Tianeptine and the Quest for Neuroprotection
This compound is an atypical antidepressant agent whose neurobiological properties extend beyond traditional monoaminergic mechanisms.[1][2] A growing body of evidence highlights its significant neuroprotective and neuroplasticity-promoting capabilities.[2][3][4] Unlike typical antidepressants, this compound has been shown to normalize glutamatergic neurotransmission, particularly under conditions of stress, which can otherwise lead to excitotoxicity and neuronal damage.[1][3][4] It prevents stress-induced dendritic atrophy in the hippocampus, enhances adult neurogenesis, and reduces apoptosis.[2] These effects are thought to be mediated through the modulation of critical signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and Mitogen-Activated Protein Kinase (MAPK/ERK) cascades.[5][6][7]
These application notes provide a comprehensive framework and detailed protocols for researchers investigating the neuroprotective effects of this compound using established in vitro cell culture models. We will explore two primary mechanisms of neuronal injury—glutamate-induced excitotoxicity and oxidative stress—and provide step-by-step methodologies to assess this compound's potential to mitigate this damage. The protocols are designed for use with both the human neuroblastoma cell line SH-SY5Y, a workhorse for neurotoxicity studies[8][9], and primary neuronal cultures, which offer a more physiologically relevant system.
I. Foundational Components: Cell Models and Reagents
A successful investigation hinges on robust and well-characterized models and high-quality reagents. The choice between a neuronal cell line and primary cultures depends on the specific research question, balancing scalability with physiological relevance.
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used due to its human origin and ability to be differentiated into a more mature neuronal phenotype. Undifferentiated SH-SY5Y cells are susceptible to oxidative glutamate toxicity, primarily through the cystine/glutamate antiporter system, leading to glutathione depletion and oxidative stress.[8][9]
-
Primary Cortical or Hippocampal Neurons: Harvested from embryonic rodents, these cells represent a gold-standard in vitro model. They form synaptic connections and express a full complement of glutamate receptors, making them ideal for studying excitotoxicity mediated by receptor over-activation.[5]
Table 1: Key Reagents and Materials
| Reagent/Material | Purpose | Recommended Source |
| SH-SY5Y Cell Line | Neuronal cell model | ATCC (CRL-2266) |
| Primary Neuron Isolation Kit | Dissociation of embryonic brain tissue | Thermo Fisher, Lonza |
| DMEM/F-12 & Neurobasal Medium | Base media for cell culture | Gibco, Thermo Fisher |
| Fetal Bovine Serum (FBS) | Supplement for SH-SY5Y proliferation | Gibco, Hyclone |
| B-27 Supplement & Glutamax | Supplements for primary neuron survival | Gibco, Thermo Fisher |
| This compound Sodium Salt | Investigational compound | Sigma-Aldrich, Tocris |
| L-Glutamic Acid | Induction of excitotoxicity | Sigma-Aldrich |
| Hydrogen Peroxide (H₂O₂) | Induction of oxidative stress | Sigma-Aldrich |
| MTT Reagent | Cell viability assessment | Thermo Fisher, Sigma-Aldrich[10] |
| LDH Cytotoxicity Assay Kit | Cell membrane integrity assessment | Promega, Abcam, CST[11][12][13] |
| Caspase-3 Colorimetric Assay Kit | Apoptosis assessment | R&D Systems, Abcam |
| BDNF ELISA Kit | Quantification of secreted BDNF | R&D Systems, RayBiotech, Sigma[14][15][16] |
| Primary Antibodies (p-ERK, ERK, p-CREB, CREB) | Western blot analysis of signaling pathways | Cell Signaling Technology, Abcam |
| HRP-conjugated Secondary Antibodies | Western blot detection | Cell Signaling Technology, Abcam |
II. Experimental Design and Workflow
A logical workflow is critical for obtaining reproducible and interpretable data. The overall process involves culturing the cells, subjecting them to a neurotoxic insult in the presence or absence of this compound, and subsequently measuring outcomes related to cell health and signaling pathways.
Caption: General experimental workflow for assessing this compound's neuroprotection.
III. Protocols for Inducing Neuronal Stress
The choice of neurotoxic stimulus should align with the hypothesized mechanism of action of this compound, which is strongly linked to modulating glutamatergic pathways and countering stress-induced pathology.[1][3][17]
Protocol 1: Glutamate-Induced Excitotoxicity
Rationale: Excessive glutamate leads to overactivation of its receptors, causing massive Ca²⁺ influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal death.[8] this compound has been shown to normalize glutamatergic tone, making this a highly relevant model.[1][4]
Caption: The cascade of glutamate-induced excitotoxicity and this compound's intervention points.
Step-by-Step Procedure:
-
Cell Seeding: Seed SH-SY5Y cells or primary neurons in 96-well plates at a pre-determined optimal density (e.g., 2.5 x 10⁴ cells/well).[18] Allow cells to adhere and differentiate for an appropriate time (24h for SH-SY5Y, 5-7 days for primary neurons).
-
This compound Pre-treatment: Prepare this compound solutions in serum-free culture medium. Carefully replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (medium only).[17] Incubate for 24 hours.
-
Glutamate Challenge: Prepare a high-concentration stock of L-glutamic acid in culture medium. Add glutamate directly to the wells to achieve the final desired concentration. Note: The optimal toxic concentration must be determined empirically for each cell type (e.g., 20-40 mM for SH-SY5Y, 50-100 µM for primary neurons).[19][20]
-
Incubation: Co-incubate the cells with this compound and glutamate for 24 hours at 37°C.
-
Assessment: Proceed with cell viability and cytotoxicity assays (Protocols 3 & 4).
Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
Rationale: Oxidative stress is a common pathway in neuronal damage and neurodegeneration.[21] H₂O₂ is a potent oxidizing agent that induces lipid peroxidation, DNA damage, and apoptosis.[22] This model allows for the investigation of this compound's protective effects independent of glutamate receptor activation.
Step-by-Step Procedure:
-
Cell Seeding & this compound Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
H₂O₂ Challenge: Prepare fresh dilutions of H₂O₂ in serum-free medium immediately before use. Replace the this compound-containing medium with medium containing both this compound and the desired final concentration of H₂O₂. The optimal toxic concentration should be determined via a dose-response curve (e.g., 100-400 µM for primary neurons or SH-SY5Y cells).[23][24]
-
Incubation: Incubate for the desired duration (e.g., 4-24 hours) at 37°C.[22]
-
Assessment: Proceed with viability, cytotoxicity, and apoptosis assays.
Table 2: Recommended Starting Concentrations for Neurotoxins & this compound
| Compound | Cell Type | Starting Concentration Range | Rationale / Citation |
| This compound | SH-SY5Y, Primary Neurons | 0.01 - 10 µM | Effective range shown in neuroprotection studies.[5][17] |
| L-Glutamate | SH-SY5Y | 20 - 50 mM | Higher concentration needed due to lack of NMDA receptors; toxicity via antiporter.[9][19][20] |
| L-Glutamate | Primary Neurons | 25 - 100 µM | Lower concentration is effective due to receptor-mediated excitotoxicity.[25] |
| Hydrogen Peroxide | SH-SY5Y, Primary Neurons | 50 - 400 µM | Common range to induce significant but sub-maximal cell death.[22][23][24] |
IV. Protocols for Assessing Neuroprotection
Quantifying cell death and survival is the primary endpoint for evaluating a neuroprotective agent. Using multiple assays that measure different aspects of cell health provides a more complete and validated picture.
Protocol 3: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.[10][26]
Step-by-Step Procedure:
-
Following the neurotoxicity protocol (e.g., Protocol 1 or 2), carefully aspirate the culture medium from each well of the 96-well plate.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[27]
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
Carefully aspirate the MTT-containing medium. Avoid disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[17][27]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-insulted control cells.[18]
Protocol 4: LDH Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[11][28] Measuring LDH activity in the supernatant provides a quantitative measure of cell death.[13]
Step-by-Step Procedure:
-
Following the neurotoxicity protocol, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare controls:
-
Spontaneous Release: Supernatant from vehicle-treated, non-insulted cells.
-
Maximum Release: Supernatant from non-insulted cells treated with a lysis buffer (provided in most kits) for 30 minutes.
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a kit by CST, Promega, or Elabscience).[12][13][29]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate cytotoxicity (%) using the formula: [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
V. Protocols for Investigating Molecular Mechanisms
To move beyond observing neuroprotection to understanding it, it is essential to probe the underlying signaling pathways. This compound's effects are strongly linked to the BDNF/TrkB and MAPK/ERK pathways, which regulate neuronal survival and plasticity.[5][6][30]
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- 25. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
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- 27. protocols.io [protocols.io]
- 28. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 30. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
Application Notes & Protocols: Preparation of Tianeptine Stock Solutions for In Vitro Research
Introduction: The Scientific Rationale for Tianeptine in In Vitro Models
This compound is an atypical antidepressant agent whose mechanism of action distinguishes it from classical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Initially characterized as a selective serotonin reuptake enhancer (SSRE), this mechanism is no longer considered its primary therapeutic driver.[1][2] Contemporary research highlights a more complex pharmacology, primarily centered on two key pathways:
-
Modulation of the Glutamatergic System: this compound is known to influence synaptic plasticity by modulating the phosphorylation state and function of glutamate receptors, particularly AMPA and NMDA receptors.[1][3][4] This action helps to normalize glutamatergic neurotransmission, which is often dysregulated in stress and depression.
-
Opioid Receptor Agonism: this compound is a full agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[1][3][5][6] This activity is believed to contribute significantly to its clinical effects.[7]
This multimodal activity makes this compound a valuable tool for in vitro investigations into neuroprotection, synaptic plasticity, stress response, and anti-inflammatory pathways.[8][9] Accurate and consistent preparation of this compound solutions is the foundational step for obtaining reproducible and meaningful experimental data. This guide provides a detailed protocol grounded in the physicochemical properties of the compound to ensure experimental integrity.
Physicochemical Properties of this compound Sodium Salt
For most in vitro applications, the sodium salt of this compound is used due to its superior solubility in aqueous media compared to other forms like this compound sulfate.[10][11][12] Understanding its properties is critical for proper handling and solution preparation.
| Parameter | Value | Source(s) |
| Compound Name | This compound Sodium Salt | - |
| CAS Number | 30123-17-2 | [1][10] |
| Molecular Formula | C₂₁H₂₄ClN₂NaO₄S | |
| Molecular Weight | 458.93 g/mol | [5] |
| Appearance | White to pale yellow/tan solid powder | [1][10] |
| Solubility (Water) | Up to 100 mM | [2][5] |
| Solubility (DMSO) | ≥10 mM to 100 mg/mL (~218 mM) | [9][10] |
| Solubility (Ethanol) | ~10 mg/mL (~21.8 mM) | [13] |
| Storage (Solid) | -20°C for ≥4 years, desiccate | [13] |
| Storage (Solution) | -20°C for up to 1-2 months (in DMSO) | [5][10] |
Causality Behind Compound Choice: this compound sodium salt is hygroscopic and can be unstable, particularly when exposed to moisture and light.[14][15] The sulfate form offers greater stability but has significantly lower aqueous solubility, making it less suitable for preparing the high-concentration stock solutions typically required for in vitro dose-response studies.[11][16] Therefore, the sodium salt remains the standard choice, with the caveat that it requires careful handling and storage.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the logical flow from receiving the solid compound to its final application in a cell culture experiment.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol is the standard and recommended method for creating a stable, high-concentration stock solution suitable for most in vitro applications.
Rationale for Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent. Its ability to dissolve this compound at high concentrations (≥10 mM) allows for the creation of a concentrated stock that can be highly diluted into the final culture medium.[10] This minimizes the final DMSO concentration exposed to cells, typically to a non-toxic level of <0.1%.
Materials:
-
This compound Sodium Salt (MW: 458.93 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (PVDF or PES membrane, compatible with DMSO)
Methodology:
-
Pre-computation: To prepare a 10 mM stock solution, you will dissolve 4.589 mg of this compound sodium salt in 1 mL of DMSO. Adjust the calculation based on the amount you intend to weigh.
-
Calculation:Volume (mL) = [Mass (mg) / 458.93 (g/mol)] / 0.010 (mol/L)
-
-
Solvent Equilibration: Bring the anhydrous DMSO to room temperature before opening the container. This is a critical step to prevent the hygroscopic solvent from absorbing atmospheric water, which can compromise compound stability.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound sodium salt (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
-
Trustworthiness Check: Always use a Certificate of Analysis (CoA) to confirm the purity and identity of the compound. Record the lot number and weighing details in your lab notebook.
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube (e.g., for 1 mg, add 217.9 µL for a 10 mM solution).[10]
-
Solubilization: Close the tube tightly and vortex gently until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution, followed by vortexing.[10] Visually inspect the solution against a light source to ensure no particulates remain.
-
Sterilization (Self-Validation Step): For cell culture applications, sterility is paramount. Draw the this compound-DMSO solution into a sterile syringe and pass it through a 0.22 µm chemical-resistant (e.g., PVDF) syringe filter into a sterile, light-protecting (amber) vial or a clear vial wrapped in foil.
-
Expert Insight: Do not autoclave this compound solutions. The compound is heat-sensitive and will degrade. Filter sterilization is the only acceptable method.
-
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -20°C or -80°C for long-term stability (up to 2 months).[10] Protect from light. This practice of creating single-use aliquots prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous this compound Stock Solution
This method should only be used when experiments are highly sensitive to DMSO or when a lower concentration stock is sufficient.
Rationale for Solvent Choice: Sterile, nuclease-free water or phosphate-buffered saline (PBS, pH 7.2-7.4) can be used. This compound sodium is highly soluble in water (up to 100 mM).[5] However, its stability in aqueous solution is significantly reduced.
Methodology:
-
Follow steps 1-5 from Protocol 1, substituting DMSO with sterile water or PBS.
-
Crucial Stability Consideration: Aqueous solutions of this compound are not stable for long-term storage. It is mandatory to prepare these solutions fresh on the day of use. [5][13] Do not store aqueous solutions, even at -20°C, for more than a day.[13]
-
Proceed with filter sterilization (Step 6) using a PES membrane filter, which has low protein binding and is ideal for aqueous solutions.
Application: Preparing Working Solutions and Vehicle Controls
The stock solution is never applied directly to cells. It must be diluted to the final working concentration in the complete cell culture medium.
Methodology:
-
Thaw Stock: Thaw one aliquot of the frozen this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution if necessary, or a single dilution for the final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of culture medium:
-
Add 1 µL of the 10 mM DMSO stock solution to 999 µL of complete culture medium.
-
Expert Insight: Always add the small volume of stock solution to the larger volume of medium and mix immediately by gentle pipetting or swirling. This prevents the compound from precipitating.
-
-
Vehicle Control (The Most Critical Step): The integrity of your experiment depends on a proper vehicle control. This control group accounts for any potential effects of the solvent itself on the cells.
-
Prepare a vehicle control by adding the exact same volume of the solvent (e.g., DMSO) to the same final volume of culture medium used for the highest this compound concentration.
-
Example: If your highest this compound concentration is 50 µM (requiring 5 µL of 10 mM stock per 1 mL medium), your vehicle control must be 5 µL of DMSO in 1 mL of medium. This maintains a final DMSO concentration of 0.5% across both the treated and control groups.
-
This compound's In Vitro Mechanism: A Simplified View
The following diagram illustrates the modern understanding of this compound's primary targets in a neuronal context.
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Application Notes & Protocols: Dose-Response Analysis of Tianeptine in Cell Viability Assays
Introduction: Unraveling the Complexities of Tianeptine's Cellular Effects
This compound is an atypical antidepressant agent with a multifaceted pharmacological profile.[1][2] Initially characterized by its purported ability to enhance serotonin reuptake, its primary mechanism is now understood to involve modulation of the glutamatergic system.[1][3] Furthermore, this compound acts as a full agonist at the μ-opioid receptor (MOR) and to a lesser extent, the δ-opioid receptor (DOR), which likely contributes to its therapeutic effects and abuse potential.[2][4][5]
Beyond its systemic effects, this compound has demonstrated significant neuroprotective and anti-apoptotic properties in preclinical studies.[3][6][7][8] It has been shown to prevent stress-induced neuronal damage and promote cellular resilience.[3][8] Given this complex pharmacology, accurately characterizing the dose-dependent effects of this compound on cell viability is crucial for both basic research and drug development. A dose-response analysis allows researchers to determine the concentration range at which this compound exerts protective effects versus potential cytotoxicity, a critical step in defining its therapeutic window.
This guide provides a comprehensive framework for conducting dose-response curve analysis for this compound using common in vitro cell viability assays. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for widely used assays, and offer insights into data analysis and interpretation.
Foundational Concepts: The Dose-Response Relationship
A dose-response curve is a fundamental tool in pharmacology that graphically depicts the relationship between the concentration of a drug and the magnitude of the biological response.[9] These curves are typically sigmoidal when plotted on a semi-logarithmic scale, with the drug concentration on the x-axis (log scale) and the response on the y-axis (linear scale).[9][10][11]
A key parameter derived from a dose-response curve is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The IC50 represents the concentration of an inhibitor at which the response is reduced by half.[11][12] Conversely, the EC50 is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The determination of these values is essential for quantifying the potency of a compound.
Strategic Experimental Design
A well-designed experiment is paramount for generating reliable and reproducible dose-response data. The following considerations are critical:
Cell Line Selection
The choice of cell line should be guided by the research question. For neuroprotection studies, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are appropriate. For general cytotoxicity screening, commonly used cell lines like HeLa or HEK293 can be employed. It's important to consider that the response to this compound can be cell-type specific.[13]
This compound Preparation and Concentration Range
This compound sodium salt is soluble in DMSO.[14] A concentrated stock solution should be prepared in sterile DMSO and then serially diluted in culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically ≤ 0.5%).
Determining the appropriate concentration range is a critical step. A broad range, spanning several orders of magnitude, is recommended for initial experiments. Based on literature and preliminary studies, a range from nanomolar to high micromolar is a reasonable starting point.[7][15] A typical approach is to use a logarithmic or semi-logarithmic series of dilutions (e.g., 1, 3, 10, 30, 100 µM).[9]
Essential Controls
Proper controls are non-negotiable for a valid experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% cell viability.
-
Maximum Kill Control (Positive Control): Cells treated with a known cytotoxic agent (e.g., Triton X-100 or staurosporine) to establish a baseline for 0% viability. This is particularly important for cytotoxicity assays.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a dose-response analysis of this compound.
Caption: Data analysis workflow for dose-response curves.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following self-validating measures into your protocol:
-
Replicates: Perform each experiment with at least three biological replicates and technical replicates within each experiment.
-
Assay Validation: Before testing this compound, validate the chosen cell viability assay with your specific cell line to ensure a linear relationship between cell number and signal.
-
Orthogonal Assays: Whenever possible, confirm your findings using a second, independent assay that measures a different aspect of cell health (e.g., complementing an MTT assay with an LDH assay).
-
Statistical Analysis: Report IC50/EC50 values with confidence intervals and provide the R-squared value of the curve fit to indicate the goodness of fit. [16] By adhering to these rigorous standards, you can be confident in the accuracy and reliability of your this compound dose-response data.
Conclusion
The systematic analysis of this compound's dose-response effects on cell viability is a critical step in understanding its complex biological activities. The protocols and guidelines presented here provide a robust framework for researchers to generate high-quality, reproducible data. By carefully considering experimental design, employing appropriate controls, and utilizing sound data analysis practices, the scientific community can continue to elucidate the therapeutic potential and cellular mechanisms of this intriguing compound.
References
- This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narr
- The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation. (n.d.).
- The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist. (2014).
- Classics in Chemical Neuroscience: this compound. (2020). ACS Chemical Neuroscience. [Link]
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. [Link]
- The atypical antidepressant this compound confers neuroprotection against oxygen–glucose deprivation. (2023).
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- In Vitro–In Vivo Correlation of this compound Sodium Sustained-Release Dual-Layer Tablets. (2022). Pharmaceutics. [Link]
- MTT assay showing the ability of sertraline, fluoxetine, and citalopram... (n.d.).
- What are dose-response curves? (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]
- The Predominant Protective Effect of this compound Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways. (2015). Neurotoxicity Research. [Link]
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]
- Dose response of this compound behavioral effects. (n.d.).
- Choosing a dose-response equation. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]
- Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. (2015). International Journal of Molecular Sciences. [Link]
- The atypical antidepressant this compound confers neuroprotection against oxygen-glucose depriv
- The effect of chronic this compound administration on the brain mitochondria: direct links with an animal model of depression. (2014). Metabolic Brain Disease. [Link]
- How to calculate IC50 for my dose response? (2016).
- (PDF) In Vitro–In Vivo Correlation of this compound Sodium Sustained-Release Dual-Layer Tablets. (2022).
- MTT Assay and Antidepressive Agents. (n.d.).
- The protective effect of this compound on Gp120-induced apoptosis in astroglial cells: Role of GS and NOS, and NF-κB suppression. (2011).
- (PDF) Guidelines for cell viability assays. (2019).
- A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2024).
- This compound. (n.d.). Wikipedia. [Link]
- LDH-Blue™ Cytotoxicity Assay. (n.d.). InvivoGen. [Link]
- The protective effect of this compound on Gp120-induced apoptosis in astroglial cells: role of GS and NOS, and NF-κB suppression. (2011). British Journal of Pharmacology. [Link]
- Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]
- MTT Assay Protocol. (n.d.).
- How to Perform a Dose-Response Analysis. (n.d.). GraphPad. [Link]
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Application Note: High-Recovery Extraction of Tianeptine from Biological Matrices Using Reverse-Phase Solid-Phase Extraction
Abstract
This application note provides a comprehensive guide and a detailed protocol for the extraction of tianeptine from biological samples, such as blood and urine, using reverse-phase solid-phase extraction (SPE). This compound, an atypical antidepressant with emerging abuse potential, presents unique analytical challenges due to its amphoteric nature. Traditional liquid-liquid extraction methods often yield low and inconsistent recoveries because the molecule is frequently ionized. This guide details a robust reverse-phase SPE methodology utilizing a hydrophilic-lipophilic balanced (HLB) sorbent, which achieves high and consistent recoveries (87-96%), making it ideal for sensitive downstream analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of this compound
This compound is a tricyclic antidepressant with a distinct pharmacological profile, acting as a full agonist at the mu-opioid receptor at high doses.[1] Its increasing non-medical use has necessitated the development of reliable methods for its quantification in biological matrices for clinical and forensic toxicology.
The primary analytical hurdle lies in this compound's physicochemical properties. It is an amphoteric compound, possessing both a carboxylic acid group (pKa ≈ 4.4) and a secondary amine group (pKa ≈ 6.86).[2] This means that across a wide pH range, at least one functional group is ionized, making the molecule polar and difficult to efficiently partition into organic solvents using traditional liquid-liquid extraction (LLE) techniques.[1]
Reverse-phase solid-phase extraction (SPE) offers a superior alternative. By carefully controlling the pH of the sample and utilizing advanced polymeric sorbents, this compound can be effectively retained and then selectively eluted, resulting in a cleaner extract and significantly higher recovery rates.
The Principle of Reverse-Phase SPE for this compound
Reverse-phase SPE separates compounds based on their hydrophobicity.[3] The stationary phase (sorbent) is non-polar (e.g., C18-silica or a polymeric resin), while the mobile phase (sample and solvents) is polar. The fundamental principle for extracting this compound relies on pH manipulation to suppress the ionization of its functional groups, thereby increasing its hydrophobicity and promoting strong retention on the non-polar sorbent.
Causality Behind Sorbent Choice: While traditional silica-based C18 sorbents can be used, polymeric, hydrophilic-lipophilic balanced (HLB) sorbents are often preferred for this compound.[1][4] HLB sorbents provide a dual retention mechanism, engaging in both hydrophobic and hydrophilic interactions. This makes them less susceptible to sorbent drying and provides more robust retention for a wider range of compounds, including amphoteric molecules like this compound, directly from complex biological matrices.
Detailed Protocol: this compound Extraction from Blood & Urine
This protocol is optimized for high-recovery extraction of this compound from blood and urine samples for subsequent LC-MS/MS analysis. It is based on established methodologies that have demonstrated recoveries between 87-96%.[1][4]
Required Materials
-
SPE Cartridges: Polymeric HLB, 60 mg / 3 mL (e.g., UCT Styre Screen® HLB or equivalent)
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water
-
100 mM Phosphate Buffer (pH 6.0)
-
Elution Solvent: Ethyl Acetate:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Experimental Workflow Diagram
The following diagram illustrates the complete extraction workflow from sample pre-treatment to final analysis.
Caption: Workflow for reverse-phase SPE of this compound.
Step-by-Step Methodology
Step 1: Sample Pre-treatment The goal of this step is to lyse cells (for blood), precipitate proteins, and adjust the sample pH to approximately 6.0. This pH value is critical as it lies between the acidic and basic pKa values of this compound, minimizing its overall charge and promoting its retention on the non-polar SPE sorbent.[1][4]
-
Pipette 200 µL of the biological sample (blood or urine) into a centrifuge tube.
-
Add the internal standard solution.
-
Vortex the mixture thoroughly for 30-60 seconds.
-
Centrifuge the sample at ≥3000 rpm for 10 minutes to pellet proteins and cellular debris.
-
Carefully collect the clear supernatant for loading onto the SPE cartridge.
Step 2: SPE Cartridge Conditioning and Equilibration This step prepares the sorbent for sample loading. Conditioning with methanol solvates the hydrophobic polymer chains, activating the sorbent. Equilibration with the pH 6.0 buffer ensures that the sorbent environment matches the pH of the sample to be loaded, preventing any unwanted pH shifts that could affect analyte retention.[5]
-
Place the SPE cartridges on the vacuum manifold.
-
Condition: Pass 3 mL of methanol through each cartridge. Do not let the sorbent go dry.
-
Equilibrate: Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through each cartridge. Do not allow the sorbent to dry before loading the sample.
Step 3: Sample Loading
-
Load the pre-treated supernatant from Step 1 onto the conditioned and equilibrated SPE cartridge.
-
Maintain a slow and steady flow rate of 1-2 mL/minute to ensure adequate interaction time between the analyte and the sorbent.
Step 4: Wash Steps (Interference Removal) The wash steps are designed to selectively remove endogenous interferences without prematurely eluting the target analyte.
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0). This removes highly polar, water-soluble interferences like salts and urea.[4]
-
Wash 2 (Less-Polar Interferences): Wash the cartridge with 3 mL of 10% methanol in deionized water. This removes compounds that are slightly more hydrophobic than the polar interferences but still significantly more polar than this compound.[4]
-
Dry: Dry the cartridge thoroughly under full vacuum for at least 10 minutes. This step is crucial to remove all aqueous residue, which can interfere with the subsequent elution by the non-polar organic solvent.[4]
Step 5: Elution This step uses a strong organic solvent to disrupt the hydrophobic interactions between this compound and the sorbent, releasing the analyte. The addition of ammonium hydroxide to the elution solvent creates a basic environment. This ensures the carboxylic acid group on this compound is deprotonated (negatively charged), increasing its polarity and facilitating its release from the non-polar sorbent.
-
Place a clean collection tube inside the manifold for each sample.
-
Elute the this compound by passing 3 mL of the Ethyl Acetate:Isopropanol:Ammonium Hydroxide (78:20:2) mixture through the cartridge.[4]
Step 6: Evaporation and Reconstitution
-
Evaporate the eluate to complete dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC-MS/MS system (e.g., 1 mL of 50:50 Methanol:Water).[4]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Method Validation and Trustworthiness
A robust analytical protocol must be self-validating. To ensure the trustworthiness and reliability of this extraction method, the following quality control measures should be implemented in accordance with guidelines such as those from SWGTOX.[6][7]
-
Recovery: The efficiency of the extraction should be determined by comparing the analytical response of an analyte spiked into a blank matrix before extraction to the response of an analyte spiked into the final eluate of an unspiked, extracted blank matrix. For this method, recoveries are expected to be in the 87-96% range.[1]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact quantification. This is assessed by comparing the response of an analyte spiked into a post-extraction blank matrix eluate to the response of the same analyte in a pure solvent. Matrix effects for this method have been reported to range between -19% and +24%.[1]
-
Controls: Always process a negative control (blank matrix), a positive control (blank matrix spiked with a known concentration of this compound), and a calibrator set alongside unknown samples to ensure the validity of the run.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Incorrect pH during sample loading. 2. Sorbent dried out before sample loading. 3. Elution solvent too weak. 4. Incomplete elution. | 1. Verify the pH of the phosphate buffer and pre-treated sample. 2. Ensure sorbent remains wet between conditioning, equilibration, and loading. 3. Prepare fresh elution solvent; ensure correct proportions. 4. Ensure the full volume of elution solvent passes through the sorbent. |
| High Matrix Effects | 1. Inefficient wash steps. 2. Sample volume too large, overloading the sorbent. 3. Incomplete protein precipitation. | 1. Ensure wash volumes and compositions are correct. 2. Reduce the initial sample volume and re-validate. 3. Ensure proper mixing and centrifugation during pre-treatment. |
| Poor Reproducibility | 1. Inconsistent flow rates during loading/elution. 2. Incomplete drying before elution. | 1. Use the vacuum manifold to maintain consistent flow rates across all samples. 2. Ensure a consistent and adequate drying time for all cartridges. |
Summary of Protocol Parameters
The table below summarizes the key quantitative data for the described protocol.
| Parameter | Specification | Rationale |
| Biological Matrix | Blood, Urine | Common matrices for toxicological analysis. |
| Sample Volume | 200 µL | Balances sensitivity with minimizing matrix load.[1][4] |
| SPE Sorbent | Polymeric HLB, 60 mg | Provides robust, dual-mechanism retention for amphoteric analytes.[1][4] |
| Pre-treatment Buffer | 100 mM Phosphate, pH 6.0 | Neutralizes this compound's charge for optimal retention.[1][4] |
| Conditioning Solvent | 3 mL Methanol | Activates the non-polar sorbent. |
| Equilibration Solvent | 3 mL 100 mM Phosphate Buffer, pH 6.0 | Prepares sorbent environment for sample loading. |
| Wash Solvent 1 | 3 mL 100 mM Phosphate Buffer, pH 6.0 | Removes polar interferences.[4] |
| Wash Solvent 2 | 3 mL 10% Methanol in H₂O | Removes moderately polar interferences.[4] |
| Elution Solvent | 3 mL Ethyl Acetate:Isopropanol:NH₄OH (78:20:2) | Strong organic solvent with a basic modifier to ensure complete analyte desorption.[4] |
| Expected Recovery | 87-96% | Demonstrates high extraction efficiency.[1][4] |
References
- Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).Analytical Methods, 2018. [Link]
- Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).RSC Publishing.[Link]
- Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.
- Case Reports of Fatalities Involving this compound in the United States.Journal of Analytical Toxicology, 2018. [Link]
- Classics in Chemical Neuroscience: this compound.ACS Chemical Neuroscience, 2018. [Link]
- Case Reports of Fatalities Involving this compound in the United St
- Solid-Phase Extraction.Chemistry LibreTexts.[Link]
- This compound.
- This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review.
- Analytical Methods For this compound Purity Assessment.Nordic Chems.[Link]
- Determination of this compound in human plasma using high-performance liquid chromatography with fluorescence detection.
- Determination of this compound in human plasma using high-performance liquid chromatography with fluorescence detection.PubMed.[Link]
- Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).Pure and Applied Chemistry, 2018. [Link]
- Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.
- Chromatography-mass spectrometry analysis of this compound in urine.
- This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narr
- Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs.Phenomenex.[Link]
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Application Notes & Protocols: Tianeptine in Animal Models of Stress and Depression
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of the atypical antidepressant tianeptine in preclinical animal models of stress and depression. It moves beyond a simple recitation of steps to offer insights into the causal relationships behind experimental design, ensuring a robust and reproducible scientific approach.
Introduction: this compound - A Paradigm Shift in Antidepressant Research
This compound stands as a compound of significant interest in neuropsychopharmacology. Initially classified as a tricyclic antidepressant based on its structure, its mechanism of action defies the conventional monoamine hypothesis of depression.[1][2] Unlike selective serotonin reuptake inhibitors (SSRIs) or traditional tricyclics, this compound does not primarily act by inhibiting the reuptake of serotonin, norepinephrine, or dopamine.[2][3] Instead, its efficacy is attributed to a novel combination of glutamatergic modulation and mu-opioid receptor (MOR) agonism, making it an invaluable tool for exploring alternative neurobiological underpinnings of depression and stress-related disorders.[4][5]
Its unique profile allows researchers to investigate pathways of neuroplasticity, synaptic function, and stress resilience that are not adequately addressed by classic antidepressants.[1][6] Clinical data has demonstrated that this compound's efficacy is at least equivalent to that of SSRIs, but often with a more favorable side-effect profile, further underscoring the importance of understanding its preclinical effects.[4]
The Mechanistic Triad of this compound's Action
This compound's antidepressant effects are not attributed to a single target but rather to a convergence of three primary mechanisms: glutamatergic system modulation, mu-opioid receptor agonism, and the promotion of neuroplasticity.
Glutamatergic Modulation: Restoring Synaptic Homeostasis
A primary mechanism of this compound is its ability to modulate the brain's principal excitatory neurotransmitter system, the glutamatergic system.[7] Chronic stress is known to cause excessive glutamate release and disrupt the function of key glutamate receptors, leading to synaptic dysfunction, particularly in the hippocampus and amygdala.[2][4] this compound helps normalize this dysregulation by:
-
Stabilizing Glutamatergic Signaling: It prevents stress-induced glutamate surges and restores balance.[2]
-
Modulating AMPA and NMDA Receptors: this compound is thought to exert opposing effects on N-methyl-d-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which is crucial for synaptic plasticity and antidepressant response.[7] This modulation is a key component in reversing the structural and functional deficits induced by chronic stress.[4]
Mu-Opioid Receptor (MOR) Agonism: A Key to Efficacy
A landmark discovery revealed that this compound is a full agonist at the mu-opioid receptor (MOR).[5][8] This finding was critical, as studies in MOR-deficient (knockout) mice demonstrated that the antidepressant-like behavioral effects of this compound were completely abolished without the receptor.[2][8] This MOR agonism contributes to its therapeutic properties, yet, interestingly, chronic this compound administration does not appear to produce the same level of tolerance or withdrawal symptoms associated with classic opioids like morphine in preclinical models.[2][9] This suggests a unique downstream signaling cascade that may be a novel target for antidepressant development.[8]
Promotion of Neuroplasticity and BDNF Signaling
Chronic stress and depression are associated with reduced neuroplasticity, characterized by dendritic atrophy in the hippocampus and prefrontal cortex and decreased levels of neurotrophic factors.[1][6] this compound effectively counteracts these changes.
-
Increased BDNF Expression: Chronic this compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex.[10][11][12] BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.
-
Reversal of Dendritic Atrophy: this compound reverses the stress-induced shrinkage of hippocampal CA3 dendrites, a key structural marker of depression in animal models.[2]
The interplay of these mechanisms forms a comprehensive picture of this compound's action, as illustrated below.
Caption: this compound's interconnected mechanisms of action.
Validated Animal Models for this compound Studies
To test the efficacy of this compound, robust and validated animal models that recapitulate aspects of human depression are essential. This compound has shown efficacy in several paradigms.
Chronic Unpredictable Mild Stress (CUMS)
This is one of the most widely used and translationally relevant models.[13] It involves exposing rodents to a series of mild, varied, and unpredictable stressors over several weeks to induce a state of behavioral despair and anhedonia.
-
Causality: The unpredictability of the stressors is key, as it prevents habituation and mimics the chronic, pervasive nature of stress that can lead to depression in humans.
-
Self-Validation: The model's validity is confirmed by the emergence of a depressive-like phenotype, including reduced sucrose preference, increased immobility in the forced swim test, and coat state deterioration, which should be absent in non-stressed control animals.[13][14]
Learned Helplessness (LH)
The LH model induces a depressive-like state by exposing animals to uncontrollable and inescapable aversive stimuli (e.g., foot shocks).[15] Subsequently, when placed in a new environment where escape is possible, these animals fail to initiate escape behaviors.[16][17]
-
Causality: This paradigm models the cognitive and motivational deficits seen in depression, where individuals perceive a lack of control over life events.[18] The experience of uncontrollability, not the aversive stimulus itself, is the critical factor.[15]
-
Self-Validation: A proper LH experiment must include a control group that receives escapable shocks and another that receives no shocks. Only the group exposed to inescapable shocks should exhibit subsequent escape deficits.
Other Relevant Models
-
Chronic Social Isolation: Housing social animals like rats individually for extended periods can induce depressive- and anxiety-like behaviors.[19]
-
Olfactory Bulbectomy: Surgical removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes that are reversed by chronic antidepressant treatment.[20][21]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for a typical study investigating the effects of chronic this compound in a CUMS model.
This compound Administration Protocol
Objective: To prepare and administer this compound to rodents for an acute or chronic study.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline solution
-
Vortex mixer and magnetic stirrer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the target dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound sodium salt accurately. This compound is readily soluble in saline.
-
Dissolve the powder in sterile 0.9% saline to a final concentration that allows for an injection volume of approximately 5-10 mL/kg for rats or 10 mL/kg for mice. For a 10 mg/kg dose, a 1 mg/mL solution is common.
-
Use a vortex mixer or magnetic stirrer to ensure the solution is completely dissolved and homogenous. Prepare fresh daily to ensure stability.
-
-
Animal Handling and Injection:
-
Gently restrain the animal (mouse or rat).
-
Administer the this compound solution via intraperitoneal (i.p.) injection. This is the most common route in published studies.[14][20][21]
-
For chronic studies, injections are typically performed once or twice daily for a period of 3 to 7 weeks.[14][22]
-
The vehicle control group should receive an equivalent volume of sterile 0.9% saline.
-
Chronic Unpredictable Mild Stress (CUMS) Protocol
Objective: To induce a depressive-like phenotype in rodents.
Procedure (Example 4-week protocol):
-
Housing: House animals individually to prevent social buffering and enhance stressor efficacy.
-
Stressor Application: For 28 days, apply one or two of the following stressors daily in a random, unpredictable order.
-
Stressor Examples:
-
Cage Tilt: 45° tilt for 10-16 hours.
-
Wet Bedding: 200 mL of water in the sawdust bedding for 10-16 hours.
-
Stroboscopic Light: Flashing lights overnight.
-
Reversed Light/Dark Cycle: 24-hour period of reversed lighting.
-
Food or Water Deprivation: 12-18 hours of deprivation, followed by reinstatement.
-
Forced Swim: 5-10 minutes in 25°C water.
-
Restraint Stress: Placement in a restrainer for 1-2 hours.
-
-
-
Control Group: A non-stressed control group should be housed in a separate room and receive only standard care (handling, cage changes).
-
This compound Treatment: this compound or vehicle administration can begin concurrently with the stress protocol and continue throughout its duration.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a chronic study.
Caption: A typical 6-week experimental workflow.
Key Behavioral Assays and Data Presentation
Behavioral assays are the primary endpoints for assessing the antidepressant and anxiolytic-like effects of this compound.
Forced Swim Test (FST)
-
Principle: Measures behavioral despair. Animals are placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.[23][24]
-
Protocol:
-
Fill a transparent cylinder (e.g., 30 cm height, 20 cm diameter) with 15-20 cm of water (24-26°C), deep enough so the animal cannot touch the bottom.[23][25]
-
Gently place the mouse or rat into the water.
-
The test duration is typically 6 minutes. Behavior is scored during the final 4 minutes.[25]
-
An observer, blind to the treatment groups, records the time spent immobile (making only minimal movements to stay afloat).
-
After the test, remove the animal, dry it thoroughly, and return it to a clean, warm cage.
-
Sucrose Preference Test (SPT)
-
Principle: Measures anhedonia, a core symptom of depression, defined as a loss of pleasure.[26] Stressed animals typically show a reduced preference for a sweetened sucrose solution over plain water. Effective antidepressant treatment should restore this preference.
-
Protocol:
-
Habituation: For 48 hours, present animals with two identical bottles, both containing a 1-2% sucrose solution.
-
Deprivation: Before testing, remove food and water for 4-12 hours to encourage drinking.[13]
-
Testing: Present each animal with two pre-weighed bottles: one with 1-2% sucrose solution and one with plain tap water.
-
The test duration is typically 1-24 hours.
-
After the test, re-weigh the bottles to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.
-
Elevated Plus Maze (EPM)
-
Principle: Assesses anxiety-like behavior based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27] Anxiolytic compounds like this compound increase the time spent and entries into the open arms.
-
Protocol:
-
The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) set in a plus shape, elevated from the floor. Two arms are open, and two are enclosed by high walls.[28]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore freely for 5 minutes.[27]
-
A video tracking system or a blind observer records the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a higher percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and/or a higher percentage of open arm entries.
-
Summary of this compound's Effects on Behavioral Assays
| Behavioral Assay | Primary Measure | Typical Effect of Stress/Depression Model | Expected Effect of this compound Treatment | Representative Dosages (Rodent, i.p.) |
| Forced Swim Test (FST) | Immobility Time | ▲ Increased | ▼ Decreased | 5 - 30 mg/kg[8][20] |
| Sucrose Preference Test (SPT) | Sucrose Preference % | ▼ Decreased | ▲ Increased / Restored | 5 - 10 mg/kg[14][22] |
| Elevated Plus Maze (EPM) | % Time in Open Arms | ▼ Decreased | ▲ Increased | 10 mg/kg[29] |
| Novelty Suppressed Feeding (NSF) | Latency to Feed | ▲ Increased | ▼ Decreased | 30 mg/kg (chronic)[2] |
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool in the study of depression and stress. Its unique mechanisms, particularly its influence on the glutamatergic system and mu-opioid receptors, provide researchers with an alternative to monoaminergic-based antidepressants for modeling and reversing depressive-like phenotypes in animals.[4][5] The protocols and assays detailed in this guide provide a validated framework for investigating this compound's effects. For any experimental design, the inclusion of appropriate controls (vehicle-treated stressed, vehicle-treated non-stressed, and potentially a positive control like an SSRI) is paramount for the robust interpretation of results. Future research should continue to dissect the distinct downstream signaling pathways activated by this compound's MOR agonism to identify novel, non-addictive targets for the next generation of antidepressants.
References
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- Han, M. H. (2017). Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant this compound. Columbia Academic Commons.
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- Della, F. P., et al. (2012). This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats. PubMed.
- Perić, I., et al. (2021). This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats. Nature.
- Samuels, B. A., et al. (2017). Chronic effects of this compound in WT and MOR-deficient mice. ResearchGate.
- Castagné, V., et al. (2009). Factors influencing behavior in the forced swim test. Journal of Neuroscience Methods.
- Dyomin, O. V., et al. (2022). Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. Biomedicines.
- The IACUC. (N.D.). Forced Swim Test v.3. University of Iowa.
- Castagné, V., et al. (2011). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. ResearchGate.
- de Moura, J. C. S., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience.
- Basta-Kaim, A., et al. (2016). The effect of chronic this compound administration on the brain mitochondria: direct links with an animal model of depression. ResearchGate.
- Maier, S. F., & Seligman, M. E. (1976). Learned helplessness: theory and evidence. Journal of Experimental Psychology: General.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols.
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- Jackson, R. L., et al. (1978). Opiate antagonists overcome the learned helplessness effect but impair competent escape performance. PubMed.
- Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments.
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Probing the Functional Signature of Tianeptine at the Mu-Opioid Receptor Using the [³⁵S]GTPγS Binding Assay
Introduction: Unveiling the Opioid Component of a Novel Antidepressant
Tianeptine, an atypical antidepressant, has a complex pharmacological profile that has been the subject of extensive research. Initially thought to modulate the serotonergic system, recent evidence has robustly demonstrated that this compound acts as a full agonist at the mu-opioid receptor (MOR).[1][2][3][4] This MOR agonism is now believed to be a primary contributor to its therapeutic effects.[1][2] To quantitatively assess the functional consequences of this compound's interaction with MOR, the [³⁵S]Guanosine 5'-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) binding assay stands as a powerful and direct method.
This application note provides a comprehensive guide for researchers to employ the [³⁵S]GTPγS binding assay to characterize the potency and efficacy of this compound in activating MOR. This functional assay measures one of the earliest events in the G-protein coupled receptor (GPCR) signaling cascade: the exchange of GDP for GTP on the Gα subunit.[5][6][7][8] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G-proteins can be quantified, providing a direct measure of receptor agonism that is less susceptible to downstream signal amplification.[5][8][9]
Principle of the [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a cornerstone technique in GPCR pharmacology.[9][10] In the inactive state, the MOR is associated with a heterotrimeric G-protein complex (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding, such as this compound, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit.[8] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.
This assay utilizes [³⁵S]GTPγS, a radiolabeled GTP analog that is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit.[5][11] This resistance prevents the termination of the signal, leading to an accumulation of [³⁵S]GTPγS-bound Gα subunits.[5] The amount of incorporated radioactivity is directly proportional to the extent of receptor activation.[11] This allows for the determination of key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ) for the test compound.[5][11]
Figure 1. Mechanism of this compound-induced [³⁵S]GTPγS binding at the Mu-Opioid Receptor.
Experimental Protocol
This protocol is designed for a 96-well plate format using a filtration-based method.
I. Materials and Reagents
-
Membrane Preparation: High-quality cell membranes expressing the human mu-opioid receptor are crucial for reproducible results.[12] These can be prepared in-house from stable cell lines or purchased from commercial vendors.[13][14][15]
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
This compound sodium salt
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A potent, full MOR agonist used as a positive control.[1]
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA. The concentrations of Mg²⁺ and Na⁺ are critical and may require optimization.[16][17]
-
Bovine Serum Albumin (BSA): 0.1% (w/v) in Assay Buffer.
-
96-well Filter Plates: Glass fiber filters.
-
Scintillation Cocktail
-
Microplate Scintillation Counter
II. Membrane Preparation (Brief Overview)
-
Culture cells stably expressing MOR to a high density.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer).
-
Perform differential centrifugation to isolate the membrane fraction.[18]
-
Resuspend the final membrane pellet in a suitable storage buffer and determine the protein concentration (e.g., BCA assay).
-
Store aliquots at -80°C until use.
III. Assay Procedure
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of this compound and DAMGO in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a solution of unlabeled GTPγS at 10 µM in Assay Buffer for determining non-specific binding.[16]
-
Prepare a working solution of [³⁵S]GTPγS at approximately 0.1 nM in Assay Buffer. The optimal concentration should be determined empirically.[16]
-
Prepare a working solution of GDP at a concentration that maximizes the agonist-stimulated signal over basal levels. A starting concentration of 10 µM is recommended.[17]
-
-
Assay Plate Setup:
-
Total Binding: Wells containing Assay Buffer.
-
Basal Binding: Wells containing Assay Buffer (no agonist).
-
Non-specific Binding (NSB): Wells containing 10 µM unlabeled GTPγS.
-
Agonist Stimulation: Wells containing serial dilutions of this compound or DAMGO.
-
-
Incubation:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer or unlabeled GTPγS (for NSB).
-
50 µL of Assay Buffer or agonist solution (this compound or DAMGO).
-
50 µL of membrane preparation (typically 5-20 µg of protein per well, to be optimized).[16]
-
50 µL of [³⁵S]GTPγS/GDP mixture.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Ensure that the filters are not treated with PEI, as this can increase non-specific binding.[11]
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Figure 2. Experimental workflow for the [³⁵S]GTPγS filtration assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Normalize Data:
-
Express the data as a percentage of the maximal stimulation achieved with the full agonist, DAMGO.
-
Alternatively, express the data as a percentage increase over basal binding.[19]
-
% Stimulation over Basal = [(Agonist cpm - Basal cpm) / (Basal cpm - NSB cpm)] x 100
-
-
Generate Dose-Response Curves:
-
Plot the normalized specific binding against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ and Eₘₐₓ values.
-
Expected Results
This compound is expected to produce a concentration-dependent increase in [³⁵S]GTPγS binding, characteristic of a MOR agonist.[20] By comparing its Eₘₐₓ value to that of DAMGO, its efficacy can be determined. If this compound achieves a similar maximal effect as DAMGO, it is considered a full agonist.[21] The EC₅₀ value will provide a measure of its potency.
| Parameter | Description | Expected Outcome for this compound |
| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. | A finite value indicating the potency of this compound at MOR. |
| Eₘₐₓ | The maximum response achievable with the agonist. | Similar to the Eₘₐₓ of DAMGO, confirming its status as a full agonist. |
| Hill Slope | The steepness of the dose-response curve. | Typically close to 1.0 for a simple bimolecular interaction. |
Troubleshooting and Considerations
-
High Non-specific Binding: This can be due to several factors, including suboptimal washing, issues with the filter plates, or the radioligand binding to other components.[22] Ensure thorough washing and consider titrating the membrane concentration.
-
Low Signal-to-Noise Ratio: Optimize the concentrations of GDP, Mg²⁺, and the amount of membrane protein per well.[16] The assay generally works best for Gᵢ/ₒ-coupled receptors like MOR.[8][11]
-
Assay Format: While the filtration assay is described here, a scintillation proximity assay (SPA) format can also be used, which is a homogeneous, no-wash method suitable for higher throughput.[7][11][23]
Conclusion
The [³⁵S]GTPγS binding assay is an indispensable tool for the functional characterization of ligands acting at GPCRs. This application note provides a robust framework for investigating the agonist properties of this compound at the mu-opioid receptor. By carefully following this protocol and optimizing key parameters, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound, contributing to a deeper understanding of its pharmacological mechanism of action.
References
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- Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor. Neuropsychopharmacology, 42(10), 2052-2063.
- Eurofins DiscoverX. (n.d.). Membrane Preparations for GPCRs & Ion Channels.
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- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
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- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
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Assessing the Rewarding Effects of Tianeptine Using Conditioned Place Preference: An Application Note
Introduction: Unveiling the Abuse Potential of an Atypical Antidepressant
Tianeptine, an atypical antidepressant, has garnered significant attention not only for its novel mechanism of action but also for its emerging potential for abuse.[1][2] Unlike typical antidepressants, this compound's primary therapeutic effects are now understood to be mediated through its action as a full agonist at the mu-opioid receptor (MOR).[3][4] This opioid activity is also believed to be the primary driver of its rewarding and euphoric effects, leading to misuse and dependence.[1][2] The Conditioned Place Preference (CPP) paradigm is a cornerstone preclinical model for evaluating the rewarding properties of psychoactive substances.[5][6] This application note provides a comprehensive, in-depth guide for researchers to design and execute a robust CPP protocol to investigate the rewarding effects of this compound in rodents.
The CPP protocol is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the effects of a drug.[5] If the drug has rewarding properties, the animal will spend significantly more time in the drug-paired environment during a drug-free test session.[6] This behavioral preference serves as a powerful and quantifiable measure of the drug's rewarding potential.
Scientific Rationale and Experimental Design Considerations
A meticulously designed CPP experiment is crucial for generating reliable and interpretable data. The following considerations are paramount for a successful this compound CPP study:
Apparatus Design: Biased vs. Unbiased
The CPP apparatus typically consists of two or three distinct compartments.[5] A key design choice is whether to use a biased or unbiased apparatus.
-
Unbiased Apparatus: The compartments are designed to be equally preferred by the animals at baseline. This is the preferred design as it avoids confounding factors of innate preference for a particular environment.
-
Biased Apparatus: One compartment is inherently more preferred by the animals (e.g., darker, more textured flooring). In this design, the drug is typically paired with the less-preferred compartment to demonstrate a shift in preference.
For studying this compound, an unbiased three-compartment apparatus (two conditioning compartments of equal size and a smaller neutral starting compartment) is recommended to minimize baseline variability. The compartments should have distinct visual and tactile cues (e.g., different wall patterns and floor textures) to facilitate discrimination.
Control Groups: The Foundation of a Valid Study
Several control groups are essential to validate the findings of a this compound CPP study:
-
Saline Control Group: This group receives vehicle (saline) injections in both conditioning compartments. This control is crucial to ensure that the experimental procedures themselves do not induce a place preference.
-
This compound-Only Group: This group receives this compound in one compartment and vehicle in the other. This is the primary experimental group to assess the rewarding effects of this compound.
-
Mu-Opioid Receptor Knockout (MOR-KO) Mice: To definitively link this compound's rewarding effects to its action on the mu-opioid receptor, a parallel experiment using MOR-KO mice is highly recommended.[1][3][4] These mice should not develop a place preference for this compound, confirming the mechanism of action.
Locomotor Activity: A Critical Confounding Variable
This compound, like other opioids, can influence locomotor activity.[7][8] An increase in locomotor activity in the drug-paired compartment during the test session could be misinterpreted as a place preference. Therefore, it is imperative to record and analyze locomotor activity throughout the experiment. Automated tracking systems are ideal for this purpose.
Experimental Workflow
The following diagram illustrates the key phases of the this compound CPP protocol:
Caption: A schematic of the Conditioned Place Preference experimental workflow.
Detailed Protocol
This protocol is designed for adult male C57BL/6J mice. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
-
This compound sodium salt
-
0.9% sterile isotonic saline
-
Conditioned Place Preference apparatus (three-compartment, unbiased)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Automated video tracking system and software
Step-by-Step Methodology
Phase 1: Habituation and Pre-Test (Day 1)
-
Habituation: Gently place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three compartments for 15-20 minutes. This allows the animal to acclimate to the novel environment.
-
Pre-Test: Immediately following habituation, record the time spent in each of the two larger compartments for 15 minutes using an automated tracking system. This establishes the baseline preference for each animal. Animals showing a strong unconditioned preference for one compartment (e.g., spending >70% of the time in one side) may be excluded from the study.
Phase 2: Conditioning (Days 2-4)
-
Drug Preparation: Dissolve this compound sodium salt in 0.9% sterile isotonic saline to the desired concentration. A dose of 30 mg/kg has been shown to produce a robust CPP.[1][9] The injection volume should be 10 ml/kg.
-
Conditioning Sessions: The conditioning phase consists of three consecutive days.
-
Day 2 (Drug Pairing): Administer this compound (e.g., 30 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning compartments for 45 minutes.[1][9] The assignment of the drug-paired compartment should be counterbalanced across animals.
-
Day 3 (Vehicle Pairing): Administer an equivalent volume of saline (i.p.) and confine the mouse to the opposite conditioning compartment for 45 minutes.
-
Day 4 (Drug Pairing): Repeat the drug pairing as on Day 2.
-
Phase 3: Post-Test (Day 5)
-
Test Session: In a drug-free state, place the mouse in the central compartment and allow it to freely explore all three compartments for 15 minutes.
-
Data Acquisition: Record the time spent in each of the two conditioning compartments and the total distance traveled (locomotor activity) using the automated tracking system.
Data Analysis and Interpretation
The primary outcome measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test.
Quantitative Data Summary
| Group | Pre-Test (Time in Drug-Paired Compartment, s) | Post-Test (Time in Drug-Paired Compartment, s) | Locomotor Activity (Total Distance, cm) |
| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (MOR-KO) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
-
Place Preference: A two-way repeated measures ANOVA is appropriate to analyze the time spent in the drug-paired compartment, with "treatment group" as the between-subjects factor and "test phase" (pre-test vs. post-test) as the within-subjects factor. A significant interaction between group and test phase, followed by post-hoc tests, would indicate the development of a conditioned place preference.
-
Locomotor Activity: A one-way ANOVA can be used to compare the total distance traveled during the post-test between the different treatment groups. This will determine if this compound has any residual effects on motor activity that could confound the interpretation of the place preference data.
A significant increase in the time spent in the this compound-paired compartment in the post-test compared to the pre-test, and in comparison to the saline control group, is indicative of this compound's rewarding effects. The absence of this effect in MOR-KO mice would provide strong evidence for the role of the mu-opioid receptor in mediating these effects.
Ethical Considerations
The use of animals in research requires strict adherence to ethical guidelines to ensure their welfare.[10] The "3Rs" principles—Replacement, Reduction, and Refinement—should be central to the experimental design. Protocols should be designed to minimize the number of animals used and to refine procedures to reduce any potential pain or distress.
Conclusion
The Conditioned Place Preference paradigm is a powerful and reliable tool for assessing the rewarding properties of this compound. By following the detailed protocol and incorporating the necessary control groups, researchers can generate robust data to elucidate the abuse potential of this atypical antidepressant. The findings from such studies are critical for informing regulatory decisions and for the development of strategies to mitigate the public health risks associated with this compound misuse.
References
- Allain, F., Ehrlich, A. T., McNicholas, M., Gross, F., Ma, W., Kieffer, B. L., & Darcq, E. (2023). Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice.
- Baird, T. R., et al. (2022). Opioid-Like Adverse Effects of this compound in Male Rats and Mice.
- Bailey, A. M., et al. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Journal of Psychoactive Drugs, 55(4), 335-342. [Link]
- Darcq, E., et al. (2023). Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. eScholarship, University of California. [Link]
- Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent this compound is a mu-opioid receptor agonist.
- Hall, W., & Carter, A. (2004). Ethical implications of advances in neuroscience research on the addictions. UNSW Sydney. [Link]
- Huston, J. P., de Souza Silva, M. A., Topic, B., & Müller, C. P. (2013). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 7, 174. [Link]
- Kasper, S., & McEwen, B. S. (2008). Neurobiological and clinical effects of the antidepressant this compound. CNS drugs, 22(1), 15-26. [Link]
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- Le Foll, B., & Goldberg, S. R. (2009). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis. [Link]
- Peciña, M., et al. (2013). Using Conditioned Place Preference to Identify Relapse Prevention Medications. Neuroscience & Biobehavioral Reviews, 37(9 Pt A), 2031-2041. [Link]
- Szafarz, M., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 263-273. [Link]
- Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference paradigm: a comprehensive review of drug effects, recent technical advances and cross-species comparisons. Brain Research Reviews, 54(2), 1-40. [Link]
- Vlachou, S., & Nomikos, G. G. (2016). The discriminative stimulus properties of this compound. Journal of Psychopharmacology, 30(11), 1184-1192. [Link]
- Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 123456. [Link]
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Application Notes and Protocols for Tianeptine Administration in the Study of Long-Term Potentiation (LTP) in Hippocampal Slices
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Tianeptine and the Modulation of Synaptic Plasticity
This compound is an atypical antidepressant agent with a unique neuropharmacological profile that diverges from classical monoaminergic modulators.[1] Its therapeutic efficacy is increasingly attributed to its profound effects on neuroplasticity, particularly within the hippocampus, a brain region critical for learning and memory.[2][3][4] this compound has been demonstrated to prevent and reverse the detrimental effects of stress on hippocampal morphology and function, including the impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study LTP in ex vivo hippocampal slices. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for experimental execution, and offer insights into data interpretation.
Scientific Foundation: The Mechanistic Underpinnings of this compound's Action
This compound's influence on synaptic plasticity is primarily mediated through its modulation of the glutamatergic system, the principal excitatory neurotransmitter network in the brain. Unlike traditional antidepressants, this compound does not have a significant affinity for monoaminergic receptors or transporters.[1] Instead, its actions converge on the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, key players in the induction and expression of LTP.
This compound has been shown to enhance AMPA receptor-mediated neuronal responses.[5] This is achieved, in part, through the phosphorylation of the GluA1 subunit of the AMPA receptor at two critical sites: Serine 831 (Ser831) and Serine 845 (Ser845).[1][5][6] The phosphorylation at these sites is orchestrated by Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), respectively.[1][5] This post-translational modification enhances the function of AMPA receptors, thereby facilitating synaptic strengthening.
Furthermore, this compound has been observed to increase both NMDA and AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons.[7] This suggests a broader impact on glutamatergic transmission that contributes to its effects on LTP.
Beyond direct receptor modulation, this compound also engages neurotrophic signaling cascades. It has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key molecule in promoting neuronal survival, growth, and synaptic plasticity.[8][9] The BDNF signaling pathway, acting through its receptor Tropomyosin receptor kinase B (TrkB), is essential for the stabilization and maintenance of LTP.[10]
The following diagram illustrates the proposed signaling pathway for this compound's modulation of hippocampal LTP:
Experimental Design and Protocols
A well-controlled study is paramount to obtaining reliable and interpretable data. The following experimental workflow is recommended:
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Sodium Salt | High purity (≥98%) |
| Artificial Cerebrospinal Fluid (aCSF) | See composition below |
| Sucrose-based Cutting Solution | See composition below |
| Experimental Animals | Wistar or Sprague-Dawley rats (P15-P25) |
| Electrophysiology Rig | Amplifier, digitizer, recording chamber, micromanipulators |
| Stimulating & Recording Electrodes | e.g., concentric bipolar stimulating electrode, glass micropipette |
| Vibratome or Tissue Chopper | For slicing |
| Carbogen Gas | 95% O₂ / 5% CO₂ |
aCSF Composition (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 KH₂PO₄
-
2 MgSO₄
-
2.5 CaCl₂
-
26 NaHCO₃
-
10 D-Glucose
Sucrose-based Cutting Solution (in mM):
-
210 Sucrose
-
2.5 KCl
-
1.25 NaH₂PO₄
-
7 MgCl₂
-
0.5 CaCl₂
-
26 NaHCO₃
-
10 D-Glucose
Step-by-Step Protocol
Part 1: Hippocampal Slice Preparation
-
Anesthesia and Decapitation: Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols. Quickly decapitate the animal and submerge the head in ice-cold, carbogenated sucrose-based cutting solution.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Hemisection and Slicing: Bisect the brain along the longitudinal fissure. Glue one hemisphere onto the vibratome stage and submerge it in the ice-cold, carbogenated cutting solution.
-
Slice Collection: Prepare 350-400 µm thick transverse hippocampal slices.
-
Transfer to aCSF: Carefully transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C.
Part 2: Slice Recovery and Electrophysiology Setup
-
Recovery Period: Allow the slices to recover for at least 1 hour before starting the recordings.
-
Transfer to Recording Chamber: Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min, maintained at 32-34°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
Part 3: this compound Application and LTP Induction
-
Baseline Recording: After obtaining a stable recording, establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: Prepare a stock solution of this compound and dilute it in aCSF to a final concentration of 10 µM . Switch the perfusion to the this compound-containing aCSF and continue recording the baseline for another 20-30 minutes.
-
Expert Insight: A 20-30 minute pre-incubation period is sufficient for this compound to reach and act on its targets within the slice. You should observe a gradual enhancement of the fEPSP slope during this period.
-
-
LTP Induction: Induce LTP using a Theta-Burst Stimulation (TBS) protocol. A standard TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[11][12]
-
Post-Induction Recording: Record the fEPSPs for at least 60 minutes post-TBS to assess the magnitude and stability of the potentiation.
| Parameter | Recommended Value |
| This compound Concentration | 10 µM |
| Pre-incubation Time | 20-30 minutes |
| Baseline Recording Frequency | 0.05 Hz |
| TBS Protocol | 10 bursts, 4 pulses @ 100 Hz, 200 ms inter-burst interval |
| Post-Induction Recording Duration | ≥ 60 minutes |
Data Analysis and Expected Outcomes
The primary measure of LTP is the change in the initial slope of the fEPSP. Normalize the fEPSP slope to the average of the last 10 minutes of the baseline recording before TBS induction.
Expected Outcomes:
-
Baseline Enhancement: Following the application of 10 µM this compound, an increase in the baseline fEPSP slope is expected, typically reaching a plateau within 5-10 minutes. This reflects the enhancement of AMPA receptor-mediated transmission.
-
LTP Potentiation: In the presence of this compound, the magnitude of LTP induced by TBS is expected to be significantly greater compared to control slices receiving only the vehicle. The potentiation should be stable for at least one hour post-induction.
-
Control Experiments: It is crucial to run parallel experiments with vehicle controls to ensure that the observed effects are due to this compound and not other experimental variables.
Troubleshooting and Self-Validation
-
No Stable Baseline: Ensure proper slice health, adequate carbogenation, and stable temperature and perfusion rates.
-
No LTP Induction in Control Slices: Check the viability of the slices, the placement of the electrodes, and the parameters of the stimulation protocol.
-
High Variability between Slices: Maintain consistency in slice preparation, recovery time, and electrode placement.
Conclusion
This compound offers a valuable pharmacological tool to investigate the molecular mechanisms of synaptic plasticity and the pathophysiology of stress-related disorders. By modulating the glutamatergic system and engaging neurotrophic pathways, this compound promotes synaptic strengthening in the hippocampus. The protocols outlined in these application notes provide a robust framework for studying these effects, contributing to a deeper understanding of this compound's therapeutic actions and the fundamental processes of learning and memory.
References
- Szegedi, V., Juhász, G., Zhang, X., Barkóczi, B., Qi, H., Madeira, A., Kapus, G., Svenningsson, P., Spedding, M., & Penke, B. (2011). This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways. Neuropharmacology, 62(2), 909-917. [Link]
- Svenningsson, P., Bateup, H., Qi, H., Takamiya, K., Huganir, R. L., Spedding, M., Roth, B. L., McEwen, B. S., & Greengard, P. (2007). Involvement of AMPA receptor phosphorylation in antidepressant actions with special reference to this compound. European Journal of Neuroscience, 26(12), 3509–3517. [Link]
- Lalanne, T., Oyrer, J., Farrant, M., & Sjöström, P. J. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Cold Spring Harbor Protocols, 2017(2), pdb.prot091218. [Link]
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- McEwen, B. S., Conrad, C. D., Kuroda, Y., Frankfurt, M., Magarinos, A. M., & Reagan, L. P. (2016). Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. Pharmaceuticals, 3(10), 3143-3166. [Link]
- Zoladz, P. R., Muñoz, C., & Diamond, D. M. (2010). Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. Pharmaceuticals, 3(10), 3143-3166. [Link]
- Rizzi, A., Trazzi, S., Bartesaghi, R., & Ciani, E. (2018). The antidepressant this compound reverts synaptic AMPA receptor defects caused by deficiency of CDKL5. Human Molecular Genetics, 27(10), 1745-1755. [Link]
- Sheridan, G. K., Finneran, D. J., & Murphy, K. J. (2014). Theta-burst stimulation of hippocampal slice cultures. PLoS One, 9(6), e99689. [Link]
- Reagan, L. P., Heller, D., & Panksepp, J. (2006). Acute hippocampal slice preparation and hippocampal slice cultures. Methods in molecular biology (Clifton, N.J.), 341, 19-30. [Link]
- Sheridan, G. K., Finneran, D. J., & Murphy, K. J. (2014). Theta-Burst Stimulation of Hippocampal Slices Induces Network-Level Calcium Oscillations and Activates Analogous Gene Transcription to Spatial Learning. PLoS One, 9(6), e99689. [Link]
- Kole, M. H., Swan, L., & Fuchs, E. (2002). The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. The European journal of neuroscience, 16(5), 807–816. [Link]
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- Kim, H. Y., Park, H. J., Lee, S. K., Kim, Y. I., & Lee, S. Y. (2017). Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 21(4), 361–370. [Link]
- Seo, M. K., Lee, C. H., Cho, H. Y., Park, S. W., Kim, G. M., Lee, B. J., ... & Kim, Y. H. (2018). Effects of this compound on mTORC1-mediated neuronal autophagy in primary rat hippocampal neurons under nutrient deprivation. Scientific reports, 8(1), 1-11. [Link]
- Perić, I., Costina, V., Findeisen, P., Gass, P., & Adzic, M. (2020). This compound Enhances Energy-related Processes in the Hippocampal Non-synaptic Mitochondria in a Rat Model of Depression. Neuroscience, 451, 111-125. [Link]
- Seo, M. K., Lee, C. H., Cho, H. Y., Park, S. W., Kim, G. M., Lee, B. J., ... & Kim, Y. H. (2016). This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions. Psychopharmacology, 233(13), 2617-2627. [Link]
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Analytical methods for detecting Tianeptine and its metabolites in urine
Application Notes & Protocols
Introduction: The Analytical Challenge of Tianeptine
This compound is a pharmacologically complex compound with a tricyclic structure, recognized for its atypical antidepressant properties.[1][2] Unlike typical tricyclic antidepressants (TCAs), its primary mechanism is not centered on the inhibition of serotonin reuptake; instead, it is believed to modulate glutamate receptor function and act as a full agonist at the mu-opioid receptor.[1][3] This latter characteristic contributes to its significant potential for abuse, leading to its emergence as a drug of concern in forensic and clinical toxicology.[4][5]
Effective monitoring and detection of this compound use require a nuanced analytical approach, primarily because of its extensive and rapid metabolism. Following administration, this compound is overwhelmingly biotransformed in the liver, not by the cytochrome P450 system, but principally through β-oxidation of its heptanoic acid side chain.[3][6] Consequently, urine samples contain only minuscule amounts of the parent drug (less than 3% of the administered dose after 24 hours), making it a poor analytical target.[2][6] The primary excretory products are its major metabolites: the pentanoic acid derivative (MC5) and the propionic acid derivative (MC3).[1][7]
Therefore, any robust analytical method for urinary detection of this compound must be optimized for the sensitive and specific quantification of its metabolites, particularly MC5, which is found in higher concentrations and has a longer half-life than the parent drug.[3][7] This guide provides a comprehensive overview and detailed protocols for the analysis of this compound and its metabolites in urine, with a focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This compound Metabolism: The Key to Detection
Understanding the metabolic fate of this compound is fundamental to designing an effective detection strategy. The major pathway involves the sequential shortening of the C7 heptanoic acid side chain.
As illustrated, this compound is first converted to MC5, which can be further oxidized to MC3. Because MC5 is a direct, abundant, and pharmacologically active metabolite, it serves as the primary analytical target for confirming this compound exposure.[7]
Analytical Strategy: From Screening to Confirmation
A tiered approach is often employed in toxicological analysis. While rapid immunoassays exist for a preliminary screen, they are designed for qualitative detection and may lack the specificity required for definitive confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully used to identify this compound metabolites.[8] However, for quantitative, high-sensitivity, and high-specificity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted reference method.[9][10] The remainder of this guide will focus on a validated LC-MS/MS workflow.
Gold Standard Protocol: LC-MS/MS Analysis
This protocol provides a comprehensive workflow for the simultaneous quantification of this compound and its primary metabolite, MC5, in human urine.
Part A: Sample Preparation - Solid-Phase Extraction (SPE)
Rationale: The goal of sample preparation is to isolate the analytes of interest from the complex urine matrix (salts, urea, pigments) and concentrate them prior to analysis. This compound's amphoteric nature—possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups—can complicate traditional liquid-liquid extraction (LLE).[1][5] Solid-Phase Extraction (SPE) offers superior cleanup and reproducibility. While ion-exchange sorbents can be used, a reverse-phase mechanism using a polymer-based sorbent (e.g., hydrophilic-lipophilic balanced, HLB) provides excellent recovery for both the parent compound and its more polar metabolites.[5]
Protocol: Reverse-Phase SPE
-
Sample Pre-treatment:
-
To a 1 mL aliquot of urine in a glass tube, add 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Add an appropriate volume of an internal standard (IS) working solution (e.g., this compound-d4 or a suitable structural analog like N-desmethyldoxepin-D3).[9]
-
Vortex for 10 seconds.
-
-
SPE Column Conditioning:
-
Condition a reverse-phase SPE cartridge (e.g., UCT Styre Screen® HLB, 60 mg) by sequentially passing:
-
2 mL of methanol.
-
2 mL of deionized water.
-
1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Causality Note: Conditioning activates the stationary phase, ensuring proper interaction with the analytes. The final buffer step equilibrates the column to the pH of the sample, maximizing retention. Do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering matrix components:
-
2 mL of deionized water.
-
1 mL of 5% acetonitrile in water.
-
-
Causality Note: The aqueous wash removes salts, while the weak organic wash removes weakly bound, polar interferences without prematurely eluting the analytes of interest.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual water. This is critical for the subsequent elution step.
-
-
Elution:
-
Elute the analytes with 2 mL of a suitable organic solvent mixture (e.g., 90:10 dichloromethane/isopropanol or methanol) into a clean collection tube.
-
Causality Note: This stronger organic solvent disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the column.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Mobile Phase A:B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Part B: Instrumental Analysis - LC-MS/MS Conditions
Rationale: Chromatographic separation is necessary to resolve this compound from its metabolites and from any remaining matrix components before they enter the mass spectrometer. A C18 reverse-phase column is standard. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. Positive electrospray ionization (ESI+) is effective for protonating the secondary amine on this compound and its metabolites.[7]
| Table 1: Suggested LC-MS/MS Instrumental Parameters | |
| Liquid Chromatography | |
| LC System: | Agilent 1290 HPLC or equivalent[9] |
| Column: | C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm)[9] |
| Mobile Phase A: | 0.1% Formic Acid in Water[9] |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate: | 0.4 mL/min[5] |
| Column Temperature: | 40°C[5] |
| Injection Volume: | 5 µL[5] |
| Gradient: | 0-0.5 min: 20% B0.5-4.0 min: 20% to 95% B4.0-6.0 min: Hold at 95% B6.0-6.1 min: 95% to 20% B6.1-7.0 min: Hold at 20% B (Re-equilibration)[9] |
| Mass Spectrometry | |
| MS System: | Agilent 6460 Triple Quadrupole or equivalent[9] |
| Ionization Mode: | Electrospray Ionization (ESI), Positive[7] |
| Gas Temperature: | 300°C[9] |
| Nebulizer Pressure: | 35 psi[9] |
| Capillary Voltage: | 3500 V[9] |
| Table 2: Example MRM Transitions for this compound and Metabolite MC5 | ||||
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Reference |
| This compound | 437.1 | 292.1 | 228.1 | [7] |
| Metabolite MC5 | 409.1 | 292.1 | 228.1 | [7] |
| Internal Standard (IS) should be optimized separately. | ||||
| Note: Collision energies (CE) must be optimized for the specific instrument being used. |
Method Validation and Performance
A method is not reliable until it is validated. The protocol should be validated according to authoritative guidelines to ensure it is fit for purpose.[9] Key parameters include:
-
Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: Establishing a calibration curve across a range of concentrations.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Precision & Accuracy: Assessed at multiple concentration levels (low, mid, high QC samples).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on analyte ionization.
| Table 3: Typical Method Performance Characteristics | ||
| Parameter | Typical Value | Reference |
| Calibration Range | 1 - 100 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.995 | [11] |
| Limit of Quantitation (LOQ) | 1 ng/mL | [11] |
| Accuracy (Bias) | Within ±20% of target | [11] |
| Precision (CV) | < 15% | [11] |
| Extraction Recovery | 85 - 100% | [5] |
Data Interpretation: A Focus on Metabolites
When analyzing results, the primary finding confirming this compound use will be the presence of the MC5 metabolite .[6][7] The parent this compound may be present at very low concentrations or be undetectable, especially if the sample was collected more than a day after last use. The MC3 metabolite can also be monitored but is generally found at lower concentrations than MC5. A positive finding should be based on:
-
The analyte retention time matching that of a certified reference standard.
-
The presence of both quantifier and qualifier ion transitions.
-
The ion ratio (qualifier/quantifier) falling within an acceptable tolerance (e.g., ±20%) of the ratio observed for a reference standard.
References
- Samuels, B. A., et al. (2017). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience, 8(10), 2112–2122. [Link]
- Royer, R. J., et al. (1990). The metabolic pathways of this compound, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804–808. [Link]
- Grislain, L., et al. (1990). The metabolic pathways of this compound, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-8. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Zubrzycki, M., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Pharmacological Reports, 70(5), 999–1007. [Link]
- Logoyda, L. (2019). Chromatography–mass spectrometry analysis of this compound in urine. Semantic Scholar. [Link]
- Logoyda, L. (2019). Chromatography–mass spectrometry analysis of this compound in urine. International Journal of Green Pharmacy, 13(1). [Link]
- Logoyda, L. (2019). Chromatography-mass spectrometry analysis of this compound in urine.
- Logoyda, L. (2019). Chromatography–mass spectrometry analysis of this compound in urine. International Journal of Green Pharmacy. [Link]
- Keystone Lab, Inc. (2024). Safeguarding Health: The Role of this compound Drug Testing Protocols. [Link]
- Logoyda, L. (2019). Peak area of this compound metabolites at different methods of sampling preparation (GC/MS analysis) usage.
- CLIA waived. (n.d.). This compound (TIA) Rapid Test (Urine) Package Insert. [Link]
- Nicot, G., et al. (1986). Ion-pair extraction and high-performance liquid chromatographic determination of this compound and its metabolites in human plasma, urine and tissues.
- ResearchGate. (2015). High-Performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium with Simultaneous Fluorescence and UV Detection. [Link]
- IJRPR. (2021). Method Development and Validation for the Estimation of Related Compounds in this compound Sodium Tablets by RP-HPLC. [Link]
- Bakota, E. L., et al. (2018). Case Reports of Fatalities Involving this compound in the United States. Journal of Analytical Toxicology, 42(7), 503–509. [Link]
- Nordic Chems. (n.d.). HPLC Analysis Of this compound: Best Practices. [Link]
- ResearchGate. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. unitedchem.com [unitedchem.com]
- 6. The metabolic pathways of this compound, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography–mass spectrometry analysis of this compound in urine | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
Application Notes & Protocols for In Situ Synthesis of Tianeptine
Introduction: The Strategic Synthesis of Tianeptine
This compound is an atypical antidepressant agent whose tricyclic structure, featuring a dibenzo[c,f][1][2]thiazepine S,S-dioxide core, presents unique synthetic challenges. Unlike typical tricyclic antidepressants, its mechanism of action and structure demand precise and efficient chemical methodologies. "In situ" synthesis, in the context of multi-step organic preparations, refers to streamlined processes where intermediates are generated and consumed in the same reaction vessel without isolation. This approach, often termed a "one-pot" or "telescoped" synthesis, is highly valued in drug development for its potential to increase efficiency, reduce waste, and minimize the handling of potentially unstable intermediates.
This document provides detailed application notes for two distinct synthetic strategies for preparing this compound, emphasizing the in situ generation of key intermediates. The first protocol details the classical and industrially relevant approach via reductive amination. The second protocol explores a modern, catalyst-driven method for the construction of the core heterocyclic system.
Method 1: Classical Synthesis via In Situ Reductive Amination
This synthetic route is the most established and widely referenced method for this compound preparation. Its key feature is the construction of the central tricyclic ketone, which is then coupled with the aminoheptanoic acid side chain via an in situ reductive amination reaction.
Principle & Rationale
The strategic crux of this method is the C-N bond formation between the tricyclic ketone (an electrophile) and the primary amine of the side chain (a nucleophile). A direct condensation would form an enamine or imine, but the target is a secondary amine. Reductive amination elegantly solves this by forming the imine intermediate in situ, which is then immediately reduced in the same pot to the desired amine.[3][4] This circumvents the need to isolate the potentially unstable imine and prevents side reactions. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation because they are selective for the protonated iminium ion over the starting ketone, allowing the entire reaction to proceed efficiently in one pot.[4]
Overall Experimental Workflow
Caption: Workflow for this compound synthesis via reductive amination.
Detailed Protocol: In Situ Reductive Amination
This protocol begins with the key intermediate, 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1][2]thiazepin-11-one 5,5-dioxide .
Step 1: In Situ Reductive Amination
-
To a stirred solution of the tricyclic ketone intermediate (1.0 eq) and ethyl 7-aminoheptanoate (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester of this compound.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude this compound ester from the previous step in ethanol or a THF/water mixture.
-
Add an aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Heat the mixture to 50-60°C and stir for 1-3 hours until the hydrolysis is complete (monitored by TLC or LC-MS).[5]
-
Cool the reaction mixture to room temperature and adjust the pH to ~7.0 using dilute hydrochloric acid (HCl).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of this compound. For isolation of the free acid, the pH can be further adjusted to the isoelectric point to precipitate the product, which is then filtered and dried.
Quantitative Data Summary
| Reagent/Parameter | Molar Eq. | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reductive Amination | |||||
| Tricyclic Ketone | 1.0 | 1,2-Dichloroethane | 20-25 | 12-24 | 85-95 |
| Ethyl 7-aminoheptanoate | 1.2 | ||||
| NaBH(OAc)₃ | 1.5 | ||||
| Saponification | |||||
| This compound Ester | 1.0 | Ethanol/Water | 50-60 | 1-3 | 90-98 |
| Sodium Hydroxide | 1.5 |
Reaction Scheme: Reductive Amination Pathway
Caption: Key transformations in the classical this compound synthesis.
Method 2: Modern Core Construction via Nickel-Catalyzed Cyclization
This approach represents a modern strategy focusing on the efficient assembly of the central dibenzo[c,f][1][2]thiazepine ring system using transition metal catalysis. Specifically, a nickel-catalyzed intramolecular hydroarylation of an acetylene precursor can be employed to construct the seven-membered sultam ring with high regioselectivity.[1][6]
Principle & Rationale
Transition metal-catalyzed cyclizations are powerful tools in modern organic synthesis. This method leverages a nickel catalyst to facilitate an intramolecular hydroarylation, where a C-H bond from one aromatic ring adds across a tethered alkyne.[1] This strategy offers an elegant and atom-economical route to the complex tricyclic core. The reaction proceeds without the need for external ligands, simplifying the reaction setup.[1] While this method directly builds the core structure, subsequent functionalization steps are required to install the necessary chloro-substituent and the functionality at position 11 for side-chain attachment.
Overall Experimental Workflow
Caption: Workflow using a modern Ni-catalyzed core construction.
Detailed Protocol: Nickel-Catalyzed Cyclization (Core Synthesis)
This protocol outlines the key cyclization step to form the dibenzothiazepine core.
-
In a glovebox, add the sulfonamide precursor (1.0 eq), Ni(acac)₂ (10 mol%), and a suitable phosphine ligand (if required, though some protocols are ligand-free) to an oven-dried reaction vessel.[1]
-
Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-120°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the nickel catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure dibenzo[c,f][1][2]thiazepine S,S-dioxide core.
Subsequent Elaboration (Conceptual Steps):
-
Oxidation: The position analogous to C11 would need to be oxidized to a ketone (e.g., using NBS/AIBN followed by hydrolysis).
-
Halogenation: The required chloro-substituent on the aromatic ring would be introduced via electrophilic aromatic substitution.
-
Side-Chain Attachment: The resulting ketone would then be coupled with the side chain using the reductive amination protocol described in Method 1.
Quantitative Data Summary (for Cyclization Step)
| Reagent/Parameter | Loading | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkyne Precursor | 1.0 eq | Toluene | 100-120 | 12-24 | 70-90 |
| Ni(acac)₂ | 5-10 mol% |
Reaction Scheme: Ni-Catalyzed Core Formation
Caption: Ni-catalyzed cyclization to form the this compound core.
Summary and Comparison
| Feature | Method 1: Classical Reductive Amination | Method 2: Modern Ni-Catalyzed Cyclization |
| Overall Strategy | Convergent: Pre-builds core and side-chain, then couples them. | Linear/Convergent: Focuses on novel core construction, then functionalizes. |
| Key "In Situ" Step | Imine formation and reduction. | Intramolecular C-C bond formation. |
| Advantages | Well-established, highly optimized for scale-up, reliable.[7] | High atom economy, novel, potential for diverse analogue synthesis.[1] |
| Challenges | Synthesis of the initial tricyclic ketone can be lengthy. | Requires air-sensitive techniques (glovebox), subsequent functionalization adds steps. |
| Applicability | Ideal for large-scale, routine production of this compound. | Excellent for medicinal chemistry, analogue development, and process research. |
References
- Mandal, U. S., Ahamed, S. S., & Ghosh, T. (n.d.). Nickel-Catalyzed Regioselective Access to Dibenzo[c,f][1][2]thiazepine 5,5-Dioxides and Dibenzo[b,e]azepines. Synfacts. [Link]
- Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What is the synthesis method of Tianepine. Knowledge. [Link]
- LookChem. (n.d.). Production Method of this compound sodium. Chempedia. [Link]
- Woll, M. G., & Cheloha, R. W. (2021). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience, 12(15), 2820–2837. [Link]
- Woll, M. G., & Cheloha, R. W. (2021). Classics in Chemical Neuroscience: this compound.
- Berecz, G., et al. (2024). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system.
- Ran, A. (2012). Synthesis of this compound Sodium.
- CN105254587A - Preparation method of this compound sodium intermediate.
- ResearchGate. (n.d.). Nickel-Catalyzed Regioselective Access to Dibenzo[c,f][1][2]thiazepine 5,5-Dioxides and Dibenzo[b,e]azepines. Request PDF. [Link]
- CN103420937A - Synthesis method of this compound sodium.
- Garden, E. A., French, J. M. T., & McDougal, O. M. (2023). Analysis of this compound in Dietary Supplements. MDPI. [Link]
- Sharada, et al. (n.d.).
- Volk, B., et al. (2015). Towards this compound Analogues: Synthesis of New Ring Systems Containing a Dibenzo[c,f][1][2]thiazepine S,S-Dioxide Core.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103420937A - Synthesis method of this compound sodium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Tianeptine Recovery in Liquid-Liquid Extraction
Welcome to the technical support center for Tianeptine analysis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during sample preparation. Low and inconsistent recovery during liquid-liquid extraction (LLE) is a frequent obstacle in the quantitative analysis of this compound, often stemming from its unique physicochemical properties.
This guide is designed to provide you with in-depth, actionable troubleshooting advice. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and logically develop a robust extraction method.
Section 1: Foundational Principles - Why this compound Extraction is Challenging
Success in LLE is predicated on understanding the analyte's chemistry. This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1][2] This dual nature is the primary reason for its complex extraction behavior.
-
Acidic Group: A carboxylic acid with a pKa of approximately 4.4.
-
Basic Group: A secondary amine with a pKa of about 6.86.[1][2]
The charge of the this compound molecule is therefore highly dependent on the pH of the aqueous sample. For effective partitioning into an immiscible organic solvent, the analyte must be in its most neutral, un-ionized form. A common reason for low recovery in LLE is that the compound remains ionized, preventing it from efficiently partitioning into the organic phase.[3]
The diagram below illustrates how pH adjustment is critical to neutralizing the this compound molecule to maximize its hydrophobicity for successful extraction.
Caption: pH-dependent ionization states of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your LLE workflow for this compound.
Q1: My this compound recovery is consistently low (<50%). What are the primary factors to investigate?
A1: Consistently low recovery is almost always tied to incorrect pH or a suboptimal choice of organic solvent.
Root Cause Analysis & Solutions:
-
Incorrect pH of the Aqueous Sample: As an amphoteric drug, this compound's charge is pH-dependent. To ensure it is in its neutral, extractable form, the pH of the aqueous sample must be basic. The secondary amine (pKa ≈ 6.86) must be deprotonated, and the carboxylic acid (pKa ≈ 4.4) will be deprotonated. The key is to render the overall molecule as non-polar as possible.
-
Troubleshooting Step: Adjust the sample pH to be at least 1.5 to 2 pH units above the pKa of the amine group. A pH of 8.5 to 9.5 is a recommended starting point. Use a buffer (e.g., borate or carbonate) to ensure stable pH during the extraction.[4] Verify the pH of the sample after adding the buffer and before adding the organic solvent.
-
-
Suboptimal Organic Solvent: The principle of "like dissolves like" is paramount. This compound has a moderate polarity (LogP at pH 7.4 is 1.06).[1][2] A solvent that is too non-polar (like hexane) will not efficiently extract it, while a solvent that is too polar may be miscible with the aqueous phase.
-
Troubleshooting Step: Select a solvent of intermediate polarity. If you are using a non-polar solvent like hexane or heptane, switch to a more polar, water-immiscible solvent. See the table below for guidance.
-
| Solvent | Polarity Index | Density (g/mL) | Key Characteristics |
| Hexane | 0.1 | 0.659 | Very non-polar. Poor choice for this compound.[5] |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 0.740 | Good choice, less prone to emulsion, forms the upper layer. |
| Diethyl Ether | 2.8 | 0.713 | Versatile solvent, but highly volatile and forms peroxides.[5] |
| Dichloromethane (DCM) | 3.1 | 1.330 | Good polarity match, but forms the lower layer and can form emulsions.[5] |
| Ethyl Acetate | 4.4 | 0.902 | Good polarity, but has some water solubility which can reduce recovery. |
| 1-Butanol | 3.9 | 0.810 | Excellent solvent but has significant water solubility and can cause emulsions.[5] |
-
Insufficient "Salting-Out": For biological matrices like plasma, this compound can be protein-bound or simply too soluble in the aqueous phase. Adding a salt increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and driving them into the organic phase.[6][7]
Q2: I'm observing significant emulsion formation at the interface. How can I prevent or break it?
A2: Emulsions are stable mixtures of immiscible liquids, often stabilized by proteins, phospholipids, or other endogenous matrix components.[6] They are a common problem in LLE, especially with biological samples.
Prevention is Better Than Cure:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube 20-50 times. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[6][8]
-
Solvent Choice: Some solvents, like dichloromethane, are more prone to forming emulsions. Consider using MTBE.
Methods to Break an Emulsion:
-
Centrifugation: This is often the most effective method. Centrifuging at 2000-4000 x g for 5-10 minutes will typically force the layers to separate.[10][11]
-
Addition of Salt (Brine): Adding a saturated NaCl solution (brine) increases the ionic strength of the aqueous phase, which can disrupt the emulsion.[6][8]
-
Filtration: Pass the mixture through a glass wool plug or a phase separation filter paper. This can physically disrupt the emulsion layer.[6]
-
Patience: Sometimes, simply allowing the extraction vessel to stand undisturbed for 15-30 minutes is enough for the emulsion to break.[8]
Q3: My results are inconsistent between samples. What could be causing this variability?
A3: Inconsistent recovery often points to a lack of control over critical parameters or matrix effects that vary from sample to sample.
Troubleshooting Steps:
-
Use an Internal Standard (IS): The single most important step to correct for variability is to use a suitable internal standard. An ideal IS for LC-MS/MS is a stable isotope-labeled version of the analyte (e.g., this compound-d4).[12][13] If that is not available, a structural analog that behaves similarly during extraction should be used. The IS should be added to every sample, standard, and blank at the very beginning of the sample preparation process.
-
Inconsistent pH: If you are not using a buffer, the pH of individual samples (e.g., plasma, urine) can vary, leading to different extraction efficiencies. Always use a buffer to control the pH.
-
Variable Matrix Effects: The composition of biological samples can differ. A sample with high lipid content may be more prone to emulsions.[6] The "salting-out" step can help normalize these differences.
-
Inconsistent Mixing/Vortexing: Ensure that the time and speed of mixing are identical for all samples. Automating this step can improve precision.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for this compound analysis? A1: The gold standard is a stable isotope-labeled (SIL) this compound, such as this compound-D4.[12][13] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves the same way during extraction and ionization, but is distinguishable by mass spectrometry. If a SIL-IS is unavailable, a close structural analog like a tricyclic antidepressant not expected in the sample (e.g., nortriptyline or imipramine) could be evaluated.
Q2: Should I use a back-extraction step? What are the benefits? A2: A back-extraction (also called a "clean-up" step) is highly recommended for improving the purity of the final extract, especially for complex matrices. After the initial extraction into the organic solvent at basic pH, the this compound can be "back-extracted" into a fresh acidic aqueous phase (e.g., 0.1 M HCl). In this acidic phase, this compound becomes protonated (charged) and soluble, while many neutral, lipid-soluble interferences remain in the organic layer. The acidic aqueous layer can then be separated, its pH re-adjusted to basic, and a second LLE performed with fresh organic solvent. This results in a much cleaner sample.
Q3: Can I use Solid-Phase Extraction (SPE) as an alternative to LLE for this compound? A3: Yes, SPE is an excellent and often superior alternative to LLE for this compound. Given this compound's amphoteric nature, mixed-mode SPE (combining reversed-phase and ion-exchange retention mechanisms) can provide very high recovery and excellent cleanup. Some studies have shown that SPE can overcome the low recovery issues observed with LLE.[3][4][14] A reversed-phase mechanism on a polymer-based sorbent (like HLB) has also been shown to be effective.[3]
Section 4: Recommended LLE Protocol & Workflow
This protocol is a robust starting point for extracting this compound from human plasma.
Caption: Recommended LLE workflow for this compound from plasma.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 1.0 mL of plasma sample into a 15 mL polypropylene centrifuge tube.
-
Spike with an appropriate amount of internal standard (e.g., this compound-d4).
-
Add 1.0 mL of 0.1 M borate buffer (pH 9.0). Vortex briefly.
-
Add approximately 300 mg of solid sodium chloride to saturate the solution.
-
-
Extraction:
-
Add 6.0 mL of methyl-tert-butyl ether (MTBE).
-
Cap the tube and mix using a gentle rotator or by inverting for 10 minutes. Avoid vigorous shaking.
-
-
Phase Separation:
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the layers and break any potential emulsions.
-
-
Solvent Transfer & Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube, being careful not to aspirate any of the aqueous phase or interfacial material.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
References
- Classics in Chemical Neuroscience: this compound.
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Classics in Chemical Neuroscience: this compound. PMC - NIH. [Link]
- Determination of this compound in Tablets by High-Performance Liquid Chromatography with Fluorescence Detection.
- High-performance liquid chromatographic determination of this compound in plasma applied to pharmacokinetic studies. PubMed. [Link]
- A new spectrophotometric method for the determination of this compound in tablets using ion-pair reagents. PubMed. [Link]
- Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
- Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Europe PMC. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
- Tackling emulsions just got easier. Biotage. [Link]
- Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Royal Society of Chemistry. [Link]
- This compound | C21H25ClN2O4S | CID 68870. PubChem - NIH. [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences. [Link]
- This compound sodium | C21H24ClN2NaO4S | CID 23663953. PubChem - NIH. [Link]
- Determination of this compound in human plasma using high-performance liquid chromatography with fluorescence detection.
- This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Troubleshooting Low Recovery Rates in Chrom
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Determination of this compound in human plasma using high-performance liquid chromatography with fluorescence detection. PubMed. [Link]
- Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]
- This compound. Wikipedia. [Link]
- Effective use of organic solvents to remove drugs
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Determination of this compound in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective use of organic solvents to remove drugs from biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Section 1: The Fundamentals — pH, pKa, and Tianeptine's Charge State
<_ _= "The user wants a technical support guide for analyzing tianeptine, focusing on its amphoteric properties.
Here's a plan to construct the response:
Part 1: Deconstruct the Request
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Topic: Addressing this compound's amphoteric properties in analytical methods.
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Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format.
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Audience: Researchers, scientists, and drug development professionals.
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Core Directive (Autonomy): Design a structure that best explains the topic, not a rigid template.
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Scientific Integrity (E-E-A-T):
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Expertise & Experience: Explain the "why" behind experimental choices.
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding: Use in-text citations and a full reference list with clickable URLs.
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Visualization & Formatting:
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Tables: For quantitative data.
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Protocols: Detailed, step-by-step.
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Diagrams (Mandatory): Use Graphviz (DOT language) for workflows, pathways, or relationships.
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Diagram Specs: Max width 760px, high color contrast, high text-on-node contrast.
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Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
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Part 2: Information Gathering & Synthesis (Based on Search Results)
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This compound's Core Properties:
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Amphoteric Nature: It has both an acidic carboxylic acid group and a basic secondary amine.[1][2][3]
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pKa Values: Acidic pKa ≈ 4.4, Basic pKa ≈ 6.86.[1][2] This is critical. The isoelectric point (pI) will be the average of these, roughly (4.4 + 6.86) / 2 = 5.63. At this pH, the net charge is zero, and solubility will be at its minimum. This is a key concept to explain.
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Solubility: The sodium salt is freely soluble in water.[4][5] The free acid has variable solubility depending on pH. The sulfate salt has a flatter solubility profile across the GI pH range.[6] this compound's amphoteric nature makes it difficult to extract using traditional LLE because it's always ionized to some extent, reducing partitioning into organic solvents.[7]
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Structure: Tricyclic antidepressant (TCA) structure but with a seven-membered sultam ring and a heptanoic acid tail.[1][2]
-
-
Analytical Challenges & Solutions:
-
Extraction:
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LLE (Liquid-Liquid Extraction): Low recovery is a known issue due to the molecule always being ionized.[7] Some methods use ion-pair extraction.[8] A liquid-liquid extraction at pH 10 has been reported.[9]
-
SPE (Solid-Phase Extraction): This is a better approach. Reverse-phase SPE (like HLB) shows higher recoveries (87-96%) compared to ion-exchange SPE (~60%), which can suffer from competing charges.[7]
-
-
Chromatography (HPLC):
-
Mobile Phase pH Control is CRITICAL: This is the central theme. The pH must be controlled to ensure a consistent ionization state for reproducible retention and good peak shape.
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Low pH (e.g., 2.5): This is a common strategy. At pH 2.5, the carboxylic acid group (pKa 4.4) will be mostly protonated (neutral), and the amine group (pKa 6.86) will be fully protonated (positive charge). The molecule will carry a net positive charge and behave as a basic compound. This is suitable for reversed-phase chromatography. Several methods use a low pH, such as 2.5 with orthophosphoric acid[4][10] or formic acid.[11][12]
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Mid-range pH (e.g., 4.2): One method uses sodium acetate at pH 4.2.[8][13] At this pH, the carboxylic acid is partially ionized, and the amine is fully protonated. This can be tricky and requires a robust, well-buffered system to avoid retention time drift.
-
Detection: UV detection is common, often around 220 nm[4] or 254 nm.[13] Fluorescence detection (sometimes after derivatization) can offer higher sensitivity.[10][13] LC-MS/MS is used for high sensitivity and specificity, especially in biological matrices.[7][11][15]
-
-
Chiral Separation: this compound is chiral.[16][17] Specific chiral stationary phases (CSPs) like WhelkoShell or NicoShell can be used in normal phase or polar ionic modes for enantioselective separation.[16][17] This is a specialized topic but worth mentioning.
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Part 3: Structuring the Technical Support Center
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Title: Technical Support Center: Navigating the Analytical Challenges of this compound's Amphoteric Nature.
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Introduction:
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Briefly introduce this compound as an atypical antidepressant.[18]
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Explain its unique structure: a tricyclic core with both a carboxylic acid and a secondary amine.[1]
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Define "amphoteric" and state its pKa values (acidic ~4.4, basic ~6.86).[1][2]
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State the core problem: This dual nature dictates its charge and solubility at different pH values, directly impacting sample preparation and chromatographic behavior.
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-
Section 1: The Fundamentals - pH, pKa, and this compound's Charge State
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FAQ: What are the pKa values of this compound and what do they mean for my analysis?
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Explain pKa1 (~4.4) for the carboxylic acid and pKa2 (~6.86) for the amine.
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Create a simple table showing the dominant charge state at different pH ranges (pH < 4.4, pH between 4.4 and 6.86, pH > 6.86).
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FAQ: What is the isoelectric point (pI) of this compound and why is it important?
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Explain that pI is the pH of minimum solubility/net zero charge. Calculate it (~5.6).
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State the key takeaway: Avoid buffering your mobile phase or preparing your sample near the pI to prevent precipitation and poor recovery.
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Visualization: Create a Graphviz diagram illustrating the relationship between pH and the ionization state of this compound.
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Section 2: Troubleshooting Sample Preparation & Extraction
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FAQ: I'm getting low recovery with my Liquid-Liquid Extraction (LLE). What's going wrong?
-
Explain that this compound's constant state of ionization makes it difficult to partition into a non-polar organic solvent.[7]
-
Troubleshooting Tip: If LLE is necessary, use a high pH (e.g., pH 9-10) to neutralize the amine group, making the molecule more organic-soluble. However, the carboxylate will be charged. Ion-pair extraction is another LLE alternative.[8]
-
-
FAQ: What is the recommended extraction method for this compound from biological matrices?
-
Recommend Solid-Phase Extraction (SPE) as the more robust method.
-
Explain the superiority of reverse-phase SPE (e.g., polymer-based like HLB) over mixed-mode or ion-exchange SPE.[7] The competing charges of the amphoteric molecule can lead to inconsistent binding and elution on ion-exchange columns.[7]
-
-
Protocol: Provide a step-by-step protocol for a generic Reverse-Phase SPE workflow.
-
Visualization: Create a Graphviz workflow diagram for the recommended SPE protocol.
-
-
Section 3: HPLC Method Development & Troubleshooting
-
FAQ: My this compound peak shape is broad and tailing. How can I fix it?
-
Cause 1: pH is too close to a pKa. Explain that inconsistent ionization during chromatography leads to multiple species interacting with the stationary phase.
-
Solution 1: Adjust mobile phase pH to be at least 1.5-2 units away from both pKa values. The most common and robust approach is a low pH (e.g., 2.5-3.0).[4][10] This ensures the amine is consistently protonated (+) and the carboxylic acid is consistently neutral.
-
Cause 2: Secondary interactions. Residual silanols on the silica backbone can interact with the protonated amine, causing tailing.
-
Solution 2: Use a high-quality, end-capped C18 column.[14] Adding a competitive amine (e.g., triethylamine) to the mobile phase can also help but is less common in modern LC-MS.
-
-
FAQ: My retention time is drifting between injections. What's the cause?
-
Cause: Poorly buffered mobile phase, especially if the pH is near a pKa. Small changes in buffer composition can cause large shifts in retention.
-
Solution: Ensure your buffer has sufficient capacity (typically 10-25 mM). Use a pH well away from the pKa values.
-
-
Data Presentation: Create a table summarizing recommended starting conditions for a robust RP-HPLC method for this compound.
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Visualization: Create a Graphviz diagram showing the logical flow of troubleshooting poor peak shape.
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-
Section 4: Advanced Topics
-
FAQ: How do I perform a chiral separation of this compound enantiomers?
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-
-
Summarize the key takeaway: Controlling pH is the single most important factor for successful this compound analysis.
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Emphasize that understanding its amphoteric properties transforms troubleshooting from guesswork into a logical, science-based process.
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-
References:
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Compile all cited sources into a numbered list with Title, Source, and a working URL.
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Part 4: Final Review
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Check against all core requirements.
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Are the explanations clear and do they explain the "why"? (Expertise)
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Are the protocols logical and self-validating? (Trustworthiness)
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Are all claims cited with real URLs? (Authoritative Grounding)
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Are tables, protocols, and Graphviz diagrams present and correctly formatted? (Visualization)
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Is the language appropriate for the target audience? (Researchers/Scientists)
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Ensure all DOT scripts are correct and adhere to the color and contrast rules.
This structured approach will ensure all aspects of the user's prompt are met in a logical, comprehensive, and scientifically rigorous manner.### Technical Support Center: Navigating the Analytical Challenges of this compound's Amphoteric Nature
Welcome to the technical support resource for the analysis of this compound. As an atypical tricyclic antidepressant, this compound presents unique challenges in analytical chemistry due to its molecular structure. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies, transforming potential analytical hurdles into routine, reliable measurements.
The core of this compound's analytical complexity lies in its amphoteric properties. The molecule contains both a basic secondary amine and an acidic carboxylic acid group on its heptanoic acid tail[1][2]. This dual functionality means its net charge, solubility, and chromatographic behavior are highly dependent on pH. A thorough understanding of these properties is not just academic; it is the foundation of robust and reproducible method development. This guide will deconstruct these challenges and provide clear, actionable solutions.
A successful analytical method for this compound begins with mastering its acid-base chemistry. Every decision, from sample preparation to mobile phase composition, hinges on controlling the molecule's ionization state.
FAQ: What are the pKa values of this compound and what do they mean for my analysis?
This compound has two key pKa values that dictate its charge at any given pH[1][2]:
-
Acidic pKa (pKa₁): ~4.4 - This corresponds to the carboxylic acid group (-COOH). Below this pH, the group is predominantly protonated and neutral. Above this pH, it becomes deprotonated and negatively charged (-COO⁻).
-
Basic pKa (pKa₂): ~6.86 - This corresponds to the secondary amine group (-NH-). Below this pH, the group is predominantly protonated and positively charged (-NH₂⁺-). Above this pH, it becomes deprotonated and neutral (-NH-).
These values are critical because an inconsistent or mixed ionization state during analysis will lead to poor peak shape, variable retention times, and low recovery. The goal is to select a pH that forces this compound into a single, stable ionic form.
| pH Range | Carboxylic Acid Group (-COOH) | Secondary Amine Group (-NH-) | Dominant Net Charge of this compound |
| pH < 4.4 | Neutral (R-COOH) | Positive (R-NH₂⁺) | Positive (+1) |
| 4.4 < pH < 6.86 | Negative (R-COO⁻) | Positive (R-NH₂⁺) | Zwitterionic (Net 0) |
| pH > 6.86 | Negative (R-COO⁻) | Neutral (R-NH) | Negative (-1) |
FAQ: What is the isoelectric point (pI) of this compound and why should I avoid it?
The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For this compound, this occurs when it is in its zwitterionic state. It can be estimated as the average of its two pKa values:
pI ≈ (pKa₁ + pKa₂) / 2 = (4.4 + 6.86) / 2 ≈ 5.63
At the pI, this compound's aqueous solubility is at its minimum. Operating near this pH in your sample diluent or mobile phase is a primary cause of experimental failure, leading to:
-
Precipitation of the analyte in solution.
-
Poor recovery during sample extraction.
-
Adsorption onto vials and instrument tubing.
-
Irreproducible chromatographic results.
Expert Recommendation: Always prepare samples and buffer mobile phases at a pH at least 1.5 to 2 units away from the pI (≈5.6) and ideally, 1.5 to 2 units away from either pKa value to ensure a single, stable ionic species.
Section 2: Troubleshooting Sample Preparation & Extraction
The amphoteric nature of this compound makes sample extraction, particularly from complex biological matrices like blood and urine, a significant challenge[7].
FAQ: I'm getting low and inconsistent recovery with my Liquid-Liquid Extraction (LLE). What's going wrong?
This is a common and expected issue. The core principle of LLE is partitioning a neutral analyte into an immiscible organic solvent. Because this compound is almost always charged to some degree (except at its pI, where it is poorly soluble), it will preferentially remain in the aqueous phase, leading to very low recovery[3][7].
Troubleshooting & Solutions:
-
pH Adjustment: You can attempt to improve LLE by adjusting the pH of the aqueous sample. Basifying the sample to pH > 9 will neutralize the amine group, making the molecule less polar. However, the carboxylic acid will be negatively charged, which still impedes extraction.
-
Ion-Pairing Reagents: An alternative is to add an ion-pairing reagent to the sample. This forms a neutral complex with the charged this compound molecule, which can then be extracted into an organic solvent. This adds complexity and can introduce interfering peaks[8].
-
Switch to SPE: The most robust solution is to abandon LLE in favor of Solid-Phase Extraction (SPE).
FAQ: What is the recommended extraction method for this compound?
Solid-Phase Extraction (SPE) is the superior technique for reliably extracting this compound. However, the choice of sorbent is critical.
-
Avoid Ion-Exchange SPE: While it may seem logical to use a mixed-mode or ion-exchange sorbent that can interact with both functional groups, this often leads to poor results. The competing charges on the amphoteric molecule can cause inconsistent binding and make finding an effective elution solvent difficult, often resulting in recoveries around 60%[7].
-
Use Reverse-Phase SPE: A reverse-phase mechanism using a polymer-based sorbent (e.g., HLB - Hydrophilic-Lipophilic Balanced) is highly recommended. This method is less dependent on ionic interactions and provides higher and more consistent recoveries, often in the range of 87-96%[7].
Experimental Protocol: Reverse-Phase SPE for this compound Extraction
This protocol provides a validated starting point for extracting this compound from plasma or urine.
-
Sample Pre-treatment:
-
To 200 µL of sample (plasma or urine), add 2 mL of a weak buffer, such as 100 mM phosphate buffer at pH 6.0[7]. This pH is intentionally close to the pI to maximize retention on the reverse-phase sorbent by minimizing the molecule's polarity.
-
Add internal standard.
-
Vortex to mix and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reverse-phase SPE cartridge (e.g., UCT Styre Screen® HLB or equivalent) with 1 mL of Methanol, followed by 1 mL of DI Water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of DI water to remove salts and polar interferences.
-
Follow with 1 mL of a weak organic solvent (e.g., 5% Methanol in water) to remove less-retained interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 1-2 mL of an appropriate organic solvent, such as Methanol or Acetonitrile. A small amount of acid or base (e.g., 2% formic acid or ammonium hydroxide in methanol) can sometimes improve elution efficiency.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in a volume of mobile phase that is appropriate for your analytical instrument.
-
Sources
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ijrpr.com [ijrpr.com]
- 5. rndsystems.com [rndsystems.com]
- 6. US20100112051A1 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 7. unitedchem.com [unitedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic stability indicating assay method of this compound sodium with simultaneous fluorescence and UV detection [pubmed.ncbi.nlm.nih.gov]
- 14. nordicchems.is [nordicchems.is]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. jascoinc.com [jascoinc.com]
- 17. This compound: enantiomeric separations, structural assignment, and biological interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Tianeptine Detection
Welcome to the technical support center for the sensitive LC-MS/MS detection of Tianeptine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to equip you with the knowledge to develop and validate robust, sensitive, and reliable analytical methods for this compound and its major metabolite, MC5.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound by LC-MS/MS.
Q1: What are the key chemical properties of this compound that I should consider for LC-MS/MS analysis?
A1: this compound is a tricyclic antidepressant with a unique amphoteric nature, possessing both a carboxylic acid group (acidic pKa ≈ 4.4) and a secondary amine (basic pKa ≈ 6.86).[1] This is a critical consideration for both chromatography and sample preparation. Its amphotericity means its ionization state is highly dependent on pH, which can affect its retention on reversed-phase columns and its extraction efficiency. For instance, in a highly acidic mobile phase, the amine group will be protonated, while in a neutral or slightly basic mobile phase, the carboxylic acid group will be deprotonated. This dual nature can make liquid-liquid extraction (LLE) challenging due to the compound's tendency to remain ionized and thus soluble in the aqueous phase.[2]
Q2: What are the primary metabolites of this compound I should be aware of, and should I quantify them?
A2: The primary metabolic pathway for this compound is β-oxidation of its heptanoic acid side chain.[1][3][4] The major active metabolite is a pentanoic acid analogue known as MC5.[3][5][6] Another significant metabolite is the MC3 metabolite.[5][7] Given that MC5 possesses pharmacological activity similar to the parent drug, it is highly recommended to simultaneously quantify both this compound and MC5 for a comprehensive pharmacokinetic assessment.[5][6][8][9]
Q3: What are the recommended starting LC-MS/MS parameters for this compound and its MC5 metabolite?
A3: For sensitive detection, electrospray ionization in positive ion mode (ESI+) is typically used.[5] The protonated parent molecules [M+H]⁺ are used as the precursor ions. The following table summarizes commonly used MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| This compound | 437.0 | 292.0 | 228.0 | [5] |
| MC5 | 409.0 | 292.0 | 228.0 | [5] |
Collision energies will need to be optimized for your specific instrument but typically range from 15-35 eV.
Q4: Which type of HPLC/UHPLC column is most suitable for this compound analysis?
A4: A C18 reversed-phase column is the most common and effective choice for separating this compound and its metabolites.[2][5][10] Column dimensions such as 50 x 2.1 mm or 100 x 3.0 mm with particle sizes ranging from 2.7 µm to 5 µm are frequently reported.[2][5][10]
Q5: What mobile phase composition should I start with?
A5: A binary mobile phase system is typically employed.
-
Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid or an ammonium formate buffer (e.g., 5 mM).[2][10][11][12]
-
Organic Phase (B): Acetonitrile or methanol, also with 0.1% formic acid.[2][5][10][11]
A gradient elution starting with a low percentage of organic phase and ramping up is generally effective for separating this compound and MC5 from matrix components.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound analysis.
Issue 1: Low or No Signal/Sensitivity
Possible Causes & Solutions:
-
Incorrect MRM Transitions:
-
Verification: Confirm that you are using the correct precursor and product ions for this compound (m/z 437) and MC5 (m/z 409).[5] Infuse a standard solution of each analyte directly into the mass spectrometer to optimize cone voltage and collision energies for your specific instrument.
-
-
Poor Ionization:
-
Mobile Phase pH: The pH of the mobile phase is critical for ensuring efficient protonation in ESI+. The use of an acidic modifier like formic acid is crucial.[2][10][11][12] Ensure your mobile phase is adequately acidified (typically pH 2.5-3.5).
-
Source Conditions: Optimize the ion source parameters, including gas flows (nebulizer, heater), temperature, and capillary voltage, to ensure efficient desolvation and ionization.
-
-
Inefficient Extraction/Low Recovery:
-
Explanation: this compound's amphoteric nature can lead to poor recovery with standard liquid-liquid extraction (LLE) protocols, as it may remain in the aqueous phase regardless of pH.[2]
-
Solution: Consider using a robust solid-phase extraction (SPE) method. A reverse-phase SPE cartridge can provide better recovery and cleaner extracts.[2] Alternatively, if using LLE, carefully optimize the pH of the sample and the choice of organic solvent. Protein precipitation is a simpler but potentially "dirtier" alternative that may require more chromatographic optimization to resolve matrix effects.[13]
-
-
Analyte Degradation:
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes & Solutions:
-
Secondary Interactions on the Column:
-
Explanation: The secondary amine in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the amine protonated, which minimizes these secondary interactions. Using a high-purity, end-capped C18 column can also mitigate this issue.
-
-
Incompatible Injection Solvent:
-
Explanation: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is as weak as or weaker than your starting mobile phase conditions.
-
-
Column Overload:
-
Solution: If you observe peak fronting, try injecting a smaller volume or diluting your sample. This is particularly relevant for high-concentration samples.[2]
-
-
Extra-Column Dead Volume:
-
Solution: Check all your fittings and tubing for excessive length or dead volume, especially in UHPLC systems.
-
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
-
Matrix Effects:
-
Explanation: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[13][20]
-
Solution 1: Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can significantly reduce matrix components compared to a simple protein precipitation.[13]
-
Solution 2: Optimize Chromatography: Adjust your gradient to better separate this compound and MC5 from the regions where matrix components, particularly phospholipids, typically elute.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-D4) will co-elute with the analyte and experience the same ionization suppression or enhancement, thus ensuring accurate quantification.[8][9]
-
-
Contaminated System:
-
Solution: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Ensure your mobile phase solvents are fresh and of high purity.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for developing a robust this compound LC-MS/MS method and a decision tree for troubleshooting common problems.
Caption: Workflow for this compound LC-MS/MS method development and troubleshooting.
Recommended Protocol: Sample Preparation using SPE
This protocol provides a starting point for solid-phase extraction of this compound from plasma, which is often superior to LLE for this amphoteric compound.[2]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-D4). Add 2 mL of a suitable buffer, such as 100 mM phosphate buffer at pH 6.0, to adjust the pH.[2] Vortex to mix.
-
SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB type) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
This guide provides a comprehensive framework for optimizing the LC-MS/MS analysis of this compound. By understanding the underlying chemical principles and following a logical troubleshooting process, researchers can develop highly sensitive and robust methods that adhere to international validation standards.[14][15][16][17][18][19]
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- European Medicines Agency. (2019).
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (2009).
- Glowczyk, J., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]
- Beck, W. D., et al. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
- Beck, W. D., et al. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
- U.S. Food and Drug Administration. (2022).
- European Medicines Agency. (2011).
- Outsourced Pharma. (2023).
- Beck, W. D., et al. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]
- Glowczyk, J., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.
- Horlachuk, O. O., et al. (2019). Chromatography–mass spectrometry analysis of this compound in urine. International Journal of Green Pharmacy, 13(1). [Link]
- Ulu, S. T. (2007). Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection.
- Gassaway, M. M., et al. (2019). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience, 10(1), 195-204. [Link]
- El-Behissy, Z. Z., et al. (2018). Case Reports of Fatalities Involving this compound in the United States. Journal of Analytical Toxicology, 42(3), 213-219. [Link]
- Gassaway, M. M., et al. (2019). Classics in Chemical Neuroscience: this compound.
- El-Behissy, Z. Z., et al. (2018).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 68870, this compound. [Link]
- Sharpe, M., et al. (2023). Analysis of this compound in Dietary Supplements. MDPI. [Link]
- Beck, W. D., et al. (2018). Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Europe PMC. [Link]
- Bakota, E. L., et al. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Cureus, 15(7), e42013. [Link]
- Díaz-Bao, M., et al. MRM transitions of each analyte and their respective collision energy (CE).
- Gergov, M., et al. MRM transitions, cone voltage, collision energy and retention time for all the analytes and internal standards.
- Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Therapeutic Drug Monitoring, 25(5), 557-565. [Link]
- Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1187-1190. [Link]
- Pichini, S., et al. Selected MRM transitions, cone voltage, collision energy, retention time (RT), and IStd.
- Horlachuk, O. O., et al. (2019). Chromatography-mass spectrometry analysis of this compound in urine.
- Glowczyk, J., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Semantic Scholar. [Link]
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- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tianeptine Synthesis Optimization
Welcome to the technical support center for Tianeptine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this compound. Our focus is on providing scientifically-grounded solutions to improve both the yield and purity of the final compound, ensuring the integrity and reproducibility of your research.
Overview of Improved this compound Synthesis
The synthesis of this compound's tricyclic core and the subsequent attachment of the aminoheptanoic acid side chain are critical stages that dictate the overall efficiency and purity of the process. While several routes have been described, next-generation efforts have focused on improving the stability and reactivity of the intermediates, leading to significant gains in yield and purity. The initial synthesis often suffered from the instability of the ethyl 7-aminoheptanoate reagent in the reaction medium.[1][2]
An improved and more robust synthetic strategy involves the direct addition of the amine moiety to the pre-formed tricyclic core, which provides a more reliable pathway for large-scale synthesis.[1]
Sources
Troubleshooting Tianeptine instability in aqueous solutions
Technical Support Center: Tianeptine Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling this compound, with a specific focus on troubleshooting the well-documented instability of its sodium salt in aqueous solutions. The following sections are structured in a question-and-answer format to directly address the most common challenges encountered during experimental work.
Section 1: Understanding this compound's Core Instability
Before troubleshooting, it is critical to understand the underlying chemical properties of the this compound molecule. This compound is an amphoteric compound, meaning it has both acidic and basic properties (pKa = 4.4 and 6.86, respectively)[1][2]. The most commonly used form in research, this compound sodium salt, is favored for its initial high solubility in water[3][4]. However, this same property contributes to its primary weaknesses: hygroscopicity and instability in aqueous solutions.
The main degradation pathways for this compound in solution include hydrolysis (acid/base catalyzed), oxidation, and photodegradation[5]. The long heptanoic acid side chain is particularly susceptible to oxidation, and the overall molecule can degrade into at least three known products[6]. This compound free acid and this compound sulfate are more chemically stable crystalline forms but have lower aqueous solubility, which presents a different set of experimental challenges[6][7][8].
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter. The causality behind each recommendation is explained to facilitate a deeper understanding and adaptation of protocols to your specific experimental needs.
Q1: My this compound sodium solution, which was initially clear, has turned cloudy or formed a precipitate. What happened and how can I fix it?
Answer: This is the most common issue reported and is typically due to one of two reasons:
-
pH-Related Precipitation: this compound sodium salt is the salt of a weak acid. When dissolved in neutral or slightly acidic water, the solution's pH can drop, causing the this compound to convert to its less soluble free acid form, which then precipitates out of solution.
-
Degradation: Over time, especially when exposed to light or non-optimal temperatures, this compound can degrade into insoluble byproducts[5][6].
Troubleshooting Steps:
-
Immediate Action: Check the pH of your solution. If it is neutral or acidic, you can attempt to redissolve the precipitate by carefully adding a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise until the solution clears. Be cautious not to raise the pH too high, as strong basic conditions can also promote degradation[5][9].
-
Preventative Measures:
-
Use Buffered Solutions: Prepare your stock solutions in a buffer with a slightly alkaline pH, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. The solubility of this compound sodium in PBS (pH 7.2) is approximately 10 mg/mL[10].
-
Prepare Fresh: The most reliable practice is to prepare aqueous solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than one day[10].
-
Q2: I'm observing a progressive loss of potency in my experiments. Could my this compound stock solution be degrading?
Answer: Yes, this is highly likely. This compound sodium in aqueous solution is notoriously unstable. Forced degradation studies show that this compound degrades under acidic, basic, oxidative, and photolytic stress[5].
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and mitigate potency loss.
Caption: A logical workflow for diagnosing the root cause of this compound potency loss.
Key Recommendations:
-
Storage of Solids: Store solid this compound sodium powder in a desiccated environment at 2-8°C, protected from light[3][11].
-
Storage of Solutions: For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO or ethanol (solubility up to 20 mg/mL in DMSO) and store in small aliquots at -20°C for up to two months[10][12]. When needed, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use.
Q3: What are the primary degradation products of this compound, and how can I detect them?
Answer: The major metabolic pathway for this compound is β-oxidation of the heptanoic acid side chain, which produces a pentanoic acid derivative (Metabolite MC5) and a propionic acid derivative (Metabolite MC3)[2][13]. Forced degradation studies also identify products from hydrolysis and photodecomposition[5][14]. The presence of these impurities can interfere with your experiments and is a direct indicator of sample instability.
Detection Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying this compound from its degradation products[15]. A common approach uses a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., 0.02M sodium acetate, pH 4.2), with UV detection around 220 nm[5][16].
Q4: Can I use this compound Free Acid or Sulfate to avoid the stability issues of the sodium salt?
Answer: Yes, this is a viable strategy, but it comes with a trade-off.
-
This compound Free Acid & Sulfate: These forms are more stable and not hygroscopic, making them easier to handle and store as powders[8][17][18].
-
The Trade-Off (Solubility): Their primary drawback is very low solubility in water[7][17]. This makes preparing aqueous solutions for in vitro or in vivo work challenging. The free acid can be dissolved in aqueous basic solutions (like NaOH or NaHCO3) to form this compound sodium in situ, but this requires careful stoichiometric calculations and pH control[17].
The choice depends on your experimental needs, as summarized in the table below.
| Property | This compound Sodium Salt | This compound Sulfate / Free Acid |
| Aqueous Solubility | High (freely soluble)[4] | Low[7][17] |
| Stability (Solid) | Poor (hygroscopic, light sensitive)[18] | Good (non-hygroscopic)[6] |
| Stability (Aqueous) | Poor (prone to degradation)[10][19] | N/A (due to low solubility) |
| Handling | Difficult (hygroscopic nature)[17] | Easy |
| Primary Use Case | Experiments requiring direct dissolution in aqueous buffers. | Formulations where slower absorption is desired or when converting to the sodium salt in situ. |
Section 3: Standardized Protocols
To ensure reproducibility and minimize variability, follow these validated protocols for solution preparation and stability assessment.
Protocol 1: Preparation of this compound Stock Solutions
Method A: Aqueous Stock for Immediate Use (Not Recommended for Storage)
-
Weighing: Using an analytical balance, accurately weigh the desired amount of this compound sodium salt.
-
Dissolution: Dissolve the powder in a suitable buffer (e.g., sterile PBS, pH 7.2). Do not use pure, unbuffered water.
-
Solubilization: Vortex gently until the solid is completely dissolved.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Usage: Use the solution immediately. Do not store for more than a few hours at 2-8°C. Never store at room temperature.
Method B: Organic Stock for Long-Term Storage
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound sodium salt into an amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL)[10][12].
-
Solubilization: Vortex thoroughly to ensure complete dissolution. A brief, gentle warming in a 37°C water bath can assist if needed[12].
-
Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots in amber microcentrifuge tubes. Store sealed aliquots at -20°C for up to 2 months[12].
-
Working Solution Prep: For experiments, thaw a single aliquot and dilute it to the final working concentration in your aqueous culture medium or buffer. Ensure the final DMSO concentration is low and consistent across all experimental groups, including a vehicle control[12].
Protocol 2: Basic Stability Assessment via HPLC-UV
This protocol outlines a forced degradation study to assess the stability-indicating properties of an analytical method, as adapted from established principles[5][20][21].
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound sodium in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the this compound solution with 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal parts of the this compound solution with 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix equal parts of the this compound solution with 3% H₂O₂. Keep at room temperature for 4 hours.
-
Photodegradation: Expose the this compound solution to direct UV light (254 nm) for 24 hours.
-
Control: Keep an unstressed sample of the this compound solution protected from light at room temperature.
-
-
Sample Preparation: Before injection, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Data Analysis: Compare the chromatograms. A stable solution will show a single, sharp peak for this compound. Degraded samples will show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
Diagram of this compound Degradation Pathways
Caption: Major degradation pathways for this compound under common experimental stressors.
References
- How To Store this compound Safely And Extend Its Shelf Life. (2025, May 25). Nordic Chems.
- Does anyone know how a this compound "Free Acid" would compare to this compound Sodium or this compound Sulfate?. (2015, April 25). Reddit.
- Khedr, A. (2007). High-Performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium with Simultaneous Fluorescence and UV Detection. Journal of Chromatographic Science, 45(6), 305–310.
- Cruz Muñoz, E., Termopoli, V., Orlandi, M., & Gosetti, F. (2024). Non-targeted identification of this compound photodegradation products in water samples by UHPLC-QTOF MS/MS. Chemosphere, 142534.
- HPLC Analysis Of this compound: Best Practices. (2025, May 25). Nordic Chems.
- Cruz Muñoz, E., Termopoli, V., Orlandi, M., & Gosetti, F. (2024). Non-targeted identification of this compound photodegradation products in water samples by UHPLC-QTOF MS/MS. IRIS-BOA.
- Głowacka, K., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Pharmacological Reports, 70(4), 794-802.
- Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (2001). This compound: a review of its use in depressive disorders. CNS drugs, 15(3), 231-259.
- Samuels, B. A., et al. (2017). This compound as a neuroprotective agent. ACS chemical neuroscience, 8(10), 2125-2133.
- Couet, W., et al. (1990). Kinetic profiles of this compound and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European journal of drug metabolism and pharmacokinetics, 15(1), 69-74.
- The Chemical Profile and Stability of this compound Sodium: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Bulk Warehouse this compound Free Acid and this compound Sodium Powder CAS 30123-17-2. (n.d.). LookChem.
- This compound Sodium or this compound Sulfate, which one is better for you. (n.d.). Purelife.
- Method Development and Validation for the Estimation of Related Compounds in this compound Sodium Tablets by RP-HPLC. (2023, July). International Journal of Research Publication and Reviews, 4(7), 2866-2874.
- Salvadori, C., et al. (1988). Influence of food on this compound and its main metabolite kinetics. The Journal of Clinical Pharmacology, 28(12), 1115-1119.
- This compound free acid cas 66981-73-5. (n.d.). Infochems.
- Głowacka, K., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate.
- E. F. (2015). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant this compound. Journal of analytical toxicology, 39(6), 489-491.
- A potentially simple way to make this compound more stable and less hygroscopic. (2014, December 27). Reddit.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of pharmaceutical and biomedical analysis, 145, 234-243.
- Khedr, A. (2007). High-performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium With Simultaneous Fluorescence and UV Detection. PubMed.
- Analysis of this compound in Dietary Supplements. (2023, September 8). ResearchGate.
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Tianeptine Dosage in Chronic Stress Mouse Models: A Technical Support Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining tianeptine dosage in chronic stress models in mice. It offers field-proven insights and evidence-based protocols to navigate the complexities of experimental design and troubleshoot common issues.
Understanding this compound's Mechanism in Chronic Stress
This compound is an atypical antidepressant whose mechanism of action is multifaceted.[1][2][3] While structurally similar to tricyclic antidepressants (TCAs), its primary antidepressant effects are not mediated by the modulation of serotonin reuptake.[1][4] Instead, research points to its role as a full agonist at the mu-opioid receptor (MOR), which is crucial for its antidepressant and anxiolytic effects.[1][5][6][7] Furthermore, this compound is understood to modulate the glutamatergic system, particularly the AMPA and NMDA receptors, and promote neuroplasticity, which may counteract the neuronal damage caused by chronic stress.[3][4][6][8][9]
Chronic stress models in mice often aim to induce behavioral and physiological changes that mimic depressive and anxiety-like states in humans. This compound has been shown to reverse stress-induced dendritic remodeling in the amygdala and hippocampus, key brain regions implicated in mood regulation.[8]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in chronic stress mouse models.
1. What is the recommended dose range for this compound in mice for chronic stress studies?
The effective dose of this compound can vary depending on the specific stress model and behavioral endpoints. However, a common and effective dose range is 10-30 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[1][5][10] Doses of 10 mg/kg have been shown to have antidepressant-like effects in a restraint stress model.[11] Studies have also utilized 20 mg/kg and 30 mg/kg, demonstrating analgesic and hyperlocomotor effects that are MOR-dependent.[1][10]
2. What is the optimal route of administration?
Intraperitoneal (i.p.) injection is a frequently used and effective route for this compound administration in mice.[5][12] Subcutaneous (s.c.) administration has also been used, although some studies suggest it may lead to increased variability in drug effects.[10][13] The choice of administration route should be consistent throughout a study to ensure reliable and reproducible results.
3. How long should this compound be administered in a chronic stress model?
Chronic administration is necessary to observe the antidepressant-like effects of this compound.[14] Treatment durations typically range from 14 to 28 days, with daily or twice-daily injections.[14] For example, a study using a chronic corticosterone-induced stress model administered this compound at 30 mg/kg twice daily for 21 days.[14]
4. What is the pharmacokinetic profile of this compound in rodents?
This compound has a relatively short half-life of approximately 2.5 hours in humans, and rodent models show a similarly rapid clearance.[2] In rats, the elimination half-life of this compound is about 1.16 hours, while its active metabolite, MC5, has a longer half-life of 7.53 hours.[15][16] This short half-life necessitates at least daily, and often twice-daily, administration to maintain therapeutic levels.
5. Does this compound induce tolerance with chronic use?
Studies have shown that chronic administration of this compound can lead to tolerance to its analgesic and hyperlocomotor effects.[1][10][17] This is an important consideration when designing long-term studies and interpreting behavioral data.
Troubleshooting Guide
This section addresses potential issues that may arise during your experiments and offers solutions based on scientific principles.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral results | Inconsistent drug administration technique (i.p. vs. s.c.), improper drug solution preparation, or variability in the stress induction protocol. | Ensure all injections are administered by a trained individual using a consistent technique. Prepare fresh drug solutions regularly and verify the concentration. Standardize the chronic stress protocol to minimize variability between animals. |
| Lack of antidepressant-like effect | Insufficient dose, inadequate treatment duration, or the chosen behavioral test is not sensitive to this compound's effects. | Consider a dose-response study to determine the optimal dose for your specific model. Extend the treatment duration to at least 21 days. Use a battery of behavioral tests (e.g., forced swim test, tail suspension test, novelty-suppressed feeding) to assess different aspects of depressive-like behavior. |
| Unexpected side effects (e.g., sedation, hyperactivity) | Dose is too high, or the timing of behavioral testing coincides with peak drug effects. | Reduce the dose and re-evaluate the behavioral response. Conduct a time-course study to determine the optimal window for behavioral testing after this compound administration, avoiding the peak of acute effects like hyperlocomotion which typically occurs around 15 minutes post-injection.[7] |
| Precipitation of this compound in solution | This compound sodium salt is soluble in saline, but the free acid form is less soluble. Issues with pH or temperature can cause precipitation. | Ensure you are using this compound sodium salt. Prepare solutions in sterile 0.9% saline. Gentle warming and vortexing can aid dissolution. Prepare fresh solutions daily or every few days to prevent degradation. |
Experimental Protocols
Protocol 1: this compound Sodium Solution Preparation (10 mg/kg dose)
-
Calculate the required amount: For a 10 mg/kg dose in a 25g mouse, you will need 0.25 mg of this compound sodium.
-
Determine the injection volume: A standard injection volume for mice is 10 ml/kg. For a 25g mouse, this is 0.25 ml.
-
Prepare the stock solution: To administer 0.25 mg in 0.25 ml, you need a 1 mg/ml solution. Weigh the appropriate amount of this compound sodium and dissolve it in sterile 0.9% saline.
-
Ensure complete dissolution: Vortex the solution until the this compound sodium is fully dissolved. Gentle warming in a water bath may be necessary.
-
Storage: Store the solution at 4°C for up to 3 days.[14] Allow the solution to return to room temperature before injection.
Protocol 2: Chronic Stress and this compound Administration Workflow
This protocol outlines a general workflow for a chronic unpredictable stress (CUS) model followed by this compound treatment.
Caption: Experimental workflow for a chronic stress and this compound study.
Visualizing this compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway of this compound in the context of chronic stress.
Caption: Proposed mechanism of this compound in ameliorating chronic stress effects.
References
- The Behavioral Effects of the Antidepressant this compound Require the Mu Opioid Receptor. (n.d.). ResearchGate.
- This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain. (2023). Nature.
- Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. (2023). Frontiers in Psychiatry.
- Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. (2016). SpringerLink.
- Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. (2023). eScholarship.
- The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation. (2011). PMC.
- Opioid-Like Adverse Effects of this compound in Male Rats and Mice. (2022). PMC.
- Classics in Chemical Neuroscience: this compound. (2018). ACS Publications.
- This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. (2023). Cureus.
- This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats. (2021). Nature.
- Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. (2016). PMC.
- Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. (2023). PMC.
- Analgesic effect of this compound in mice. (1999). PubMed.
- Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. (2023). eScholarship.
- The effect of chronic this compound administration on the brain mitochondria: direct links with an animal model of depression. (2016). PubMed.
- Effects of this compound on unconditioned behaviors in mice. (n.d.). ResearchGate.
- This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain. (2023). PubMed.
- What is the mechanism of this compound Sodium? (2024). Patsnap Synapse.
- Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. (2023). eScholarship.
- This compound. (n.d.). Wikipedia.
- The atypical antidepressant this compound causes opioid-receptor-dependent beta oscillations in the rat hippocampus. (2024). bioRxiv.
- Effects of this compound on stress-induced behavioural deficits and 5-HT dependent behaviour. (1992). PubMed.
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Technical Support Center: Enhancing the Solubility of Tianeptine for Cell Culture Applications
Welcome to the Technical Support Center for Tianeptine applications. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the preclinical assessment of this compound: its solubility in aqueous environments typical of cell culture experiments. Inconsistent solubility can lead to significant variability in experimental results, undermining the reliability of dose-response studies. This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure consistent and accurate application of this compound in your in vitro models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when beginning to work with this compound in a lab setting.
Q1: What are the key differences in solubility between this compound sodium salt and this compound free acid?
A1: The choice between the sodium salt and the free acid form is critical and depends entirely on your experimental needs. This compound sodium salt is significantly more soluble in aqueous solutions, including water and cell culture media, compared to the free acid form.[1][2][3] The free acid is poorly soluble in water and requires conversion to a salt form (e.g., by dissolving in a basic solution like NaOH) to be used in aqueous buffers.[1][4] For most cell culture applications, This compound sodium salt is the recommended form due to its superior solubility and ease of handling.[5]
Q2: I tried dissolving this compound sodium salt directly into my cell culture medium, but it either didn't dissolve completely or a precipitate formed. Why did this happen?
A2: This is a common observation. While this compound sodium is water-soluble, cell culture media are complex aqueous solutions containing salts, amino acids, and proteins that can reduce the solubility of a compound compared to pure water.[6] Direct dissolution can lead to localized high concentrations that exceed the solubility limit, causing precipitation. The recommended best practice is to first prepare a concentrated stock solution in a suitable organic solvent, like Dimethyl Sulfoxide (DMSO), and then dilute this stock into your culture medium to achieve the final desired concentration.[7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: DMSO is an excellent solvent but can be cytotoxic at higher concentrations.[9] The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive.[10] A widely accepted "safe" final concentration of DMSO in cell culture is ≤ 0.1% (v/v) .[11][12] Many robust cell lines can tolerate up to 0.5% DMSO for short-term exposures without significant toxicity.[10] However, it is imperative to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO as your highest drug concentration to account for any solvent-induced effects.[12]
Q4: How should I store my this compound stock solution, and for how long is it stable?
A4: For long-term stability, this compound sodium powder should be stored at -20°C, protected from light and moisture, where it can be stable for over a year.[2] Once dissolved in DMSO, stock solutions can be stored at -20°C for up to two months or at -80°C for up to six months.[5][13] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] Aqueous solutions of this compound are not recommended for storage for more than one day.[2][7]
Part 2: Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to diagnosing and solving the most frequent solubility problems encountered during experiments.
Issue: Precipitate Formation Upon Dilution in Culture Medium
You've successfully prepared a clear stock solution in DMSO, but upon adding it to your pre-warmed cell culture medium, a fine precipitate or cloudiness appears.
Causality Analysis: This phenomenon is often due to "solvent shock" or exceeding the compound's solubility limit in the final aqueous environment.[14] When a concentrated DMSO stock is added to the medium, the DMSO rapidly disperses, and the this compound molecules are suddenly forced into an aqueous environment where their solubility is much lower, causing them to crash out of solution.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary: this compound Sodium Solubility
For quick reference, the table below summarizes the solubility of this compound sodium salt in solvents commonly used in a research setting.
| Solvent | Solubility | Key Considerations |
| Water | ≥ 10 mg/mL[16]; up to 100 mM (~45.9 mg/mL) | Aqueous solutions are not stable and should be prepared fresh daily.[2][7] |
| DMSO | ≥ 20 mg/mL[5][16]; up to 92 mg/mL[13] | Recommended for high-concentration stock solutions. Final concentration in media must be kept low (ideally ≤0.1%) to avoid cytotoxicity.[9][11] |
| Ethanol | ~10 mg/mL[7][16] | Can be used, but DMSO is generally preferred for achieving higher stock concentrations. |
| PBS (pH 7.2) | ~10 mg/mL[7] | Similar to water; fresh preparation is essential. |
Part 3: Detailed Experimental Protocols
Adherence to a validated protocol is the foundation of reproducible science. The following step-by-step methods are designed to ensure complete and consistent solubilization.
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution
Rationale: Creating a moderately concentrated stock in 100% DMSO ensures the compound is fully dissolved in a small volume, facilitating accurate dilution into the final culture medium while minimizing the final DMSO concentration.
Materials:
-
This compound sodium salt (MW: 458.93 g/mol )[17]
-
Sterile, anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of this compound sodium salt. Perform this step on a calibrated analytical balance.
-
Expert Tip: Weigh the powder onto a small piece of sterile aluminum foil or weighing paper, then carefully transfer it into a sterile 1.5 mL microcentrifuge tube. This prevents contamination of your stock bottle.
-
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[5]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. A brief (5-10 minute) sonication in a water bath can be used to ensure all particles are fully dissolved.[14]
-
Verification: Visually inspect the solution against a light source to confirm it is clear and free of any particulate matter. An improperly dissolved stock is a primary source of experimental error.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-blocking tubes. Store at -20°C for up to 2 months or -80°C for up to 6 months.[5][13]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Rationale: This protocol details the critical dilution step, employing techniques to mitigate "solvent shock" and prevent precipitation.
Materials:
-
10 mM this compound sodium stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: To achieve a final concentration of 10 µM, the stock solution needs to be diluted 1:1000. For every 1 mL of final working solution, you will need 1 µL of the 10 mM stock.
-
Dilution Technique (Critical Step): a. Dispense the final volume of pre-warmed medium (e.g., 10 mL) into a sterile conical tube. b. While gently vortexing or swirling the medium, add the required volume of stock solution (10 µL for 10 mL of media) drop-by-drop into the vortex.[14] c. This technique ensures the concentrated stock is rapidly and evenly dispersed, preventing localized over-saturation.
-
Final Mix: Cap the tube and vortex gently for another 5-10 seconds to ensure homogeneity.
-
Application: Use the freshly prepared medium to treat your cells immediately. Do not store media containing the final working concentration of this compound.
Part 4: Understanding the Science - The Two-Step Solubilization Strategy
The core principle for successfully using hydrophobic or sparingly soluble compounds in aqueous cell culture systems is the two-step dilution process. This strategy leverages the strengths of different solvents to bridge the gap between a solid compound and a biologically compatible solution.
Caption: The two-step dilution workflow for cell culture.
By first dissolving this compound in a powerful organic solvent like DMSO, where it is highly soluble, you create a stable, concentrated reserve. The subsequent large dilution into the aqueous medium ensures that the final concentration of both the drug and the organic solvent are well below their respective solubility and toxicity limits. This methodical approach is fundamental to achieving reliable and reproducible results in cell-based assays.
References
- Vertex AI Search. (n.d.). Understanding the Chemical Properties and Safety of this compound Sodium Salt for Research.
- Biomol.com. (n.d.). This compound sodium salt | CAS 30123-17-2 | Chemodex.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
- LifeTein. (2023). DMSO usage in cell culture.
- Reddit. (2015). Does anyone know how a this compound "Free Acid" would compare to this compound Sodium or this compound Sulfate?
- BenchChem. (2025). Application Notes and Protocols for this compound in Cell Culture.
- R&D Systems. (n.d.). This compound sodium salt (CAS 30123-17-2).
- SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
- Selleck Chemicals. (n.d.). This compound sodium Datasheet.
- Cayman Chemical. (2022). This compound (sodium salt) Product Information.
- Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. (n.d.). How to minimize DMSO toxicity when using FR173657 in cell culture.
- BenchChem. (n.d.). Minimizing batch-to-batch variability of this compound sodium in experiments.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Bluelight.org. (2015). how to convert free base tinaptine to a salt fourm.
- BenchChem. (2025). Troubleshooting Tubeimoside I precipitation in cell culture media.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- BenchChem. (n.d.). Troubleshooting SN-38 precipitation in cell culture media.
- Reddit. (2021). Cell Culture Question -- Send Help.
- Purelife. (n.d.). This compound Sodium or this compound Sulfate, which one is better for you.
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- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 16. This compound sodium salt | CAS 30123-17-2 | Chemodex | Biomol.com [biomol.com]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Mitigating Tianeptine Withdrawal Symptoms in Animal Models
This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving tianeptine. It provides in-depth technical guidance and troubleshooting strategies for mitigating withdrawal symptoms in animal models, ensuring experimental integrity and animal welfare.
Understanding this compound and Its Withdrawal Syndrome
This compound is an atypical tricyclic antidepressant with a unique pharmacological profile. While initially believed to be a selective serotonin reuptake enhancer, it is now understood to be a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[1][2][3] This MOR agonism is central to its abuse potential and the presentation of a withdrawal syndrome akin to that of classical opioids.[4][5] Furthermore, this compound modulates the glutamatergic system, which contributes to its antidepressant and anxiolytic effects.[1][2][3]
Upon abrupt cessation after prolonged use, animals can exhibit a range of withdrawal symptoms. These manifestations are broadly categorized into somatic and affective signs. Somatic signs often include tremors, wet dog shakes, stereotyped behaviors, and locomotor hyperactivity. Affective or neurological signs can encompass agitation, anxiety, and behaviors indicative of a negative emotional state.[1] The underlying neurobiology of this compound withdrawal is complex, involving glutamatergic activation of NMDA receptors in the locus coeruleus, a key brain region in stress and panic responses.[1]
Experimental Workflow for this compound Withdrawal Studies
A typical experimental workflow for studying this compound withdrawal and mitigation strategies involves several key stages, from animal model selection to data analysis.
Caption: Experimental workflow for this compound withdrawal studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound withdrawal experiments in a question-and-answer format.
Animal Model and Dosing Regimen
Q1: We are observing high variability in withdrawal scores between animals. What could be the cause and how can we minimize it?
A1: High inter-animal variability is a common challenge. Several factors can contribute:
-
Genetic Drift: Ensure that all animals are from a reliable and consistent vendor. Inbred strains like C57BL/6 mice are generally preferred for their genetic homogeneity.
-
Housing Conditions: Stress from inconsistent light/dark cycles, temperature fluctuations, or cage cleaning schedules can impact withdrawal severity. Standardize all environmental parameters.
-
Handling Stress: Acclimate animals thoroughly to handling and injection procedures before the start of the experiment. Consistent and gentle handling by the same personnel can reduce stress-induced variability.
-
Dosing Accuracy: this compound can be challenging to dissolve. Ensure your formulation is homogenous and that each animal receives the correct dose. Consider using a vehicle that enhances solubility and stability.
Q2: What is the optimal route and duration of this compound administration to induce a robust withdrawal syndrome?
A2: The choice of administration route and duration depends on the specific research question.
-
Route of Administration:
-
Intraperitoneal (IP) injection: Commonly used for its rapid onset. However, it can be stressful for the animals with repeated administration.
-
Oral gavage: Mimics the human route of administration but can also be stressful.
-
Drinking water: Less stressful but can lead to variability in intake, especially if this compound has an aversive taste.
-
Osmotic minipumps: Provide continuous and consistent delivery, minimizing handling stress and ensuring stable plasma levels. This is often the preferred method for chronic studies.
-
-
Duration and Dose: A 7-day or longer administration period is typically required to induce dependence. Doses in the range of 10-32 mg/kg/day in rats have been shown to produce dependence.[6] It is crucial to conduct a pilot study to determine the optimal dose and duration for your specific animal model and experimental setup.
Withdrawal Induction and Assessment
Q3: Should we use spontaneous or precipitated withdrawal? What are the pros and cons of each?
A3: The choice between spontaneous and precipitated withdrawal depends on your experimental goals.
| Method | Pros | Cons |
| Spontaneous Withdrawal | - More clinically relevant as it mimics abrupt cessation in humans.- Allows for the observation of the natural time course of withdrawal. | - Withdrawal signs may be less intense and more variable.- Requires a longer observation period. |
| Precipitated Withdrawal | - Induces a rapid, robust, and synchronized withdrawal syndrome.- Reduces inter-animal variability.- Shortens the observation period. | - Less clinically analogous to human withdrawal.- The antagonist (e.g., naloxone) may have its own behavioral effects. |
For screening potential therapeutic agents, naloxone-precipitated withdrawal is often preferred due to its robustness and efficiency.[7] A typical naloxone dose to precipitate withdrawal in rodents is 1.0 mg/kg.[6]
Q4: Our animals are exhibiting very mild or no withdrawal signs after chronic this compound administration. What could be wrong?
A4: This issue can stem from several factors:
-
Insufficient Dose or Duration: The dose or duration of this compound administration may not have been sufficient to induce physical dependence. Re-evaluate your dosing regimen based on literature and pilot data.
-
Inadequate Observation: Withdrawal signs can be subtle and may peak at specific times. Ensure that observations are conducted at appropriate intervals after the last this compound dose or antagonist administration. For spontaneous withdrawal, signs may emerge 6-8 hours after the last dose.[4]
-
Observer Bias: Use a standardized and validated withdrawal scoring scale and ensure that observers are blinded to the treatment groups.
-
Animal Strain: Some strains may be less sensitive to the effects of this compound. Consider using a different strain if the problem persists.
Behavioral and Neurochemical Assessments
Q5: What are the key behavioral assays to assess both the somatic and affective components of this compound withdrawal?
A5: A comprehensive assessment should include both somatic and affective measures.
-
Somatic Signs:
-
Global Withdrawal Score: Use a checklist of observable signs such as wet dog shakes, tremors, teeth chattering, ptosis, and diarrhea. The Gellert-Holtzman scale is a commonly used tool for opioid withdrawal.
-
Locomotor Activity: this compound withdrawal can induce hyperlocomotion.[8][9] This can be quantified using open-field arenas with automated tracking systems.
-
-
Affective Signs:
-
Elevated Plus Maze (EPM): Measures anxiety-like behavior. An increase in time spent in the closed arms is indicative of an anxiogenic state.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): Assess depressive-like behavior. An increase in immobility time is interpreted as behavioral despair.
-
Conditioned Place Preference (CPP): Can be used to assess the negative affective state associated with withdrawal (conditioned place aversion).[9]
-
Q6: We are planning to investigate the neurochemical changes during this compound withdrawal. Which neurotransmitter systems should we focus on?
A6: this compound withdrawal involves perturbations in several key neurotransmitter systems.
-
Glutamatergic System: As a primary mechanism of this compound's action, alterations in glutamate signaling, particularly through NMDA and AMPA receptors, are critical.[2][3][10]
-
Dopaminergic System: this compound increases dopamine levels in the nucleus accumbens, a key area of the brain's reward pathway.[1][4][5] Changes in dopamine transmission are likely to contribute to the motivational and affective aspects of withdrawal.
-
Noradrenergic System: The locus coeruleus, a major source of norepinephrine in the brain, is heavily implicated in the stress and anxiety associated with opioid withdrawal.
-
GABAergic System: The GABAergic system plays a crucial role in regulating neuronal excitability and is often dysregulated during withdrawal from drugs of abuse.
Signaling Pathways Implicated in this compound's Action and Withdrawal
The following diagram illustrates the key signaling pathways involved in this compound's mechanism of action, which are consequently dysregulated during withdrawal.
Sources
- 1. This compound Withdrawal: A Cause for Public Health Concern in Mississippi | Published in Journal of the Mississippi State Medical Association [jmsma.scholasticahq.com]
- 2. What is this compound, and are there recommendations for managing this compound misuse/withdrawal in the medical setting? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Acute and chronic this compound treatments attenuate ethanol withdrawal syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Strategies to block N-demethylation metabolic pathway of Tianeptine
Technical Support Center: Tianeptine Metabolism
A Guide for Researchers on Inhibiting N-demethylation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of drug metabolism research. This guide provides in-depth, practical answers and troubleshooting strategies for researchers focused on modulating the metabolic pathways of this compound, specifically the inhibition of N-demethylation.
Section 1: Understanding this compound's Metabolic Profile
Before designing an inhibition strategy, a foundational understanding of the target pathway is critical. This section addresses the key metabolic routes of this compound.
FAQ: What are the primary metabolic pathways of this compound?
This compound is extensively metabolized in humans. While many tricyclic antidepressants undergo significant N-demethylation and hydroxylation via Cytochrome P450 (CYP) enzymes, this compound's primary metabolic route is β-oxidation of its heptanoic acid side chain.[1][2] This process shortens the side chain, leading to major metabolites like the pentanoic acid derivative (known as MC5) and the propionic acid derivative (MC3).[2]
However, N-demethylation, while considered a minor pathway, is a known metabolic route and a subject of research interest for modifying the compound's properties.[2][3]
FAQ: Which enzymes are responsible for the N-demethylation of this compound?
Unlike many other tricyclic antidepressants, this compound metabolism is not predominantly mediated by the Cytochrome P450 system.[2] However, CYP enzymes are involved in the formation of some reactive metabolites.[2][4][5] Studies involving specific inhibitors and antibodies have implicated glucocorticoid-inducible isoenzymes, particularly those in the CYP3A subfamily (e.g., CYP3A4) , in the metabolism of this compound.[4][5] Therefore, strategies to block N-demethylation should primarily focus on inhibiting CYP3A4 activity. Involvement of other CYPs like CYP2C19 has been noted for similar structures and should be considered in comprehensive screening.[6][7]
This compound Metabolic Pathways
The following diagram illustrates the major β-oxidation pathway and the minor N-demethylation pathway of this compound.
Caption: Major and minor metabolic pathways of this compound.
Section 2: Experimental Strategies & Troubleshooting
This section provides actionable guidance on designing and troubleshooting experiments to inhibit this compound's N-demethylation pathway in vitro.
Guide: Selecting the Right Inhibitor
Question: Which chemical inhibitors are most effective for blocking the enzymes responsible for this compound N-demethylation?
The choice of inhibitor is crucial for achieving specific and potent blockade of the target enzyme. Since CYP3A4 is the primary enzyme implicated, a selective CYP3A4 inhibitor is the logical starting point. For broader screening, inhibitors for other CYPs can be included.
Authoritative Insight: When selecting an inhibitor, consider its potency (IC50/Ki), selectivity, and mechanism of inhibition (e.g., reversible, time-dependent). Using a well-characterized, potent, and selective inhibitor strengthens the validity of your results. The FDA provides lists of recommended index inhibitors for clinical DDI studies, which serve as an excellent reference for in vitro work.[8]
Data Summary: Recommended CYP450 Inhibitors
| Target Enzyme | Recommended Inhibitor | Type of Inhibition | Typical IC50 / Ki | Recommended In Vitro Conc. |
| CYP3A4 | Ketoconazole | Reversible (Potent) | IC50: 0.03-1.69 µM[9][10][11] | 0.1 - 10 µM |
| CYP3A4 | Itraconazole | Reversible | Strong Inhibitor[8] | 0.1 - 10 µM |
| CYP2C19 | Ticlopidine | Time-Dependent | Selective Inhibitor[8][12] | 1 - 20 µM |
| CYP2C19 | Sertraline | Competitive | Potent Inhibitor[13][14][15] | 1 - 20 µM |
| Pan-CYP | SKF-525A | Non-specific | Broad Spectrum[4][5] | 10 - 50 µM |
Note: IC50 values are highly dependent on experimental conditions (substrate, protein concentration, etc.). It is always recommended to determine the IC50 under your specific assay conditions.
Guide: In Vitro Experimental Design & Troubleshooting
Question: I am not observing significant inhibition of this compound N-demethylation in my Human Liver Microsome (HLM) assay. What are the likely causes?
This is a common issue that can stem from several factors related to assay design, reagent integrity, or analytical sensitivity. A systematic troubleshooting approach is essential.
Experimental Workflow: CYP450 Inhibition Assay in HLMs
The diagram below outlines a standard, self-validating workflow for assessing the inhibition of this compound metabolism.
Sources
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- 5. Metabolic activation of the new tricyclic antidepressant this compound by human liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cytochrome P450 (CYP3A4 and CYP2C19) inhibition and induction on the exposure of selumetinib, a MEK1/2 inhibitor, in healthy subjects: results from two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vortioxetine - Wikipedia [en.wikipedia.org]
- 8. fda.gov [fda.gov]
- 9. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 11. Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sertraline (Zoloft)- CYP2C19 – MyDrugGenome [mydruggenome.org]
- 14. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating Tianeptine-Induced Tolerance in Long-Term Research
This guide is designed for researchers, scientists, and drug development professionals investigating the long-term effects of tianeptine. As an atypical antidepressant with full agonist activity at the µ-opioid receptor (MOR), this compound presents a unique pharmacological profile.[1][2][3][4] However, its MOR activity also introduces the significant challenge of tolerance development, which can confound the results of chronic studies and has implications for its therapeutic use and abuse potential.[1][3][4][5]
This technical support center provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. The protocols and explanations provided are grounded in established research to ensure scientific integrity and experimental success.
Section 1: Understanding this compound Tolerance
Q1: What is the primary mechanism behind this compound-induced tolerance?
A1: The development of tolerance to this compound is primarily driven by its action as a full agonist at the µ-opioid receptor (MOR).[1][3][4] Chronic or repeated administration of this compound leads to adaptive changes in the MOR signaling pathway, which reduce the response to subsequent doses. These changes include:
-
Receptor Desensitization and Downregulation: Persistent activation of MORs can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its intracellular G-protein signaling machinery, effectively "silencing" it.[6] This β-arrestin binding can also target the receptor for internalization, removing it from the cell surface and further reducing the cell's ability to respond to the drug.
-
Signaling Pathway Adaptations: The nervous system attempts to counteract the continuous inhibitory signal from MOR activation by upregulating compensatory pathways, such as the adenylyl cyclase/cAMP system.[6]
-
Neuroinflammation: Opioid receptor activation can also trigger inflammatory responses in the central nervous system, involving glial cells like microglia and astrocytes. The release of pro-inflammatory cytokines is another factor that contributes to the development of opioid tolerance.[6]
Q2: How does this compound's effect on glutamate receptors relate to tolerance?
A2: this compound is known to modulate glutamatergic neurotransmission, specifically at NMDA and AMPA receptors.[3][7] This is a critical aspect of its pharmacology that is intertwined with MOR-mediated tolerance. There is substantial evidence of crosstalk between MOR and NMDA receptor signaling pathways.[6][8][9][10] The activation of NMDA receptors can exert a negative feedback effect on MOR signaling, contributing to desensitization and tolerance.[6][8] This interplay is a key reason why NMDA receptor antagonists are a primary strategy for mitigating opioid-induced tolerance.
Section 2: Experimental Design and Protocols
Q3: How can I reliably induce and measure this compound tolerance in an animal model?
A3: A common and effective model for studying this compound tolerance involves chronic administration in mice and measuring the decline in its analgesic effects over time.[1][4][11][12]
Protocol 1: Induction and Measurement of this compound-Induced Analgesic Tolerance in Mice
Objective: To induce and quantify the development of tolerance to the analgesic effects of this compound.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
Male C57BL/6 mice
-
Tail-immersion test apparatus (water bath at 52°C)
-
Hot-plate apparatus (set to 52-55°C)
-
Subcutaneous injection supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and testing environment for at least one week prior to the experiment to minimize stress-induced variability.
-
Baseline Analgesia Testing:
-
On Day 0, establish a baseline analgesic response for each mouse using the tail-immersion or hot-plate test. Record the latency to tail withdrawal or paw lick/jump.
-
Administer a single dose of this compound (e.g., 20 mg/kg, s.c.) and measure the analgesic response at the time of peak effect (approximately 45 minutes post-injection).[1][4][11][12]
-
-
Chronic this compound Administration:
-
Tolerance Assessment:
-
On each day of chronic administration, perform an analgesic test (tail-immersion or hot-plate) 45 minutes after the first this compound injection of the day.
-
Record the latency. A progressive decrease in the latency period indicates the development of tolerance.
-
-
Data Analysis:
-
Compare the analgesic response (latency) on each day of chronic treatment to the baseline response on Day 0.
-
Use appropriate statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the decrease in analgesic effect over time.
-
Q4: What are the leading strategies for preventing or mitigating this compound tolerance in a research setting?
A4: Based on the known mechanisms of opioid tolerance, two primary pharmacological strategies can be investigated:
-
Co-administration with an NMDA Receptor Antagonist: Since NMDA receptor activation contributes to opioid tolerance, co-administering a non-competitive NMDA receptor antagonist like ketamine or memantine is a promising approach.[13][14] These agents can interfere with the negative feedback loop on MOR signaling.
-
Investigating Biased Agonists: The development of MOR agonists that are "biased" towards G-protein signaling and away from β-arrestin recruitment is a key area of modern opioid research.[6] Theoretically, a G-protein biased this compound analog could produce the desired therapeutic effects with a reduced propensity for tolerance and other side effects. While novel biased this compound analogs are not commercially available, this remains a critical area for drug development.
Protocol 2: Investigating the Prevention of this compound Tolerance with an NMDA Receptor Antagonist
Objective: To determine if co-administration of an NMDA receptor antagonist can prevent the development of tolerance to this compound's analgesic effects.
Materials:
-
This compound sodium salt
-
Ketamine or Memantine
-
Sterile 0.9% saline
-
Male C57BL/6 mice
-
Analgesia testing equipment (as in Protocol 1)
-
Injection supplies
Procedure:
-
Experimental Groups:
-
Administration Schedule:
-
Follow the chronic administration schedule outlined in Protocol 1 (twice daily for 9 days).
-
Administer the NMDA antagonist (or its saline control) 15-30 minutes before each this compound injection.
-
-
Tolerance Assessment:
-
Perform daily analgesic testing 45 minutes after the this compound (or its saline control) injection.
-
-
Data Analysis:
-
Compare the development of tolerance in the this compound + Saline group to the this compound + NMDA Antagonist group. A sustained analgesic response in the co-administration group would indicate successful mitigation of tolerance.
-
Section 3: Troubleshooting Guide
Q5: My results are highly variable between animals. What are the common causes?
A5: High variability can obscure true experimental effects. Consider these factors:
-
Animal Stress: Ensure all animals are properly acclimated to the facility, their cages, and the experimental procedures. Handling stress can significantly impact behavioral readouts.
-
Solution Instability: this compound sodium salt solutions, especially in aqueous buffers, can be unstable. Always prepare fresh solutions for each experiment.
-
Incorrect Dosing: Verify the accuracy of your this compound salt form and molecular weight calculations. Ensure precise and consistent injection volumes.
-
Pharmacokinetics: this compound has a short half-life (around 2.5 hours).[11][17] Strict adherence to the dosing and testing schedule is crucial to ensure that you are measuring the effects at a consistent time point in the drug's pharmacokinetic profile.
Q6: I am not observing tolerance development with chronic this compound administration. Why might this be?
A6: While some studies have reported a lack of tolerance to this compound under certain conditions,[7][18][19] failure to observe tolerance in a model where it is expected can be due to several factors:
-
Insufficient Dose or Duration: The dose of this compound or the duration of chronic administration may be insufficient to induce a robust tolerant effect. The 20 mg/kg twice-daily regimen for 9 days is a well-documented starting point.[1][4][11][12]
-
Behavioral Assay Sensitivity: The chosen analgesic test may not be sensitive enough to detect subtle changes in response. Ensure your equipment is calibrated and that you have established a stable baseline.
-
Behavioral Habituation vs. Pharmacological Tolerance: It is crucial to distinguish between an animal learning the test and becoming less responsive (habituation) versus a true pharmacological tolerance. A proper saline-treated control group is essential to account for any changes in behavior due to repeated testing.
-
Strain or Sex Differences: The genetic background and sex of the animals can influence drug responses and the development of tolerance. Be consistent with the strain and sex of mice used in your studies.
Q7: My intervention to prevent tolerance did not work. What are the next steps?
A7: If a co-administered drug, such as an NMDA antagonist, fails to prevent this compound tolerance, consider the following:
-
Dose of the Interventional Drug: The dose of the NMDA antagonist may have been too low to effectively block the relevant receptors. A dose-response study for the intervention may be necessary.
-
Timing of Administration: The timing of the intervention relative to the this compound administration is critical. Ensure the antagonist is given with sufficient time to reach its target before the this compound.
-
Alternative Mechanisms: While NMDA receptor antagonism is a strong candidate, other mechanisms may be at play in this compound tolerance that are not addressed by your intervention. Consider exploring other potential targets based on the broader opioid tolerance literature.
-
Biochemical Confirmation: To confirm that your intervention is having a molecular effect, consider performing biochemical assays on brain tissue from your experimental animals. For example, you could measure changes in MOR expression, phosphorylation, or downstream signaling molecules like cAMP.
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value | Species | Source |
| This compound Ki at human MOR | 383 ± 183 nM | Human | [20] |
| This compound EC50 for G-protein activation (human MOR) | 194 ± 70 nM | Human | [20] |
| This compound EC50 for G-protein activation (mouse MOR) | 641 ± 120 nM | Mouse | [20] |
| Typical tolerance-inducing dose | 20 mg/kg, s.c., twice daily | Mouse | [1][4][11][12] |
| Time to significant tolerance development | As early as Day 2 of chronic treatment | Mouse | [1][4][11][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MOR-NMDA receptor signaling in this compound tolerance.
Caption: Workflow for a this compound tolerance prevention study.
References
- Garzón J, Rodríguez-Muñoz M, de la Torre-Madrid E, Sánchez-Blázquez P. Direct association of Mu-opioid and NMDA glutamate receptors supports their cross-regulation: molecular implications for opioid tolerance. Current drug abuse reviews. 2012;5(3):199-226. [Link]
- Garzón J, Rodríguez-Muñoz M, de la Torre-Madrid E, Sánchez-Blázquez P. Direct Association of Mu-Opioid and NMDA Glutamate Receptors Supports their Cross-Regulation: Molecular Implications for Opioid Tolerance.
- Al-mafrach A, Al-hussainy Z, Al-kuraishy H, Al-Gareeb A. Crosstalk Between Glycinergic and N-Methyl-D-Aspartate Receptor-Mediated Glutamatergic Transmission in Behaviours Associated with Opioid Use Disorder. MDPI. 2023;24(12):10245. [Link]
- Taylor B, Singh S, Miller C, et al. Cross-talk between NMDA Glutamate and μ Opioid Receptors. Nociceptive...
- Samuels B, Nautiyal K, Kruegel A, et al. The Behavioral Effects of the Antidepressant this compound Require the Mu Opioid Receptor. Neuropsychopharmacology. 2017;42(10):2052-2063. [Link]
- Allain F, Ehrlich A, McNicholas M, et al. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice.
- Samuels B, Nautiyal K, Kruegel A, et al. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor. PubMed. 2017. [Link]
- Samuels B, Nautiyal K, Kruegel A, et al. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor. PMC. 2017. [Link]
- Drug Information Group. What is this compound, and are there recommendations for managing this compound misuse/withdrawal in the medical setting? | University of Illinois Chicago. University of Illinois Chicago. 2024. [Link]
- Strickland J, Smith K, El-Khoury J, et al.
- Allain F, Ehrlich A, McNicholas M, et al.
- Allain F, Ehrlich A, McNicholas M, et al. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. PubMed Central. 2023. [Link]
- Edinoff A, Beckman S, Koepnick A, et al.
- Chung C, Lee H, Kim S, et al. This compound reduces morphine antinociceptive tolerance and physical dependence. PubMed. 2011. [Link]
- Chung C, Lee H, Kim S, et al. This compound reduces morphine antinociceptive tolerance and physical dependence.
- Al-Hasani R, Bruchas M. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. PubMed Central. 2022. [Link]
- Kruegel A, Williams M. Classics in Chemical Neuroscience: this compound. PMC. 2021. [Link]
- Tzschentke T, Christoph T, Kögel B, et al.
- This compound: Effects, Addiction Potential, and Withdrawal Symptoms. Drugs.com. 2024. [Link]
- Allain F, Ehrlich A, McNicholas M, et al. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice.
- Gassaway M, Rives M, Kruegel A, et al. This compound is a full agonist at μ-opioid receptors (MORs). (a) The...
- Chen C, Hsieh Y, Huang E, et al. Low-dose add-on memantine treatment may improve cognitive performance and self-reported health conditions in opioid-dependent pa. ScienceOpen. 2015. [Link]
- Nautiyal K. Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant this compound. Columbia Academic Commons. 2017. [Link]
- This compound. ToxTalks. N.d. [Link]
- Allain F, Ehrlich A, McNicholas M, et al.
- Gassaway M, Rives M, Kruegel A, et al. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist. PMC. 2014. [Link]
- Baird T, Gatch M, Taylor C, et al.
- Uezono Y, Sakamoto K, Kambe T, et al. Ketamine Improves Desensitization of µ-Opioid Receptors Induced by Repeated Treatment with Fentanyl but Not with Morphine. PubMed Central. 2022. [Link]
- GUIDELINES FOR SAFE ADMINISTRATION OF LOW-DOSE KETAMINE. Commonwealth of Pennsylvania. 2020. [Link]
- GUIDELINES FOR USING KETAMINE INDICATIONS Neuropathic pain: Following a trial of strong opioids, anti-convulsants and Tricyclic.
- Ilfeld B, Field R, Grelson E, et al. Standardized ketamine infusion protocol for chronic refractory pain: a retrospective study of preliminary effectiveness and treatment completion.
Sources
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- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound, and are there recommendations for managing this compound misuse/withdrawal in the medical setting? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. Direct association of Mu-opioid and NMDA glutamate receptors supports their cross-regulation: molecular implications for opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 13. Effects of NMDA receptor channel blockers, dizocilpine and memantine, on the development of opiate analgesic tolerance induced by repeated morphine exposures or social defeats in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Navigating Common Analytical Hurdles
Answering the complex questions that arise during the toxicological analysis of novel psychoactive substances is our primary mission. This guide is dedicated to the specific challenges encountered when quantifying tianeptine in post-mortem specimens. As Senior Application Scientists, we have compiled this resource from field-proven methodologies and published case studies to help you navigate the intricacies of your analyses.
This document is structured to provide immediate, actionable solutions through a detailed troubleshooting guide and to answer broader conceptual questions in our FAQ section. Our goal is to equip you with not just the "how," but the "why" behind each step, ensuring robust and defensible results.
This section addresses specific, common problems encountered during the analysis of this compound in post-mortem samples.
Question 1: My this compound recovery is low and inconsistent using liquid-liquid extraction (LLE). What's causing this and how can I improve it?
Why this is happening: This is a frequent and significant challenge. This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups.[1] This chemical nature prevents it from being fully non-ionized at any single pH. Consequently, during a standard LLE, a portion of the analyte will always remain ionized and prefer the aqueous phase, leading to poor and erratic partitioning into the organic solvent and, thus, low recovery.[1][2]
How to fix it:
-
Switch to Solid-Phase Extraction (SPE): SPE is often superior for amphoteric compounds. A reverse-phase SPE mechanism, which relies on the hydrophobic properties of the molecule rather than its charge, can yield much higher and more consistent recoveries. One study demonstrated recoveries of 87-96% using a hydrophilic-lipophilic balanced (HLB) SPE column.[2]
-
Optimize LLE with a Salting-Out Approach: If you must use LLE, a salting-out liquid-liquid extraction (SALLE) can improve partitioning. After adding your sample and an appropriate buffer (e.g., pH 10 ammonium hydroxide), add a water-miscible solvent like acetonitrile, followed by a salt like magnesium sulfate. This increases the ionic strength of the aqueous layer, "pushing" the this compound into the organic layer. A published method successfully used a 2-propanol/n-butyl chloride solvent system with a magnesium sulfate solution.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as this compound-D4, is critical.[3] While it won't fix the underlying low recovery, it will co-extract with the target analyte and experience similar losses and matrix effects. This allows for accurate quantification by correcting for these variations during data processing, leading to more reliable results even with suboptimal recovery.
Question 2: I'm observing significant ion suppression/enhancement in my LC-MS/MS analysis, particularly in liver and blood matrices. How can I mitigate these matrix effects?
Why this is happening: Post-mortem matrices, especially blood and homogenized liver, are notoriously complex. They contain high concentrations of endogenous materials like phospholipids, salts, and proteins that can co-extract with your analyte.[4] During the electrospray ionization (ESI) process in the mass spectrometer source, these co-eluting matrix components compete with this compound for ionization, leading to a suppressed (or sometimes enhanced) signal. One study noted an average ion suppression of 21% in post-mortem blood.[1]
How to fix it:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before injection.
-
Solid-Phase Extraction (SPE): A well-designed SPE protocol with appropriate wash steps can effectively remove a significant portion of matrix components.
-
Phospholipid Removal: Utilize specialized SPE cartridges or plates designed for phospholipid removal if they are identified as the primary interference.
-
-
Optimize Chromatography:
-
Increase Retention: Use a longer analytical column or a shallower gradient to better separate this compound from the early-eluting, highly polar matrix components that cause the most suppression.
-
Divert Flow: Program your LC system to divert the flow from the first few minutes of the run (where salts and other interferences elute) directly to waste instead of the MS source.
-
-
Dilute the Sample: A "dilute-and-shoot" approach can be effective if sensitivity is not a concern. Diluting the final extract with the initial mobile phase reduces the concentration of matrix components being injected. To avoid overloading the mass spectrometer, one protocol used a lower sample volume and a higher final reconstitution volume.[2]
-
Quantify with a Matrix-Matched Calibration Curve: Prepare your calibrators and quality controls in a blank matrix (e.g., drug-free post-mortem blood) that is identical to your unknown samples. This ensures that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.[1]
Experimental Workflow for this compound Quantification
The following diagram outlines a robust workflow for the quantification of this compound in post-mortem samples, from collection to final report.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Simultaneous determination of this compound and its active metabolite this compound MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Tianeptine stock solutions for long-term storage
Technical Support Center: Tianeptine Stock Solutions
Introduction
Welcome to the Technical Support Center guide for this compound. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) concerning the preparation and long-term storage of this compound stock solutions. As a compound with a unique tricyclic structure containing a heptanoic acid tail, this compound's stability in solution is paramount for reproducible experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their this compound stocks.
The stability of any stock solution is a function of the compound's intrinsic chemical properties and its storage environment. This compound is susceptible to degradation via several pathways, including hydrolysis, oxidation, and photolysis, particularly when in solution.[2][3][4] Factors such as solvent choice, pH, temperature, light exposure, and the specific salt form of the this compound used all play critical roles. This guide will dissect these variables to provide actionable protocols and best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when beginning work with this compound.
Q1: Which form of this compound (Sodium, Sulfate, or Free Acid) is best for preparing stock solutions?
The optimal form depends on the intended application, desired solvent, and required stability.
-
This compound Sodium Salt: This is the most commonly used form for research due to its high solubility in aqueous solutions and water.[5] However, it is very hygroscopic (readily absorbs moisture from the air) and can be less stable in solution over long periods, making it prone to degradation.[6][7] Its rapid absorption profile is well-documented.[8]
-
This compound Sulfate: This form is less hygroscopic and more chemically stable than the sodium salt.[7] It is absorbed more slowly, providing a longer duration of action.[7][8] While its solubility in water is good, it may be less soluble than the sodium salt in certain organic solvents.[9][10] For long-term storage, the sulfate form is often preferred due to its enhanced stability.[9]
-
This compound Free Acid: This form is not very soluble in water but can be dissolved in organic solvents or aqueous basic solutions.[11] It is less common for stock solution preparation unless specific non-aqueous experimental conditions are required.
| Feature | This compound Sodium | This compound Sulfate | This compound Free Acid |
| Hygroscopicity | Very High[6] | Low[7] | Low[11] |
| Aqueous Solubility | High (up to 100 mM in water)[5] | Good[9][10] | Low[11] |
| Stability | Less stable, light and moisture sensitive[9] | More stable[7][9] | Generally stable as a solid |
| Common Use | In vitro & in vivo studies requiring aqueous media | Longer-term studies, applications needing higher stability | Niche applications, non-aqueous systems |
Q2: What is the best solvent for preparing this compound stock solutions?
The choice of solvent is critical and depends on the this compound form and the experimental system.
-
DMSO (Dimethyl Sulfoxide): An excellent choice for initial high-concentration stock solutions (e.g., 10-20 mg/mL for the sodium salt).[12] It readily dissolves this compound Sodium and is suitable for long-term storage at -20°C or -80°C.[13] The final concentration of DMSO in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced toxicity.[13]
-
Water (Sterile, nuclease-free): this compound Sodium is freely soluble in water.[6] However, aqueous solutions are generally less stable and not recommended for long-term storage; fresh preparation is advised.[5][12]
-
PBS (Phosphate-Buffered Saline, pH 7.2-7.4): Suitable for preparing solutions for immediate in vivo or in vitro use. This compound sodium salt has a solubility of approximately 10 mg/ml in PBS (pH 7.2).[12] As with water, long-term storage is not recommended.[12]
-
Ethanol: this compound sodium is soluble in ethanol (approx. 10 mg/ml).[12] Ethanol can be used, but like DMSO, its final concentration in experiments must be controlled.
Q3: What are the ideal storage conditions for this compound stock solutions?
For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C for short-to-medium term (1-2 months) and -80°C for long-term storage (up to 6 months) . Avoid repeated freeze-thaw cycles.[14] For solid this compound powder, storage at 2-8°C in a desiccated environment is recommended.[15][16]
-
Light: Protect from light by using amber or opaque vials.[15][16] this compound is known to undergo photodegradation when exposed to UV light.[2][3][4]
-
Atmosphere: For highly concentrated stocks in organic solvents, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidation.[12]
Q4: What are the visual signs of this compound solution degradation?
While analytical methods like HPLC are required for definitive confirmation, visual cues can indicate potential degradation. These include:
-
Color Change: A shift from a colorless or pale yellow solution to a darker yellow or brown.
-
Precipitation: The formation of solid particles in a previously clear solution.
-
Cloudiness: A loss of clarity or transparency.
If any of these are observed, the solution should be discarded.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
This protocol is standard for creating a high-concentration stock for in vitro assays.
Materials:
-
This compound Sodium Salt (MW: 458.9 g/mol )[13]
-
Anhydrous, sterile DMSO[13]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
Methodology:
-
Preparation: Work in a clean environment. Allow anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.[13]
-
Weighing: Accurately weigh 4.59 mg of this compound Sodium Salt.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution gently until all the solid has completely dissolved. A brief, gentle warming in a 37°C water bath can assist if needed, but avoid overheating.[13]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials. Store immediately at -20°C or -80°C.
Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solution.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Incomplete Dissolution. The compound may not have fully dissolved.
-
Solution: Continue to vortex the solution. Gentle warming (to 37°C) may help, but do not boil. Ensure you have not exceeded the solubility limit for the chosen solvent.[12]
-
-
Possible Cause 2: Temperature-Induced Precipitation. The solution was stored at a low temperature where the solvent's capacity to hold the solute is reduced (a common issue when diluting DMSO stocks into aqueous buffers which are then refrigerated).
-
Solution: Allow the vial to warm to room temperature and see if the precipitate redissolves. If preparing working solutions in aqueous buffers, make them fresh from the DMSO stock just before use.[5]
-
-
Possible Cause 3: Chemical Degradation. The precipitate may be a degradation product. This is more likely in older aqueous solutions or those exposed to light or high temperatures.[2]
-
Solution: Discard the solution and prepare a fresh stock.
-
Problem: I am observing inconsistent or diminishing effects in my experiments using the same stock solution.
-
Possible Cause 1: Compound Degradation. The this compound in your solution has degraded over time, reducing its effective concentration. This is a primary concern with aqueous solutions not stored properly.[12]
-
Solution: Prepare fresh stock solutions more frequently. For critical long-term experiments, validate the stability of your specific solution preparation using an analytical method like HPLC.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce moisture and accelerate degradation.[14]
-
Solution: Aliquot stock solutions into single-use volumes to avoid thawing the entire stock repeatedly.
-
-
Possible Cause 3: Adsorption to Plastics. this compound, like many small molecules, can adsorb to the surface of certain plastic storage tubes, reducing the concentration in the solution.
-
Solution: Use low-adhesion polypropylene tubes or glass vials for storage.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound stock solutions.
Advanced Topic: Validating Long-Term Stability
For studies where stock solution integrity over many months is critical, performing a formal stability assessment using a validated analytical method is the gold standard. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal.[4]
Protocol Outline: Forced Degradation Study for Stability Assessment
Forced degradation studies intentionally stress the drug product to identify likely degradation products and establish the stability-indicating nature of an analytical method.[17]
Objective: To determine the stability of a prepared this compound stock solution under specific storage conditions.
-
Prepare Stock Solution: Prepare a batch of this compound stock solution as per your standard protocol.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution using a validated HPLC-UV method (detection often at 220 nm or 254 nm) to determine the initial concentration and purity (peak area).[3][6][18]
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions. A comprehensive study would include:[3][4]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 80°C.
-
Photostability: Exposure to UV light (e.g., 254 nm).
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 hours for forced degradation; 1, 3, 6 months for real-time stability), analyze the stressed and control (stored under ideal conditions) aliquots by HPLC.
-
Data Evaluation:
-
Compare the peak area of the parent this compound compound in the stored/stressed samples to the T=0 sample. A decrease indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which represent degradation products.
-
A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.[4]
-
Primary Degradation Pathways
Caption: Major environmental factors leading to this compound degradation.
References
- Nordic Chems. (2025-05-25). How To Store this compound Safely And Extend Its Shelf Life.
- Reddit. (2016-01-26). Any advice on storing this compound? : r/Nootropics.
- Nordic Chems. (2025-05-25). HPLC Analysis Of this compound: Best Practices.
- Gjetja, A., et al. (n.d.). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. PubMed Central. [Link]
- Method Development and Validation for the Estimation of Related Compounds in this compound Sodium Tablets by RP-HPLC. (n.d.). ijrpr. [Link]
- El-Kimary, E. R., et al. (2021). Analysis of this compound in Dietary Supplements. MDPI. [Link]
- New analytical methods development for estimation of this compound in its tablet form by visible spectrophotometry. (n.d.). TSI Journals. [Link]
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
- Gassaway, M. M., et al. (2019). Classics in Chemical Neuroscience: this compound.
- ResearchGate. (2025-08-06). High-Performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium with Simultaneous Fluorescence and UV Detection. [Link]
- Khedr, A. (2007). High-performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium With Simultaneous Fluorescence and UV Detection. PubMed. [Link]
- Reddit. (2015-04-25).
- Knowledge. (2024-09-15).
- Bluelight.org. (2023-01-06). This compound Free Acid vs.
- ResearchGate. (2025-11-15).
- Google Patents. (n.d.). US8198268B2 - this compound sulfate salt forms and methods of making and using the same.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
- Bloom Tech. (2024-09-20).
- Shaanxi Bloom Tech Co., Ltd. (2023-04-27). What is the synthesis method of Tianepine. [Link]
- Gassaway, M. M., et al. (2019). Classics in Chemical Neuroscience: this compound. NIH. [Link]
- Khedr, A. (n.d.). High-Performance Liquid Chromatographic Stability Indicating Assay Method of this compound Sodium with Simultaneous Fluorescence and UV Detection. [Link]
- Sharma, M. K., & Murugesan, M. (n.d.).
- ResearchGate. (2019-05-15). Chromatography-mass spectrometry analysis of this compound in urine. [Link]
- ResearchGate. (2025-12-11). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. [Link]
- El-Sabae, H., et al. (2023-07-15).
- ResearchGate. (2018-02-27). Drug stock solutions best practices?. [Link]
- Bloom Tech. (2024-09-20).
- WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]
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Technical Support Center: Vehicle Selection for In Vivo Tianeptine Studies
Document ID: TIA-VEH-TSG-2026-01
Welcome to the technical support guide for selecting and preparing appropriate vehicle controls for in vivo research involving Tianeptine. This document provides a structured, question-and-answer guide to navigate the critical decisions in formulation development, ensuring the scientific integrity and reproducibility of your experiments. The causality behind each recommendation is explained to empower researchers to make informed choices.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions researchers face when designing their this compound studies.
Q1: What is the most critical first step in choosing a vehicle for this compound?
The most critical first step is to identify which form of this compound you are using: the sodium salt or the free acid . These two forms have vastly different physicochemical properties, particularly solubility, which dictates the entire formulation strategy.[1][2]
-
This compound Sodium Salt: Generally appears as a white to pale yellow powder and is highly soluble in aqueous solutions like water and saline.[3][4]
-
This compound Free Acid: A white or off-white powder that is practically insoluble in water and requires different solubilization strategies.[5][6]
Mistaking one form for the other is a primary source of formulation failure (e.g., precipitation, incorrect dosage). Always verify the form with your supplier's Certificate of Analysis (CoA).
Q2: For this compound sodium salt, what is the standard, recommended vehicle?
For most routes of administration (Oral, IP, SC, IV), the standard and most highly recommended vehicle for this compound sodium salt is sterile 0.9% physiological saline .
Causality: this compound sodium is readily soluble in water and saline.[3][7] Using physiological saline is advantageous because it is:
-
Isotonic: It minimizes osmotic stress on cells at the injection site, reducing pain and inflammation.
-
Biocompatible: It is physiologically neutral and unlikely to produce confounding biological effects.
-
Simple & Reproducible: It is easy to prepare, sterile filter, and ensures high batch-to-batch consistency.
Several in vivo studies have successfully used saline as the vehicle for this compound sodium administration.[8][9][10]
Q3: My this compound free acid won't dissolve in saline. What should I do?
This is expected behavior. This compound free acid is insoluble in water and neutral-pH buffers.[5][6] You must use a solubilization strategy. The main options are:
-
Co-Solvent Systems: Use a combination of a primary solvent and aqueous solution. A common approach involves dissolving the free acid in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then diluting it with saline or water, often with a surfactant like Tween 80 to maintain stability.[11][12]
-
pH Adjustment: this compound is an amphoteric molecule, meaning it has both acidic and basic properties.[1][13] By adjusting the pH of the solution, you can ionize the molecule and significantly increase its aqueous solubility. Incorporating pH modifiers can create a microenvironment that enhances dissolution.[][15][16] For a weakly basic drug, acidification would be necessary.
The choice between these methods depends on the route of administration and potential confounding effects of the vehicle components.
Q4: What are the risks of using co-solvents like DMSO or surfactants like Tween 80?
While effective for solubilization, these excipients are not inert and must be used with caution.
-
DMSO: Can exert its own biological effects, including anti-inflammatory and analgesic properties.[11] It can also enhance the permeability of other substances across biological membranes. For in vivo work, the final concentration of DMSO should be kept to an absolute minimum, ideally below 1% and not exceeding 10% v/v, to avoid toxicity and confounding effects.[11][17]
-
Tween 80 (Polysorbate 80): A nonionic surfactant used to increase solubility and stability. However, it can inhibit P-glycoprotein transporters in the gut, potentially altering the absorption of the primary drug.[18] It has also been shown to have minor effects on locomotor activity in rodents at high concentrations.[19][20]
Crucial Experimental Control: For any formulation using co-solvents or surfactants, the vehicle control group must receive the identical formulation (e.g., 5% DMSO + 10% Tween 80 in saline) without the this compound. This is the only way to isolate the effects of the drug from the effects of the vehicle.[21]
Part 2: Vehicle Selection & Formulation Workflow
The selection of a vehicle is a logical process dependent on the compound's properties and the experimental requirements.
Decision Pathway for Vehicle Selection
The following diagram outlines the decision-making process for choosing an appropriate vehicle for your this compound study.
Caption: Decision tree for selecting an appropriate this compound vehicle.
Part 3: Quantitative Data & Formulation Recipes
This section provides quantitative data and example "recipes" for preparing this compound formulations.
Table 1: this compound Solubility Data
| Compound Form | Solvent | Solubility | Source(s) |
| This compound Sodium Salt | Water | ~91-100 mg/mL (or 100 mM) | [3][7] |
| PBS (pH 7.2) | ~10 mg/mL | [22] | |
| DMSO | ~10-20 mg/mL (or 10 mM) | [23] | |
| Ethanol | ~10 mg/mL | [23][22] | |
| This compound Free Acid | Water | Insoluble | [5][6] |
| Methanol | Insoluble | [5][6] |
Note: Solubility can be batch-dependent. Always perform a small-scale solubility test with your specific lot of compound.
Table 2: Example Vehicle Formulations
| Route of Admin. | This compound Form | Formulation Recipe (Example) | Key Considerations |
| Oral Gavage (PO) | Sodium Salt | This compound Sodium in 0.9% Saline or Sterile Water | Simplest and preferred method. |
| Free Acid | 1. Dissolve in DMSO (to 5-10% of final vol).2. Add Tween 80 (to 5-10% of final vol).3. QS to final volume with 0.9% Saline. | Vehicle may affect gut absorption.[18] | |
| Intraperitoneal (IP) | Sodium Salt | This compound Sodium in 0.9% Sterile Saline | Gold standard. Ensure solution is sterile. |
| Free Acid | 1. Dissolve in DMSO (to ≤10% of final vol).2. QS to final volume with 0.9% Sterile Saline. | Keep DMSO concentration low to avoid peritoneal irritation and systemic effects.[11] A 10% DMSO/10% Tween 80/80% water combination is a suggested starting point.[11] | |
| Intravenous (IV) | Sodium Salt | This compound Sodium in 0.9% Sterile Saline | CRITICAL: Solution must be sterile, particle-free, and have a physiological pH. Use a 0.2 µm filter.[24] |
| Free Acid | NOT RECOMMENDED. Co-solvents carry a high risk of hemolysis and precipitation in the bloodstream. This route requires advanced formulation development (e.g., cyclodextrins, liposomes) beyond the scope of this guide. | High risk of embolism and toxicity. |
Part 4: Standard Operating Procedure (SOP) & Troubleshooting
SOP: Preparation of this compound Sodium in Saline for IP Injection (10 mg/kg)
This protocol describes a self-validating workflow for preparing a 1 mg/mL solution, suitable for a 10 mL/kg injection volume.
Caption: Workflow for preparing a sterile this compound solution.
Step-by-Step Methodology:
-
Calculation: Determine the required concentration and total volume. For a 10 mg/kg dose in mice with a 10 mL/kg injection volume, the required concentration is 1 mg/mL. For a study with 10 mice needing 0.25 mL each, prepare at least 5 mL to account for hub loss.
-
Weighing: Tare a sterile 15 mL conical tube on an analytical balance. Carefully weigh 5.0 mg of this compound sodium salt.
-
Dissolution: Using a sterile pipette, add 4 mL (80% of the final volume) of sterile 0.9% saline to the conical tube.
-
Mixing: Cap the tube and vortex until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect against a dark background to ensure no particulates remain.
-
Final Volume (QS): Add sterile saline to bring the total volume to exactly 5.0 mL. Invert gently to mix.
-
Sterile Filtration: This is a critical step to prevent infection.[25][26]
-
Unpack a sterile syringe (e.g., 10 mL) and a sterile 0.22 µm syringe filter (e.g., PVDF or PES).[27]
-
Draw the entire this compound solution into the syringe.
-
Attach the filter to the syringe tip.
-
Expel the solution through the filter into a new, sterile, sealed vial (e.g., a serum vial). This ensures the final product is free of microbial contamination.[24][28]
-
-
Labeling & Storage: Clearly label the vial. For aqueous solutions of this compound sodium, it is recommended to use them fresh or store them at -20°C for up to two months, though fresh preparation is always best practice.[22] Do not store aqueous solutions for more than one day at room temperature or 4°C.[23]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution & Rationale |
| My this compound Sodium solution is cloudy or has particulates. | 1. Incomplete Dissolution: Not enough mixing time or energy. 2. Contamination: Particulates from non-sterile equipment. 3. Low-Quality Reagent: Impurities in the this compound or saline. | 1. Action: Vortex for longer or sonicate gently. Rationale: Provides mechanical energy to break up solute aggregates. 2. Action: Ensure all equipment (tubes, pipette tips) is sterile. Rationale: Prevents introduction of foreign matter. 3. Action: Use only high-purity (≥98%) this compound and pharmaceutical-grade sterile saline. Rationale: Guarantees starting materials are free of insolubles. |
| My this compound Free Acid precipitates after I add it to saline. | "Crashing Out": The compound is precipitating because the aqueous solution cannot maintain its solubility once the organic solvent is diluted. | 1. Action: Decrease the final concentration of your drug. Rationale: The formulation may be supersaturated. 2. Action: Increase the percentage of co-solvent (e.g., DMSO), but do not exceed safety limits. Rationale: More organic solvent can hold more drug in solution. 3. Action: Add a surfactant like Tween 80 (e.g., to 5-10%). Rationale: Surfactants form micelles that can encapsulate the drug, preventing precipitation. 4. Action: Prepare the solution by adding the drug/DMSO stock slowly to the vortexing saline. Rationale: This "controlled precipitation" can form a stable nanoparticle suspension rather than large aggregates. |
| Animals show signs of distress (writhing) after IP injection. | 1. Non-physiological pH: The solution is too acidic or basic. 2. Irritating Vehicle: High concentration of DMSO or other organic solvent. 3. Hyper/Hypotonic Solution: The vehicle is not isotonic. | 1. Action: Check the pH of your final formulation. Adjust towards 7.4 using dilute HCl or NaOH if necessary.[29][30] Rationale: A neutral pH is less irritating to peritoneal tissues. 2. Action: Reduce the concentration of the organic solvent to the lowest possible level that maintains solubility. Rationale: DMSO can cause local irritation at high concentrations.[11] 3. Action: Always use 0.9% saline as the aqueous component for IP injections. Rationale: Saline is isotonic and minimizes osmotic shock. |
| Inconsistent results between experimental cohorts. | 1. Formulation Instability: The drug is degrading or precipitating over time. 2. Inaccurate Dosing: Errors in weighing, calculation, or injection volume. 3. Vehicle Effects: The vehicle itself is producing a biological effect that varies between animals. | 1. Action: Prepare fresh solutions for each experiment. Do not use old batches. Rationale: this compound solutions can have limited stability.[23] 2. Action: Calibrate balances daily. Have a second researcher double-check calculations. Use appropriate-sized syringes for accurate volume administration. Rationale: Reduces sources of human error. 3. Action: Ensure the vehicle control group is run concurrently with the treatment group and that the vehicle preparation is identical and consistent. Rationale: This is the only way to reliably subtract the background effects of the vehicle itself.[12][21] |
References
- Nishio, Y., et al. (2024). Classics in Chemical Neuroscience: this compound. ACS Chemical Neuroscience. [Link]
- Nishio, Y., et al. Classics in Chemical Neuroscience: this compound. National Institutes of Health (NIH). [Link]
- Gao, H., et al. (2020). The toxicology of dimethyl sulfoxide (DMSO).
- Anna, S., et al. (2013).
- Shanghai JinBei Chemical Technology Co., LTD. This compound Free Acid Powder. [Link]
- Sartorius.
- Hubei Ocean Biotech Co., Ltd. This compound Free Acid Nootropic Powder CAS 66981-73. [Link]
- Singh, J., et al. (2021). Fast release formulation of this compound sodium: Formulation, design, characterization and toxicity study.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]
- El-Setouhy, D. A., & Abd El-Malak, N. S. (2010). Formulation of a Novel this compound Sodium Orodispersible Film. National Institutes of Health (NIH). [Link]
- Washington State University IACUC. (2022). Preparation of Dimethyl Sulfoxide (DMSO). [Link]
- O'Hanlon, J. F., & Ramaekers, J. G. (1995). Effects of this compound and mianserin on car driving skills. PubMed. [Link]
- P riese, J., et al. (2010). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. National Institutes of Health (NIH). [Link]
- Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Institutes of Health (NIH). [Link]
- Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. American Society for Microbiology. [Link]
- Masle-Farquhar, E., et al. (1997). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620. Pharmacology Biochemistry and Behavior. [Link]
- El-Setouhy, D. A., & Abd El-Malak, N. S. (2010). Formulation of a novel this compound sodium orodispersible film. PubMed. [Link]
- CompoundingToday.com.
- U.S. Environmental Protection Agency. (1999). Dimethyl Sulfoxide (DMSO) (000180) Reregistration Eligibility Decision (RED) Fact Sheet. [Link]
- Reddit. (2015). This compound free acid. r/Nootropics. [Link]
- Bady, A. S., et al. (1982).
- Pylatiuk, C., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. National Institutes of Health (NIH). [Link]
- El-Setouhy, D. A., & Abd El-Malak, N. S. (2010). Formulation of a Novel this compound Sodium Orodispersible Film.
- Dunn, K. E., et al. (2022). Opioid-Like Adverse Effects of this compound in Male Rats and Mice. National Institutes of Health (NIH). [Link]
- Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor. National Institutes of Health (NIH). [Link]
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- Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health (NIH). [Link]
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- Jastrzębska-Więsek, M., et al. (2018). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.
- Jastrzębska-Więsek, M., et al. (2019). Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. National Institutes of Health (NIH). [Link]
- Haozbio. (2023).
- DEA Diversion Control Division. This compound. [Link]
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- Edinoff, A. N., et al. (2023).
- Glombik, K., et al. (2018).
- Edinoff, A. N., et al. (2023). This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review.
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Validation & Comparative
A Comparative Analysis of Antidepressant Mechanisms: Tianeptine vs. SSRIs
A fundamental departure from the monoamine hypothesis, tianeptine's unique multi-target mechanism involving glutamatergic modulation and opioid receptor agonism presents a compelling alternative to the serotonergic focus of conventional SSRIs. This guide provides an in-depth comparative analysis of their distinct neurobiological actions, supported by experimental data and methodological insights for researchers in psychopharmacology and drug development.
The landscape of antidepressant pharmacotherapy has long been dominated by the monoamine hypothesis, which posits that depressive disorders stem from a deficiency in synaptic serotonin, norepinephrine, or dopamine. This hypothesis led to the development of Selective Serotonin Reuptake Inhibitors (SSRIs), which have been a cornerstone of treatment for decades. However, the emergence of atypical antidepressants like this compound challenges this traditional view.[1] this compound, despite its tricyclic-like structure, operates through mechanisms fundamentally different from SSRIs, offering new perspectives on the pathophysiology of depression and avenues for novel therapeutic strategies.[1][2][3]
Section 1: The SSRI Paradigm: Enhancing Serotonergic Neurotransmission
SSRIs represent a class of drugs that selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[2][4] This action is mediated by their high affinity for the serotonin transporter (SERT).
Mechanism of Action:
-
SERT Inhibition: SSRIs bind to SERT, blocking the reabsorption of serotonin into the presynaptic neuron.[5]
-
Increased Synaptic Serotonin: This blockade leads to an acute increase in the concentration of serotonin in the synaptic cleft.
-
Receptor Downregulation and Sensitization: Chronic administration is thought to induce adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.
-
Neuroplasticity: Long-term SSRI treatment is associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.[2]
Section 2: this compound: A Multi-Modal Mechanism Beyond Serotonin
Initially, this compound was paradoxically classified as a "selective serotonin reuptake enhancer" (SSRE).[2] However, a growing body of evidence suggests its primary antidepressant effects are not mediated by the serotonin system.[6][7] Instead, this compound's efficacy is now largely attributed to its modulation of the glutamatergic system and its action as an atypical opioid receptor agonist.[4][5][6]
Key Mechanisms of this compound:
-
Glutamatergic Modulation: this compound normalizes glutamatergic neurotransmission, particularly in the hippocampus and amygdala, which are often dysregulated by stress.[1][8] It modulates the activity of AMPA and NMDA receptors, which is crucial for synaptic plasticity.[2][6] This action is thought to protect against the negative effects of stress on neuronal architecture.
-
Neuroplasticity and BDNF: Similar to SSRIs, this compound enhances the expression of BDNF, contributing to its neuroprotective and antidepressant properties.[2][9][10] However, unlike some SSRIs, this compound has been shown to prevent stress-induced morphological changes in the hippocampus, such as dendritic atrophy.[11]
-
μ-Opioid Receptor (MOR) Agonism: this compound is a full agonist at the μ-opioid receptor.[6][12][13] This action is critical for its antidepressant effects, as demonstrated in studies where blocking MORs negates this compound's efficacy in animal models.[12][14][15] This MOR activity may contribute to its anxiolytic properties and potentially a faster onset of action compared to SSRIs.[13][16] It is important to note that this mechanism also underlies its potential for abuse at high doses.[4][5]
Section 3: Head-to-Head Comparison: Efficacy and Neurobiological Impact
Clinical and preclinical data provide a basis for a direct comparison of this compound and SSRIs across several domains.
Table 1: Comparative Mechanistic and Clinical Profile
| Feature | SSRIs (e.g., Fluoxetine, Sertraline) | This compound |
| Primary Mechanism | Selective Serotonin Reuptake Inhibition (SSRI)[2] | Glutamate Modulation & μ-Opioid Receptor Agonism[4][5] |
| Effect on Serotonin | Increases synaptic serotonin[4] | Initially thought to enhance reuptake; this is not considered its primary mechanism[2][6] |
| Effect on BDNF | Increases expression[2] | Increases expression[2][9] |
| Clinical Efficacy | Equivalent to this compound in major depression[17][18][19] | At least as effective as SSRIs in major depression[1][17][19] |
| Side Effect Profile | Higher incidence of sexual dysfunction and weight changes[4][20] | Trend towards better acceptability; lower incidence of sexual side effects[14][17][19][20] |
| Abuse Potential | Low | Present at supra-therapeutic doses due to MOR agonism[4][5] |
A meta-analysis of five randomized controlled trials including 1,348 patients compared the efficacy of this compound with various SSRIs (fluoxetine, paroxetine, and sertraline).[17][19] The analysis found no significant difference in antidepressant efficacy between the two groups, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[17][19] Final MADRS scores were nearly identical for both treatment arms.[18][21] However, there was a trend (P=0.06) favoring this compound on the Clinical Global Impression (CGI) therapeutic index, suggesting a better overall acceptability profile.[17][19]
Section 4: Methodologies for Mechanistic Investigation
Understanding the distinct mechanisms of these compounds requires specific experimental approaches. The following protocols are foundational for characterizing antidepressant action in a preclinical setting.
This assay is crucial for determining the binding affinity of a compound for specific receptors, transporters, and other molecular targets.[22][23]
Objective: To quantify the affinity (Ki) of this compound and an SSRI (e.g., fluoxetine) for the serotonin transporter (SERT) and the μ-opioid receptor (MOR).
Methodology:
-
Tissue Preparation: Homogenize post-mortem human brain tissue or membranes from cells expressing the target receptor (e.g., HEK-293 cells transfected with SERT or MOR).
-
Radioligand Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]DAMGO for MOR) and varying concentrations of the test compound (this compound or fluoxetine).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: A low Ki value indicates high binding affinity. This protocol would demonstrate that SSRIs have high affinity for SERT while this compound has a higher affinity for MOR, quantitatively confirming their primary molecular targets.[24]
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of a conscious animal, providing a dynamic view of drug effects on neurochemistry.[25][26][27]
Objective: To compare the effects of acute administration of this compound and an SSRI on extracellular levels of serotonin and glutamate in the rat hippocampus.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus) of an anesthetized rat. Allow for recovery.
-
Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (this compound, SSRI, or vehicle) systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.
-
Analysis: Analyze the concentration of serotonin and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence).[28][29]
Causality: This experiment would be expected to show that SSRI administration leads to a significant increase in extracellular serotonin with minimal change in glutamate.[8] Conversely, this compound would likely show a more pronounced effect on glutamate levels, consistent with its proposed mechanism of modulating glutamatergic activity.[1][8]
Conclusion and Future Directions
The comparative analysis of this compound and SSRIs reveals a critical divergence in antidepressant mechanisms. While SSRIs validate the importance of the serotonergic system, this compound's efficacy underscores that this is not the only path to achieving an antidepressant response.[1] Its actions on glutamate neurotransmission and the μ-opioid receptor highlight the roles of neuroplasticity and alternative signaling pathways in the pathophysiology of depression.[1][5]
This mechanistic dichotomy has significant implications for drug development. This compound's profile suggests that targeting glutamatergic and opioid systems could yield effective, and potentially faster-acting, antidepressants.[13] However, the MOR-related abuse liability of this compound necessitates the development of compounds that can harness the therapeutic benefits of this pathway while minimizing risk, such as biased agonists or downstream modulators. Future research should focus on further elucidating the downstream signaling cascades activated by this compound and identifying novel targets within the glutamatergic and opioid systems for the next generation of antidepressant therapies.[12][30]
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A Comparative Guide to the Efficacy of Tianeptine and Fluoxetine in Major Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric illness characterized by persistent low mood, anhedonia, and cognitive dysfunction. For decades, the cornerstone of pharmacological intervention has been the modulation of monoaminergic systems, with Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine being a first-line treatment. However, a significant portion of patients exhibit an inadequate response to these agents, necessitating the exploration of novel therapeutic mechanisms. Tianeptine, an atypical antidepressant, presents a compelling alternative with a pharmacological profile that diverges significantly from traditional antidepressants. This guide provides an in-depth, evidence-based comparison of the efficacy, mechanisms of action, and safety profiles of this compound and fluoxetine, designed to inform preclinical and clinical research in the ongoing development of more effective antidepressant therapies.
Unraveling the Mechanisms of Action: A Tale of Two Distinct Pharmacological Philosophies
The therapeutic approaches of this compound and fluoxetine in ameliorating depressive symptoms are rooted in fundamentally different neurobiological pathways. While fluoxetine follows the well-established monoamine hypothesis, this compound's efficacy is attributed to more recently elucidated mechanisms involving glutamatergic modulation and opioid receptor agonism.
Fluoxetine: The Archetypal Selective Serotonin Reuptake Inhibitor
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to underlie its antidepressant effects. Beyond this primary action, chronic fluoxetine administration has been shown to promote neurogenesis and increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity.[1] Some research also suggests that fluoxetine can indirectly influence dopamine and norepinephrine levels in the prefrontal cortex.
Caption: this compound's Multifaceted Mechanism of Action.
Head-to-Head Clinical Efficacy in Major Depressive Disorder
Multiple clinical trials have compared the efficacy of this compound and fluoxetine in patients with MDD. The general consensus from these studies is that both antidepressants exhibit comparable efficacy in the overall treatment of major depression.
A 6-week, multicenter, randomized, double-blind controlled study involving 178 patients with major depression found no significant difference between this compound (37.5 mg/day) and fluoxetine (20 mg/day) in terms of efficacy as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), the Clinical Global Impression (CGI), and the Covi Anxiety Scale (COVI). [2]The responder rates, defined as a 50% or greater reduction in the MADRS score from baseline, were 75% for the this compound group and 67% for the fluoxetine group, indicating the effectiveness of both treatments. [2]Notably, the CGI 'severity of illness' score was significantly lower at the end of the study for patients receiving this compound compared to those on fluoxetine. [2] Another 6-week, multinational, double-blind study with 387 patients also demonstrated comparable efficacy. [3]The final MADRS scores were nearly identical between the two groups (15.7 for this compound and 15.8 for fluoxetine). [3]The responder rates were also similar, at 58% for this compound and 56% for fluoxetine. [3] However, a study focusing on elderly depressed patients (over 65 years old) found a statistically significant superiority of fluoxetine (20 mg/day) over this compound (37.5 mg/day) after 12 weeks of treatment. [4]The primary outcome, the change in MADRS score from baseline to day 84, was significantly greater in the fluoxetine group. [4]The success rate (MADRS score ≤ 10 at endpoint) was also significantly higher for fluoxetine (48.4%) compared to this compound (28.1%). [4]
| Efficacy Outcome | This compound | Fluoxetine | Study Population | Reference |
|---|---|---|---|---|
| Responder Rate (≥50% MADRS reduction) | 75% | 67% | Adults with MDD | [2] |
| Responder Rate (≥50% MADRS reduction) | 58% | 56% | Adults with MDD | [3] |
| Final MADRS Score | 15.7 | 15.8 | Adults with MDD | [3] |
| Final CGI Severity of Illness Score | Lower (statistically significant) | Higher | Adults with MDD | [2] |
| Success Rate (MADRS ≤ 10) | 28.1% | 48.4% | Elderly with MDD | [4]|
Comparative Tolerability and Safety Profiles
The side effect profiles of this compound and fluoxetine differ, which can be a critical factor in treatment selection and patient adherence. Generally, this compound is reported to have a favorable tolerability profile.
In a large comparative study, the overall safety of both treatments was found to be comparable, with an equal number of withdrawals due to adverse events in both the this compound and fluoxetine groups. [3]However, a meta-analysis has suggested a trend for a better acceptability profile for this compound compared to SSRIs as a class.
Common side effects associated with fluoxetine are typical of the SSRI class and include nausea, insomnia, headache, and sexual dysfunction. [5]In contrast, this compound is less associated with sexual side effects. [5]The most frequently reported adverse effects for this compound are gastrointestinal disturbances (nausea, constipation, abdominal pain) and central nervous system effects (headache, dizziness). [6] A significant concern with this compound is its potential for abuse and dependence, particularly at supratherapeutic doses, due to its mu-opioid receptor agonism. [7][8]Cases of misuse, dependence, and withdrawal symptoms similar to opioid withdrawal have been reported. [9][10][11]Fluoxetine, on the other hand, is not considered to have abuse potential, but can be associated with a discontinuation syndrome upon abrupt cessation, although its long half-life makes this less common compared to other SSRIs. [12][13][14][15][16]
| Adverse Event | This compound | Fluoxetine | Reference |
|---|---|---|---|
| Sexual Dysfunction | Lower incidence | Higher incidence | [5] |
| Gastrointestinal Issues (Nausea, etc.) | Common | Common | [3][6] |
| Insomnia | Can occur | Common | [3] |
| Abuse Potential | Yes, at high doses | No | [7][8] |
| Withdrawal Syndrome | Opioid-like symptoms | Flu-like symptoms, dizziness, anxiety | [9][14]|
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of this compound and fluoxetine are distinct, influencing their dosing schedules and potential for drug interactions.
| Pharmacokinetic Parameter | This compound | Fluoxetine | Reference |
| Bioavailability | ~69% (in rats) | Well-absorbed | [6] |
| Protein Binding | High | High (~95%) | |
| Metabolism | Extensive hepatic metabolism (not primarily via CYP450) | Primarily by CYP2D6 to its active metabolite, norfluoxetine | |
| Elimination Half-life | Short (~2.5 hours) | Long (4-6 days) | [6][13] |
| Active Metabolite | MC5 (longer half-life of ~7.6 hours) | Norfluoxetine (very long half-life of 4-16 days) | [6] |
Experimental Protocols: A Framework for Comparative Efficacy Studies
The following provides a standardized, step-by-step methodology for a randomized, double-blind, active-controlled clinical trial designed to compare the efficacy and safety of this compound and fluoxetine in the treatment of MDD.
Study Design and Population
-
Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: Adult outpatients (18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria.
-
Inclusion Criteria:
-
Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 22 at screening and baseline.
-
Hamilton Depression Rating Scale (HAM-D-17) total score ≥ 18 at screening and baseline.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Current substance use disorder (within the last 6 months).
-
Significant suicidal risk.
-
Resistance to two or more adequate antidepressant trials in the current episode.
-
Pregnancy or lactation.
-
Randomization and Blinding
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound or fluoxetine.
-
Randomization is stratified by study center.
-
Both patients and investigators are blinded to the treatment allocation.
Interventions
-
This compound Group: this compound 12.5 mg three times daily (37.5 mg/day).
-
Fluoxetine Group: Fluoxetine 20 mg once daily.
-
Placebo capsules are used to maintain blinding for the different dosing schedules.
Study Procedures and Assessments
-
Screening Phase (up to 2 weeks): Informed consent, medical history, physical examination, and baseline assessments.
-
Treatment Phase (8 weeks):
-
Weekly Visits (Weeks 1-4): Efficacy and safety assessments, vital signs, and adverse event monitoring.
-
Bi-weekly Visits (Weeks 4-8): Efficacy and safety assessments.
-
-
Primary Efficacy Outcome: Change from baseline in MADRS total score at week 8.
-
Secondary Efficacy Outcomes:
-
Change from baseline in HAM-D-17 total score at week 8.
-
Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scores.
-
Responder rate (≥50% reduction in MADRS score).
-
Remission rate (MADRS score ≤ 10).
-
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, and laboratory parameters.
Statistical Analysis
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
The change from baseline in MADRS scores is analyzed using a mixed-effects model for repeated measures (MMRM).
-
Responder and remission rates are compared using logistic regression.
-
Safety data are summarized descriptively.
Caption: Experimental Workflow for a Comparative Antidepressant Trial.
Conclusion and Future Directions
The comparative evidence indicates that this compound and fluoxetine are both effective treatments for major depressive disorder in the general adult population, with comparable overall efficacy. The choice between these two agents may be guided by individual patient characteristics, such as age, prior treatment history, and tolerability concerns. The superior efficacy of fluoxetine in the elderly warrants further investigation.
For drug development professionals, this compound's novel mechanism of action offers a promising avenue for the development of new antidepressants that move beyond the monoamine hypothesis. Targeting the glutamatergic system and its interplay with opioid receptors may provide a more direct and rapid-acting antidepressant effect. However, the abuse potential of mu-opioid receptor agonists is a significant hurdle that must be carefully addressed in the design of new chemical entities. Future research should focus on developing compounds that retain the beneficial glutamatergic modulatory effects of this compound while minimizing the reinforcing properties associated with mu-opioid agonism. Further head-to-head trials with comprehensive assessments of both efficacy and a wide range of adverse events are crucial to better delineate the relative advantages of these two distinct antidepressant approaches.
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A Comparative Guide to the Neuroprotective Effects of Tianeptine in Neuronal Cell Lines
For researchers and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. While many antidepressants focus on monoaminergic systems, Tianeptine presents a unique pharmacological profile with significant potential for neuroprotection. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), this compound's mechanism is not primarily defined by monoamine reuptake inhibition; instead, it intricately modulates glutamatergic pathways and key survival signals, offering a distinct advantage in preserving neuronal integrity against various insults.[1][2][3]
This guide provides an in-depth, evidence-based comparison of this compound's neuroprotective efficacy in different neuronal cell models. We will dissect the experimental data, explain the causality behind methodological choices, and provide detailed protocols to empower researchers to validate these findings in their own laboratories.
I. This compound's Superior Protection Against Apoptotic Insults
A critical measure of a neuroprotective agent is its ability to shield neurons from programmed cell death. Studies have consistently demonstrated this compound's potent anti-apoptotic effects, often outperforming conventional antidepressants.
Experimental Rationale: To validate these effects, researchers typically employ models that induce apoptosis through distinct pathways. Staurosporine (St) is a broad-spectrum protein kinase inhibitor that triggers the intrinsic (mitochondrial) apoptotic pathway, while Doxorubicin (Dox) activates the extrinsic pathway. Comparing an agent's efficacy against both insults provides a more comprehensive view of its anti-apoptotic potential. The human neuroblastoma cell line, SH-SY5Y (differentiated with retinoic acid to acquire a more mature neuronal phenotype), and primary cortical neurons are standard, well-characterized models for these investigations.[4][5]
Comparative Efficacy Data: In studies using primary cortical neurons and differentiated SH-SY5Y cells, this compound demonstrated a predominant neuroprotective effect against both St- and Dox-induced cell death compared to other antidepressants like imipramine, fluoxetine, citalopram, and reboxetine.[4][5] This protection was linked to an attenuation of DNA fragmentation, a hallmark of apoptosis, and was notably independent of caspase-3 activity, suggesting this compound may engage alternative, non-classical survival pathways.[4]
| Treatment Group | Cell Line | Insult | Neuroprotective Outcome (% Increase in Viability vs. Insult Alone) | Reference |
| This compound (0.1 µM) | Primary Cortical Neurons | Staurosporine | ~30-40% | [4] |
| This compound (0.1 µM) | RA-SH-SY5Y | Doxorubicin | ~30-40% | [4] |
| Fluoxetine | Primary Cortical Neurons | Staurosporine / Doxorubicin | No significant protection | [4][6] |
| Citalopram | Primary Cortical Neurons | Staurosporine / Doxorubicin | No significant protection | [4][6] |
II. Protection Against Ischemic and Excitotoxic Damage
Beyond apoptosis, neuronal survival is critically threatened by ischemia (lack of oxygen and glucose) and excitotoxicity (overstimulation by neurotransmitters like glutamate). This compound's unique mechanism of action, centered on glutamatergic modulation, makes it a compelling candidate for protection in these contexts.
Experimental Rationale: The Oxygen-Glucose Deprivation (OGD) model is a well-established in vitro method for simulating ischemic injury.[6][7] This model allows for the controlled study of cellular responses to hypoxic and nutrient-deprived conditions. Primary cortical neurons are an excellent choice for this model as they closely represent the cells affected during a stroke.
Comparative Efficacy Data: In a study using primary mouse cortical neurons subjected to OGD, pretreatment with this compound (10 µM) conferred robust neuroprotection, significantly enhancing neuron viability and reducing cell death.[6][7] In stark contrast, the SSRIs citalopram and fluoxetine failed to provide protection under the same conditions.[6][7] This highlights a fundamental mechanistic difference, as this compound's effects are independent of the serotonergic system that defines SSRIs. Further investigation revealed that this compound attenuated lipid peroxidation, a key marker of neuronal injury from oxidative stress.[7]
While this compound does not appear to directly block NMDA receptor-mediated excitotoxicity, it effectively prevents the exacerbation of excitotoxic lesions caused by pro-inflammatory cytokines like Interleukin-1β (IL-1β).[8] This suggests this compound's neuroprotective actions are also linked to anti-inflammatory mechanisms.
III. Core Mechanistic Pathways: Beyond Monoamines
This compound's neuroprotective effects are not coincidental; they are rooted in its ability to modulate fundamental signaling cascades that control synaptic plasticity, cell survival, and stress resilience.
A primary mechanism distinguishing this compound is its positive modulation of the glutamatergic system, specifically through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike compounds that can lead to excitotoxicity, this compound enhances AMPA receptor function in a controlled manner, promoting synaptic plasticity.[9][10][11]
This potentiation is achieved by activating key downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[9][12] Activation of these kinases leads to the phosphorylation of AMPA receptor subunits (e.g., Ser831-GluA1 and Ser845-GluA1), which is crucial for enhancing synaptic strength and plasticity.[9][13]
The neuroprotection conferred by this compound against apoptotic insults is directly linked to its ability to activate two critical pro-survival signaling pathways: PI3K/Akt and MAPK/ERK1/2.[4][5]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its activation by this compound inhibits downstream apoptotic signals.
-
MAPK/ERK Pathway: This cascade plays a vital role in regulating gene expression related to cell survival and plasticity.
Crucially, the neuroprotective effects of this compound can be blocked by pharmacological inhibitors of these pathways, confirming their essential role in its mechanism of action.[4][5]
This compound has been shown to prevent stress-induced decreases in Brain-Derived Neurotrophic Factor (BDNF) and can even increase its expression.[14][15] BDNF is a critical neurotrophin that supports neuronal survival, growth, and differentiation through its receptor, TrkB.[14] This effect on the BDNF-CREB signaling axis is another key component of this compound's ability to promote neuronal resilience and plasticity.[14][15]
Visualizing the Process: Experimental Workflow and Signaling
To conceptualize the validation process, the following workflow diagram outlines the key steps.
Caption: Experimental workflow for validating this compound's neuroprotection.
The signaling cascade responsible for this compound's effects is multifaceted, as illustrated below.
Caption: this compound's core neuroprotective signaling pathways.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems for assessing neuroprotection in neuronal cell cultures.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which correlates with viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6][18]
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570-590 nm).[16]
Procedure:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y at 20,000 cells/well) in a 96-well plate and allow them to adhere and differentiate as required.[19]
-
Treatment: Aspirate the medium and replace it with fresh medium containing the neurotoxic agent (e.g., 1 µM Staurosporine) with or without various concentrations of this compound or other test compounds. Include "cells + medium only" (viability control) and "medium only" (background control) wells.
-
Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells will form visible purple crystals.[17][20]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][21]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at 570 nm within 1 hour.[16][21]
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Express the viability of treated cells as a percentage relative to the untreated viability control.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a peptide substrate (DEVD-pNA) that releases a colored product (p-nitroanilide, pNA) upon cleavage by active caspase-3.[19][22]
Materials:
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
Chilled PBS.
-
Microplate reader (absorbance at 400-405 nm).[19]
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates or flasks as described in the previous protocol to ensure sufficient cell numbers for lysate preparation.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Discard the supernatant, wash the pellet with chilled PBS, and centrifuge again. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10⁶ cells.[23]
-
Lysate Preparation: Incubate the suspension on ice for 15-20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample per well. Adjust the volume with lysis buffer.
-
Substrate Addition: Prepare the reaction buffer with DTT as per the kit instructions. Add the reaction buffer to each well, followed by 5 µL of the DEVD-pNA substrate.[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23]
-
Absorbance Reading: Measure the absorbance at 405 nm.[22]
-
Data Analysis: Compare the absorbance from this compound-treated samples to the insult-only control to determine the fold-change in caspase-3 activity.
Protocol 3: Western Blot for Akt and ERK Activation
This technique allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of Akt and ERK, relative to their total protein levels.[24]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membranes and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).[25]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., β-actin).[25]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the caspase-3 assay protocol (Steps 1-5).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in Step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be "stripped" of the phospho-antibody and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and subsequently for the loading control (β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Conclusion
The evidence strongly indicates that this compound possesses significant and robust neuroprotective properties that are mechanistically distinct from traditional antidepressants. Its ability to modulate the glutamatergic system via AMPA receptors and activate critical pro-survival pathways like PI3K/Akt and MAPK/ERK positions it as a compelling candidate for therapeutic strategies aimed at preserving neuronal function and integrity.[4][5][9] The provided experimental frameworks offer a validated approach for researchers to further explore and confirm these effects, contributing to the development of next-generation neuroprotective agents.
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A Comparative Analysis of Tianeptine and SSRIs for Major Depressive Disorder: A Meta-Analytic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antidepressant tianeptine and the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs). Moving beyond simplistic efficacy claims, we delve into the distinct neurobiological mechanisms, comparative clinical trial data, and tolerability profiles to offer a comprehensive resource for informed research and development decisions.
Introduction: A Tale of Two Antidepressants
Major Depressive Disorder (MDD) is a complex and heterogeneous disorder, and for decades, the monoamine hypothesis, particularly the role of serotonin, has dominated antidepressant development. This led to the rise of SSRIs, which have become a first-line treatment. However, the discovery and clinical use of this compound present a compelling challenge to this paradigm. While SSRIs aim to increase synaptic serotonin, this compound was initially understood to enhance serotonin reuptake.[1][2] More recent research has unveiled a more complex and multifaceted mechanism of action for this compound, primarily involving the modulation of the glutamatergic system and activity at opioid receptors.[1][3][4] This guide synthesizes data from randomized controlled trials (RCTs) and meta-analyses to provide a nuanced comparison of these two distinct therapeutic approaches.
Dueling Mechanisms: Serotonin Enhancement vs. Glutamatergic and Opioid Modulation
The fundamental difference between this compound and SSRIs lies in their primary pharmacological targets.
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name implies, SSRIs selectively inhibit the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
This compound: Initially classified as a selective serotonin reuptake enhancer (SSRE), this compound's mechanism is now understood to be far more complex.[1] While it does appear to accelerate serotonin reuptake, its primary antidepressant effects are now largely attributed to:
-
Glutamatergic Modulation: this compound modulates the activity of AMPA and NMDA glutamate receptors, which are crucial for synaptic plasticity.[1][5] This helps to normalize glutamate transmission, protecting against the neuronal damage associated with stress and depression.[1][5]
-
Opioid Receptor Agonism: this compound and its active metabolite, MC5, act as full agonists at the mu-opioid receptor and weak agonists at the delta-opioid receptor.[3][4][6] This activity is believed to contribute significantly to its antidepressant and anxiolytic effects.[6]
-
Neurotrophic Factor Enhancement: this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.[1]
This fundamental divergence in mechanism suggests that this compound and SSRIs may be effective for different patient populations or subtypes of depression.
Comparative Efficacy: A Meta-Analytic View
A key meta-analysis of five randomized controlled trials, encompassing 1,348 patients, directly compared the efficacy of this compound with various SSRIs (fluoxetine, paroxetine, and sertraline) in the short-term treatment of depression.[7][8][9]
Key Findings:
-
Overall Efficacy: The meta-analysis found no significant difference in overall antidepressant efficacy between this compound and SSRIs.[7][8][9] This was consistent across primary outcome measures, including the Montgomery-Åsberg Depression Rating Scale (MADRS) total score and responder rates.[7][8][9]
-
Specific Populations: The lack of a significant difference in efficacy held true even when analyzing patients with a higher baseline severity of depression (MADRS score > 28).[7][9]
-
Clinical Global Impression: While most Clinical Global Impression (CGI) items showed no significant difference, there was a trend favoring this compound on the CGI item 3 (therapeutic index), which considers both efficacy and side effects (P=0.06 or 0.07 depending on the methodology).[7][8][9]
Individual RCTs included in the meta-analysis and other comparative studies have reported similar findings of equivalent efficacy between this compound and specific SSRIs like fluoxetine.[2][10][11] For instance, one multinational, double-blind study with 387 patients found no statistical difference in final MADRS scores (15.7 for this compound vs. 15.8 for fluoxetine) or responder rates (58% vs. 56%, respectively).[10][11]
| Efficacy Outcome | This compound | SSRIs | Statistical Significance | Source(s) |
| MADRS Total Score Change | No significant difference | No significant difference | p > 0.05 | [7],[8],[9] |
| Responder Rate | No significant difference | No significant difference | p > 0.05 | [7],[8],[9] |
| CGI - Therapeutic Index | Trend towards superiority | --- | p = 0.06 / 0.07 | [7],[8],[9] |
| Anxiety Symptoms | Effective | Effective | Equivalent | [2],[12] |
Tolerability and Safety Profile: A Potential Advantage for this compound
The meta-analysis suggests a trend towards a better acceptability profile for this compound compared to SSRIs.[7][8][9] This is a critical consideration in clinical practice, as adverse effects are a major reason for non-adherence to antidepressant medication.
Common Adverse Events:
-
This compound: The most frequently reported side effects include nausea, constipation, abdominal pain, headache, dizziness, and changes in dreaming.[2][12]
-
SSRIs: Common side effects include nausea, headache, insomnia, and sexual dysfunction.[3]
A notable difference is the lower incidence of sexual dysfunction with this compound compared to SSRIs.[6] Additionally, this compound is not primarily metabolized by the hepatic cytochrome P450 system, which reduces the likelihood of drug-drug interactions—a significant advantage, particularly in elderly patients who are often on multiple medications.[2]
However, it is crucial to acknowledge the potential for misuse and dependence with this compound, particularly at high doses, due to its agonist activity at the mu-opioid receptor.[3][4] This risk is generally not associated with SSRIs when used as prescribed.[3]
A Model Protocol for a Comparative Randomized Controlled Trial
To further elucidate the comparative efficacy and tolerability of this compound and a standard SSRI, a well-designed, double-blind, randomized controlled trial is essential. Below is a step-by-step methodology for such a study.
Experimental Protocol: this compound vs. Escitalopram for MDD
-
Patient Recruitment:
-
Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of Major Depressive Disorder (DSM-5 criteria), a minimum score of 22 on the 17-item Hamilton Depression Rating Scale (HDRS-17), and a score of at least 2 on the depressed mood item.
-
Exclusion Criteria: History of substance use disorder (including opioid use disorder), bipolar disorder, psychosis, significant unstable medical illness, and current use of other psychotropic medications.
-
-
Randomization and Blinding:
-
Eligible participants are randomized in a 1:1 ratio to receive either this compound (12.5 mg three times daily) or escitalopram (10 mg once daily).
-
A double-blind design is employed, with identical-looking placebo pills administered at the non-active dosing times for each group to maintain the blind.
-
-
Treatment Period:
-
A 12-week active treatment phase.
-
Dosage may be flexibly titrated based on clinical response and tolerability up to a maximum of 50 mg/day for this compound and 20 mg/day for escitalopram.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Outcome: Change from baseline in the HDRS-17 total score at week 12.
-
Secondary Efficacy Outcomes: Change in MADRS, CGI-Severity, and CGI-Improvement scores; response rates (≥50% reduction in HDRS-17); and remission rates (HDRS-17 score ≤7).
-
Safety and Tolerability Assessments: Recording of all adverse events at each visit, vital signs, weight, and laboratory tests (liver function, complete blood count). The Arizona Sexual Experiences Scale (ASEX) should be used to assess sexual dysfunction.
-
-
Data Analysis:
-
A mixed-effects model for repeated measures (MMRM) will be used to analyze the primary and secondary continuous efficacy outcomes.
-
Logistic regression will be used to compare response and remission rates.
-
The incidence of adverse events will be compared using Fisher's exact test.
-
Discussion and Future Directions
The available evidence from a meta-analysis of RCTs indicates that this compound is at least as effective as SSRIs for the short-term treatment of major depressive disorder.[7][8][9] The trend towards a better tolerability profile for this compound, particularly concerning sexual side effects and drug-drug interactions, makes it a valuable therapeutic alternative.[2][6]
However, the distinct neurobiological mechanisms of this compound, particularly its effects on the glutamatergic and opioid systems, warrant further investigation.[1][3][4] Future research should focus on:
-
Long-term comparative studies: To assess the sustained efficacy and safety of this compound versus SSRIs.
-
Predictive biomarkers: Identifying which patients are more likely to respond to a glutamatergic modulator like this compound versus a serotonergic agent.
-
Head-to-head trials in specific patient populations: Such as those with treatment-resistant depression or prominent anxiety symptoms.
-
Further elucidation of the role of opioid receptor agonism: Understanding its contribution to the antidepressant effect and the risk of misuse.
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A Comparative Analysis of the Side Effect Profiles of Tianeptine and Traditional Antidepressants: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the side effect profiles of the atypical antidepressant tianeptine and traditional antidepressant classes, namely Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes clinical and preclinical data to elucidate the pharmacological distinctions that underpin the varying tolerability of these agents. We will explore the mechanistic rationale for their side effect profiles, present comparative experimental data, and detail the methodologies for their assessment.
Mechanistic Divergence: The Foundation of Differing Side Effect Profiles
The side effect profile of any therapeutic agent is intrinsically linked to its mechanism of action. Traditional antidepressants, such as TCAs and SSRIs, primarily exert their effects by modulating monoaminergic systems. In contrast, this compound presents a more complex pharmacological profile, acting on glutamate neurotransmission and the opioid system.
Traditional Antidepressants:
-
Tricyclic Antidepressants (TCAs): TCAs, like amitriptyline and imipramine, are non-selective inhibitors of norepinephrine and serotonin reuptake. However, their broad receptor activity, including antagonism of muscarinic cholinergic, histaminic, and alpha-1 adrenergic receptors, is responsible for their significant side effect burden.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, sertraline, and paroxetine, selectively inhibit the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter. While generally better tolerated than TCAs, their potentiation of serotonergic activity in various parts of the body can lead to a distinct set of side effects.
This compound: An Atypical Profile:
Initially classified as a tricyclic antidepressant due to its structure, this compound's mechanism of action is now understood to be unique.[1] It does not significantly affect monoamine reuptake.[2] Instead, its antidepressant and anxiolytic effects are attributed to:
-
Glutamatergic Modulation: this compound is thought to modulate the activity of glutamate receptors, specifically the AMPA and NMDA receptors, which plays a role in neural plasticity.[3]
-
Opioid Receptor Agonism: this compound is an agonist at the mu-opioid receptors.[4][5] This action is believed to contribute to its therapeutic effects but also underlies its potential for abuse and dependence.[5][6]
This fundamental divergence in pharmacological targets is the primary determinant of the distinct side effect profiles observed between this compound and traditional antidepressants.
Caption: Contrasting mechanisms of action.
Comparative Side Effect Profiles: A Data-Driven Analysis
Clinical trial data provides a quantitative basis for comparing the side effect profiles of these antidepressant classes.
Anticholinergic Side Effects
Anticholinergic effects, such as dry mouth, constipation, blurred vision, and urinary retention, are hallmark side effects of TCAs due to their potent muscarinic receptor antagonism.[7][8][9]
-
This compound vs. TCAs: this compound exhibits significantly fewer anticholinergic effects compared to TCAs.[3] A multicenter, open-label, non-inferiority, randomized controlled study comparing this compound with amitriptyline for irritable bowel syndrome with diarrhea found that adverse events such as dry mouth and constipation were significantly lower in the this compound group.[10]
-
SSRIs: SSRIs generally have a much lower anticholinergic burden than TCAs.[11]
| Side Effect | This compound Incidence (vs. Amitriptyline) | Amitriptyline Incidence (vs. This compound) | SSRI Incidence (General) |
| Dry Mouth | Significantly Lower[10] | High[12] | Low to Moderate[13] |
| Constipation | Significantly Lower[10] | High[7][8][12] | Moderate[6] |
| Blurred Vision | Low | High[7][8] | Low[6] |
| Urinary Retention | Low | High[7][9] | Low |
Cardiovascular Side Effects
Cardiovascular complications are a significant concern with TCAs, including orthostatic hypotension, tachycardia, and in overdose, potentially fatal arrhythmias.[7][14]
-
This compound: this compound has a more favorable cardiovascular safety profile.[15] A double-blind, placebo-controlled study in healthy volunteers demonstrated that this compound did not produce orthostatic hypotension, increase heart rate, or alter cardiac conduction time.[16][17] Another study concluded that this compound does not modify heart rate, blood pressure, conduction, or ventricular function.[18]
-
SSRIs: SSRIs are generally considered safer from a cardiovascular perspective than TCAs, although some can be associated with QTc interval prolongation at high doses.
| Cardiovascular Effect | This compound | TCAs | SSRIs |
| Orthostatic Hypotension | Not Observed[16][17] | Common[8][14] | Less Common |
| Tachycardia | Not Observed[16] | Common[7][9] | Possible |
| ECG Changes | No Significant Changes[16][17] | Can prolong QRS and QT intervals[14] | Possible QTc prolongation with some agents |
Sedation and Cognitive Effects
Sedation is a common side effect of TCAs, stemming from their antihistaminic properties.[3][9]
-
This compound vs. TCAs: A study comparing this compound, amitriptyline, and placebo in healthy volunteers found that amitriptyline produced considerable performance impairment and severe daytime sleepiness, while this compound showed no evidence of impairment and did not affect daytime alertness.[3][19]
-
SSRIs: SSRIs can cause both drowsiness and insomnia.[13]
| CNS Effect | This compound | TCAs | SSRIs |
| Sedation/Drowsiness | Not significant[3][19] | Common and often pronounced[7][8][9] | Can cause both sedation and insomnia[6][13] |
| Cognitive Impairment | Not associated with adverse cognitive effects[15][20] | Can cause confusion and memory impairment[7][14] | Less common than with TCAs |
Gastrointestinal Side Effects
Gastrointestinal (GI) disturbances are a hallmark of SSRI treatment, primarily due to increased serotonergic activity in the gut.
-
This compound: The most common adverse effects of this compound are GI-related, including nausea, constipation, and abdominal pain.[21][20][22] Its side effect profile in this regard is often considered similar to that of SSRIs.[23]
-
SSRIs: Nausea, vomiting, diarrhea, and constipation are frequently reported with SSRIs.[6][13][21]
-
TCAs: While less prominent than with SSRIs, TCAs can also cause GI side effects, particularly constipation due to their anticholinergic properties.[7][12]
| Gastrointestinal Side Effect | This compound | TCAs | SSRIs |
| Nausea/Vomiting | Common[20][22] | Less Common | Very Common[13] |
| Diarrhea | Less Common | Less Common | Common[13] |
| Constipation | Common[20][22] | Very Common[7][12] | Common[6][21] |
Sexual Dysfunction
Sexual side effects, including decreased libido, delayed ejaculation, and anorgasmia, are a major reason for non-adherence to SSRI therapy.
-
This compound: this compound is associated with a lower incidence of sexual dysfunction.[24] One study found that switching to this compound was useful for alleviating sexual dysfunction caused by other antidepressants.[13][25] Another randomized, double-blind, placebo-controlled trial concluded that this compound could be an effective therapy for men with depression and erectile dysfunction.[7][8][24]
-
SSRIs: Sexual dysfunction is a very common and often persistent side effect of SSRIs.[26]
-
TCAs: TCAs can also cause sexual dysfunction, though the incidence may be lower than with SSRIs for some agents.
| Sexual Side Effect | This compound | TCAs | SSRIs |
| Decreased Libido | Low Incidence[24] | Common | Very Common[6][26] |
| Erectile Dysfunction | Can be effective in treating ED with depression[7][8] | Can Occur | Common[26] |
| Anorgasmia/Delayed Ejaculation | Low Incidence | Can Occur | Very Common[26] |
Abuse Potential and Withdrawal
The unique opioid receptor agonism of this compound introduces a risk of abuse and dependence, particularly at higher than therapeutic doses.[5][6]
-
This compound: Misuse of this compound can lead to euphoric, opioid-like effects, and chronic use can result in dependence and a withdrawal syndrome similar to that of opioids.[1][25] Withdrawal symptoms can include anxiety, nausea, vomiting, heart problems, and tremors.[19]
-
SSRIs and TCAs: While not considered addictive in the same way as opioids, abrupt discontinuation of SSRIs and TCAs can lead to a discontinuation syndrome characterized by dizziness, nausea, anxiety, and flu-like symptoms.[7][8][13]
Experimental Methodologies for Side Effect Assessment
A robust evaluation of antidepressant side effects relies on a combination of preclinical and clinical methodologies.
Preclinical Assessment
Preclinical models are crucial for identifying potential side effect liabilities of novel compounds before human trials.
Caption: Preclinical workflow for side effect evaluation.
-
Cardiovascular Safety: Standard protocols include in vitro assessment of ion channel activity (e.g., hERG assay) to predict the risk of QT prolongation, and in vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) to monitor ECG, blood pressure, and heart rate.
-
Abuse Liability: Preclinical assessment of abuse potential is critical for compounds with novel mechanisms like this compound. Key models include:
-
Intracranial Self-Stimulation (ICSS): This model measures the effect of a drug on the threshold for rewarding brain stimulation. Drugs with abuse potential typically lower this threshold.[27]
-
Conditioned Place Preference (CPP): This assesses the rewarding properties of a drug by pairing its administration with a specific environment.[28]
-
Drug Self-Administration: This is considered the gold standard, where animals learn to perform a task (e.g., lever pressing) to receive an infusion of the drug.[2]
-
-
Anticholinergic Effects: These can be initially screened through receptor binding assays. In vivo, effects on salivary secretion, pupil diameter, and cognitive function in relevant animal models can be assessed.
-
Sedation and Cognitive Effects: Behavioral tests such as the rotarod test (motor coordination), open field test (locomotor activity), and various memory tasks (e.g., Morris water maze, passive avoidance) are employed.
Clinical Assessment
In clinical trials, side effects are systematically evaluated using a combination of spontaneous reporting and standardized rating scales.
-
Standardized Rating Scales:
-
UKU (Udvalg for Kliniske Undersøgelser) Side Effect Rating Scale: A comprehensive scale used to systematically assess a wide range of side effects of psychotropic drugs.[19]
-
ASEX (Arizona Sexual Experience Scale): A 5-item rating scale for assessing sexual dysfunction.[25]
-
Anticholinergic Burden Scales: Several scales, such as the Anticholinergic Risk Scale (ARS) and the Anticholinergic Cognitive Burden Scale, have been developed to quantify the cumulative anticholinergic effects of a patient's medications.[12][29][30]
-
-
Withdrawal Symptom Assessment:
-
Cardiovascular Monitoring: Rigorous cardiovascular monitoring in clinical trials includes regular measurement of blood pressure and heart rate, as well as ECGs to assess for any changes in cardiac conduction, particularly the QTc interval. For drugs with potential cardiovascular risk, 24-hour Holter monitoring may be employed.[16][17]
Conclusion
The side effect profiles of this compound and traditional antidepressants are markedly different, a direct consequence of their distinct pharmacological mechanisms. This compound offers a favorable profile with respect to anticholinergic, cardiovascular, and sedative effects when compared to TCAs. Its tolerability is more comparable to SSRIs, with a potentially lower incidence of sexual dysfunction.[6][20] However, its unique opioid receptor agonism introduces a significant risk of abuse and dependence that is not associated with traditional antidepressants and requires careful consideration in both clinical practice and drug development.
For researchers and drug development professionals, a thorough understanding of these differing profiles, supported by robust preclinical and clinical assessment methodologies, is paramount for the development of safer and more effective antidepressant therapies. The continued investigation into novel mechanisms of action, as exemplified by this compound, underscores the importance of a comprehensive and mechanism-based approach to side effect prediction and evaluation.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tianeptine Quantification
Introduction: Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid) is an atypical antidepressant with a unique neurochemical profile.[3] Unlike typical selective serotonin reuptake inhibitors (SSRIs), its mechanism is thought to involve the modulation of glutamate receptors and it also acts as a full agonist at the µ-opioid receptor.[4][5] This complex pharmacology has led to its use in treating major depressive disorder, anxiety, and irritable bowel syndrome in some countries.[4] However, its opioid-like effects have also resulted in widespread nonmedical use and abuse, often marketed as "gas station heroin."[1][6]
This dual identity—as both a therapeutic agent and a substance of abuse—necessitates robust, reliable, and validated analytical methods for its quantification across diverse matrices. Whether for pharmaceutical quality control, pharmacokinetic studies in drug development, or forensic toxicology, the ability to accurately measure this compound concentration is paramount. This guide provides an in-depth comparison of common analytical techniques and a framework for their cross-validation, grounded in established regulatory principles. We will explore not just the "how" of the protocols but the fundamental "why" behind the experimental choices, ensuring a trustworthy and scientifically sound approach.
Pillar 1: A Comparative Overview of Core Analytical Techniques
The quantification of this compound is predominantly achieved through chromatographic techniques. The choice of method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The two most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This is a workhorse technique in pharmaceutical analysis for its robustness and cost-effectiveness.[7] It is exceptionally well-suited for quantifying this compound in bulk drug substances and formulated products (e.g., tablets), where concentrations are relatively high.[4][8] The method relies on the principle that this compound absorbs UV light at specific wavelengths (typically around 220 nm), and the amount of absorbance is proportional to its concentration.[4] While reliable, its primary limitation is its susceptibility to interference from other compounds in complex matrices like plasma that may absorb at similar wavelengths.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[9] The technique physically separates this compound from matrix components via LC, then uses two stages of mass analysis (tandem MS) for definitive identification and quantification. It measures the mass-to-charge ratio (m/z) of the parent molecule and its specific fragment ions, a highly unique molecular signature.[5][10] This specificity allows for the accurate measurement of very low concentrations of this compound and its metabolites in complex biological fluids like blood, plasma, and urine, making it indispensable for pharmacokinetic, toxicokinetic, and forensic investigations.[5][6][10][11]
Below is a summary comparison of these primary analytical modalities.
| Parameter | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Selectivity | Moderate | Very High | UV detection relies on a general physical property (UV absorbance), making it prone to interference from co-eluting matrix components.[2] MS/MS provides structural confirmation based on specific parent/fragment ion transitions, offering unequivocal identification.[5][10] |
| Sensitivity (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | The lower limit of quantitation (LOQ) for HPLC-UV is often in the 30-45 ng/mL range.[2][8] LC-MS/MS methods routinely achieve LOQs of 1 ng/mL or lower.[11][12] This is critical for bioanalysis where drug concentrations are low. |
| Application | Pharmaceutical QC, bulk drug assay, formulation analysis.[4][8] | Bioanalysis (plasma, urine, tissue), pharmacokinetics, forensic toxicology, metabolite identification.[10][11][12] | The high concentrations in pharmaceutical products are well within the linear range of UV detectors. The trace levels found in biological samples after dosing necessitate the high sensitivity of MS/MS. |
| Cost | Lower | Higher | The instrumentation for LC-MS/MS is significantly more expensive to purchase and maintain than standard HPLC-UV systems. |
| Complexity | Lower | Higher | Method development and operation of an LC-MS/MS system require more specialized expertise, particularly regarding ionization optimization and managing matrix effects.[6] |
Pillar 2: The Validation Framework: Ensuring Fitness for Purpose
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[13] This is not merely a checklist but a self-validating system that builds trustworthiness into every result. The core validation parameters are defined by international regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[14][15][16]
dot
Caption: Inter-relationships of core analytical method validation parameters.
Key Validation Parameters Defined:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17] In bioanalysis, this involves checking for interference from endogenous plasma components.[18]
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[14]
-
Accuracy: The closeness of test results to the true value. It is typically determined by analyzing samples with known concentrations (e.g., spiked control matrix) and expressed as percent recovery.[13][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[13]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, bench-top stability, long-term storage stability).[10][18]
Pillar 3: In-Depth Experimental Protocols & Causality
Here we provide detailed, validated starting-point protocols. The causality behind critical steps is explained, linking them to this compound's physicochemical properties. This compound is amphoteric, with an acidic carboxylic acid group (pKa ≈ 4.4) and a basic secondary amine (pKa ≈ 6.86).[1][3] This dual nature is a critical factor in designing extraction and chromatography methods.
Protocol 1: HPLC-UV for Quantification in Tablets
This method is designed for accuracy and robustness in a simple matrix, prioritizing complete extraction from the tablet formulation.
dot
Caption: Experimental workflow for HPLC-UV analysis of this compound tablets.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Standard Stock (125 µg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 5 to 50 µg/mL.
-
Sample Preparation: Weigh and finely powder 10 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask. Add ~70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Allow to cool, dilute to volume with diluent, and mix thoroughly. Filter an aliquot through a 0.45 µm syringe filter before analysis.[4]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is standard.[4]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic buffer, such as 0.02 M sodium acetate adjusted to pH 4.2.[2]
-
Causality: The C18 stationary phase is nonpolar. A reversed-phase method is used where a more polar mobile phase elutes the compound. The acidic pH (4.2) is critical. It is below the pKa of the carboxylic acid group (~4.4) and the secondary amine (~6.86), ensuring both groups are protonated. This yields a single, cationic species that chromatographs with a sharp, symmetrical peak shape, preventing the peak tailing that can occur when a compound exists in multiple ionic forms.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[4]
-
Causality: this compound shows a strong UV absorbance maximum around 210-220 nm, providing good sensitivity for quantification.[1]
-
-
Injection Volume: 10 µL.
-
-
Validation Summary (Typical Performance):
Protocol 2: LC-MS/MS for Quantification in Human Plasma
This bioanalytical method prioritizes sensitivity and selectivity to accurately measure low concentrations of this compound in a complex biological matrix.
dot
Caption: Bioanalytical workflow for LC-MS/MS analysis of this compound in plasma.
Step-by-Step Methodology:
-
Standard & Sample Preparation (Solid-Phase Extraction - SPE):
-
Stock Solutions: Prepare primary stock solutions (1 mg/mL) of this compound and a stable isotope-labeled internal standard (IS), such as this compound-d4, in methanol.[11][19]
-
Calibration/QC Samples: Spike appropriate volumes of working standard solutions into blank human plasma to create a calibration curve (e.g., 1-500 ng/mL) and quality control (QC) samples (low, mid, high concentrations).[11]
-
Extraction:
-
To 200 µL of plasma sample, calibrator, or QC, add the internal standard.
-
Pre-treat the sample by adding a buffer (e.g., 100 mM phosphate buffer, pH 6.0) to normalize pH and improve binding.[6]
-
Condition a reverse-phase SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol and equilibrate with buffer.[6]
-
Causality: A reverse-phase mechanism is highly effective for this compound, which is always ionized and has poor partitioning into organic solvents used in liquid-liquid extraction (LLE).[6] The polymeric sorbent provides strong retention for a wide range of compounds.
-
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar interferences, followed by a more targeted wash to remove other matrix components.
-
Elute this compound with an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[19]
-
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller particle size for better efficiency (e.g., 50 x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[5]
-
Causality: Formic acid is a volatile additive that acidifies the mobile phase, promoting the protonation of this compound's secondary amine. This is essential for efficient positive mode electrospray ionization (ESI+), where a protonated molecule [M+H]⁺ is generated.
-
-
Ionization Mode: ESI in positive mode.
-
Detection: Selected Reaction Monitoring (SRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
-
This compound: m/z 437 → 292[10]
-
Internal Standard (this compound-d4): m/z 441 → 296 (hypothetical, based on common labeling)
-
Causality: SRM provides exceptional selectivity. The instrument isolates the protonated this compound molecule (precursor ion, m/z 437), fragments it, and then monitors for a specific, characteristic fragment ion (product ion, m/z 292). Only a compound that meets both mass criteria will generate a signal, virtually eliminating matrix interference.[10]
-
-
-
Validation Summary (Typical Performance):
Pillar 4: Cross-Validation in Practice
Cross-validation is the process of formally comparing two distinct analytical methods.[20] It is a critical exercise when, for example, data from a bioanalytical LC-MS/MS method used in a clinical trial needs to be compared with data from a simpler HPLC-UV method used for product release testing, or when a method is transferred between laboratories. The goal is to demonstrate that the two methods provide equivalent results within acceptable limits.
When is Cross-Validation Required?
-
Transferring a validated method to a different laboratory.
-
Changing the analytical methodology (e.g., HPLC-UV to UPLC-MS/MS).
-
Comparing pharmacokinetic data from different studies that used different analytical methods.
-
Changing the sample processing procedure.
dot
Caption: Decision workflow for performing a cross-validation study.
Cross-Validation Protocol:
-
Select Samples: Choose a set of at least 20 study samples (e.g., plasma from a clinical study) that span the quantitative range of the assays (low, medium, and high concentrations).
-
Analyze: Analyze the selected samples using both the original (reference) method and the new (comparator) method.
-
Evaluate Results: Calculate the percent difference for each sample using the formula: % Difference = ((Result_New - Result_Reference) / Mean(Result_New, Result_Reference)) * 100
-
Acceptance Criteria (per EMA/FDA guidelines):
-
The mean % difference between the two methods should not exceed ±20%.
-
For at least 67% (two-thirds) of the individual samples, the % difference should be within ±20%.[15]
-
If the criteria are met, the two methods can be considered interchangeable. If not, a thorough investigation into the source of the discrepancy is mandatory before the new method can be implemented.
Conclusion
The quantification of this compound is a multifaceted analytical challenge that demands carefully selected and rigorously validated methods. HPLC-UV offers a robust and cost-effective solution for high-concentration samples typical of pharmaceutical quality control. For the trace-level concentrations encountered in biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
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A Comparative Analysis of Tianeptine's Pro-Cognitive Effects: Mechanistic Insights and Experimental Frameworks
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tianeptine represents a significant departure from classical antidepressant and nootropic agents, primarily due to its unique mechanism of action that converges on glutamatergic modulation, neuroplasticity, and atypical opioid receptor agonism.[1][2] This guide provides an in-depth comparison of this compound's effects on cognitive function against other prominent nootropic classes, including racetams (piracetam, aniracetam) and wakefulness-promoting agents (modafinil). While traditional nootropics often target cholinergic or dopaminergic pathways, this compound's ability to normalize stress-induced glutamatergic dysregulation and promote structural brain changes offers a distinct therapeutic and cognitive-enhancing profile.[3][4][5] We will dissect the molecular pathways, synthesize preclinical and clinical data, and provide standardized experimental protocols to offer a comprehensive resource for the scientific community.
This compound: A Multifaceted Modulator of Neuroplasticity and Cognition
Initially miscategorized as a selective serotonin reuptake enhancer (SSRE), this compound's true pharmacological identity is far more complex and challenges conventional hypotheses of antidepressant action.[2][6][7] Its pro-cognitive effects are intrinsically linked to its ability to counteract the neurotoxic effects of chronic stress.[3][8][9]
Unraveling the Mechanism of Action
This compound's efficacy stems from a convergence of three primary activities:
-
Glutamatergic System Normalization : Unlike agents that broadly inhibit or excite neurotransmission, this compound acts as a fine-tuner of the glutamatergic system, which is often hyperactive under stress.[3][4] It prevents the stress-induced increase in NMDA receptor currents and enhances basal AMPA receptor-mediated synaptic transmission in the hippocampus.[3][10] This normalization is crucial for preventing excitotoxicity and restoring synaptic plasticity, a cornerstone of learning and memory.[7][9]
-
Mu-Opioid Receptor (MOR) Agonism : this compound is a full agonist at the mu-opioid receptor, a mechanism now understood to be essential for its antidepressant effects.[1][11] This action is distinct from traditional opioids, as therapeutic use does not appear to induce tolerance or significant withdrawal symptoms in clinical trials.[11][12] MOR activation on hippocampal interneurons can reduce GABAergic inhibition, leading to a disinhibition of principal neurons, which may contribute to its cognitive-enhancing properties.[13]
-
Promotion of Structural Neuroplasticity : this compound has demonstrated a remarkable ability to reverse stress-induced structural damage in the brain.[5][14] Preclinical models show that it prevents the shortening of dendrites in hippocampal CA3 neurons, a hallmark of chronic stress.[4][8][9] Furthermore, it increases levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, cell survival, and synaptic growth.[7][8]
Diagram: this compound's Core Signaling Pathway
Caption: this compound counteracts stress-induced pathology via glutamatergic and MOR pathways.
Evidence of Cognitive Enhancement
Animal studies consistently show that this compound possesses pro-cognitive properties, even in non-stressed subjects.[3][8] It has been shown to enhance performance in hippocampus-dependent tasks such as spontaneous alternation and radial arm maze discrimination.[8] Recent findings indicate that the (S)-enantiomer, esthis compound, is primarily responsible for the memory and cognition-enhancing effects observed in the Novel Object Recognition (NOR) test, suggesting a potential role for PPAR-β/δ activation.[12]
| Preclinical Study Focus | Model | Key Cognitive Findings | Citation |
| Stress-Induced Memory Impairment | Chronic Restraint Stress (Rats) | Prevents impairment of hippocampus-dependent learning and memory. | [3][8] |
| Hippocampus-Dependent Memory | Healthy Rodents | Enhances performance on T-maze and radial arm maze tasks. | [8] |
| Recognition Memory | Healthy Rats | Racemic this compound and (S)-tianeptine improved memory in the Novel Object Recognition test. | [12] |
| Synaptic Plasticity | Rat Hippocampal Slices | Increases the magnitude of Long-Term Potentiation (LTP). | [3][8] |
In human subjects, this compound's cognitive benefits are most pronounced in populations with existing cognitive deficits, such as those with major depressive disorder (MDD) or Alzheimer's disease (AD).
A 3-month study on patients with depression found that this compound monotherapy led to significant improvements in short-term memory, learning processes, reaction time, and attention.[15][16] A landmark 12-month retrospective study involving AD patients with depression revealed that, compared to a group on other antidepressants, the this compound-treated group showed statistically significant improvements across a broad range of cognitive measures, including the Mini-Mental State Examination (MMSE), verbal fluency, and verbal learning tests.[17][18]
| Clinical Study Focus | Population | Cognitive Assessment Tools | Key Cognitive Outcomes | Citation |
| General Cognitive Function | Depressed Patients | Vienna Test System | Improved short-term memory, learning, reaction time, and attention. | [15][16] |
| Broad Cognitive Domains | Alzheimer's Disease Patients | MMSE, Rey Auditory Verbal Learning Test, Boston Naming Test, Fluency Tests | Statistically significant improvement over other antidepressants at 12 months. | [17][18] |
Comparative Nootropic Agents: Mechanisms and Efficacy
To contextualize this compound's effects, we compare it with two other major classes of cognitive enhancers.
The Racetam Class: Aniracetam
Aniracetam is a fat-soluble derivative of piracetam, the original nootropic.[19] Its pro-cognitive effects are primarily attributed to its positive modulation of glutamatergic receptors.
-
Mechanism : Aniracetam potentiates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and modulates metabotropic glutamate receptors (mGluRs).[20] This action enhances excitatory neurotransmission and is believed to underlie its effects on learning and memory. It may also increase the release of acetylcholine and dopamine.[21]
-
Cognitive Effects : Aniracetam is reputed to improve memory and learning and may also possess anxiolytic properties.[19][20] However, its efficacy in healthy subjects is debated. One study in healthy adult mice found no significant improvement in cognitive or affective behaviors compared to a placebo.[22] Its benefits may be more apparent in subjects with existing cognitive impairments.[22]
Wakefulness-Promoting Agents: Modafinil
Modafinil is a eugeroic agent approved for treating narcolepsy but widely used off-label as a cognitive enhancer.[23][24]
-
Mechanism : Modafinil's primary mechanism is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in brain regions like the nucleus accumbens and prefrontal cortex.[24] Its neurochemical profile is distinct from amphetamines, resulting in a lower potential for abuse.[24]
-
Cognitive Effects : Research consistently shows that modafinil enhances specific "higher-order" cognitive functions, particularly in complex and lengthy tasks.[25] It reliably improves executive functions like planning and decision-making, as well as attention and vigilance, especially in sleep-deprived individuals.[24][25]
Head-to-Head Comparison and Synthesis
| Feature | This compound | Aniracetam (Racetam) | Modafinil |
| Primary Mechanism | Glutamate modulation (AMPA/NMDA), μ-opioid agonism, BDNF enhancement.[1][3][7] | Positive modulation of AMPA and mGluR glutamate receptors.[20] | Dopamine Transporter (DAT) inhibition.[24] |
| Primary Cognitive Domain | Memory (especially under stress), learning, attention.[3][16] | Memory, learning, focus.[19] | Executive function, planning, vigilance, attention.[25] |
| Therapeutic Context | Depression with cognitive deficits, neurodegenerative diseases (e.g., Alzheimer's).[15][17] | Age-related cognitive decline.[19] | Narcolepsy, shift-work disorder; off-label for attention enhancement.[23][24] |
| Neuroplasticity | Directly promotes structural plasticity and reverses dendritic atrophy.[5][8] | May promote BDNF production.[19] | Less direct effects on structural plasticity. |
| Efficacy in Healthy Subjects | Pro-cognitive effects demonstrated in healthy animals.[8] | Debated; some studies show no effect in healthy animals.[22] | Clear enhancement of executive functions in healthy, non-sleep-deprived adults.[24] |
Experimental Protocols for Evaluating Pro-Cognitive Effects
To ensure rigor and reproducibility in drug development, standardized and self-validating protocols are essential.
Preclinical Workflow: The Novel Object Recognition (NOR) Test
The NOR test is a robust method for assessing recognition memory in rodents. Its validity rests on the innate preference of rodents to explore novel objects over familiar ones. A drug that enhances memory will result in a significantly higher exploration time for the novel object.
Step-by-Step Methodology:
-
Habituation (Day 1): Place the rodent in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to acclimate it to the environment. This reduces anxiety-related confounds during testing.
-
Familiarization/Training (Day 2, T1): Place the rodent in the same arena containing two identical objects (A1 and A2). Allow 5-10 minutes of free exploration. This is the learning phase.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer the test compound (e.g., this compound) or vehicle at a pre-determined time before or after T1.
-
Test Phase (Day 2, T2): Re-introduce the rodent into the arena, where one of the familiar objects has been replaced with a novel object (A and B). Record exploration time for each object over a 5-minute period.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A significantly positive DI indicates successful recognition memory.
Diagram: Novel Object Recognition (NOR) Experimental Workflow
Caption: Standardized workflow for the Novel Object Recognition (NOR) memory test.
Conclusion and Future Directions
This compound distinguishes itself from other nootropics through a unique, multi-target mechanism that directly addresses the pathophysiological underpinnings of stress-induced cognitive decline. Its ability to modulate the glutamatergic system, engage opioid receptors, and promote structural neuroplasticity provides a powerful combination for both treating depressive symptoms and enhancing cognitive function.[1][3][5] While racetams also target the glutamate system and modafinil robustly enhances executive function via dopamine, neither offers the same neuroprotective and restorative profile as this compound.[20][24]
Future research should focus on large-scale, randomized controlled trials to confirm the cognitive benefits observed in retrospective and small-scale studies, particularly in populations with neurodegenerative disorders. Furthermore, isolating the effects of this compound's enantiomers, such as esthis compound, could lead to the development of more targeted pro-cognitive agents with an optimized safety profile.[12]
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A Comparative Guide for Researchers: Tianeptine Sulfate vs. Tianeptine Sodium
Introduction: Beyond the Salt Form—A Question of Research Fidelity
Tianeptine, an atypical antidepressant, presents a unique pharmacological profile that has garnered significant interest in the scientific community.[1][2][3] Its divergence from classical monoaminergic mechanisms, primarily through modulation of the glutamatergic system and agonism at the µ-opioid receptor, offers a rich field for neuropharmacological investigation.[1][3][4][5][6] However, for the researcher, the choice of its salt form—sulfate or sodium—is not a trivial decision. This selection has profound implications for experimental design, reproducibility, and the ultimate interpretation of data.
This guide provides an in-depth comparative analysis of this compound sulfate and this compound sodium, moving beyond surface-level differences to explore the critical physicochemical and pharmacokinetic distinctions that directly impact research applications. We will dissect the causality behind experimental choices, provide validated protocols for comparative analysis, and offer a clear framework for selecting the appropriate salt form to ensure the integrity and validity of your findings.
Part 1: Physicochemical Properties—The Foundation of Formulation and Stability
The fundamental difference between the two forms lies in their salt counterion, which dictates their physical properties. While the active pharmaceutical ingredient (API) remains the same, these properties significantly affect handling, storage, and formulation.
Key Distinctions in Physicochemical Attributes:
-
Hygroscopicity and Stability: This is arguably the most critical distinction for laboratory handling. This compound sodium is notoriously hygroscopic, readily absorbing atmospheric moisture, which can lead to clumping, degradation, and inaccuracies in weighing.[7][8][9] It is also sensitive to light.[7][8] In contrast, this compound sulfate is a non-hygroscopic, more stable crystalline solid (specifically, a hemisulfate monohydrate), making it far easier to handle and store under standard laboratory conditions.[7][8][10] This enhanced stability minimizes the risk of batch-to-batch variability arising from inconsistent handling.[9]
-
Solubility: this compound sodium is freely soluble in water and various organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[9][11] this compound sulfate is also water-soluble, a property that facilitates its use in various experimental preparations.[7][8] However, their dissolution rates differ significantly, which is a key factor in their pharmacokinetic profiles.
-
Molecular Structure and Weight: The core this compound molecule is identical, but the addition of the counterion and potential hydrates alters the formula weight.
Researchers must account for these different formula weights when calculating molar concentrations or preparing dosage-equivalent solutions to ensure the amount of active this compound moiety is consistent between experiments using different salts.
Part 2: Pharmacokinetic Profiles—The Critical Determinant of Biological Effect
The most significant divergence between the two salts lies in their pharmacokinetic behavior. These differences are not subtle and fundamentally alter the exposure of biological systems to the active compound over time.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound Sodium | This compound Sulfate | Rationale for Difference |
| Absorption Rate | Rapid[10][12] | Slow, gradual[7][13] | The sulfate salt has a lower dissolution rate in the GI tract, leading to slower absorption. |
| Time to Peak (Tₘₐₓ) | ~0.94 - 1 hour[4][13] | Significantly longer than sodium salt[13] | Slower absorption directly translates to a delayed peak plasma concentration. |
| Peak Concentration (Cₘₐₓ) | High, sharp peak[4][14] | Lower, broader peak | The same dose is absorbed over a longer period, preventing a rapid spike in plasma levels. |
| Elimination Half-Life (t½) | Short (~2.5 - 3 hours)[2][4] | Longer apparent half-life[7][8] | The slower absorption rate becomes the rate-limiting step (flip-flop kinetics), extending the duration of action. |
| Bioavailability | ~99%[2][3] | Expected to be high and similar to sodium[13] | Both forms are well-absorbed, but the rate of absorption is the key variable. |
| Dosing Frequency (Clinical) | 2-3 times per day[7][10] | Once per day[13] | The sustained release profile of the sulfate salt allows for less frequent administration. |
Implications for Experimental Design:
The choice between sodium and sulfate must be a deliberate one, guided by the experimental question.
-
This compound Sodium is suitable for:
-
Acute studies: Investigating rapid-onset behavioral or physiological effects.
-
Replication studies: Mimicking protocols from older literature where the sodium salt was the only form available.
-
Causality studies: Where a distinct peak concentration is required to elicit a specific, time-locked response.
-
-
This compound Sulfate is superior for:
-
Chronic studies: Providing stable, sustained plasma concentrations, which is crucial for modeling long-term therapeutic effects and avoiding the confounding variable of withdrawal or fluctuating drug levels between doses.
-
Neuroplasticity research: Where consistent drug exposure is needed to induce lasting changes in neural pathways.
-
Improved Compliance in Animal Models: A single daily dose simplifies experimental protocols and reduces animal stress compared to multiple daily administrations of the sodium salt.
-
Part 3: Mechanism of Action—A Unified Pathway
It is crucial to understand that the salt form does not alter the intrinsic mechanism of action of the this compound molecule. Both this compound sodium and sulfate exert their effects through the same primary pathways.[7]
-
µ-Opioid Receptor (MOR) Agonism: this compound is a full agonist at the MOR, which is believed to contribute significantly to its antidepressant and anxiolytic effects.[1][3][4]
-
Glutamatergic Modulation: It normalizes stress-induced changes in glutamatergic neurotransmission, particularly at AMPA and NMDA receptors in the hippocampus and amygdala.[1][3][5] This action is central to its role in promoting neuroplasticity.
-
Neurotrophic Factor Release: this compound's modulation of the glutamatergic system leads to the release of Brain-Derived Neurotrophic Factor (BDNF), further supporting synaptic plasticity and neuronal resilience.[3][6]
-
HPA Axis Normalization: It attenuates the hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key neuroendocrine system dysregulated by chronic stress and depression.[6][13]
Caption: this compound's unified mechanism of action.
Part 4: Experimental Protocols for Comparative Assessment
To empirically validate the differences in release profiles, a comparative dissolution test is a fundamental and self-validating experiment.
Protocol: Comparative In Vitro Dissolution of this compound Salts
1. Objective: To compare the dissolution rate of this compound sodium and this compound sulfate under simulated physiological pH conditions.
2. Materials & Apparatus:
-
This compound Sodium (≥98% purity)
-
This compound Sulfate (≥98% purity)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
HPLC system with UV detector (λ at ~220 nm)
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Syringes and 0.45 µm syringe filters
3. Methodology:
-
Preparation of Dissolution Media: Prepare SGF and SIF according to standard USP guidelines. De-aerate the media before use.
-
Apparatus Setup:
-
Set the paddle speed to 50 RPM.
-
Maintain the temperature of the dissolution media in the vessels at 37 ± 0.5°C.
-
-
Sample Preparation: Accurately weigh an amount of this compound sodium and this compound sulfate equivalent to the same molar quantity of the active this compound free base (e.g., equivalent to 25 mg of this compound).
-
Dissolution Run:
-
Place 900 mL of SGF into each of three vessels for each salt form.
-
Simultaneously introduce the weighed samples into the vessels.
-
Start the paddle rotation and the timer.
-
-
Sampling:
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the sample through a 0.45 µm filter into an HPLC vial.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
-
Repeat in SIF: Conduct a separate run using SIF as the dissolution medium, following the same procedure.
-
Sample Analysis:
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
4. Expected Outcome: The results will demonstrate a significantly faster dissolution rate for this compound sodium, reaching near 100% dissolution within the first 15-30 minutes, especially in SGF. This compound sulfate will exhibit a much slower, more controlled release over a longer period.
Caption: Workflow for comparative in vitro dissolution testing.
Conclusion: A Deliberate Choice for Scientific Rigor
The selection between this compound sulfate and this compound sodium is a critical decision that extends beyond mere convenience. While both forms are effective tools for probing the unique pharmacology of this compound, their divergent properties demand careful consideration.
-
This compound Sodium remains a relevant tool for acute-dosing paradigms and historical replication, but its instability and rapid pharmacokinetic profile present challenges for handling and for studies requiring sustained therapeutic effects.
-
This compound Sulfate emerges as the superior choice for the majority of modern research applications, particularly chronic studies. Its enhanced stability, ease of handling, and prolonged, steady pharmacokinetic profile reduce experimental variability and provide a more clinically relevant model of sustained drug exposure.[7][10][13]
References
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A Comparative Guide to Validating the Anti-inflammatory Properties of Tianeptine in Microglial Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the atypical antidepressant, tianeptine, specifically within the context of microglial cells. We will delve into the mechanistic rationale, present detailed experimental protocols for robust validation, and compare its efficacy against established anti-inflammatory agents.
Introduction: The Crucial Role of Microglia in Neuroinflammation
Microglia, the resident immune cells of the central nervous system (CNS), are pivotal in maintaining brain homeostasis. However, their over-activation is a hallmark of neuroinflammation, a process implicated in a wide array of neurodegenerative diseases and psychiatric disorders.[1] When activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[2][3] This sustained inflammatory response can lead to neuronal damage and contribute to disease progression.[4] Therefore, therapeutic strategies aimed at modulating microglial activation are of significant interest.
This compound, an atypical antidepressant, has garnered attention for its potential neuroprotective and anti-inflammatory effects.[5][6] Unlike typical antidepressants, its mechanism extends beyond monoamine reuptake, with evidence pointing to the modulation of the glutamatergic system and, more recently, its action as a mu-opioid receptor (MOR) agonist.[7][8] Crucially, studies have demonstrated that this compound can suppress microglial activation, suggesting a novel therapeutic avenue for neuroinflammatory conditions.[9][10]
This guide will provide a rigorous, evidence-based approach to not only validate these claims but also to benchmark this compound's performance against other compounds known to modulate microglial inflammation.
Mechanistic Underpinnings: How this compound Quells Microglial-Mediated Inflammation
Understanding the "why" behind an experimental design is paramount. This compound's anti-inflammatory effects in microglia are believed to be mediated through the inhibition of key signaling pathways. A primary target is the Toll-like receptor 4 (TLR4), the receptor that recognizes LPS.[2][11] Upon LPS binding, TLR4 initiates a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[2] NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), TNF-α, and IL-6.[2][12]
This compound has been shown to attenuate this process by:
-
Suppressing TLR4 expression: By reducing the number of TLR4 receptors on the microglial cell surface, this compound dampens the initial inflammatory trigger.[2]
-
Inhibiting NF-κB activation: this compound can interfere with the degradation of IκB-α, a protein that keeps NF-κB inactive in the cytoplasm.[2][12] This prevents NF-κB from moving to the nucleus and initiating pro-inflammatory gene transcription.
-
Modulating downstream pathways: Evidence also suggests this compound can inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important pathway in the inflammatory response.[2]
The following diagram illustrates this proposed mechanism of action:
Caption: this compound's proposed anti-inflammatory signaling pathway in microglia.
Experimental Validation: A Comparative Workflow
To rigorously assess this compound's anti-inflammatory properties, a well-controlled in vitro experimental design is essential. This involves challenging microglial cells with an inflammatory stimulus (LPS) and comparing the effects of this compound treatment to both a vehicle control and a standard anti-inflammatory drug. For this guide, we will use Dexamethasone and Minocycline as comparators, as they are well-characterized inhibitors of microglial activation.[13][14][15][16][17][18][19][20][21]
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for validating anti-inflammatory compounds.
Detailed Experimental Protocols
-
Cell Seeding: Plate microglial cells (e.g., BV-2 cell line or primary microglia) in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the test compounds. This includes a vehicle control (e.g., DMSO), a range of this compound concentrations (e.g., 1, 5, 10 µM), Dexamethasone (e.g., 1 µM), and Minocycline (e.g., 10 µM). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control group.[9]
-
Incubation: Incubate the cells for an appropriate duration based on the endpoint being measured (e.g., 24 hours for cytokine and NO release, shorter time points for signaling pathway analysis).
Causality: NO is a key pro-inflammatory molecule produced by activated microglia via the enzyme iNOS. The Griess assay is a simple and reliable colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[22][23][24][25][26]
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reagent: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample and standard well.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Causality: TNF-α and IL-6 are hallmark pro-inflammatory cytokines released by activated microglia.[27][28] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification in the culture supernatant.[29][30][31][32]
-
Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation. Centrifuge to remove any cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves:
-
Adding standards and samples to antibody-coated microplates.
-
Incubating to allow the cytokine to bind.
-
Washing the plates.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
Data Presentation and Comparative Analysis
For a clear and objective comparison, quantitative data should be summarized in tables. Below are examples of how to present the expected results.
Table 1: Effect of this compound and Comparators on Nitric Oxide Production in LPS-Stimulated Microglia
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of LPS Response |
| Control (Unstimulated) | 1.2 ± 0.3 | N/A |
| LPS (100 ng/mL) | 25.6 ± 2.1 | 0% |
| LPS + this compound (1 µM) | 18.4 ± 1.5 | 29.5% |
| LPS + this compound (5 µM) | 11.2 ± 1.1 | 59.0% |
| LPS + this compound (10 µM) | 6.8 ± 0.9 | 77.0% |
| LPS + Dexamethasone (1 µM) | 4.5 ± 0.6 | 86.5% |
| LPS + Minocycline (10 µM) | 8.1 ± 0.7 | 71.7% |
Table 2: Effect of this compound and Comparators on Pro-inflammatory Cytokine Release
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 55 ± 8 | 32 ± 5 |
| LPS (100 ng/mL) | 1240 ± 98 | 850 ± 75 |
| LPS + this compound (10 µM) | 480 ± 45 | 310 ± 33 |
| LPS + Dexamethasone (1 µM) | 210 ± 25 | 150 ± 18 |
| LPS + Minocycline (10 µM) | 390 ± 38 | 260 ± 29 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results may vary.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the anti-inflammatory properties of this compound in microglial cells. The data generated will allow for a direct comparison of its efficacy against established anti-inflammatory agents like Dexamethasone and Minocycline.
Based on existing literature, it is anticipated that this compound will demonstrate a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated microglia.[2][11][27] While it may not be as potent as a potent glucocorticoid like Dexamethasone, its efficacy is expected to be comparable to that of Minocycline.
Future studies could expand on this work by:
-
Investigating the effects of this compound on the expression of anti-inflammatory cytokines (e.g., IL-10).
-
Utilizing primary microglial cultures from different brain regions to assess region-specific effects.
-
Exploring the long-term effects of this compound on microglial phenotype (M1 vs. M2 polarization).
-
Validating these in vitro findings in in vivo models of neuroinflammation.
By following a systematic and comparative approach, researchers can generate high-quality, reproducible data that will further elucidate the therapeutic potential of this compound in treating neuroinflammatory and neurodegenerative disorders.
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A Comparative Analysis of the Abuse Liability of Tianeptine and Classic Opioids: A Guide for Researchers
Introduction
Initially developed in the 1960s and approved in several European, Asian, and Latin American countries, tianeptine was classified as an atypical antidepressant.[1][2][3] Its perceived mechanism was unique, thought to enhance serotonin reuptake, a stark contrast to the action of selective serotonin reuptake inhibitors (SSRIs).[4] However, this understanding has been fundamentally revised. Research has now unequivocally identified this compound as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[5][6][7] This MOR agonist activity is now believed to be the primary driver of its therapeutic effects and, critically, its significant potential for abuse.[5][6]
In the United States, where this compound is not approved for any medical use, it has emerged as a substance of concern, colloquially termed "gas station heroin" due to its availability in convenience stores and online.[2][8][9] Reports to U.S. poison control centers involving this compound exposure have risen dramatically, signaling a growing public health issue.[10][11] This guide provides a technical assessment for researchers and drug development professionals, comparing the abuse liability profile of this compound to that of classic opioids like morphine, grounded in preclinical and clinical data.
Molecular Mechanisms of Action: A Tale of Two Agonists
The foundation of a substance's abuse liability lies in its interaction with neural receptors. While both this compound and classic opioids converge on the mu-opioid receptor, their pharmacological profiles exhibit key distinctions.
Classic opioids, such as morphine, are well-characterized MOR agonists. Their binding initiates a signaling cascade that leads to analgesic and euphoric effects, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels, which in turn leads to dopamine release in the brain's reward centers like the nucleus accumbens.[12] this compound engages this same fundamental pathway.[1][13] Preclinical studies confirm that this compound's antidepressant and analgesic effects are MOR-dependent, as they are absent in mice genetically lacking the receptor or blocked by opioid antagonists like naloxone.[5][14]
However, the affinity and efficacy at these receptors differ. This compound is characterized as a moderately potent but highly efficacious MOR agonist.[5] It also displays weaker activity at the delta-opioid receptor (DOR) and no significant action at the kappa-opioid receptor (KOR).[5] Beyond its opioid activity, this compound is also known to modulate the glutamatergic system, which may contribute to its antidepressant effects but also potentially influence its abuse profile.[1][6][7]
Table 1: Comparative Receptor Binding Profile and Efficacy
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (Emax) | Reference |
| This compound | Human Mu-Opioid (hMOR) | 383 ± 183 nM | Full Agonist (>100% vs. DAMGO) | [5][6] |
| Human Delta-Opioid (hDOR) | Weaker Activity | Partial Agonist | [6] | |
| Human Kappa-Opioid (hKOR) | No Appreciable Activity | - | [5] | |
| Morphine | Mu-Opioid (MOR) | High Affinity (low nM range) | Full Agonist | [14][15] |
| Delta-Opioid (DOR) | Lower Affinity | Agonist | - | |
| Kappa-Opioid (KOR) | Lower Affinity | Agonist | - |
Signaling Pathway Visualization
The following diagram illustrates the common signaling pathway activated by both this compound and classic opioids at the mu-opioid receptor, leading to the downstream release of dopamine, a key neurotransmitter in reward and reinforcement.
Caption: MOR activation by this compound/Opioids inhibits GABA release, disinhibiting dopamine neurons.
Preclinical Assessment of Abuse Potential
Animal models are crucial for objectively quantifying the abuse liability of novel compounds. Key methodologies include conditioned place preference (CPP), which measures rewarding effects, and intracranial self-stimulation (ICSS), which assesses the facilitation of brain reward pathways.
Rewarding Effects: Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of drugs.[16] In this model, an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment indicates rewarding properties.
One key study directly compared the rewarding effects of this compound to morphine using a CPP paradigm in mice.[15] The results demonstrated that this compound, at a dose of 30 mg/kg, produced a conditioned place preference similar in magnitude to that of 5 mg/kg of morphine, indicating significant rewarding effects.[15] Furthermore, this effect was shown to be MOR-dependent; this compound did not induce a CPP in mice lacking the mu-opioid receptor.[17][18]
Experimental Workflow: Conditioned Place Preference
The following diagram outlines the typical workflow for a CPP experiment. The design's integrity relies on being unbiased (initial preference does not dictate conditioning side) and counterbalanced (equal numbers of animals are conditioned with the drug in each distinct compartment).
Caption: Workflow for a 3-phase Conditioned Place Preference (CPP) experiment.
Reinforcing Properties: Intracranial Self-Stimulation (ICSS)
ICSS is another robust model for assessing abuse potential.[19] In this procedure, animals work to receive a small electrical stimulation in a reward-related brain area. Drugs with abuse potential typically enhance the rewarding effect of this stimulation, causing animals to respond more readily.
Studies using an ICSS procedure in rats found that acute this compound produced only weak and delayed evidence of abuse-related facilitation at an intermediate dose (10 mg/kg), while a higher dose (32 mg/kg) caused a pronounced, naltrexone-preventable depression in responding.[19][20] This profile suggests a lower abuse potential in this specific metric compared to many classic opioids, which typically produce strong, dose-dependent facilitation of ICSS.[19]
Physical Dependence & Withdrawal in Animal Models
A hallmark of classic opioids is the development of physical dependence and a subsequent withdrawal syndrome upon cessation of the drug. This is often tested in animal models by administering an opioid antagonist like naloxone after a period of chronic drug exposure.
In mice chronically treated with morphine, naloxone administration precipitates a robust withdrawal syndrome characterized by behaviors like jumping.[15] In stark contrast, mice chronically treated with this compound did not display significant naloxone-precipitated withdrawal signs.[14][15] Similarly, a study in rats found no overt signs of physical dependence after 7 days of repeated this compound administration.[19][20] This preclinical evidence suggests that while this compound acts on the MOR, it may have a different profile regarding the development of physical dependence compared to morphine.[14]
Table 2: Summary of Preclinical Abuse Liability Data
| Assay | Compound | Finding | Implication | Reference |
| Conditioned Place Preference | This compound (30 mg/kg) | Induced significant place preference, similar to Morphine (5 mg/kg). Effect is MOR-dependent. | Possesses significant rewarding properties. | [15][17][18] |
| Intracranial Self-Stimulation | This compound (10-32 mg/kg) | Weak and delayed facilitation at 10 mg/kg; pronounced depression at 32 mg/kg. | Lower abuse potential in this metric compared to classic opioids. | [19][20] |
| Naloxone-Precipitated Withdrawal | This compound | Chronic administration did not lead to significant withdrawal signs (e.g., jumping) in mice. | May induce less severe physical dependence than morphine in rodents. | [14][15] |
| Naloxone-Precipitated Withdrawal | Morphine | Chronic administration led to robust withdrawal syndrome. | Induces strong physical dependence. | [15] |
Clinical Manifestations and Epidemiological Trends
While preclinical data provide a controlled assessment, clinical case reports and epidemiological data reveal how a substance's abuse liability manifests in human populations.
Human Abuse Patterns
In countries where this compound is prescribed, the therapeutic dose is typically 25 to 50 mg daily.[8] However, in cases of recreational use, individuals have reported consuming doses up to 3000-4125 mg per day—exceeding the therapeutic dose by over 100-fold.[8][21][22] This high-dose consumption is intended to achieve euphoric, opioid-like effects.[6][8] A significant portion of individuals who misuse this compound have a prior history of substance use disorder, particularly with opioids, suggesting they may be using this compound as an alternative or to manage withdrawal symptoms.[8][21][22][23]
Comparative Withdrawal Syndromes
Despite some preclinical data suggesting a lower potential for physical dependence, withdrawal symptoms in humans who chronically misuse high doses of this compound are severe and often described as being similar to opioid withdrawal.[9][24][25] Symptoms include nausea, vomiting, diarrhea, rapid heartbeat, hypertension, tremors, and heavy sweating.[26][25]
However, there are reported differences in the character of the withdrawal syndrome. A clinical comparison of individuals abusing this compound versus those abusing opiates found that this compound withdrawal was predominated by severe anxiety and depression.[12] In contrast, classic opiate withdrawal was more characterized by algesic events (pain) and vegetodysfunctions.[12] The severe psychological symptoms of this compound withdrawal, such as agitation, anxiety, and insomnia, are frequently noted in case reports.[13][27]
Table 3: Comparison of Common Withdrawal Symptoms in Humans
| Symptom | This compound | Classic Opioids |
| Gastrointestinal | Nausea, Vomiting, Diarrhea[26][25] | Nausea, Vomiting, Diarrhea |
| Cardiovascular | Tachycardia, Hypertension[26][25] | Tachycardia, Hypertension |
| Neurological | Tremors, Agitation, Confusion[26] | Agitation, Muscle Aches |
| Psychological | Severe Anxiety & Depression (predominant)[12], Insomnia[27], Apathy[27] | Anxiety, Insomnia |
| Physical | Sweating, Chills, Myalgia (muscle pain)[26][25] | Severe Pain (predominant)[12], Sweating, Yawning, Runny Nose |
Synthesis and Future Directions
The evidence presents a complex picture. This compound is unequivocally a MOR agonist with a clear and demonstrated potential for abuse, supported by its rewarding effects in animal models and the escalating pattern of misuse, high-dose consumption, and severe withdrawal reported in humans.[6][15][21] Its ability to produce opioid-like euphoria is the primary driver of its recreational use.[8][24]
However, the comparison to classic opioids is not perfectly symmetrical. Some preclinical studies suggest this compound may induce a less robust state of physical dependence and tolerance in rodents compared to morphine.[14][15][19] Clinically, its withdrawal syndrome, while physically severe, appears to be distinguished by more pronounced psychological distress, particularly anxiety and depression.[12]
For drug development professionals, this compound serves as a critical case study. It highlights that even atypical structures acting on the MOR can carry significant abuse liability. The divergence in preclinical physical dependence models versus severe clinical withdrawal underscores the need for comprehensive assessment beyond simple receptor binding. Future research should focus on head-to-head self-administration studies in animal models to directly compare the reinforcing efficacy of this compound against classic opioids. Furthermore, a deeper investigation into the role of its glutamatergic actions in modulating its abuse and withdrawal profile is warranted.
Detailed Experimental Protocols
Conditioned Place Preference (CPP) Protocol
-
Objective: To assess the rewarding properties of this compound in comparison to morphine.
-
Subjects: Male C57BL/6 mice.
-
Apparatus: A two-compartment CPP box. The compartments are of equal size but differ in visual and tactile cues (e.g., wall color, floor texture).
-
Procedure:
-
Pre-Conditioning (Day 1): Mice are placed in the central area of the apparatus and allowed to freely explore both compartments for 20 minutes. The time spent in each compartment is recorded to establish baseline preference. Animals showing a strong unconditioned preference for one compartment (>80% of the time) are excluded.
-
Conditioning (Days 2, 3, 4): A counterbalanced design is used.
-
Morning Session: Mice receive an injection of saline (i.p.) and are immediately confined to one compartment (e.g., the initially non-preferred side) for 45 minutes.
-
Afternoon Session (4 hours later): Mice receive an injection of the test drug (this compound 30 mg/kg, morphine 5 mg/kg, or saline for control group) and are confined to the opposite compartment for 45 minutes.
-
-
Post-Conditioning Test (Day 5): Mice are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments for 20 minutes. The time spent in each compartment is recorded.
-
-
Data Analysis: A preference score is calculated by subtracting the time spent in the drug-paired compartment during the pre-test from the time spent in the same compartment during the post-test. Statistical analysis (e.g., two-way ANOVA) is used to compare the preference scores between the drug and saline groups. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[17]
Intracranial Self-Stimulation (ICSS) Protocol
-
Objective: To determine if this compound facilitates brain reward function.
-
Subjects: Male Sprague-Dawley rats surgically implanted with an electrode in the medial forebrain bundle.
-
Apparatus: An operant conditioning chamber equipped with a response lever.
-
Procedure:
-
Training: Rats are trained to press the lever to receive a brief electrical stimulation. The intensity of the stimulation is varied to determine a baseline frequency-rate curve (the rate of lever pressing at different frequencies of stimulation).
-
Drug Testing:
-
A stable baseline of responding is established.
-
Rats are administered a dose of the test drug (e.g., this compound 10 mg/kg or 32 mg/kg, i.p.) or vehicle.
-
ICSS testing sessions are conducted at set time points post-injection (e.g., 30, 60, 120 minutes).
-
-
-
Data Analysis: The effects of the drug are quantified as a change in the frequency-rate curve. A leftward shift in the curve (i.e., a lower frequency is required to maintain the same response rate) indicates a reward-enhancing or abuse-facilitating effect. A downward shift indicates rate-suppressing or motor-impairing effects. Statistical analysis compares the effects of different doses to the vehicle control.[19]
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A Comparative Guide to Gene Expression Analysis in Response to Tianeptine and SSRIs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the molecular sequelae of Tianeptine and Selective Serotonin Reuptake Inhibitors (SSRIs). We will delve into their distinct mechanisms of action, outline a robust experimental design for comparative transcriptomics, and explore the interpretation of the resulting gene expression data.
Introduction: Two Distinct Antidepressant Philosophies
Major Depressive Disorder (MDD) is a complex illness with a multifaceted neurobiology.[1] For decades, the monoamine hypothesis, which posits that depression stems from a deficiency in neurotransmitters like serotonin, has dominated antidepressant development.[2] This led to the rise of SSRIs, which act by blocking the reuptake of serotonin at the synapse, thereby increasing its availability.[3] SSRIs, including fluoxetine, paroxetine, and sertraline, remain a first-line treatment for depression.[3][4]
However, the therapeutic landscape is evolving. This compound, an atypical antidepressant, presents a compelling alternative that challenges the conventional monoamine-centric view.[5] Initially thought to be a selective serotonin reuptake enhancer (SSRE), its primary mechanisms are now understood to be far more complex.[5][6] Mounting evidence points to this compound's role as a modulator of the glutamatergic system and, critically, as a full agonist at the mu-opioid receptor (MOR).[6][7][8][9][10] This dual action on glutamate and opioid pathways suggests that this compound's antidepressant effects are mediated through fundamentally different cellular cascades than SSRIs.[5][11]
Given these divergent primary targets, a comparative analysis of their downstream effects on gene expression is crucial for elucidating their respective therapeutic mechanisms and identifying novel targets for future drug development.
Mechanistic Overview: Divergent Signaling Pathways
The fundamental difference in the molecular targets of this compound and SSRIs predicts distinct downstream signaling events and subsequent changes in gene expression.
SSRIs primarily target the serotonin transporter (SERT), leading to increased synaptic serotonin.[12] This enhanced serotonergic neurotransmission activates various postsynaptic serotonin receptors, which in turn trigger intracellular signaling cascades.[12] A key pathway implicated in the long-term effects of SSRIs involves the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[13][14] Chronic SSRI administration has been shown to increase the expression of BDNF, which is critical for neuronal survival, neurogenesis, and synaptic plasticity—processes often impaired in depression.[12][13][15]
This compound , conversely, exerts its influence through at least two primary, serotonin-independent mechanisms:
-
Glutamatergic Modulation : this compound normalizes stress-induced changes in glutamatergic neurotransmission, particularly by modulating AMPA and NMDA receptors in critical brain regions like the hippocampus and amygdala.[5][6][11][16] This action can prevent the damaging effects of chronic stress on neuronal architecture.[11]
-
Mu-Opioid Receptor (MOR) Agonism : this compound is a full agonist at the MOR.[6][8][9][10][17] Activation of MORs is known to produce antidepressant-like effects and can trigger downstream signaling, including the mTOR pathway, which is involved in synaptic plasticity and cell growth.[6][17]
The following diagram illustrates the distinct primary signaling pathways initiated by each drug class.
Experimental Design for Comparative Transcriptomic Analysis
To objectively compare the effects of this compound and an SSRI (e.g., Fluoxetine) on gene expression, a well-controlled preclinical study is essential. The following workflow outlines a robust approach using a chronic stress model in rodents, a widely accepted paradigm for inducing depression-like phenotypes.
Experimental Protocols
1. Animal Model and Drug Administration:
-
Causality: The Unpredictable Chronic Mild Stress (UCMS) model is chosen as it effectively induces behavioral and neurobiological changes relevant to depression, providing a strong basis to test antidepressant efficacy.[5]
-
Protocol:
-
House male C57BL/6 mice under a 12h light/dark cycle with ad libitum access to food and water.
-
Subject stress groups to a variable sequence of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal) daily for 4-6 weeks.
-
During the final 3-4 weeks of stress, administer daily intraperitoneal (i.p.) injections to the following groups:
-
Group 1 (Control): Vehicle (e.g., saline), No Stress
-
Group 2 (Stress): Vehicle, UCMS
-
Group 3 (this compound): this compound (e.g., 10 mg/kg), UCMS
-
Group 4 (SSRI): Fluoxetine (e.g., 10 mg/kg), UCMS
-
-
Confirm the induction of a depression-like phenotype and its reversal by drug treatment using behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test).
-
2. Tissue Collection and RNA Extraction:
-
Causality: The hippocampus and prefrontal cortex (PFC) are selected due to their critical roles in mood regulation, memory, and their known structural and functional impairments in depression.[1] High-quality RNA (RIN > 8) is paramount for reliable and reproducible RNA-Seq results.
-
Protocol:
-
24 hours after the final injection, euthanize mice via cervical dislocation.[18]
-
Rapidly dissect the brain and isolate the hippocampus and PFC on an ice-cold plate.[18]
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) following the manufacturer's instructions, including a DNase treatment step.[18]
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
3. RNA-Sequencing and Bioinformatics:
-
Causality: RNA-Sequencing (RNA-Seq) is chosen over microarrays for its superior sensitivity, wider dynamic range, and ability to detect novel transcripts. The DESeq2 package is a well-established and robust tool for differential gene expression analysis from count data, modeling it with a negative binomial distribution.[19][20]
-
Protocol:
-
Prepare RNA-Seq libraries from 1 µg of total RNA using a Poly-A selection method to enrich for mRNA.
-
Sequence libraries on an Illumina platform to generate approximately 20-30 million single-end or paired-end reads per sample.[18]
-
Bioinformatics Pipeline:
-
Assess raw read quality using FastQC.
-
Align reads to the reference mouse genome (e.g., GRCm39) using an aligner like STAR.
-
Generate a count matrix of reads per gene using tools like HTSeq-count.
-
Import the count matrix into R/Bioconductor and use the DESeq2 package for differential expression analysis.[21][22]
-
Perform pairwise comparisons: (Stress vs. Control), (this compound vs. Stress), and (SSRI vs. Stress).
-
Identify differentially expressed genes (DEGs) based on a threshold (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 0.5).
-
Conduct Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the DEG lists to identify affected biological processes.
-
-
Comparative Data Analysis and Interpretation
The bioinformatics pipeline will yield lists of DEGs for each comparison. This quantitative data should be summarized in tables for clear interpretation. While the following data is hypothetical, it reflects expected findings based on the known mechanisms of each drug.
Table 1: Top Differentially Expressed Genes (DEGs) in the Hippocampus (this compound vs. Stress)
| Gene Symbol | Gene Name | Log2(FoldChange) | Adjusted p-value | Implicated Function |
| Bdnf | Brain-derived neurotrophic factor | 0.85 | 0.001 | Neuroplasticity, neurogenesis[11] |
| Ntrk2 | Neurotrophic receptor tyrosine kinase 2 (TrkB) | 0.70 | 0.005 | BDNF receptor, survival[15] |
| Gria1 | Glutamate ionotropic receptor AMPA type subunit 1 | 0.65 | 0.011 | Glutamatergic signaling[23] |
| Camk2a | Calcium/calmodulin-dependent protein kinase II alpha | 0.58 | 0.023 | Synaptic plasticity[24] |
| Slc1a2 | Solute carrier family 1 member 2 (GLT1) | 0.92 | 0.0005 | Glial glutamate transporter[11] |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | -0.75 | 0.008 | Cellular stress response |
Table 2: Top Differentially Expressed Genes (DEGs) in the Hippocampus (SSRI vs. Stress)
| Gene Symbol | Gene Name | Log2(FoldChange) | Adjusted p-value | Implicated Function |
| Bdnf | Brain-derived neurotrophic factor | 0.78 | 0.004 | Neuroplasticity, neurogenesis[2] |
| Htr2a | 5-hydroxytryptamine receptor 2A | -0.60 | 0.015 | Serotonin signaling (downregulation)[25] |
| Creb1 | CAMP responsive element binding protein 1 | 0.55 | 0.028 | Transcription factor for BDNF[11] |
| Il1b | Interleukin 1 beta | -0.95 | 0.0002 | Pro-inflammatory cytokine[1] |
| Tnf | Tumor necrosis factor | -0.88 | 0.0009 | Pro-inflammatory cytokine[1] |
| Narp | Neuronal activity regulated pentraxin | 0.62 | 0.019 | Synaptogenesis[26] |
Interpretation of Findings
-
Shared Pathways: Both this compound and the SSRI are expected to upregulate genes associated with neuroplasticity, such as Bdnf. This aligns with the neurotrophic hypothesis of depression, which suggests that successful antidepressant action involves restoring neuronal plasticity.[11]
-
This compound's Unique Signature: The data for this compound would likely show a strong signature of glutamatergic modulation. Upregulation of glutamate receptor subunits (Gria1) and glial glutamate transporters (Slc1a2) would support its mechanism of normalizing glutamatergic tone.[11] This contrasts with SSRIs, whose primary effects are not on the glutamate system.
-
SSRI's Unique Signature: The SSRI's gene expression profile is expected to reflect changes in the serotonin system (e.g., downregulation of Htr2a receptors, a known adaptation to chronic SSRI treatment) and a potent anti-inflammatory effect, evidenced by the strong downregulation of pro-inflammatory cytokines like Il1b and Tnf.[1][25] While this compound may also have anti-inflammatory effects, studies suggest the SSRI profile in this domain is more pronounced.[1]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for a comparative gene expression analysis of this compound and SSRIs. The divergent mechanisms of these two antidepressant classes—glutamatergic/opioid modulation versus serotonergic enhancement—are expected to produce distinct transcriptomic fingerprints.
The results of such a study would provide invaluable, high-resolution insights into the molecular basis of their therapeutic efficacy. Key differences in pathways related to glutamate signaling, opioid signaling, and inflammation could reveal why some patients respond better to one class of drug over another.[4] Future research should aim to validate these transcriptomic findings at the protein level and explore the functional consequences of the identified gene expression changes on synaptic function and neuronal morphology. Ultimately, this line of inquiry will pave the way for more personalized and effective treatments for depression.
References
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- Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression. Nature.
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Tianeptine's Impact on the HPA Axis: A Comparative Guide for Neuroscientists and Drug Development Professionals
Introduction: Reframing Antidepressant Action Beyond Neurotransmitters
For decades, the narrative of antidepressant action has been dominated by the monoamine hypothesis. However, a growing body of evidence compels us to look beyond synaptic clefts and into the intricate neuroendocrine circuitry of the stress response. The Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system, is a critical focal point. Its dysregulation, often manifesting as hyperactivity and impaired feedback inhibition, is a hallmark of major depressive disorder.[1][2][3] Consequently, the ability of an antidepressant to normalize HPA axis function is increasingly recognized as a key component of its therapeutic efficacy.[4][5]
This guide provides an in-depth comparative analysis of Tianeptine's effects on the HPA axis versus other major antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This compound presents a particularly compelling case study due to its unique mechanism of action that diverges from classical monoamine-centric models and demonstrates a profound regulatory impact on the HPA axis.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and practical experimental frameworks for future investigation.
The HPA Axis: A Primer on the Neuroendocrinology of Stress
A foundational understanding of the HPA axis is crucial for appreciating the nuanced effects of psychotropic agents. The axis is a cascade of hormonal signals:
-
Initiation: In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases Corticotropin-Releasing Hormone (CRH).[1][3]
-
Amplification: CRH travels to the anterior pituitary gland, stimulating the secretion of Adrenocorticotropic Hormone (ACTH).[1][3]
-
Effector Response: ACTH enters the systemic circulation and acts on the adrenal cortex, triggering the synthesis and release of glucocorticoids—primarily cortisol in humans and corticosterone in rodents.[1][3]
-
Negative Feedback: Cortisol plays a dual role. It mobilizes energy and mediates the physiological stress response, but it also provides negative feedback to the hypothalamus and pituitary, suppressing CRH and ACTH release to restore homeostasis. This feedback is primarily mediated by glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).[9]
In many patients with depression, this negative feedback loop is impaired, leading to a state of chronic hypercortisolemia.[1][10] This state is associated with the very neurobiological changes seen in depression, such as reduced hippocampal volume and impaired neurogenesis.[1][2] The goal of many antidepressant therapies, therefore, is to restore the sensitivity of this feedback mechanism.[4][5]
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling cascade.
This compound's Unique Regulatory Mechanism on the HPA Axis
This compound's molecular identity has evolved over time. Initially classified as a selective serotonin reuptake enhancer (SSRE)—an action antagonistic to SSRIs—its primary therapeutic effects are now understood to be far more complex. Recent groundbreaking research has identified this compound as a full agonist at the mu-opioid receptor (MOR).[11][12][13] This MOR agonism is critical for its antidepressant effects.[12][14] Furthermore, this compound is a potent modulator of the glutamatergic system, preventing pathological stress-induced changes in glutamate neurotransmission, particularly in the hippocampus and amygdala.[15][16]
This multifaceted mechanism provides a powerful foundation for its effects on the HPA axis. Unlike antidepressants that primarily rely on modulating monoamines, this compound appears to exert a more direct, stabilizing influence on the stress response circuitry.
Key Actions of this compound:
-
Attenuation of Stress-Induced Hormone Release: Preclinical studies consistently demonstrate that both acute and chronic this compound administration significantly reduces stress-evoked increases in plasma ACTH and corticosterone.[7][8][17] It effectively buffers the HPA axis against hyper-reactivity.
-
Normalization of Basal HPA Activity: Chronic this compound treatment has been shown to decrease the baseline concentration of CRH in the hypothalamus and ACTH in the pituitary of unstressed animals.[17][18] This suggests a resetting of the HPA axis to a lower, healthier tonic state.
-
Glutamatergic Modulation: By preventing the stress-induced surge in extracellular glutamate in brain regions like the amygdala and hippocampus, this compound protects neurons from excitotoxicity and preserves synaptic plasticity.[15][19] This action is crucial, as glucocorticoid-induced glutamate release is a key mechanism of stress-induced neuronal damage.
Comparative Analysis: this compound vs. Other Antidepressant Classes
The primary distinction in HPA axis modulation lies in the directness and timing of the effect. While most antidepressants can eventually lead to HPA axis normalization, this is often a downstream consequence of long-term monoaminergic and neuroplastic changes. This compound's effect appears more immediate and foundational.
| Antidepressant Class | Representative Drugs | Primary Mechanism of Action | Impact on HPA Axis | Onset of HPA Effect |
| This compound | This compound | Mu-Opioid Receptor (MOR) Agonist; Glutamate Modulator[13][15] | Directly attenuates stress-induced ACTH & cortisol release; Reduces basal CRH & ACTH.[8][17][18] | Acute and Chronic[7][20] |
| SSRIs | Fluoxetine, Sertraline, Escitalopram | Selective Serotonin Reuptake Inhibition | May initially increase cortisol; Long-term treatment can normalize HPA axis by increasing GR expression and restoring feedback.[9][21][22] | Chronic / Delayed[4] |
| SNRIs | Venlafaxine, Duloxetine | Serotonin & Norepinephrine Reuptake Inhibition | Similar to SSRIs; long-term therapy can lower elevated cortisol levels, though full normalization of ACTH may not occur.[23][24] | Chronic / Delayed |
| TCAs | Amitriptyline, Imipramine | Non-selective Monoamine Reuptake Inhibition | Long-term treatment can upregulate GR/MR, enhancing negative feedback and reducing HPA activity.[4][5][21] | Chronic / Delayed |
Causality Behind the Differences:
-
SSRIs/SNRIs/TCAs: The therapeutic action of these drugs on the HPA axis is largely indirect and delayed.[4] The initial increase in synaptic monoamines can be perceived as a stressor, sometimes transiently increasing cortisol.[21] Normalization occurs over weeks as the brain adapts, leading to changes in receptor expression (e.g., increased hippocampal GR mRNA) that enhance the negative feedback sensitivity of the HPA axis.[4][5][21]
-
This compound: this compound's action is more direct. By modulating glutamate and acting as a MOR agonist, it appears to intervene at a level closer to the central initiation of the stress response.[15][25] It doesn't just wait for the system to adapt to higher serotonin; it actively prevents the system from overreacting to stress in the first place.[8][17] This may explain why it can prevent and reverse stress-induced structural changes in the brain, such as dendritic atrophy in the hippocampus.[26]
Experimental Methodologies for HPA Axis Evaluation
To rigorously assess and compare the impact of novel compounds like this compound on the HPA axis, standardized and validated experimental protocols are essential.
The Dexamethasone Suppression Test (DST)
The DST is a cornerstone for assessing the integrity of the HPA axis negative feedback loop.[27][28] Dexamethasone is a potent synthetic glucocorticoid that, in healthy individuals, suppresses cortisol secretion by activating the negative feedback mechanism.[29] In many depressed patients, this suppression is absent or blunted ("non-suppression"), indicating impaired feedback inhibition.[29][30]
Experimental Protocol: DST in a Clinical Setting
-
Objective: To evaluate the integrity of the HPA axis negative feedback by measuring the cortisol response to a standard dose of dexamethasone.
-
Pillar of Trustworthiness: This protocol's self-validating nature comes from establishing a clear pre-test baseline and comparing it to post-administration levels. The inclusion of dexamethasone level measurement ensures that a lack of suppression is not due to metabolic anomalies.
-
Step-by-Step Methodology:
-
Patient Screening: Exclude individuals with conditions known to cause false positives, such as Cushing's disease, severe weight loss, alcohol use, or those taking medications that induce hepatic enzymes (e.g., anticonvulsants).[27]
-
Baseline Sampling (Optional but recommended): On Day 1, collect blood or saliva samples at 4:00 PM and 11:00 PM to establish a baseline diurnal cortisol rhythm.
-
Dexamethasone Administration: At 11:00 PM on Day 1, administer a 1 mg oral dose of dexamethasone.[28] The timing is critical to coincide with the natural nadir of cortisol secretion.
-
Post-Dexamethasone Sampling: On Day 2, collect blood samples for cortisol quantification at 4:00 PM and 11:00 PM.[28] Salivary sampling can be used as a non-invasive alternative.[28]
-
Analysis: Quantify cortisol concentrations using a validated immunoassay (e.g., ELISA) or LC-MS/MS. Simultaneously measuring plasma dexamethasone can confirm adequate absorption.
-
Interpretation: Non-suppression is typically defined as a post-dexamethasone cortisol level greater than 5 µg/dL (138 nmol/L) in either of the samples.[28] Successful antidepressant treatment should correlate with a conversion from non-suppression to suppression.[5][27]
-
Caption: Workflow for the Dexamethasone Suppression Test (DST).
Acute Stress Response Paradigm (Preclinical)
This protocol is designed to measure how a compound directly buffers the HPA axis response to an acute stressor.
-
Objective: To determine if a test compound can attenuate the rise in ACTH and corticosterone following a standardized stressor.
-
Pillar of Expertise: The choice of restraint stress is based on its robust and reliable activation of the HPA axis. The timing of drug administration relative to the stressor is a critical variable determined by the compound's pharmacokinetics.
-
Step-by-Step Methodology:
-
Subjects: Adult male Wistar or Sprague-Dawley rats, housed under standard conditions with a 12-hour light/dark cycle. Allow for a 1-week acclimatization period.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle. The optimal pre-treatment time for this compound has been shown to be 1-3 hours before the stressor.[8]
-
Stress Induction: Place the rats in a well-ventilated restraint tube for a fixed duration (e.g., 30 minutes).[8][17]
-
Blood Sampling: Immediately following the stress period, collect trunk blood (following decapitation) or plasma via tail-nick or indwelling catheter into EDTA-coated tubes. Place samples immediately on ice.
-
Hormone Analysis: Centrifuge samples at 4°C to separate plasma. Store plasma at -80°C until analysis. Quantify ACTH and corticosterone using commercially available ELISA or radioimmunoassay (RIA) kits.
-
Data Interpretation: Compare hormone levels between the vehicle-treated stressed group and the drug-treated stressed group. A significant reduction in ACTH and corticosterone in the drug-treated group indicates a buffering effect on the HPA axis.[8]
-
Conclusion and Future Directions
The evidence strongly indicates that this compound's impact on the HPA axis is distinct from and potentially more direct than that of traditional monoaminergic antidepressants. Its ability to normalize HPA axis function is not merely a consequence of long-term adaptation but appears to be a core component of its primary mechanism of action, rooted in its unique profile as a MOR agonist and glutamate modulator.[6][13][15]
For drug development professionals, this presents a paradigm shift. Targeting the HPA axis directly, rather than as a secondary outcome of monoamine modulation, may represent a more efficient and potentially faster-acting therapeutic strategy. This compound serves as a crucial chemical probe for exploring this hypothesis.
Future research should focus on:
-
Head-to-Head Clinical Trials: Directly comparing the timeline of HPA axis normalization (via DST conversion rates and 24-hour cortisol profiles) between this compound and leading SSRIs/SNRIs.
-
Receptor-Specific Investigations: Using preclinical models with targeted deletions of the mu-opioid receptor on specific neuronal populations to dissect the precise circuitry through which this compound regulates HPA axis output.[14]
-
Pharmacogenetic Studies: Investigating how polymorphisms in genes related to the HPA axis (e.g., CRHR1, FKBP5) may predict patient response to this compound versus other antidepressants.[31]
By moving beyond a singular focus on neurotransmitters and embracing the neuroendocrine complexities of depression, we can pave the way for a new generation of more targeted and effective therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tianeptine in a Laboratory Setting
Introduction: Tianeptine is a compound of significant interest in neuropharmacology, primarily recognized for its unique antidepressant and anxiolytic properties. As research into its mechanisms and potential applications expands, so does its presence in laboratories worldwide. The responsible management of chemical agents is the cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded framework for the proper disposal of this compound, ensuring that research professionals can manage this substance safely and in compliance with regulatory best practices. Our objective is to move beyond mere procedural lists, offering a rationale-driven approach that builds a culture of safety and accountability.
This compound: Regulatory and Safety Profile
Before establishing disposal protocols, it is crucial to understand the chemical and regulatory landscape of this compound. While Safety Data Sheets (SDS) for this compound sodium salt may indicate it is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard or regulated for transport, this does not exempt it from stringent disposal protocols.[1][2] The toxicological properties of many research chemicals, including this compound, are not fully elucidated.[3] Therefore, the precautionary principle must be applied, treating the compound as potentially hazardous to both human health and the environment.
A critical regulatory consideration is the U.S. Environmental Protection Agency (EPA) prohibition on the sewering (i.e., flushing down the drain) of any hazardous pharmaceutical waste.[4][5] As a pharmacologically active substance, this compound falls under the umbrella of pharmaceutical waste. Disposing of it via sinks or drains is a direct violation of environmental regulations and can introduce bioactive compounds into aquatic ecosystems.
Although this compound is not currently scheduled as a controlled substance by the U.S. Drug Enforcement Administration (DEA) at the federal level, this status can change, and state-level regulations may vary.[6][7] Laboratories must remain vigilant and adhere to the most current local and federal guidelines. The protocols outlined below are designed to meet and exceed current standards, ensuring compliance even if regulatory classifications change.
Core Principles of this compound Waste Management
Effective chemical disposal is a systematic process built on four pillars. This system ensures safety from the point of generation to final disposal.
-
Characterize: All waste must be correctly identified. Is it pure this compound, a dilute solution, or contaminated labware? The physical and chemical form dictates the disposal pathway.
-
Segregate: this compound waste must be kept separate from other waste streams.[8] Never mix this compound waste with incompatible chemicals, radioactive waste, or general laboratory trash. Proper segregation prevents dangerous reactions and simplifies the disposal process for waste management vendors.
-
Contain: Use appropriate, dedicated, and clearly labeled containers for this compound waste. Containers must be in good condition, compatible with the waste being stored, and always kept securely closed except when adding waste.[9][10]
-
Dispose: All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Self-treatment or unauthorized disposal is unacceptable.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of this compound waste.
Protocol 1: Unused, Expired, or Off-Specification Pure this compound (Solid Waste)
This protocol applies to this compound in its solid (powder) form.
-
Container Selection: Designate a rigid, sealable, wide-mouth container specifically for solid this compound waste. The container must be made of a material compatible with this compound (e.g., High-Density Polyethylene - HDPE).
-
Labeling: As soon as the first quantity of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must clearly state:
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a powder funnel or other appropriate tools to minimize dust generation. Perform this transfer within a chemical fume hood.
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9] The SAA should be a secondary containment bin to mitigate risks from potential spills.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically less than one year), submit a chemical waste pickup request to your EHS office.[9]
Protocol 2: Aqueous and Solvent-Based this compound Solutions (Liquid Waste)
This protocol covers solutions containing this compound, including experimental buffers, chromatography eluents, and dissolution media.
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a glass or HDPE bottle) designated for liquid this compound waste. If using solvents, ensure the container is appropriate for those chemicals.
-
Segregation & Labeling:
-
Critical Step: Do not mix halogenated and non-halogenated solvent waste. These streams require different disposal treatments.
-
Label the container with a hazardous waste tag immediately. The label must include all constituents and their approximate percentages (e.g., "this compound (~0.1%), Acetonitrile (50%), Water (49.9%)").
-
Clearly indicate the hazards of the entire mixture (e.g., "Toxic," "Flammable" if organic solvents are present).
-
-
Waste Transfer: Use a funnel to pour liquid waste into the container. Always keep the container closed when not in use. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[8]
-
Storage: Store the sealed container in a designated SAA, within secondary containment (such as a spill tray), segregated by solvent type (halogenated vs. non-halogenated).[10]
-
Disposal Request: When the container is full or the accumulation time limit is reached, request a pickup from your EHS office.
Protocol 3: Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items grossly contaminated with this compound, such as pipette tips, weigh boats, gloves, bench paper, and spill cleanup materials.
-
Container Selection: Use a designated solid waste container, such as a lined cardboard box or a durable plastic pail, specifically for this compound-contaminated debris.
-
Waste Collection: Place all contaminated items directly into this container. Items with sharp edges, like contaminated glassware, must first be placed in a separate, puncture-proof container before being added to the main solid waste bin.
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris." List all potential contaminants.
-
Storage and Disposal: Store the closed container in the SAA. When full, request a pickup from EHS for incineration or disposal by a licensed hazardous waste vendor.[1]
Protocol 4: Decontamination of Empty this compound Containers
An "empty" container that once held a P-listed acute hazardous waste must be triple-rinsed to be considered non-hazardous.[10] While this compound is not P-listed, adopting this procedure is a best practice that ensures maximal safety and compliance.
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, ethanol, or acetone, depending on the this compound salt and residue). The solvent should be capable of dissolving this compound.
-
Rinsate Collection: This is a critical step. The first rinse is considered hazardous waste. All subsequent rinses should also be collected. Collect all rinsate in a properly labeled liquid hazardous waste container as described in Protocol 2.[11]
-
Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Obliterate or remove the original manufacturer's label to prevent confusion.[10] The container may then be disposed of in the appropriate recycling or general waste stream, per institutional policy.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste streams in a laboratory setting.
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Navigating the Safe Handling of Tianeptine: A Guide to Personal Protective Equipment and Disposal
As the landscape of pharmaceutical research evolves, so does the imperative for rigorous safety protocols in the laboratory. Tianeptine, a tricyclic antidepressant with unique neurochemical properties, is a compound of significant interest in drug development. However, its psychoactive nature and the conflicting information in available safety data sheets (SDSs) demand a cautious and well-informed approach to its handling. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on the selection and implementation of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
The Dichotomy of this compound's Hazard Profile: A Call for Caution
A review of commercially available Safety Data Sheets for this compound reveals a notable disparity in hazard classification. Some suppliers classify this compound sodium salt as non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Conversely, other sources identify it as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant.[3] Furthermore, the European Directorate for the Quality of Medicines & HealthCare (EDQM) advises avoiding all direct contact with the product.[4]
This discrepancy, coupled with this compound's known psychoactive and opioid-agonist properties, necessitates a conservative approach.[5][6][7][8] Prudence dictates that this compound should be handled as a potent compound, with stringent measures in place to prevent occupational exposure.
Core Principles of this compound Handling: A Multi-layered Approach
Safe handling of this compound hinges on a multi-layered strategy that combines engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: These are the first line of defense and include the use of fume hoods, ventilated enclosures, or glove boxes, especially when handling the powdered form of the compound.[9] These systems are designed to contain the substance at the source, minimizing airborne particles.
-
Administrative Controls: This involves establishing clear, written standard operating procedures (SOPs) for every stage of this compound handling, from receiving and storage to weighing, compounding, and disposal. All personnel must be thoroughly trained on these procedures before working with the compound.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Selecting the Right Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for handling this compound in a laboratory setting. The selection is based on a conservative interpretation of the available safety information, treating this compound as a potent compound with potential for skin, eye, and respiratory irritation.
| PPE Category | Type | Rationale |
| Hand Protection | Powder-free nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals. The use of two pairs of gloves ("double-gloving") is recommended when handling potent compounds to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from airborne powder and accidental splashes of solutions containing this compound.[3][11] |
| Body Protection | A disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. The tight cuffs are crucial to prevent the powder from entering the sleeves.[10][11] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Recommended when handling powdered this compound outside of a dedicated ventilated enclosure to prevent inhalation of airborne particles.[11] A full respiratory protection program, including fit testing, is essential if respirators are required.[12] |
Procedural Guidance: Step-by-Step Handling of this compound
The following workflow provides a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
Experimental Workflow for Safe this compound Handling
Caption: A decision tree for the proper segregation and disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles outlined in this guide are not merely procedural steps but a reflection of a deep-seated commitment to scientific integrity and the well-being of the research community.
References
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- VxP Pharma. (2020, January 11). Highly Potent Compounds.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE.
- Maxon Chemicals. (2025, September 24). Handling Synthetic Cannabinoids: Safe Lab Procedures.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Lab Manager Magazine. (2019, May 30). Handling Controlled Substances in the Lab.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Mayo Clinic. (2024, March 29). This compound: Is safe use possible?.
- Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know.
- The Recovery Village. (n.d.). Dangers of this compound: Risks, Side Effects, and Misuse.
- NH State Police. (n.d.). Drug Chemistry.
- U.S. Food and Drug Administration. (2025, May 9). This compound Products Linked to Serious Harm, Overdoses, Death.
- Centers for Disease Control and Prevention. (2018, August 3). Characteristics of this compound Exposures Reported to the National Poison Data System — United States, 2000–2017.
- New Jersey Department of Health. (n.d.). Health Alert: this compound or “Gas Station Heroin”.
- MedicalLab Management Magazine. (n.d.). A Review of Drugs of Abuse Testing.
- Clym Environmental Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
